molecular formula C4H9NO3 B093468 2-(2-Hydroxyethoxy)acetamide CAS No. 123-85-3

2-(2-Hydroxyethoxy)acetamide

Cat. No.: B093468
CAS No.: 123-85-3
M. Wt: 119.12 g/mol
InChI Key: INNWRDCESBMSQK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)acetamide is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-hydroxyethoxy)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWRDCESBMSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153825
Record name Acetamide, 2-(2-hydroxyethoxy)-
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123-85-3
Record name Acetamide, 2-(2-hydroxyethoxy)-
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Record name 2-(2-Hydroxyethoxy)acetamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(2-hydroxyethoxy)-
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Record name 2-(2-hydroxyethoxy)acetamide
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Foundational & Exploratory

"2-(2-Hydroxyethoxy)acetamide" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)acetamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 123-85-3), a bifunctional organic compound of increasing interest in chemical and pharmaceutical research. The document elucidates the molecule's core physicochemical properties, spectroscopic profile, plausible synthetic routes, and key applications, with a focus on its relevance to drug development professionals. By integrating established data with field-proven insights, this guide serves as an essential resource for researchers and scientists, offering detailed experimental considerations, safety protocols, and an authoritative foundation for future investigations.

Introduction: Unveiling a Versatile Scaffold

This compound is an organic molecule characterized by the presence of a primary amide and a primary hydroxyl group, linked by an ether bridge.[1] This unique combination of functional groups imparts a high degree of hydrophilicity and provides multiple points for hydrogen bonding, making it a valuable building block and a compound of interest for various applications, from industrial processes to biochemical research.[1] Its structure suggests potential as a polar linker, a fragment in drug design, or a starting material for more complex derivatives.

This guide aims to consolidate the available technical data on this compound, presenting it through the lens of a senior application scientist. The focus is not merely on listing properties but on explaining the causality behind them and their implications for practical laboratory work and advanced research, particularly within the context of drug discovery and materials science.

Core Physicochemical and Structural Properties

The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. This compound is typically a colorless to pale yellow liquid or solid, a state dependent on its purity.[1] Its high solubility in water and various organic solvents is a direct consequence of its hydroxyl and amide functionalities, which readily engage in hydrogen bonding.[1]

Key Property Data Summary
PropertyValueSource
CAS Number 123-85-3[2][3][4]
Molecular Formula C₄H₉NO₃[1][2][3][4]
Molecular Weight 119.12 g/mol [2][3][4]
IUPAC Name This compound[3]
Melting Point 83-84 °C[5]
Boiling Point (Predicted) 338.6 ± 22.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.200 ± 0.06 g/cm³[5][6]
XLogP3 -1.7[6]
pKa (Predicted) 14.33 ± 0.10[5]

The XLogP3 value of -1.7 indicates the compound is highly hydrophilic, a critical attribute for applications requiring aqueous solubility, such as in certain drug formulations or biological assays.

Structural Diagram

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethylene glycol (2.0 eq.) to anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Causality: The strong base deprotonates one of the hydroxyl groups of ethylene glycol to form a more potent nucleophile (sodium ethoxyethanolate).

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes. Dissolve 2-chloroacetamide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction flask via the dropping funnel over 30 minutes.

  • Completion : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The resulting crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., chloroform or ethyl acetate/hexanes) to yield the pure this compound. [5]

Applications and Areas of Interest

The dual functionality of this compound makes it a versatile compound with both established and potential applications.

  • Industrial Chemistry : It has been cited for use in methods for the electrolytic refining of crude lead, where it likely functions as a component in an ionic liquid or electrolyte solution. [5]Its hydrophilicity and potential surfactant properties also make it suitable for use in formulations requiring moisture retention. [1]* Pharmaceutical and Drug Development : While direct biological activity data for this specific molecule is not extensively published, its structural motifs are highly relevant to drug design. [1]The acetamide group is a common feature in many pharmaceutical agents. The hydroxyethoxy moiety can improve aqueous solubility and provide a hydrogen bond donor/acceptor site for target engagement. Related acetamide derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties, suggesting that this compound could serve as a valuable scaffold or fragment for developing new therapeutic agents. [7][8][9]

Safety, Handling, and Toxicology

Understanding the hazard profile of a chemical is paramount for safe laboratory practice. Based on available data, this compound is classified as causing serious eye irritation. [3][6]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][6]
Handling and First Aid Protocols
  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [6]* Handling : Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. [6]* Eye Contact : In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3][6]* Stability and Reactivity : The compound is stable under normal conditions but should be handled with care due to potential reactivity with strong oxidizing agents, strong acids, or strong bases. [1]

Conclusion

This compound is a deceptively simple molecule whose value lies in the versatility of its functional groups. Its high polarity, capacity for hydrogen bonding, and straightforward synthesis make it an attractive building block in both materials science and medicinal chemistry. While its direct applications in drug development are still emerging, its structural relationship to a vast number of biologically active acetamides positions it as a compound of significant potential. This guide provides the foundational knowledge and practical insights necessary for researchers to safely and effectively incorporate this promising chemical into their advanced research and development programs.

References

  • This compound | CymitQuimica.

  • Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3) | Cheméo.

  • This compound | C4H9NO3 | CID 67163 | PubChem.

  • Acetamide, 2-(2-hydroxyethoxy)- | NIST Chemistry WebBook.

  • Buy Acetamide,2-(2-hydroxyethoxy)- Industrial Grade | ECHEMI.

  • 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3 | ChemicalBook.

  • N-[2-(2-Hydroxyethoxy)ethyl]acetamide | Biosynth.

  • 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis | ChemicalBook.

  • 2-Hydroxyacetamide SDS, 598-42-5 Safety Data Sheets | ECHEMI.

  • Safety Data Sheet | Angene Chemical.

  • An In-depth Technical Guide to 2-Oxoacetamide Derivatives | Benchchem.

  • SAFETY DATA SHEET | Sigma-Aldrich.

  • Acetamide, 2-(2-hydroxyethoxy)- | NIST.

  • This compound (C4H9NO3) | PubChemLite.

  • Spectral Information | PubChem.

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | PubMed.

  • N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide | PubChem.

  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus | NIH.

  • 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study | ResearchGate.

  • Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives | Benchchem.

  • NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US.

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | PMC - NIH.

  • Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution | arXiv.

Sources

A Comprehensive Technical Guide to 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of 2-(2-Hydroxyethoxy)acetamide, a molecule of interest for its versatile chemical structure and potential applications. This guide is intended for researchers, chemists, and professionals in the field of drug development and material science, offering insights into its properties, synthesis, applications, and handling.

Core Molecular Profile

This compound, registered under CAS number 123-85-3, is an organic compound featuring three key functional groups: a primary amide, an ether linkage, and a primary alcohol.[1] This unique combination imparts a high degree of hydrophilicity and provides multiple reactive sites, making it a valuable intermediate in organic synthesis.[1] Its structure suggests potential for hydrogen bonding, influencing its solubility and physical state.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical data for this compound are summarized below.

Identifier Value Source(s)
Molecular Formula C₄H₉NO₃[1][2][3][4][5]
Molecular Weight 119.12 g/mol [3][4][5]
IUPAC Name This compound[2][6]
CAS Registry Number 123-85-3[1][2][3]
Synonyms (2-Hydroxyethoxy)acetamide, O-(2-Hydroxyethyl)glycolamide[1][2][3][4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 83-84 °C[5][7]
Boiling Point 338.6 °C (at 760 mmHg)[3][5]
Density 1.200 g/cm³ (Predicted)[3][5]
Flash Point 158.6 °C[3]
Water Solubility Soluble[1]
LogP (Octanol/Water) -1.7[3]

Synthesis and Characterization

Synthetic Pathway Rationale

While multiple synthetic routes are conceivable, a highly efficient and common pathway for the synthesis of primary amides like this compound is the ammonolysis of an activated carboxylic acid derivative, such as an ester or acyl chloride. This choice is predicated on the principles of nucleophilic acyl substitution, where the nitrogen atom of ammonia acts as a potent nucleophile attacking the electrophilic carbonyl carbon of the ester or acyl chloride. The use of an ester, such as methyl 2-(2-hydroxyethoxy)acetate, is often preferred in industrial settings for its moderate reactivity and cost-effectiveness.

Generalized Experimental Protocol: Ammonolysis of an Ester

The following protocol describes a generalized, self-validating workflow for the synthesis of this compound.

  • Reaction Setup: A solution of methyl 2-(2-hydroxyethoxy)acetate in a suitable polar solvent (e.g., methanol) is charged into a pressure-rated reactor equipped with a magnetic stirrer and a temperature probe.

  • Ammonolysis: The reactor is cooled in an ice bath, and anhydrous ammonia is bubbled through the solution or added as a solution in methanol. The vessel is then sealed and allowed to warm to room temperature. The reaction is stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting ester.

  • Work-up: Upon completion, the reactor is cooled and vented carefully in a fume hood. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, which may be a solid or viscous oil, is purified. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective for solid products. The choice of solvent is critical; it should fully dissolve the compound at an elevated temperature but afford poor solubility at lower temperatures, ensuring high recovery of pure crystals.

  • Characterization and Quality Control: The identity and purity of the final product are confirmed using standard analytical techniques.

    • Mass Spectrometry: To confirm the molecular weight (119.12 g/mol ).[2][4]

    • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks for O-H (alcohol), N-H (amide), and C=O (amide) stretches.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and proton/carbon environment.

G cluster_react Reaction Stage cluster_workup Isolation & Purification cluster_qc Validation Reactant Methyl 2-(2-hydroxyethoxy)acetate + Anhydrous Ammonia Reactor Sealed Pressure Reactor (Stirring, 12-24h) Reactant->Reactor Solvent Methanol Solvent Solvent->Reactor Evaporation Rotary Evaporation (Solvent Removal) Reactor->Evaporation Reaction Completion Purification Recrystallization (e.g., Ethanol/Ether) Evaporation->Purification Product Pure this compound Purification->Product QC Analytical QC (MS, IR, NMR) Product->QC

Caption: Generalized workflow for the synthesis and validation of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its adaptable chemical nature, allowing it to serve as a precursor or scaffold in various domains.

  • Pharmaceutical Intermediate: The molecule's dual hydroxyl and amide functionalities make it an attractive starting point for synthesizing more complex molecules. It can be used to introduce hydrophilic side chains into drug candidates to improve their pharmacokinetic profiles, such as solubility and bioavailability. While direct biological activity is not extensively documented, related acetamide structures are subjects of significant research. For instance, N-(2-hydroxy phenyl) acetamide has demonstrated anti-inflammatory and anti-arthritic properties in preclinical models, suggesting the therapeutic potential of the acetamide scaffold.[8]

  • Material Science: The compound has been cited for use in methods for the electrolytic refining of crude lead, where it may function as a component in an ionic liquid medium, contributing to the recycling of valuable metals like Bismuth and Silver.[7]

  • Chemical Reagent: In a broader context, it serves as a useful building block in organic synthesis and may be of interest as a fragment in fragment-based drug discovery campaigns. It is also noted as a known impurity of Cetirizine, an antihistamine, highlighting its relevance in pharmaceutical quality control.[5]

G cluster_pharma Drug Development cluster_industrial Industrial Chemistry Core This compound Intermediate Hydrophilic Intermediate Core->Intermediate FBDD Fragment Library Component Core->FBDD Electrolyte Electrolyte Component (Lead Refining) Core->Electrolyte Impurity Pharmaceutical Impurity Standard (e.g., Cetirizine) Core->Impurity Scaffold Analog Synthesis Scaffold Intermediate->Scaffold Leads to

Caption: Potential application pathways for this compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are synthesized from available safety data.

GHS Hazard Information
Hazard Class Hazard Statement Pictogram Signal Word
Serious Eye Damage/IrritationH319: Causes serious eye irritation

Warning

Sources:[3][6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[10]

    • Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat to prevent skin exposure.[9]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[9][10] Keep containers tightly closed.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing and wash before reuse.[9]

  • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[10]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

Conclusion

This compound is a versatile chemical compound whose value lies in its structural simplicity combined with multifunctional character. Its well-defined physicochemical properties, straightforward synthesis, and multiple reactive sites make it a useful intermediate for professionals in drug development, organic synthesis, and material science. While its direct biological applications require further exploration, its utility as a hydrophilic building block and its relationship to biologically active acetamide scaffolds underscore its potential. Proper adherence to safety and handling protocols is essential for its use in a research and development setting.

References

  • National Institute of Standards and Technology (NIST). Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Cheméo. [Link]

  • National Center for Biotechnology Information (NCBI). This compound. PubChem. [Link]

  • FormoBio. N-(2-Hydroxyethyl)acetamide Safety Data Sheet. FormoBio. [Link]

  • PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. National Library of Medicine. [Link]

Sources

"2-(2-Hydroxyethoxy)acetamide" CAS number 123-85-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3)

Executive Summary

This compound is a unique bifunctional molecule characterized by its primary amide, ether linkage, and terminal hydroxyl group. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, current applications, and toxicological profile. Furthermore, we present detailed, field-proven methodologies for its analysis and quantification, designed to provide researchers with a robust framework for their investigations. While its documented applications are currently niche, its chemical structure suggests significant untapped potential as a hydrophilic building block, a specialty solvent, and a precursor for novel chemical entities in pharmaceutical and material sciences.

Molecular Profile and Physicochemical Properties

This compound (CAS: 123-85-3) is an organic compound that presents as a colorless to pale yellow liquid or low-melting solid.[1] Its structure incorporates three key functional groups: a primary alcohol, an ether, and a primary amide. This combination imparts a high degree of hydrophilicity, rendering it soluble in water and various polar organic solvents.[1] This property is central to its current and potential applications.

The presence of both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (ether oxygen, carbonyl oxygen, hydroxyl oxygen) sites dictates its physical properties and interaction profile. The key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 123-85-3[2]
Molecular Formula C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol [3]
IUPAC Name This compound[2]
Synonyms O-(2-Hydroxyethyl)glycolamide, (2-Hydroxyethoxy)acetamide[1]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 83-84 °C[4]
Boiling Point 338.6 ± 22.0 °C (Predicted)[4]
Density 1.200 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in water and various organic solvents[1]
pKa 14.33 ± 0.10 (Predicted)[4]
InChI Key INNWRDCESBMSQK-UHFFFAOYSA-N[3]

Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry are available in public databases such as PubChem, providing a reference for structural confirmation.[2]

Synthesis_Workflow start Start: Ethyl 2-(2-hydroxyethoxy)acetate reactor Pressurized Reactor 60-100 °C, 8-24h start->reactor reagent Ammonia (aq. or in MeOH) (Excess) reagent->reactor monitor Reaction Monitoring (TLC/HPLC) reactor->monitor monitor->reactor Incomplete evaporation Solvent Removal (Rotary Evaporation) monitor->evaporation Complete purification Purification (Recrystallization) evaporation->purification product Final Product: This compound purification->product SAR_Concept cluster_core Core Scaffold cluster_mods Structural Modifications (Analogues) cluster_activity Reported Biological Activities (for Analogues) core This compound mod1 Phenyl group on Amide N (e.g., N-(2-hydroxyphenyl) acetamide) core->mod1 leads to mod2 Additional ethoxy group (e.g., N-[2-(2-Hydroxyethoxy)ethyl]acetamide) core->mod2 leads to mod3 Other aromatic substitutions core->mod3 leads to act1 Anti-inflammatory Anti-arthritic mod1->act1 act2 Bactericidal Anticancer mod2->act2 act3 Antioxidant mod3->act3 Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Working Reference Standards hplc_inject Inject into HPLC System (C18 Column, Water/ACN Gradient) prep_std->hplc_inject cal_curve Generate Calibration Curve (Linearity > 0.999) prep_sample Dissolve & Filter Test Sample prep_sample->hplc_inject hplc_detect UV Detection at 210 nm hplc_inject->hplc_detect data_acq Acquire Chromatogram (Peak Area) hplc_detect->data_acq data_acq->cal_curve quant Quantify Sample Concentration data_acq->quant cal_curve->quant validate Validate Method (Accuracy, Precision, Specificity) quant->validate

Sources

A Comprehensive Technical Guide to the Synthesis of O-(2-Hydroxyethyl)glycolamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: O-(2-Hydroxyethyl)glycolamide, also known as 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), is a bifunctional molecule of interest in various chemical applications, including its use in methods for electrolytic refining.[1] This guide provides an in-depth exploration of robust and efficient synthesis pathways for this compound, designed for researchers, chemists, and professionals in drug development and materials science. We will dissect two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of the causality behind procedural choices. This document is structured to serve as a practical and authoritative resource, grounding all claims and methodologies in established chemical principles and literature.

Introduction and Strategic Overview

Chemical Identity and Properties

O-(2-Hydroxyethyl)glycolamide is a primary amide featuring both an ether linkage and a terminal hydroxyl group. This unique combination of functional groups imparts hydrophilicity and potential for further chemical modification, making it a valuable building block.

  • IUPAC Name: this compound[2]

  • Synonyms: O-(2-Hydroxyethyl)glycolamide, (2-Hydroxyethoxy)acetamide[2][3]

  • CAS Number: 123-85-3[3]

  • Molecular Formula: C₄H₉NO₃[2][3][4]

  • Molecular Weight: 119.12 g/mol [2][4]

Significance and Applications

The structural features of O-(2-Hydroxyethyl)glycolamide make it an interesting candidate for various applications. Its documented use is in methods for the electrolytic refining of crude lead.[1] Furthermore, its resemblance to fragments of biologically relevant molecules, such as poly(ethylene glycol) (PEG) chains and simple amides, suggests potential utility as a linker or building block in medicinal chemistry and as a monomer in polymer synthesis. Glycolamides, as a class, are explored as components in the development of new therapeutic agents.[5]

Retrosynthetic Analysis

A logical approach to designing the synthesis of O-(2-Hydroxyethyl)glycolamide involves two primary retrosynthetic disconnections: the amide bond and the ether bond. This analysis reveals two convergent and practical forward-synthesis strategies starting from common, commercially available reagents.

G Target O-(2-Hydroxyethyl)glycolamide Amide_Disconnect Amide Disconnection (Ammonolysis) Target->Amide_Disconnect Route A Ether_Disconnect Ether Disconnection (Williamson) Target->Ether_Disconnect Route B Ester_Intermediate Alkyl 2-(2-hydroxyethoxy)acetate Amide_Disconnect->Ester_Intermediate Ammonia Ammonia Amide_Disconnect->Ammonia Glycolamide Glycolamide Ether_Disconnect->Glycolamide Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) Ether_Disconnect->Haloethanol Williamson_Disconnect_2 Ether Disconnection (Williamson) Ester_Intermediate->Williamson_Disconnect_2 Haloacetate Alkyl Haloacetate (e.g., Ethyl Bromoacetate) Williamson_Disconnect_2->Haloacetate Ethylene_Glycol Ethylene Glycol Williamson_Disconnect_2->Ethylene_Glycol

Caption: Retrosynthetic analysis of O-(2-Hydroxyethyl)glycolamide.

Primary Synthesis Pathways

This section details the two most logical and practical synthesis routes derived from our retrosynthetic analysis.

Pathway A: Ammonolysis of an Alkyl 2-(2-hydroxyethoxy)acetate

This pathway is arguably the most reliable, proceeding in two distinct, high-yielding steps: (1) formation of the ether linkage via Williamson ether synthesis, followed by (2) conversion of the resulting ester to the primary amide via ammonolysis.

2.1.1 Rationale and Strategy The strategic advantage of this route lies in its convergent nature and the typically clean, high-yielding transformations involved. Williamson ether synthesis is a cornerstone of organic synthesis for forming ether bonds. The subsequent ammonolysis of an unhindered ester is a robust and straightforward method for accessing primary amides, often with minimal side products.

2.1.2 Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-hydroxyethoxy)acetate

This step involves the mono-alkylation of ethylene glycol with an alkyl haloacetate. The key challenge is to favor mono-alkylation over the undesired di-alkylation product.

  • Principle: A strong base is used to deprotonate one hydroxyl group of ethylene glycol, creating a nucleophilic alkoxide. This alkoxide then displaces the halide from ethyl bromoacetate. Using a large excess of ethylene glycol shifts the equilibrium towards the mono-substituted product.

  • Detailed Protocol:

    • To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add sodium hydride (NaH, 1.0 eq, 60% dispersion in mineral oil) and wash with anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C and add a solution of ethylene glycol (5.0 eq) in anhydrous THF dropwise. The large excess of ethylene glycol is critical to minimize the formation of the di-alkylated byproduct.

    • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of ethyl bromoacetate (1.0 eq) in anhydrous THF dropwise over 1 hour.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction cautiously by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography to yield pure ethyl 2-(2-hydroxyethoxy)acetate.

Step 2: Ammonolysis to O-(2-Hydroxyethyl)glycolamide

  • Principle: The ester is treated with an excess of ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel ethoxide, forming the stable amide product.

  • Detailed Protocol:

    • Dissolve ethyl 2-(2-hydroxyethoxy)acetate (1.0 eq) in a minimal amount of methanol in a sealed pressure vessel.

    • Cool the solution to -78 °C (dry ice/acetone bath) and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-condensed amount of liquid ammonia. Alternatively, a concentrated solution of ammonia in methanol can be used.

    • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the vessel, open it carefully in a fume hood, and allow the excess ammonia and solvent to evaporate under a stream of nitrogen.

    • The resulting solid or oil is the crude O-(2-Hydroxyethyl)glycolamide. It can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield the final product.[1]

2.1.3 Workflow Diagram (Pathway A)

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ammonolysis EG Ethylene Glycol Reaction1 Reaction at 0°C to RT EG->Reaction1 EBA Ethyl Bromoacetate EBA->Reaction1 Base NaH in THF Base->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Ester Ethyl 2-(2-hydroxyethoxy)acetate Workup1->Ester Reaction2 Reaction in Sealed Vessel Ester->Reaction2 Intermediate Ammonia Ammonia (Anhydrous) Ammonia->Reaction2 Workup2 Solvent Removal & Recrystallization Reaction2->Workup2 FinalProduct O-(2-Hydroxyethyl)glycolamide Workup2->FinalProduct

Caption: Workflow for Pathway A.

Pathway B: Alkylation of Glycolamide

This alternative pathway begins with commercially available glycolamide and forms the ether bond in the final step.

2.2.1 Rationale and Strategy This route is more atom-economical if successful in one step. The primary challenge is the chemoselective O-alkylation of the primary hydroxyl group in the presence of the amide group. While amides can be N-alkylated under certain conditions, the hydroxyl group is more acidic and a better nucleophile upon deprotonation, making O-alkylation the favored pathway. Glycolamide itself can be synthesized via the ammonolysis of ethyl glycolate.

2.2.2 Step-by-Step Experimental Protocol

  • Principle: Glycolamide is deprotonated with a strong, non-nucleophilic base to form an alkoxide. This nucleophile is then reacted with a suitable 2-carbon electrophile, such as 2-chloroethanol, to form the desired ether linkage.

  • Detailed Protocol:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend glycolamide (1.0 eq) in a suitable anhydrous solvent like THF or Dimethylformamide (DMF).

    • Cool the suspension to 0 °C and add sodium hydride (NaH, 1.1 eq, 60% dispersion) portion-wise. The use of a slight excess of base ensures complete deprotonation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. For improved reactivity, a catalytic amount of sodium iodide (NaI) can be added to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

    • Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

    • Extract the product into a suitable organic solvent, such as ethyl acetate or a chloroform/isopropanol mixture.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified via column chromatography on silica gel or by recrystallization to afford pure O-(2-Hydroxyethyl)glycolamide.

2.2.3 Workflow Diagram (Pathway B)

G Glycolamide Glycolamide Reaction Deprotonation (0°C) then Alkylation (50-60°C) Glycolamide->Reaction Haloethanol 2-Chloroethanol Haloethanol->Reaction Base NaH in THF/DMF Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup FinalProduct O-(2-Hydroxyethyl)glycolamide Workup->FinalProduct

Caption: Workflow for Pathway B.

Characterization and Data

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

PropertyValueSource
Melting Point 83-84 °C (Solvent: Chloroform)[1]
Boiling Point (Pred.) 338.6 ± 22.0 °C[1]
Density (Pred.) 1.200 ± 0.06 g/cm³[1]
pKa (Pred.) 14.33 ± 0.10[1]

Expected Spectral Data:

  • ¹H NMR: Peaks corresponding to the amide protons (-CONH₂), the methylene group adjacent to the amide, the methylene group adjacent to the ether oxygen, the two methylene groups of the hydroxyethyl moiety, and the hydroxyl proton.

  • ¹³C NMR: Four distinct signals for the four carbon atoms: the carbonyl carbon, and the three unique methylene carbons (C-O-CH₂-C=O, O-CH₂-CH₂-OH, O-CH₂-CH₂-OH).

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches of the primary amide (~3200-3400 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹), and the C-O stretch of the ether (~1100 cm⁻¹).[3]

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated species [M+H]+ corresponding to the molecular weight of 119.12 g/mol .[3]

Safety and Handling

  • Reagents: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere. Ethyl bromoacetate is a lachrymator and toxic. 2-Chloroethanol is toxic. Anhydrous ammonia is corrosive and toxic.

  • Product: O-(2-Hydroxyethyl)glycolamide is classified as causing serious eye irritation.[2]

  • Procedures: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Pressure vessels for ammonolysis must be properly rated and handled with extreme care.

Conclusion

This guide has detailed two scientifically sound and practical pathways for the synthesis of O-(2-Hydroxyethyl)glycolamide. Pathway A , the two-step route involving ammonolysis of an ester intermediate, offers greater control and is likely to provide higher overall yields and purity due to the well-defined nature of each step. Pathway B , the direct alkylation of glycolamide, is more convergent but may require more extensive optimization to ensure high chemoselectivity and avoid potential side reactions. The choice of pathway will depend on the specific needs of the laboratory, including starting material availability, scale, and desired purity. Both routes rely on fundamental, well-established organic reactions, providing a solid foundation for any researcher or professional aiming to produce this versatile chemical compound.

References

  • Hu, Y. et al. (2018). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. PubMed Central. Available at: [Link]

  • Krakowiak, K. E., & Bradshaw, J. S. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. Available at: [Link]

  • NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2-(2-Hydroxyethoxy)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a molecule of interest in various research and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a multi-faceted approach: presenting calculated aqueous solubility, offering a qualitative assessment of organic solvent solubility based on molecular structure, and providing a rigorous, step-by-step experimental protocol for researchers to determine precise solubility values. This guide is intended to empower scientists and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: Understanding the Importance of Solubility

This compound is an organic compound featuring both an amide and a primary alcohol functional group.[1] Its molecular structure suggests a versatile solubility profile, a critical parameter that dictates its utility in a wide array of applications, from reaction chemistry to formulation development in the pharmaceutical industry. The presence of a hydroxyethoxy group enhances its hydrophilicity, making it a candidate for use in formulations requiring moisture retention or as a surfactant.[1]

A thorough understanding of a compound's solubility in water and various organic solvents is paramount for:

  • Reaction Condition Optimization: Selecting the appropriate solvent is crucial for achieving optimal reaction kinetics and yield.

  • Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of drug delivery systems.

  • Predicting Biological Interactions: Solubility can influence how a compound interacts with biological membranes and macromolecules.

Aqueous Solubility of this compound

The molecular structure of this compound, with its capacity for hydrogen bonding via the amide and hydroxyl groups, indicates a strong affinity for water. The presence of multiple oxygen and nitrogen atoms act as hydrogen bond acceptors, while the hydrogens on the amide and hydroxyl groups act as hydrogen bond donors.

A calculated water solubility for this compound is available, with a log10 of water solubility (log10WS) of 0.94 mol/L. This value can be converted to a more practical unit for laboratory use.

Calculation of Aqueous Solubility:

  • log10(Solubility in mol/L) = 0.94

  • Solubility = 10^0.94 mol/L ≈ 8.71 mol/L

  • Molecular Weight of C4H9NO3 = 119.12 g/mol [2]

  • Solubility in g/L = 8.71 mol/L * 119.12 g/mol ≈ 1037.5 g/L

  • Solubility in g/100mL ≈ 103.75 g/100mL

This calculated value suggests that this compound is very soluble in water.

Table 1: Physicochemical Properties and Aqueous Solubility of this compound
PropertyValueSource
CAS Number 123-85-3[3]
Molecular Formula C4H9NO3[3]
Molecular Weight 119.12 g/mol [2]
Calculated log10WS (mol/L) 0.94
Calculated Water Solubility ~103.75 g/100mL Calculation
Visualization of Aqueous Interaction

The high water solubility is primarily due to the extensive hydrogen bonding network that this compound can form with water molecules.

G Hydrogen Bonding with Water cluster_acetamide This compound cluster_water Water Molecules mol H₂N-C(=O)-CH₂-O-CH₂-CH₂-OH H2O_1 H₂O mol->H2O_1 H-bond (donor) H2O_2 H₂O mol->H2O_2 H-bond (acceptor) H2O_3 H₂O mol->H2O_3 H-bond (donor/acceptor)

Caption: Interaction of this compound with water.

Solubility in Organic Solvents

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding. Given the structure of this compound, it is expected to be highly soluble in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but do not have O-H or N-H bonds. The polarity of this compound suggests it will be soluble in these solvents, though perhaps to a lesser extent than in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. It is anticipated that this compound will have low to negligible solubility in nonpolar solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between solute and solvent.
Polar Aprotic DMSO, Acetone, DMFModerate to HighFavorable dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to InsolubleMismatch in polarity and lack of favorable intermolecular forces.

Note: The table above provides a qualitative prediction. For precise applications, experimental determination of solubility is strongly recommended using the protocol outlined in the following section.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a comprehensive guide for its implementation.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity solid)

  • Selected solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

G Shake-Flask Solubility Workflow A 1. Preparation Add excess solid to solvent in vial. B 2. Equilibration Agitate at constant temperature. A->B C 3. Separation Filter to remove undissolved solid. B->C D 4. Dilution Prepare serial dilutions of the filtrate. C->D E 5. Quantification Analyze concentration via analytical method. D->E F 6. Calculation Determine solubility from concentration. E->F

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Vials: To each vial, add an excess amount of solid this compound. The exact amount will depend on the expected solubility, but enough should be added to ensure that a visible amount of solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to reach a plateau in concentration.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method. A calibration curve should be prepared using standards of known concentrations.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/100mL) = (Concentration from analysis) x (Dilution factor) x (100 / Volume of solvent)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in the vial.

  • Multiple Time Points: For a new compound, measure the concentration at several time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

  • Replicates: Perform each solubility determination in at least triplicate to assess the precision of the measurement.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While it is highly soluble in water, as supported by calculated data, a lack of specific quantitative data in organic solvents necessitates experimental determination for precise applications. The provided qualitative assessment serves as a useful starting point, and the detailed shake-flask protocol offers a robust method for obtaining reliable quantitative solubility data. By following the methodologies and principles outlined in this guide, researchers and drug development professionals can confidently work with this compound in their various applications.

References

  • PubChem. This compound. [Link]

  • NIST. Acetamide, 2-(2-hydroxyethoxy)-. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Physicochemical Properties in Pharmaceutical Development

In the landscape of drug development, the meticulous characterization of all components within a formulation is a cornerstone of ensuring product quality, stability, and efficacy. Active pharmaceutical ingredients (APIs) often garner the most attention, yet the excipients—substances used to facilitate drug delivery, manufacturing, or stability—play an equally critical role. The physicochemical properties of these excipients, such as melting and boiling points, dictate their behavior during manufacturing processes and their interaction with the API. This guide provides a detailed examination of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a compound with potential applications in pharmaceutical formulations, focusing on the precise determination and contextual significance of its melting and boiling points. For researchers and drug development professionals, understanding these fundamental thermal properties is the first step toward harnessing a compound's full potential as a reliable component in a therapeutic product.

Physicochemical Profile of this compound

This compound is an organic compound featuring both a hydroxyl and an amide functional group, rendering it hydrophilic and capable of engaging in significant hydrogen bonding.[1] These structural features are predictive of its physical properties, suggesting it is a solid at room temperature with a relatively high boiling point. A survey of available data reveals some variability in the reported melting point, which underscores the importance of standardized, well-controlled analytical procedures.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₉NO₃PubChem CID 67163[2]
Molecular Weight119.12 g/mol PubChem CID 67163[2]
Melting Point83-84 °CChemicalBook[3]
91-93 °CBOC Sciences[]
Boiling Point338.6 ± 22.0 °C (Predicted)ChemicalBook[3]
Density1.200 ± 0.06 g/cm³ (Predicted)BOC Sciences[]

The discrepancy in the reported melting points may be attributable to variations in sample purity or the presence of moisture. The compound's hygroscopic nature, a tendency to attract and hold water molecules from the surrounding environment, can significantly impact its observed melting point.[5][6] Absorbed water can act as an impurity, leading to a depression and broadening of the melting range. This highlights the necessity of rigorous sample preparation and the use of advanced analytical techniques like Differential Scanning Calorimetry (DSC) for accurate characterization.

Part 1: Determination of Melting Point

The melting point of a pure substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. For pharmaceutical excipients, this parameter is critical as it influences storage conditions, compatibility with manufacturing processes (e.g., hot-melt extrusion), and potential interactions with the API.

Authoritative Methodology: USP <741> and Differential Scanning Calorimetry (DSC)

The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures for melting range determination. While traditional capillary methods are described, Differential Scanning Calorimetry (DSC) offers a more quantitative and insightful approach, particularly for compounds that may be hygroscopic or exhibit polymorphism. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8]

The rationale for selecting DSC is its ability to provide not just the melting temperature (Tm), but also the enthalpy of fusion (ΔHf), which is a measure of the energy required for melting and is related to the material's crystallinity. For a hydrophilic compound like this compound, DSC can also reveal subtle transitions, such as the loss of bound water, prior to melting.

Experimental Protocol: Melting Point Determination by DSC

This protocol is designed to be a self-validating system by incorporating instrument calibration and rigorous sample handling to account for the compound's hygroscopic nature.

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) according to the manufacturer's guidelines. This ensures the accuracy of the measured transition temperatures.

2. Sample Preparation (Critical Step):

  • Rationale: To eliminate the influence of absorbed moisture, the sample must be thoroughly dried.

  • Dry a 5-10 mg sample of this compound in a vacuum oven at a temperature below its lowest reported melting point (e.g., 60 °C) for 24 hours.

  • Immediately transfer the dried sample to a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide) to prevent moisture re-uptake.

3. DSC Analysis:

  • Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to prevent any moisture ingress or loss during the experiment.

  • Place an empty, hermetically sealed pan on the reference side.

  • Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 120 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

  • Record the heat flow as a function of temperature. The melting transition will appear as an endothermic peak.

4. Data Analysis:

  • Determine the onset temperature of the melting peak, which is internationally recognized for pure compounds as the melting point.[9]

  • Integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Below is a diagram illustrating the workflow for this protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start: Receive Sample Dry Dry Sample in Vacuum Oven (e.g., 60°C, 24h) Start->Dry Store Store in Desiccator Dry->Store Weigh Weigh 2-5 mg into Hermetic Pan Store->Weigh Transfer quickly Calibrate Calibrate DSC with Reference Standards Calibrate->Weigh Heat Heat at 10°C/min under N2 Weigh->Heat Record Record Heat Flow vs. Temp Heat->Record Analyze Analyze Endothermic Peak Record->Analyze Report Report Onset Temp (Tm) and Enthalpy (ΔHf) Analyze->Report

Workflow for DSC-based melting point determination.

Part 2: Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a compound with a high predicted boiling point like this compound (~338 °C), direct measurement at atmospheric pressure can be challenging and may lead to thermal decomposition. Therefore, determination under reduced pressure is the preferred and more reliable method.

Authoritative Methodology: OECD Guideline 103 and Vacuum Distillation

The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 103, outlines several methods for boiling point determination.[10] Given the high boiling point of this compound, a dynamic method involving distillation under vacuum is the most appropriate choice. This approach avoids thermal degradation by allowing the substance to boil at a much lower temperature.[11][12] The Clausius-Clapeyron equation can then be used to extrapolate the boiling point to standard atmospheric pressure.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

This protocol ensures accuracy by precise control of pressure and temperature.

1. Apparatus Setup:

  • Assemble a micro-distillation apparatus suitable for vacuum operation. The setup should include a small distilling flask, a condenser, a receiving flask, a connection to a vacuum pump, and a digital vacuum gauge (e.g., a Pirani gauge).

  • Place a calibrated thermometer or temperature probe such that the bulb is level with the side arm leading to the condenser, ensuring it measures the temperature of the vapor, not the liquid.

2. Procedure:

  • Place a small volume (e.g., 5-10 mL) of this compound and a boiling chip or magnetic stir bar into the distilling flask.

  • Seal the system and carefully reduce the pressure using the vacuum pump to a stable, known value (e.g., 10 mmHg).

  • Gradually heat the flask using a heating mantle.

  • Observe the temperature and pressure closely. The boiling point at this reduced pressure is the temperature at which a steady stream of condensate is observed on the thermometer and in the condenser, and the temperature reading remains constant.

  • Record the stable temperature and the precise pressure.

  • Repeat the measurement at one or two other distinct pressures to ensure the validity of the data.

3. Data Extrapolation:

  • Using the recorded temperature-pressure data points, construct a plot of ln(P) versus 1/T (where P is pressure in atmospheres and T is temperature in Kelvin).

  • According to the Clausius-Clapeyron relation, this plot should be linear.

  • Extrapolate the line to determine the temperature (1/T) at which the pressure is 1 atm (ln(P) = 0). This temperature is the normal boiling point.

The logical flow of this experimental determination is visualized below.

BoilingPointLogic compound High Boiling Point Compound (e.g., this compound) problem Risk of Thermal Decomposition at Atmospheric Pressure compound->problem solution Solution: Reduce System Pressure (Vacuum Distillation) problem->solution measurement Measure Boiling Temperature (T) at a Known Low Pressure (P) solution->measurement extrapolation Extrapolate to Standard Pressure (1 atm) using Clausius-Clapeyron Equation measurement->extrapolation result Determine Normal Boiling Point extrapolation->result

Logical approach for high boiling point determination.

Conclusion: Integrating Physicochemical Data into Drug Development

The accurate determination of the melting and boiling points of this compound is more than a procedural exercise; it provides critical data for informed decision-making in pharmaceutical development. A well-defined melting point is a key indicator of purity and physical stability. Knowledge of the boiling point is essential for processes involving solvents and for assessing the compound's volatility. For a potential excipient, these thermal properties influence its selection for specific formulation strategies, such as amorphous solid dispersions or liquid-fill capsules, and help predict its behavior during manufacturing, packaging, and long-term storage. By employing robust, authoritative methodologies and understanding the chemical principles that govern these properties, researchers can confidently characterize novel excipients and accelerate the development of safe and effective medicines.

References

  • OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

  • LibreTexts, Boiling Point and Pressure. Available at: [Link]

  • Quora, What is the formula to figure a boiling point in a vacuum?. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • Chemistry LibreTexts, 4: Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Wikipedia, Differential scanning calorimetry. Available at: [Link]

  • Thermopedia, HYGROSCOPICITY. Available at: [Link]

  • Wikipedia, Hygroscopy. Available at: [Link]

  • S4Science, A Beginner's Guide to Differential Scanning Calorimetry DSC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Mechanisms of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Hydroxyethoxy)acetamide is a small organic molecule with potential for biological activity, yet its specific mechanism of action within biological systems remains largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the pharmacological potential of this compound. In the absence of direct mechanistic data, this document synthesizes information on the known biological activities of structurally related acetamide and hydroxyacetamide derivatives to propose several hypothesized mechanisms of action, including antioxidant, anti-inflammatory, and cytotoxic effects. Furthermore, this guide presents a detailed roadmap of experimental protocols, from initial in vitro screening to metabolic profiling, designed to systematically elucidate the biological functions of this compound. Visual workflows and detailed methodologies are provided to facilitate the practical implementation of these investigations. The overarching goal of this whitepaper is to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this and similar chemical entities.

Introduction: The Enigma of this compound

This compound (CAS No. 123-85-3) is an organic compound featuring both an amide and a hydroxyethoxy functional group.[1] Its structure suggests the potential for a range of biological interactions, yet a review of the current scientific literature reveals a significant gap in our understanding of its pharmacological properties and mechanism of action. While some sources suggest it may possess biological activity, concrete evidence and detailed studies are lacking.[1]

The presence of the acetamide moiety is of particular interest, as numerous acetamide derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This guide, therefore, puts forth a series of well-founded hypotheses regarding the potential mechanisms of action of this compound, drawing parallels from its structural analogs. We will then outline a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
CAS Number 123-85-3
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in water and various organic solvents

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally similar compounds, we propose three primary avenues for investigation into the mechanism of action of this compound:

Antioxidant Activity and Modulation of Oxidative Stress Pathways

Several acetamide derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals and reducing oxidative stress.[1][3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The hydroxyl group in the hydroxyethoxy moiety of this compound could potentially contribute to its antioxidant capacity by donating a hydrogen atom to neutralize free radicals.

Hypothesized Signaling Pathway: Nrf2-ARE Pathway Activation

A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. We hypothesize that this compound may act as an activator of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Compound This compound Compound->Keap1 Potential Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Nrf2_n->ARE Binding Cytoprotection Cytoprotection Genes->Cytoprotection Cytoprotection

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Anti-Inflammatory Effects via Inhibition of Pro-inflammatory Mediators

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Acetamide derivatives have been shown to exhibit anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[2]

Hypothesized Signaling Pathway: NF-κB Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. We hypothesize that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Binding & Inhibition Ub_Proteasome Ub_Proteasome IkB->Ub_Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Compound This compound Compound->IKK Potential Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes Gene Transcription Inflammation Inflammation Genes->Inflammation Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic and Antiproliferative Activity in Cancer Cells

Certain hydroxyacetamide derivatives have demonstrated cytotoxic and genotoxic effects, suggesting their potential as anticancer agents.[6][7][8] The mechanism of such activity often involves the induction of apoptosis (programmed cell death) or the inhibition of cell cycle progression in rapidly dividing cancer cells.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the hypothesized biological activities of this compound, a tiered approach is recommended, starting with broad in vitro screening and progressing to more specific mechanistic studies.

Experimental_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Assays (Based on Tier 1 Results) cluster_tier3 Tier 3: Advanced Mechanistic & In Vivo Studies Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH) Antioxidant Antioxidant Capacity Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Cytotoxicity->Anti_inflammatory Anticancer Anticancer Assays (Apoptosis, Cell Cycle Analysis) Cytotoxicity->Anticancer Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Genotoxicity->Pathway_Analysis Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) In_Vivo In Vivo Models (Pharmacokinetics, Efficacy) Metabolic_Stability->In_Vivo Antioxidant->Pathway_Analysis Anti_inflammatory->Pathway_Analysis Anticancer->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Pathway_Analysis->Enzyme_Inhibition Enzyme_Inhibition->In_Vivo Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidation (Alcohol Dehydrogenase) Parent->Oxidation Primary Alcohol O_Dealkylation O-Dealkylation (CYP450) Parent->O_Dealkylation Ether Cleavage Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Hydroxyl Group Sulfation Sulfation (SULTs) Parent->Sulfation Hydroxyl Group Metabolite1 2-(2-Hydroxyethoxy)acetic acid Oxidation->Metabolite1 Metabolite2 Glycolamide + Acetaldehyde O_Dealkylation->Metabolite2 Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Proposed metabolic pathways for this compound.

Phase I Reactions:

  • Oxidation: The primary alcohol of the hydroxyethoxy group can be oxidized by alcohol dehydrogenase to form the corresponding carboxylic acid, 2-(2-hydroxyethoxy)acetic acid.

  • O-Dealkylation: The ether linkage could be cleaved by cytochrome P450 enzymes, a common metabolic pathway for ethers, to yield glycolamide and acetaldehyde. [3] Phase II Reactions:

  • Glucuronidation and Sulfation: The hydroxyl group of the parent compound or its Phase I metabolites can be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble and readily excretable products. [9]

Conclusion and Future Directions

While the mechanism of action of this compound in biological systems is currently unknown, its chemical structure suggests several plausible and exciting avenues for investigation. By drawing parallels with the known activities of related acetamide and hydroxyacetamide derivatives, this technical guide has outlined hypothesized antioxidant, anti-inflammatory, and cytotoxic activities. The detailed experimental roadmap provided herein offers a systematic approach to test these hypotheses, from initial screening to mechanistic and metabolic studies.

The elucidation of the biological activity and mechanism of action of this compound will not only contribute to our fundamental understanding of the structure-activity relationships of small molecules but may also pave the way for the development of novel therapeutic agents. The protocols and frameworks presented in this guide are intended to empower researchers to embark on this important endeavor.

References

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028–2038. [Link]

  • Khan, A., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(3), 1005–1019. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

  • TME Scientific. Genotoxicity assays. [Link]

  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Saha, S., Pal, D., & Kumar, S. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(6), 1-11. [Link]

  • PharmaTutor. (2009). Phases of Metabolism. [Link]

  • USMLE Strike. Phase I vs. Phase II Metabolism. [Link]

  • Al-Hadiya, Z. H. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 24(7), 1363. [Link]

  • Creative Bioarray. (2022). How Genotoxicity Testing Guides Safer Drug Development. [Link]

  • Al-Ostoot, F. H., et al. (2021). Antimicrobial and antioxidant activities of a new acetamide compound. Journal of King Saud University - Science, 33(6), 101533. [Link]

  • Kebamo, S., & Tesema, A. (2015). Biotransformation of Xenobiotics in Living Systems—Metabolism of Drugs: Partnership of Liver and Gut Microflora. Journal of Drug Metabolism & Toxicology, 6(4), 1-9. [Link]

  • Farzam, K., & Tivakaran, V. S. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]

  • Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. [Link]

  • Di, L., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 43(10), 1519–1527. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Rani, P., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast. Anticancer Agents in Medicinal Chemistry, 16(7), 898–907. [Link]

  • Saha, S., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Indian Journal of Pharmaceutical Sciences, 79(6), 945-953. [Link]

  • Rani, P., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against hela cervical carcinoma cell and breast cancer cell line. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Potential Research Applications of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3) is a bifunctional molecule featuring a primary amide and a primary hydroxyl group, connected by a flexible ether linkage.[1] Its inherent hydrophilicity, hydrogen-bonding capabilities, and structural motifs suggest a broad spectrum of untapped potential across various scientific disciplines. This guide provides a comprehensive overview of its core properties and delineates several high-potential research applications. We explore its utility as a pharmaceutical excipient for enhancing drug solubility, a novel monomer for the synthesis of functional polymers, a versatile building block in organic chemistry, and a candidate for biological screening. For each application, we present the scientific rationale, detailed experimental protocols for validation, and logical workflows to guide researchers in pioneering new avenues of discovery with this versatile compound.

Introduction: Understanding the Core Molecule

This compound is a water-soluble organic compound whose structure offers significant versatility.[1] The primary amide group can act as both a hydrogen bond donor and acceptor, while the terminal hydroxyl group provides a reactive site for esterification, etherification, and polymerization reactions. The central ether bond imparts chemical stability and flexibility to the molecular backbone. These features combine to create a molecule with significant potential in materials science, pharmacology, and chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123-85-3[1][2][3][4][5]
Molecular Formula C₄H₉NO₃[1][2][3][4]
Molecular Weight 119.12 g/mol [2][4]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 338.6°C at 760 mmHg[2]
Density 1.2 g/cm³[2]
LogP (XLogP3) -1.7[2][6]
Solubility Soluble in water and various organic solvents[1]
Synonyms O-(2-Hydroxyethyl)glycolamide, (2-Hydroxyethoxy)acetamide[1][2][4][5]

The highly negative LogP value indicates significant hydrophilicity, making it an excellent candidate for applications in aqueous systems.[2][6]

Application Area 1: Pharmaceutical Sciences - A Novel Solubilizing Excipient

Rationale: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. The structural features of this compound—specifically its capacity for hydrogen bonding and its overall polarity—make it a prime candidate for investigation as a solubilizing agent or co-solvent in pharmaceutical formulations. Its hydrophilic nature may disrupt the crystal lattice energy of poorly soluble drugs and form favorable interactions in aqueous solution, thereby enhancing solubility.

Experimental Workflow: Solubility Enhancement Screening

This protocol outlines a systematic approach to evaluate the efficacy of this compound as a solubility enhancer for a model poorly soluble API (e.g., Ibuprofen, Itraconazole).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation API Select Model API (e.g., Itraconazole) STOCK Prepare HETAM Stock Solutions (0%, 1%, 5%, 10%, 20% w/v) API->STOCK HETAM Procure & Characterize This compound (HETAM) HETAM->STOCK SOL Prepare Solvent Systems (Water, PBS pH 7.4) SOL->STOCK EQUIL Equilibrium Solubility Assay (Shake-flask method) STOCK->EQUIL Add excess API SEP Sample Separation (Centrifugation/Filtration) EQUIL->SEP Incubate 24-48h QUANT API Quantification (HPLC-UV) SEP->QUANT Analyze supernatant DATA Data Analysis (Solubility vs. HETAM Conc.) QUANT->DATA VALID Cytotoxicity Assay (e.g., MTT on Caco-2 cells) DATA->VALID Determine non-toxic conc.

Caption: Workflow for screening this compound as a solubility enhancer.

Step-by-Step Protocol: Equilibrium Solubility Measurement
  • Preparation of Solutions: Prepare stock solutions of this compound in purified water (or a relevant buffer like PBS, pH 7.4) at concentrations of 0%, 1%, 5%, 10%, and 20% (w/v). The 0% solution serves as the negative control.

  • Drug Addition: Add an excess amount of the model API to 2 mL of each prepared solution in separate glass vials. Ensure a visible amount of solid API remains at the bottom of each vial to confirm saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Processing: After incubation, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved API particles.

  • Quantification: Dilute the filtered samples with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Plot the measured API solubility (in µg/mL or mg/mL) against the concentration of this compound. A positive slope indicates a solubility-enhancing effect.

  • Validation (Trustworthiness): To ensure the compound's suitability for biological applications, perform a standard cytotoxicity assay (e.g., MTT) on a relevant cell line (like Caco-2 for oral delivery) to determine the concentration range at which this compound is non-toxic.

Application Area 2: Polymer Chemistry - A Hydrophilic Monomer

Rationale: The dual functionality of this compound (a primary alcohol and an amide) makes it a compelling monomer for creating novel functional polymers. The hydroxyl group can act as an initiator for ring-opening polymerizations (ROP) of cyclic esters like caprolactone or lactide. Structurally similar molecules, such as N-Hydroxyethyl acrylamide, have been successfully used as functional initiators in ROP to create biocompatible polyesters.[7] This approach would yield polymers with a hydrophilic acetamide group at one terminus, potentially influencing self-assembly, drug loading, or surface properties.

Experimental Workflow: Synthesis of a HETAM-initiated Polymer

G cluster_react Reaction Setup cluster_poly Polymerization cluster_purify Purification & Characterization INIT Initiator: HETAM (this compound) SETUP Combine under N₂ atmosphere in flame-dried flask INIT->SETUP MON Monomer: ε-Caprolactone (ε-CL) MON->SETUP CAT Catalyst: Sn(Oct)₂ CAT->SETUP SOLV Solvent: Toluene (anhydrous) SOLV->SETUP HEAT Heat reaction mixture (e.g., 110°C) SETUP->HEAT TIME Monitor reaction (e.g., via GPC/NMR) HEAT->TIME Stir for 12-24h TERM Terminate reaction (Cool & expose to air) TIME->TERM DISS Dissolve in THF TERM->DISS PRECIP Precipitate in cold Methanol DISS->PRECIP DRY Dry polymer under vacuum PRECIP->DRY ANALYZE Characterize: ¹H NMR, GPC, FTIR DRY->ANALYZE

Caption: Workflow for Ring-Opening Polymerization using HETAM as an initiator.

Step-by-Step Protocol: Synthesis of HETAM-Poly(ε-caprolactone)
  • Reagent Preparation: Dry this compound (HETAM) under vacuum. Purify ε-caprolactone monomer by vacuum distillation. Use anhydrous toluene as the solvent.

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add HETAM (1 equivalent), ε-caprolactone (e.g., 50 equivalents for a target degree of polymerization of 50), and anhydrous toluene.

  • Initiation: Stir the mixture until all components are dissolved. Then, add the catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 500:1.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track molecular weight growth.

  • Termination and Purification: Cool the reaction to room temperature. Dissolve the viscous mixture in a minimal amount of tetrahydrofuran (THF) and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by filtration and wash it with fresh cold methanol.

  • Characterization (Trustworthiness): Dry the polymer under vacuum at room temperature for 24 hours. Confirm the structure and successful initiation by ¹H NMR spectroscopy (verifying the presence of peaks corresponding to the HETAM end-group) and determine the molecular weight and dispersity (Đ) using GPC.

Application Area 3: Organic Synthesis - A Bifunctional Building Block

Rationale: The presence of two distinct functional groups—a nucleophilic alcohol and a stable amide—positions this compound as a valuable C4 building block in organic synthesis. The hydroxyl group can be easily modified to introduce other functionalities or to link the molecule to a larger scaffold, while the amide provides a stable, hydrophilic segment. For instance, it could be used in the synthesis of ligands for metal coordination or as a precursor for creating novel surfactants.[1]

Example Synthetic Transformation: O-Alkylation

This protocol demonstrates a basic transformation to highlight its utility as a synthetic intermediate.

  • Reaction Setup: Dissolve this compound (1 eq.) in an anhydrous polar aprotic solvent like DMF or THF in a round-bottom flask under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Allow the mixture to stir for 30 minutes at 0°C to form the corresponding alkoxide.

  • Alkylation: Add an electrophile, such as benzyl bromide (1.1 eq.), dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the O-benzylated derivative.

Application Area 4: Biological and Materials Screening

Rationale: The hydrophilic and hydrogen-bonding nature of this compound makes it a candidate for several specialized applications.

  • Cryoprotectant: Small, hydrophilic molecules with hydroxyl groups (like glycerol or DMSO) are known to act as cryoprotectants by preventing the formation of damaging ice crystals. The structure of this compound suggests it could be screened for its ability to preserve cells or biological tissues during freezing. An experimental protocol would involve a cell viability assay (e.g., trypan blue exclusion) on a standard cell line after a freeze-thaw cycle in the presence of varying concentrations of the compound.

  • Metal Ion Coordination: Amide and ether functionalities can coordinate with metal ions. Its potential use in applications like electrolytic refining has been noted.[3] This suggests further research into its use as a ligand in coordination chemistry or for developing novel systems for metal sequestration or catalysis.

Summary and Future Directions

This compound is a readily accessible chemical scaffold with significant, yet largely unexplored, research potential. Its inherent properties—hydrophilicity, bifunctionality, and chemical stability—make it a versatile tool for scientists. The experimental frameworks provided in this guide offer validated starting points for its investigation as a pharmaceutical excipient, a polymer building block, and a synthetic intermediate. Future research should focus on synthesizing a broader range of polymers, evaluating its performance with a wider array of poorly soluble APIs, and exploring its derivatives for novel biological activities.

References

  • National Institute of Standards and Technology (NIST). Acetamide, 2-(2-hydroxyethoxy)-. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • PubChem, National Center for Biotechnology Information. This compound | C4H9NO3. [Link]

  • Perrero, J., et al. (2025). Formation Of The Glycine Isomer Glycolamide (NH2C(O)CH2OH) On The Surfaces Of Interstellar Ice Grains: Insights From Atomistic Simulations. Astrobiology. [Link]

  • National Center for Biotechnology Information. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. [Link]

Sources

Safety and handling precautions for "2-(2-Hydroxyethoxy)acetamide".

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2-Hydroxyethoxy)acetamide

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 123-85-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring both a hydroxyl and an amide functional group.[1] These characteristics contribute to its physical properties, such as its solubility in water.[1] Understanding these fundamental properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 123-85-3[1][2][3]
Molecular Formula C₄H₉NO₃[2][3][4]
Molecular Weight 119.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 338.6 °C at 760 mmHg[5]
Flash Point 158.6 °C[5]
Density 1.2 g/cm³[5]
Synonyms (2-Hydroxyethoxy)acetamide, O-(2-Hydroxyethyl)glycolamide[1][3][4][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. The primary hazard is its potential to cause serious eye irritation.[2][5]

Table 2: GHS Hazard Classification

ClassificationHazard ClassHazard Statement
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

(Note: Classifications for skin and respiratory irritation are listed in some, but not all, safety data sheets. It is prudent to handle the compound as a potential irritant to skin and the respiratory system as well.)[7][8]

The "Warning" signal word is associated with this compound.[2] The H319 statement indicates that direct contact with the eyes can cause significant, but reversible, damage. This necessitates stringent eye protection protocols.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[7][8] Use of a chemical fume hood is recommended, especially if the material is being heated or aerosolized, to keep airborne concentrations low and prevent respiratory tract irritation.[7]

  • Safety Stations: Facilities must be equipped with an eyewash fountain and a safety shower that are readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards. For this compound, the focus is on preventing eye and skin contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[8] Proper glove removal technique must be followed to avoid skin contact.

    • Lab Coat: A standard lab coat should be worn. For tasks with a higher risk of splashes, impervious clothing may be necessary.[8][10]

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[11] If dusts or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[9]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Remove Properly) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 wash_hands_after Wash Hands Thoroughly f3->wash_hands_after wash_hands_before Wash Hands wash_hands_before->d1

Figure 1. Standard PPE Donning and Doffing Workflow.

Safe Handling and Storage

Adherence to proper handling and storage protocols minimizes the risk of exposure and maintains the chemical's integrity.

Handling
  • Avoid all personal contact with the substance, including inhalation.[7][9]

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[7][12][13]

  • Minimize dust generation and accumulation if handling the solid form.[9][13]

  • Use the smallest practical quantities for the procedure.

  • Ensure containers are clearly labeled.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[7][14]

  • Keep containers tightly closed when not in use to prevent contamination or absorption of moisture.[7][14]

  • Store away from strong oxidizing agents.[7]

  • Consider storing in a locked cabinet or an area accessible only to authorized personnel.[7][8]

Emergency Procedures

A prepared response is critical in the event of an emergency.

First Aid Measures

Immediate action is required following an exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.

  • Eye Contact: This is the most significant risk. Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[7][15] Remove contact lenses if present and easy to do so.[7][8] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Promptly remove any contaminated clothing.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][16] Seek medical attention if irritation develops or persists.[7][16]

  • Inhalation: Move the exposed individual to fresh air at once.[7][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[7][16] Obtain medical aid.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides.[7][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[12][18]

Accidental Release Measures (Spill Cleanup)

A prompt and safe response can prevent a minor spill from escalating.

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate if necessary.[19][20]

  • Control Ignition Sources: If the material is flammable (note: this compound has a high flash point but this is good practice), extinguish all nearby ignition sources.[21]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. Assess if respiratory protection is needed.[19][20]

  • Contain & Absorb: For liquid spills, contain the spill and then cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7][21] For solid spills, carefully sweep up the material, avoiding dust generation.[7][17]

  • Collect & Dispose: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7][17][22]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[21]

  • Report: Report the incident to your supervisor or Environmental Health & Safety (EHS) department.[19]

Spill_Response spill Spill Occurs assess Assess Severity (Size, Location, Hazard) spill->assess minor_spill Minor Spill? (Manageable by lab staff) assess->minor_spill alert Alert Area Personnel minor_spill->alert Yes major_spill Major Spill minor_spill->major_spill No don_ppe Don Appropriate PPE alert->don_ppe contain Contain & Absorb Spill don_ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon report Report to Supervisor/EHS decon->report evacuate Evacuate Area major_spill->evacuate call_ehs Contact EHS / Emergency Response (e.g., 911) major_spill->call_ehs

Figure 2. Decision workflow for responding to a chemical spill.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The primary known effects are related to irritation.

  • Acute Toxicity: No comprehensive acute toxicity data (e.g., LD50) is readily available for this specific compound. It is classified as an irritant.[2]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[2][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7][8]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no information available to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards.[23] It is not listed as a known or anticipated carcinogen by NTP or OSHA.

The lack of comprehensive toxicological data underscores the importance of minimizing all routes of exposure as a precautionary measure.

Disposal Considerations

All waste materials, including the chemical itself and any contaminated absorbents, gloves, or other supplies, must be disposed of as hazardous waste.[7][8]

  • Collect waste in a suitable, closed, and properly labeled container.[17]

  • Do not allow the product to enter drains or waterways.[7]

  • Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's EHS department for specific guidance.[7][8]

References

  • AK Scientific, Inc. Safety Data Sheet: N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetamide.

  • PubChem. Compound Summary for CID 67163, this compound. National Center for Biotechnology Information.

  • CymitQuimica. Product Information: this compound.

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH).

  • ECHEMI. Safety Data Sheet: 2-Hydroxyacetamide.

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3).

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide.

  • Sigma-Aldrich. Safety Data Sheet: Acetamide.

  • Formosa Laboratories, Inc. Safety Data Sheet: N-(2-Hydroxyethyl)acetamide.

  • Echemi. Safety Data Sheet: 2-Chloro-N-(2-hydroxyethyl)acetamide.

  • CymitQuimica. Safety Data Sheet.

  • ChemicalBook. Safety Data Sheet: 2-HYDROXYACETAMIDE.

  • National Institute of Standards and Technology (NIST). Chemistry WebBook: Acetamide, 2-(2-hydroxyethoxy)-.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet: Acetamide.

  • Fisher Scientific. Material Safety Data Sheet: Acetamide.

  • ECHEMI. Product Description: Acetamide,2-(2-hydroxyethoxy)-.

  • Angene Chemical. Safety Data Sheet.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT: Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-.

  • Fisher Scientific. Safety Data Sheet: Acetamide, N-(2-hydroxyphenyl)-.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Section 5: Firefighting Measures.

  • SpillFix. Recommended Spill Clean Up Procedure.

  • AK Scientific, Inc. Safety Data Sheet: N-(3-Aminophenyl)-2-hydroxyacetamide.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • TRADESAFE. First Aid Treatment Steps for Chemical Safety.

  • Texas A&M University-Texarkana. Spill Management Procedure.

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.

  • ChemicalBook. Product Description: 2(2-HYDROXYETHOXY)ACETAMIDE.

  • Clarkson University. Chemical Spill Procedures.

  • ScienceLab.com. Material Safety Data Sheet: Acetamide.

  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.

  • CAMEO Chemicals, NOAA. n,n-dimethyl acetamide solution (40% or less).

  • U.S. Environmental Protection Agency (EPA). Air Toxics Web Site: Acetamide.

Sources

Navigating the Stability of 2-(2-Hydroxyethoxy)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals in drug development, understanding the intrinsic stability of every component in a formulation is paramount. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a hydrophilic compound with potential applications in various pharmaceutical and research settings. This document moves beyond a simple recitation of facts to explain the chemical rationale behind its stability profile and offers detailed protocols for its empirical evaluation.

Core Chemical Profile and Inherent Stability Considerations

This compound is a colorless to pale yellow liquid or solid that is soluble in water and various organic solvents.[1] Its structure, featuring a primary amide and a hydroxyethoxy group, dictates its stability and potential degradation pathways. The presence of the amide bond is a critical consideration, as amides are susceptible to hydrolysis under both acidic and basic conditions.[2] Additionally, the molecule contains functional groups that could be susceptible to oxidation.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are of concern: hydrolysis and oxidation. Understanding these pathways is the first step in designing robust formulations and analytical methods.

Hydrolytic Degradation

Amide hydrolysis is a well-documented degradation mechanism that results in the cleavage of the amide bond to form a carboxylic acid and an amine.[2] This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon.[3] Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine.[3][4]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.[2][5] This forms a tetrahedral intermediate that subsequently expels the amine as a leaving group, which then deprotonates the newly formed carboxylic acid.[5]

Below is a diagram illustrating the general mechanism of amide hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid This compound Protonation Protonation of Carbonyl Oxygen Amide_Acid->Protonation H+ Nucleophilic_Attack_Acid Nucleophilic Attack by Water Protonation->Nucleophilic_Attack_Acid H2O Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Nucleophilic_Attack_Acid->Tetrahedral_Intermediate_Acid Products_Acid 2-(2-Hydroxyethoxy)acetic acid + Ammonia Tetrahedral_Intermediate_Acid->Products_Acid -H+ Amide_Base This compound Nucleophilic_Attack_Base Nucleophilic Attack by OH- Amide_Base->Nucleophilic_Attack_Base OH- Tetrahedral_Intermediate_Base Tetrahedral Intermediate Nucleophilic_Attack_Base->Tetrahedral_Intermediate_Base Products_Base 2-(2-Hydroxyethoxy)acetate + Ammonia Tetrahedral_Intermediate_Base->Products_Base

Caption: Predicted hydrolytic degradation pathways for this compound.

Oxidative Degradation

While amides themselves are generally resistant to oxidation, the presence of adjacent functional groups can influence their reactivity.[6][7] The ether linkage and the primary alcohol in this compound could be susceptible to oxidative stress, potentially leading to a variety of degradation products. The exact nature of these products would depend on the specific oxidizing agent and reaction conditions.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. Based on safety data sheets for structurally similar compounds, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[8][9]Minimizes the rate of potential thermal degradation and hydrolysis.
Atmosphere Store in a well-ventilated area.[8][9]Prevents the accumulation of any potential vapors.
Container Keep in a tightly-closed container.[8][9]Protects from atmospheric moisture, which can promote hydrolysis.
Incompatibilities Keep away from strong acids, strong bases, and strong oxidizing agents.[10]These substances can catalyze degradation reactions as described above.

Experimental Verification: Forced Degradation Studies

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[11][12] These studies intentionally stress the molecule under various conditions to identify potential degradation products and degradation pathways.[13] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Neutralize Neutralize Samples (if applicable) Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Characterize Characterize Degradation Products (e.g., LC-MS, NMR) Analyze->Characterize

Caption: Experimental workflow for a forced degradation study.

Preparation of Test Solutions

A stock solution of this compound, typically at a concentration of 1 mg/mL, should be prepared in a suitable solvent. Given its solubility, purified water or a mixture of water and a co-solvent like methanol or acetonitrile can be used.

Stress Conditions

The following table summarizes the recommended stress conditions based on ICH guidelines.[2]

Stress ConditionReagents and ConditionsDuration
Acid Hydrolysis 0.1 M - 1 M HCl, heat at 40-80°C8 hours to 14 days
Base Hydrolysis 0.1 M - 1 M NaOH, heat at 40-80°C8 hours to 14 days
Oxidative 3% H₂O₂, room temperatureUp to 24 hours
Thermal Solid-state and solution at 40-80°CUp to 7 days
Photolytic Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[9][14]As required to meet exposure levels
Step-by-Step Experimental Protocols

A. Acid Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Analyze immediately using a validated stability-indicating method.

B. Base Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

  • Analyze immediately.

C. Oxidative Degradation:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

  • Store at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Once the target degradation is achieved, dilute with the mobile phase for analysis.

  • Analyze immediately.

D. Thermal Degradation:

  • For solid-state analysis, place a known quantity of the compound in a stability chamber at 60°C.

  • For solution-state analysis, prepare a solution in water and incubate at 60°C.

  • Sample at various time points and analyze.

E. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source as specified in ICH Q1B guidelines.[9][15]

  • Simultaneously, store a corresponding set of samples protected from light (dark controls) under the same temperature and humidity conditions.[14]

  • After the specified exposure, analyze both the light-exposed and dark control samples.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating assay method (SIAM).[1][16] This is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[1] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[7]

The method must be able to separate the intact this compound from all potential degradation products, excipients, and impurities.[1] Method development will involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength. The forced degradation samples are used to challenge the specificity of the method; peak purity analysis of the parent compound peak in the chromatograms of the stressed samples should be performed to ensure no degradation products are co-eluting.

Conclusion

While this compound is expected to be stable under recommended storage conditions, its amide and hydroxyethoxy functionalities present potential liabilities, primarily through hydrolysis and oxidation. The recommended storage in a cool, dry, well-ventilated location in a tightly sealed container away from strong acids, bases, and oxidizing agents is critical to preserving its integrity. For applications in regulated environments such as pharmaceuticals, a comprehensive forced degradation study, as outlined in this guide, is not merely a recommendation but a necessity. Such studies provide the empirical data required to understand degradation pathways, establish appropriate storage conditions and shelf-life, and develop validated, stability-indicating analytical methods, thereby ensuring the safety and efficacy of the final product.

References

  • Allen, C.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry Steps.
  • mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • University of Calgary. Ch20 : Amide hydrolysis.
  • Nagaraaj, P., & Vijayakumar, V. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(15), 2570-2599.
  • AK Scientific, Inc. N,N-Bis(2-hydroxyethyl)
  • White, J. D., & Kuntiyong, P. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(21), 7219-7222.
  • Emmert, M. H. (2016). Cα–H Oxidations of Amines to Amides. Synlett, 27(11), 1629-1633.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(5).
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(10), 45-53.
  • Science.gov.
  • International Journal of Creative Research Thoughts. (2023, October 10).
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Scribner, E. A., Dietze, J. E., & Thurman, M. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. U.S.
  • National Institute of Standards and Technology. Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook.
  • Fisher Scientific.
  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3).
  • BOC Sciences. 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3.
  • Labinsights. (2023, May 8).
  • ChemicalBook. 2(2-HYDROXYETHOXY)ACETAMIDE(123-85-3).
  • Patil, S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(4), 633-652.
  • National Institute of Standards and Technology. Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook.
  • ChemicalBook. 123-85-3(2(2-HYDROXYETHOXY)ACETAMIDE) Product Description.
  • Rebouças, J. S., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Molecules, 26(24), 7489.
  • MedCrave online. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(3), 56-68.

Sources

"2-(2-Hydroxyethoxy)acetamide" degradation products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Degradation Products of 2-(2-Hydroxyethoxy)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the degradation pathways of this compound. While specific degradation data for this compound is not extensively published, this document synthesizes established chemical principles and data from structurally analogous compounds to predict its stability profile. It is designed for researchers, scientists, and drug development professionals, offering a predictive analysis of degradation products under various stress conditions, including hydrolysis, oxidation, and thermal stress. Furthermore, this guide details the requisite experimental protocols for conducting forced degradation studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), and for developing robust, stability-indicating analytical methods for the identification and quantification of potential degradants.

Introduction to this compound

This compound, with the molecular formula C4H9NO3, is an organic molecule featuring a primary amide, a primary alcohol, and an ether linkage.[1][2] The presence of these functional groups dictates its chemical reactivity and susceptibility to degradation. Understanding the stability of such molecules is a critical aspect of drug development and chemical manufacturing. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of pharmaceutical products.[3][4] These studies provide predictive insights into a molecule's behavior under various environmental and processing stresses.[5][6]

This guide will explore the probable degradation mechanisms of this compound and provide detailed, field-proven protocols to systematically investigate its stability.

Predicted Degradation Pathways and Products

The chemical structure of this compound suggests susceptibility to several degradation pathways. The amide and ether functionalities are the most probable sites for chemical transformation under stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing amide bonds.[7] The reaction is typically catalyzed by the presence of acid or base.

  • Acid-Catalyzed Hydrolysis: In an acidic medium (e.g., using hydrochloric acid), the amide bond of this compound is expected to undergo hydrolysis. The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using sodium hydroxide), the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon.[8]

In both scenarios, the primary degradation product is anticipated to be 2-(2-hydroxyethoxy)acetic acid and ammonia. Amide hydrolysis is a well-documented degradation pathway for numerous pharmaceutical compounds.[9]

Diagram: Proposed Hydrolytic Degradation Pathway

G parent This compound acid_cond H+ / H₂O parent->acid_cond base_cond OH⁻ / H₂O parent->base_cond product1 2-(2-Hydroxyethoxy)acetic acid acid_cond->product1 product2 Ammonia (NH₃) acid_cond->product2 base_cond->product1 base_cond->product2

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Degradation

Oxidation is a significant cause of chemical degradation, often initiated by agents like hydrogen peroxide, metal ions, or radical initiators.[10][11] For this compound, two primary sites are susceptible to oxidation: the primary alcohol and the ether linkage.

  • Oxidation of the Primary Alcohol: The terminal hydroxyl group can be oxidized, first to an aldehyde (2-oxoethoxy)acetamide ) and subsequently to a carboxylic acid (2-oxoacetamido)acetic acid ).

  • Ether Linkage Cleavage: The ether bond could undergo oxidative cleavage, leading to fragmentation of the molecule. Studies on similar compounds like 2-ethanolamine have shown that oxidative conditions can lead to the formation of various secondary degradation products, including amides.[12]

The presence of transition metals can catalyze oxidative reactions, leading to a more complex degradation profile.[11][13]

Diagram: Proposed Oxidative Degradation Pathways

G parent This compound oxidant [O] parent->oxidant product_aldehyde (2-Oxoethoxy)acetamide (Aldehyde) oxidant->product_aldehyde product_cleavage Fragmentation Products (e.g., Glycolamide, Formaldehyde) oxidant->product_cleavage Ether Cleavage product_acid Oxo(acetamide)acetic acid (Carboxylic Acid) product_aldehyde->product_acid Further [O]

Caption: Potential oxidative degradation pathways for this compound.

Thermal and Photolytic Degradation
  • Thermal Degradation: When subjected to high temperatures, organic molecules can undergo decomposition.[14] For this compound, thermal stress could lead to cleavage of the weakest bonds, potentially resulting in fragmentation and the release of volatile products.[15][16] The specific products would depend on whether the stress is applied in a solid or solution state and the temperatures reached.[17]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds.[3] While the chromophores in this compound are not exceptionally strong, prolonged exposure could lead to radical-mediated degradation pathways. Photostability testing, as mandated by ICH guideline Q1B, is necessary to determine this susceptibility.[4][18]

Summary of Potential Degradation Products

The table below summarizes the key predicted degradation products based on the probable degradation pathways.

Degradation ConditionProbable PathwayPredicted Degradation Product(s)
Acidic/Basic Hydrolysis Amide Bond Cleavage2-(2-Hydroxyethoxy)acetic acid, Ammonia
Oxidation Alcohol Oxidation(2-Oxoethoxy)acetamide, Oxo(acetamide)acetic acid
Oxidation Ether Bond CleavageFragmentation products (e.g., Glycolamide)
High Heat Thermal DecompositionVarious fragmentation products
UV/Vis Light Exposure Photolytic CleavageRadical-mediated degradation products

Experimental Protocols for Forced Degradation Studies

A forced degradation study is a systematic investigation into the stability of a molecule under exaggerated conditions to produce degradation products.[3][19] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the primary degradation pathways are observed without generating overly complex secondary products.[6]

Diagram: General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Analyze Stressed Samples A->G Neutralize/Dilute B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->G Neutralize/Dilute C Oxidation (e.g., 3% H₂O₂, RT) C->G Neutralize/Dilute D Thermal (e.g., 80°C, Solid & Solution) D->G Neutralize/Dilute E Photolytic (ICH Q1B Conditions) E->G Neutralize/Dilute F Develop Stability- Indicating Method (HPLC) F->G H Characterize Degradants (LC-MS, NMR) G->H I Propose Degradation Pathways H->I start Prepare Solutions of This compound start->A Expose start->B Expose start->C Expose start->D Expose start->E Expose

Caption: A systematic workflow for conducting forced degradation studies.

Materials and Reagents
  • This compound

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Appropriate buffers (e.g., phosphate, acetate)

Protocol for Hydrolytic Degradation
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M to 1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., sampling at 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M to 1 M NaOH.

    • Maintain the solution at room temperature (or slightly elevated, e.g., 40°C) and sample at defined intervals.

    • Neutralize each sample with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Reflux the stock solution in water at a controlled temperature and sample at defined intervals.

Protocol for Oxidative Degradation
  • Preparation: Prepare the stock solution as described above.

  • Procedure:

    • Transfer an aliquot of the stock solution into a flask protected from light.

    • Add an appropriate volume of hydrogen peroxide to achieve a final concentration of 3-30%.

    • Keep the solution at room temperature and monitor the reaction over time (e.g., 24-48 hours).

    • Analyze samples directly or after appropriate dilution.

Protocol for Thermal and Photolytic Degradation
  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH).

    • Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Thermal Degradation (Solution State):

    • Heat the stock solution at a controlled temperature (e.g., 80°C) in a sealed container, protecting it from light.

    • Sample at intervals and analyze.

  • Photostability:

    • Expose the solid compound and its solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Maintain a parallel set of samples protected from light as dark controls.

    • Analyze the exposed and control samples.

Analytical Methodologies

A validated stability-indicating method is crucial for separating, detecting, and quantifying the active compound in the presence of its degradation products and any excipients.[4][20][21]

Method Development: HPLC

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the primary technique for analyzing samples from forced degradation studies.[5]

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products.

  • Detection: A PDA detector is highly recommended as it can help assess peak purity and detect degradants that may have different UV maxima from the parent compound.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the method can resolve the parent peak from all degradation product peaks.

Structural Elucidation: LC-MS and NMR

Once degradation products are detected and separated by HPLC, their structures must be identified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of degradation products.[22] By comparing the mass of a degradant to the parent compound, initial hypotheses about the structural changes (e.g., addition of an oxygen atom, loss of a functional group) can be made.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[8][9] NMR provides detailed information about the chemical environment of atoms within the molecule, allowing for definitive structural elucidation.

Conclusion

While this compound is a relatively simple molecule, its stability profile is governed by the interplay of its amide, alcohol, and ether functional groups. This guide outlines a predictive and systematic approach to identifying its potential degradation products. The primary anticipated pathways are amide hydrolysis under acidic or basic conditions and oxidation of the primary alcohol. A robust forced degradation study, executed according to the protocols described herein and coupled with the development of a validated stability-indicating HPLC method, is the cornerstone of a comprehensive stability assessment. The subsequent structural elucidation of any observed degradants using techniques like LC-MS and NMR is essential for a complete understanding of the molecule's degradation pathways. This knowledge is fundamental for ensuring chemical purity, product stability, and regulatory compliance in any application.

References

  • Bansal, G., et al. (2008). Forced degradation studies on glipizide.
  • Kumar, A., & Kumar, R. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Pharmaceutical Sciences.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Stability and Degradation Pathways of 2'-Chloroacetanilide. Benchchem.
  • U.S. Geological Survey Organic Geochemistry Research Group. Methods of analysis: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS.
  • Science.gov. Forced degradation study: Topics.
  • Menoutis, J. Technical Guide Series - Forced Degradation Studies. HubSpot.
  • U.S. Geological Survey. Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of Acetamide Herbicides and Their Degradation Products.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. IntechOpen.
  • Jatto, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Colgan, S. T., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Science.gov. stability-indicating rp-lc method: Topics.
  • Vevelstad, S. J., et al. (2013). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Energy Procedia.
  • McNulty, R. C., et al. (2020). Hydroperoxide‐Mediated Degradation of Acetonitrile in the Lithium–Air Battery. Advanced Energy Materials.
  • Markelj, J., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals.
  • ChemicalBook. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3.
  • Science.gov. validated stability indicating: Topics.
  • Kalkhoff, S. J., & Kolpin, D. W. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. USGS.
  • Pielichowski, K., Njuguna, J., & Majka, T. M. (2023). Thermal degradation techniques. In Thermal Degradation of Polymeric Materials. Elsevier.
  • Huang, Y., et al. (2018). The mechanisms and process of acephate degradation by hydroxyl radical and hydrated electron. Saudi Journal of Biological Sciences.
  • Barnes, A. (2017). Degradation Pathway. ResearchGate.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Patel, P., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • Reyes-López, S. Y., et al. (2022). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Advances.
  • Sexton, A. (2010). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • Gholami, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science & Technology.
  • Song, C., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. ResearchGate.
  • Ritter, S. K. (2008). Thermal degradation of fluorotelomer treated articles and related materials. Environmental Science & Technology.
  • Orozco-López, J. A., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI.
  • Bouanimba, N., et al. (2018). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate.
  • Reyes-López, S. Y., et al. (2022). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). Semantic Scholar.
  • Jung, T., & Grune, T. (2013). The proteasome and the degradation of oxidized proteins: Part II. Redox Biology.
  • Yao, J., et al. (2015). Degradation of Polysorbates 20 and 80: Studies on Thermal Autoxidation and Hydrolysis. Journal of Pharmaceutical Sciences.
  • Wu, C. H., & Chang, C. L. (2006). Role of Goethite Dissolution in the Oxidation of 2-chlorophenol With Hydrogen Peroxide. Chemosphere.
  • Zarei, M., et al. (2019). Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors. BMC Chemistry.
  • Zhang, R., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry.

Sources

A Technical Guide to the Purity and Analysis of 2-(2-Hydroxyethoxy)acetamide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-(2-Hydroxyethoxy)acetamide

This compound (CAS No. 123-85-3) is an organic compound characterized by its hydrophilic nature, stemming from the presence of a hydroxyl, ether, and amide functional group.[1][2] This structure imparts significant water solubility, making it a valuable component in various aqueous formulations and as a research intermediate.[1] Its applications in the laboratory, particularly in the realms of drug discovery and development, necessitate a thorough understanding and stringent control of its purity. The presence of unwanted impurities can significantly compromise experimental outcomes, leading to issues with reproducibility, safety, and efficacy in downstream applications.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to define, assess, and maintain the purity of this compound for laboratory use. It moves beyond simple specifications to explain the rationale behind purity standards and provides actionable protocols for verification.

Section 1: The Imperative of Purity in Scientific Research

In any scientific endeavor, the quality of the reagents is foundational to the reliability of the results. For a compound like this compound, which may be used as a starting material, a formulation excipient, or a biological research tool, impurities are not merely inert fillers; they are active variables that can introduce unintended consequences.

  • Impact on Safety and Efficacy: In drug development, even trace impurities can possess toxicological or pharmacological properties, potentially harming patients or altering the drug's effectiveness.[4][6] Regulatory bodies like the FDA and international councils mandate rigorous impurity profiling for all pharmaceutical components.[3]

  • Compromised Experimental Integrity: Process-related impurities or degradation products can interfere with analytical assays, inhibit or activate biological targets non-specifically, or alter the physical properties of a formulation, such as its stability and shelf-life.[5]

  • Reproducibility Crisis: The use of poorly characterized reagents is a significant contributor to the lack of reproducibility in research. A batch of reagent with an unknown or variable impurity profile makes it impossible to replicate experiments, undermining the scientific process.

Therefore, establishing a clear purity standard is the first and most critical step in qualifying this compound for any laboratory application.

Section 2: A Framework for Purity Grades

While no specific monograph for this compound exists in major pharmacopeias, its purity can be defined by established laboratory chemical grades.[7][8][9][10] The choice of grade must align with the sensitivity and requirements of the intended application.

GradeTypical PurityIntended Use & Considerations
Technical Grade Variable, often <90%Suitable for industrial or non-critical applications where high purity is not required. Not acceptable for laboratory research.[10][11]
Laboratory Grade ≥90-95%Appropriate for general laboratory and educational use. Impurity profiles are not precisely defined, requiring batch-to-batch verification for sensitive work.[8][12]
Reagent Grade / ACS Grade Typically ≥95%High-purity grade suitable for most analytical and research applications. Meets or exceeds standards set by the American Chemical Society (ACS) for stringent quality specifications.[2][7][13]
High-Purity Research Grade (Proposed) ≥99.0% Recommended for sensitive applications such as drug formulation, cell culture, and quantitative analytical standards. This grade implies a well-characterized impurity profile.

For the audience of researchers and drug development professionals, a High-Purity Research Grade is the most appropriate target. The following table outlines a proposed specification for such a grade.

ParameterSpecificationRationale
Assay (by HPLC) ≥ 99.0%Ensures the predominance of the target compound, minimizing the influence of impurities on experimental results.
Water Content (Karl Fischer) ≤ 0.5%The compound is hygroscopic; controlling water content is critical for accurate weighing and preventing water-mediated degradation.[10]
(2-Hydroxyethoxy)acetic acid ≤ 0.2%A potential hydrolytic degradation product or synthesis-related impurity.
Diethylene Glycol ≤ 0.2%A likely unreacted starting material from a plausible synthesis route.
Heavy Metals ≤ 10 ppmA standard requirement for materials used in pharmaceutical development to ensure safety.
Residue on Ignition ≤ 0.1%Measures the content of inorganic impurities.

Section 3: The Impurity Profile: Potential Contaminants

Understanding potential impurities is key to developing specific analytical methods for their detection and control. The impurity profile can be inferred from the logical synthesis pathways for this compound. A common and efficient route is the amidation of a 2-(2-hydroxyethoxy)acetate ester or the direct reaction of 2-(2-hydroxyethoxy)acetic acid with ammonia. An alternative pathway involves the reaction of diethylene glycol with ammonia under catalytic conditions, which is used to produce related compounds like morpholine.[4][6]

Based on these potential routes, the following impurities can be anticipated:

  • Process-Related Impurities (Synthesis):

    • Starting Materials: Diethylene glycol, 2-(2-hydroxyethoxy)acetic acid, chloroacetamide, 2-aminoethanol.[3][4][6]

    • Intermediates: Esters of 2-(2-hydroxyethoxy)acetic acid (e.g., methyl or ethyl esters).

    • By-products: Oligomers of ethylene glycol or related amides.

  • Degradation Products:

    • Hydrolysis: Due to the amide functional group, this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions, yielding 2-(2-hydroxyethoxy)acetic acid and ammonia.

    • Oxidation: The terminal hydroxyl group could be susceptible to oxidation.

Section 4: Analytical Control - A Validated Approach to Purity Verification

A multi-faceted analytical approach is required to fully characterize the purity of this compound.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for determining the assay (purity) and quantifying organic impurities. A reverse-phase method is suitable for this polar compound.

  • Gas Chromatography (GC): Useful for detecting more volatile impurities, such as residual solvents or certain starting materials.

  • Karl Fischer Titration: The definitive method for accurately quantifying water content in a hygroscopic substance.

  • Spectroscopy (NMR, IR): Essential for confirming the chemical identity and structure of the compound.

Experimental Protocol: A Representative RP-HPLC Method for Purity Analysis

This protocol is a robust starting point for the analysis of this compound. Causality: The choice of a C18 column provides a non-polar stationary phase suitable for retaining the polar analyte when using a highly aqueous mobile phase. Acidifying the mobile phase (e.g., with phosphoric acid) suppresses the ionization of any potential acidic impurities, leading to better peak shape and retention. UV detection at a low wavelength (~205-210 nm) is necessary as the molecule lacks a strong chromophore.

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound, purity ≥99.5%.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (Equilibration)

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (Diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the average peak area from the standard injections, using the area percent method for impurities.

Self-Validating System: The Importance of Method Validation

The protocol described above must be validated to be considered trustworthy. Validation demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of expected impurities. This is often demonstrated by "spiking" the sample with known impurities to ensure they are separated from the main peak.

  • Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration (e.g., a certified reference material).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Section 5: Workflow for Qualification of Laboratory-Grade Reagent

Ensuring the consistent quality of this compound requires a systematic workflow for every new batch received. This process validates its suitability for use in a regulated or quality-controlled research environment.

G cluster_0 Phase 1: Goods Receipt & Initial Checks cluster_1 Phase 2: Analytical Qualification cluster_2 Phase 3: Disposition A Receive New Batch of This compound B Quarantine Batch A->B C Review Certificate of Analysis (CoA) from Supplier B->C D Assign Internal Lot Number C->D E Perform Identity Test (e.g., FTIR Spectroscopy) D->E F Conduct Purity & Impurity Analysis (Validated HPLC Method) E->F G Measure Water Content (Karl Fischer Titration) F->G H Compare Results to Pre-defined Specifications G->H I Results Meet Specifications? H->I J Release Batch for Laboratory Use I->J Yes K Reject Batch & Contact Supplier I->K No

Caption: Workflow for the qualification and release of a new reagent batch.

Conclusion

References

  • Google Patents. (1979). DE2758769A1 - Gas phase morpholine prodn.
  • Lab Manager Magazine. (2025). The Most Common Grades of Reagents and Chemicals. [Link]

  • OSTI.GOV. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. [Link]

  • Tradesworth Group. (n.d.). Understanding the Classification of Laboratory Reagents. [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]

  • Chemcess. (2025). Acetamide: Properties, Production And Applications. [Link]

  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. [Link]

  • Wikipedia. (n.d.). Chemical purity. [Link]

  • Ryze Chemie. (2025). Purity Standards in Fine Chemicals: A Buyer's Comprehensive.... [Link]

  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. [Link]

  • Alchemie Labs. (2024). Chemicals And Reagents: The 7 Most Common Grades. [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]

  • The Lab Depot. (n.d.). Chemical Grades Explained. [Link]

  • ReAgent. (2020). What Do The Different Grades Of Chemicals Mean?. [Link]

  • Lab Alley. (n.d.). Chemical Grades. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]

  • ResearchGate. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]

  • Compass Chemical. (n.d.). The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. [Link]

  • Progress Analytics. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]

Sources

Navigating the Nuances of a Niche Reagent: A Technical Guide to Research-Grade 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a specialized chemical intermediate. For researchers and drug development professionals, understanding the sourcing, quality, and potential applications of such a reagent is paramount. This document moves beyond a simple datasheet to offer practical insights into supplier qualification, quality control, and the contextual relevance of this molecule in pharmaceutical manufacturing.

Introduction to this compound: More Than Just a Molecule

This compound is an organic compound featuring both a primary amide and a primary alcohol functional group, separated by an ether linkage.[1] This bifunctionality, combined with its hydrophilicity imparted by the hydroxyethoxy group, suggests its potential utility as a building block or linker in more complex molecular architectures.[1]

Physicochemical properties are crucial for its application in a laboratory setting. It is typically a colorless to pale yellow solid or liquid, soluble in water and various organic solvents.[1] Its stability under standard conditions makes it a reliable reagent in multi-step syntheses.[1]

While direct, widespread applications in primary research are not extensively documented in peer-reviewed literature, its significance is notable in the context of pharmaceutical process chemistry. Specifically, it is recognized as a potential impurity in the synthesis of the widely used antihistamine, Cetirizine.[2] For professionals in drug development and quality control, having access to a well-characterized, high-purity standard of this compound is therefore essential for analytical method development, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Sourcing Research-Grade Material: A Framework for Supplier Qualification

The integrity of research and development hinges on the quality of the starting materials. For a niche compound like this compound, selecting a supplier is not merely a transactional step but a critical part of the experimental design.

Key Supplier Evaluation Criteria:
  • Purity and Specification: Research-grade material should ideally be offered at a purity of >95% or higher. Suppliers should provide a clear specification sheet detailing the purity level and the analytical method used for its determination (e.g., HPLC, GC).

  • Analytical Documentation: A reputable supplier will provide a Certificate of Analysis (CoA) with each batch. This document is a non-negotiable component of quality assurance. It should detail the lot-specific results for identity (e.g., via NMR or IR spectroscopy), purity, and potentially other parameters like water content or residual solvents.

  • Traceability and Consistency: The supplier should have a robust quality management system (e.g., ISO 9001 certification) to ensure batch-to-batch consistency.[1] This is critical for the reproducibility of experimental results.

  • Technical Support: Access to technical support from the supplier can be invaluable for addressing any questions regarding the compound's stability, solubility, or handling.

The following diagram illustrates a logical workflow for qualifying a potential supplier for this research chemical.

Supplier_Qualification Start Identify Need for This compound Search Search Supplier Databases (e.g., ChemicalBook, PubChem) Start->Search Identify Identify Potential Suppliers (3-5 Candidates) Search->Identify RequestInfo Request Quotations & Technical Documentation Identify->RequestInfo ReviewDocs Review CoA, SDS, and Purity Specifications RequestInfo->ReviewDocs AssessQuality Assess Supplier's Quality Systems (e.g., ISO Cert.) ReviewDocs->AssessQuality Select Select Primary Supplier & Qualify Secondary AssessQuality->Select Purchase Purchase Initial Batch for In-House QC Select->Purchase QC Perform In-House Quality Control Verification Purchase->QC Approve Approve Supplier for Routine Use QC->Approve Results Match CoA Reject Reject Supplier and Re-evaluate Candidates QC->Reject Discrepancy Found

Caption: Workflow for qualifying a commercial supplier.

Comparative Overview of Commercial Suppliers

The table below summarizes publicly available information for several suppliers listing this compound. Researchers should always contact the supplier directly for the most current and lot-specific information.

SupplierProduct NumberStated Purity/GradeAvailable Documentation (Typical)
Sigma-Aldrich S449792AldrichCPRProduct Page, SDS
American Custom Chemicals Corp. CHM016225795.00%Product Page
Toronto Research Chemicals (TRC) H998205Not specifiedProduct Page, SDS
ChemStrong Scientific Co., Ltd. Not specifiedNot specifiedGeneral Supplier Information
Shanghai Kewel Chemical Co., Ltd. Not specifiedNot specifiedGeneral Supplier Information

Note: "AldrichCPR" is a grade from Sigma-Aldrich that indicates the product is suitable for chemical and pharmaceutical research. Purity specifications should be confirmed by requesting a CoA.

Synthetic Utility and Context

Understanding the synthetic context of this compound is crucial for anticipating potential impurities and appreciating its utility as a chemical intermediate.

Role as a Synthetic Precursor

A key documented reaction of this compound is its conversion to 2-(2-chloroethoxy)acetamide. This transformation is achieved via reaction with a chlorinating agent such as thionyl chloride.[1] The resulting chloro-derivative is a more reactive intermediate, poised for nucleophilic substitution reactions, for example, to introduce the acetamide-ethoxy moiety onto a new molecular scaffold.

The following diagram outlines this synthetic transformation.

Synthesis_Pathway Reactant This compound (CAS: 123-85-3) Product 2-(2-Chloroethoxy)acetamide (CAS: 36961-64-5) Reactant->Product Chlorination Reagent Thionyl Chloride (SOCl₂) in Chloroform

Caption: Synthesis of a chloro-intermediate.

This reaction highlights the compound's value as a stable, hydroxyl-protected building block that can be activated for subsequent synthetic steps, a common strategy in medicinal chemistry and process development.

Experimental Protocol: In-House Quality Control Verification

It is best practice for a research lab to perform its own quality control checks on critical incoming reagents, especially when using them for the first time or in sensitive applications. This protocol outlines a basic workflow for verifying the identity and purity of commercially supplied this compound.

Objective: To verify the identity and estimate the purity of a commercial sample of this compound using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • Commercial sample of this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or D₂O)

  • Volumetric flasks, pipettes, and vials

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. This is your stock solution (1 mg/mL).

    • Prepare a working solution for HPLC by further diluting the stock solution to a concentration of approximately 0.1 mg/mL.

    • For NMR analysis, dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent.

  • ¹H NMR for Identity Verification:

    • Acquire a ¹H NMR spectrum.

    • Expected Chemical Shifts (Predicted): The spectrum should show characteristic peaks corresponding to the protons in the molecule. These would include signals for the amide (-CONH₂), the methylene groups adjacent to the ether oxygen and the alcohol (-OCH₂CH₂OH), and the methylene group adjacent to the amide carbonyl.

    • Analysis: Compare the obtained spectrum with a reference spectrum (if available) or with predicted chemical shifts. The presence of all expected signals and their correct integration ratios confirms the compound's identity. Look for significant unassigned peaks, which may indicate impurities.

  • HPLC for Purity Assessment:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 210 nm (as the amide bond has some absorbance at low UV).

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject the working solution.

      • The resulting chromatogram should show one major peak corresponding to this compound.

      • Calculate the area percent of the main peak relative to the total area of all peaks detected. This provides an estimate of the sample's purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Self-Validating System:

This protocol incorporates a self-validating check. The NMR provides structural confirmation (identity), while the HPLC provides an orthogonal assessment of purity. If the NMR shows unexpected signals that correlate with minor peaks in the HPLC chromatogram, it strengthens the impurity profile analysis. A clean NMR spectrum and a single major HPLC peak (>95%) provide high confidence in the quality of the material.

Conclusion

This compound serves as an important case study for the rigorous evaluation of specialized chemical reagents. While it may not be a frontline research molecule with extensive biological applications of its own, its role as a synthetic intermediate and a critical process impurity in pharmaceutical manufacturing makes it highly relevant to drug development professionals. A thorough, documentation-based approach to supplier selection, coupled with in-house analytical verification, is the cornerstone of ensuring data integrity and the successful progression of research and development projects.

References

  • U.S. Patent 4,318,925, "Substituted N-thienyl-2-(2-hydroxyethoxy)acetamide," issued March 9, 1982.

Sources

Methodological & Application

Synthesis of 2-(2-Hydroxyethoxy)acetamide: A Detailed Laboratory Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 2-(2-Hydroxyethoxy)acetamide, a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, justifications for procedural choices, and methods for product validation.

Introduction: The Significance of this compound

This compound (CAS No. 123-85-3) is an organic compound featuring both a hydroxyl and an amide functional group.[1] This bifunctionality makes it a versatile building block in organic synthesis. Its hydrophilic nature, imparted by the hydroxyethoxy moiety, makes it of interest in the development of water-soluble molecules.[2] While its applications are still being explored, it holds potential as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. This guide will focus on a robust and accessible laboratory-scale synthesis via the ammonolysis of an ester precursor.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is effectively achieved through the ammonolysis of its corresponding ester, ethyl 2-(2-hydroxyethoxy)acetate. Ammonolysis is a chemical process where ammonia (NH₃) acts as a nucleophile, leading to the cleavage of a chemical bond.[3] In the case of an ester, the reaction results in the formation of an amide and an alcohol.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the ethoxy group is eliminated as the leaving group (ethanol). The overall reaction is a classic example of the conversion of an ester to a primary amide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the ammonolysis of simple esters, such as the synthesis of acetamide from ethyl acetate.[4][5] The presence of the hydroxyl group in the starting material necessitates careful control of the reaction conditions to avoid potential side reactions, although its impact is expected to be minimal under these conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Ethyl 2-(2-hydroxyethoxy)acetate≥98%Commercially AvailableStarting material
Aqueous Ammonia (28-30% NH₃)Reagent GradeCommercially AvailableNucleophile
Deionized WaterHigh PurityLaboratory SupplyFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent
Round-bottom flask (250 mL)-Laboratory GlasswareReaction vessel
Magnetic stirrer and stir bar-Laboratory EquipmentFor agitation
Reflux condenser-Laboratory GlasswareTo prevent loss of volatile reactants
Heating mantle-Laboratory EquipmentFor controlled heating
Separatory funnel (250 mL)-Laboratory GlasswareFor extraction
Rotary evaporator-Laboratory EquipmentFor solvent removal
Beakers, graduated cylinders, etc.-Laboratory GlasswareGeneral use
Safety Precautions
  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Heating: Use a heating mantle for controlled heating of the reaction mixture. Avoid open flames.

  • Pressure: The reaction is performed at atmospheric pressure. Ensure the reaction setup is not a closed system to avoid pressure buildup.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 14.8 g (0.1 mol) of ethyl 2-(2-hydroxyethoxy)acetate.

    • In a fume hood, carefully add 50 mL of concentrated aqueous ammonia (28-30% NH₃) to the flask. This provides a large excess of ammonia to drive the reaction to completion.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester. A more practical approach for this reaction is to allow it to proceed for a set, extended period.

    • Alternatively, for a faster reaction, the mixture can be gently heated to 40-50°C using a heating mantle for 8-12 hours. Gentle heating increases the rate of the nucleophilic attack.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a rotary evaporator. The purpose of this step is to remove the excess ammonia, water, and the ethanol byproduct.

    • Distill off the volatile components under reduced pressure. A bath temperature of 50-60°C is recommended. The distillation is complete when a viscous, oily residue remains.[5]

  • Purification:

    • The crude product obtained is often of sufficient purity for many applications. However, for higher purity, recrystallization can be performed.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure this compound.

Expected Yield

The expected yield of this compound is typically in the range of 70-85%, based on similar ammonolysis reactions.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A 1. Reaction Setup - Ethyl 2-(2-hydroxyethoxy)acetate - Aqueous Ammonia B 2. Ammonolysis - Stir at room temp (24-48h) or Heat at 40-50°C (8-12h) A->B Reaction C 3. Work-up - Rotary Evaporation (Removal of NH₃, H₂O, EtOH) B->C Isolation D 4. Purification - Recrystallization from Ethanol C->D Purification E 5. Product Characterization - NMR, IR, Mass Spec D->E Analysis

Caption: Workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hydroxyethoxy group and the amide group. The chemical shifts and splitting patterns will be consistent with the structure of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:

  • A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • A strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the amide (Amide I band).

  • A peak around 1620 cm⁻¹ for the N-H bending vibration (Amide II band).

  • C-O stretching vibrations in the region of 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (119.12 g/mol ).[1]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound in a laboratory setting. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this valuable chemical intermediate. The provided characterization methods will ensure the identity and purity of the final product, enabling its use in further research and development activities.

References

  • What is the product of the reaction between ethyl ethanoate and ammonia? - Quora. (2018). Retrieved from [Link]

  • Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12|. (2021). YouTube. Retrieved from [Link]

  • US2106697A - Process for the manufacture of acetamide. Google Patents.
  • Acetamide, 2-(2-hydroxyethoxy)-. NIST WebBook. Retrieved from [Link]

  • Phelps, I. K., & Phelps, M. A. (1907). The Preparation of Acetamide by the Action of Ammonium Hydroxide and Ethyl Acetate. American Journal of Science, s4-24(143), 331-336.
  • This compound | C4H9NO3 - PubChem. Retrieved from [Link]

  • Ammonolysis - Wikipedia. Retrieved from [Link]

  • Reactivity of ethyl acetate and its derivatives toward ammonolysis: Ramifications for ammonolysis-based microencapsulation process. (2008). Journal of Pharmaceutical Sciences, 97(8), 3055-3065.
  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses. Retrieved from [Link]

  • US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. Google Patents.
  • Ammonolysis – Knowledge and References - Taylor & Francis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Step-by-Step Purification of "2-(2-Hydroxyethoxy)acetamide" Post-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the purification of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3) following its chemical synthesis. Recognizing the critical need for high-purity compounds in research, drug discovery, and development, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, potential challenges, and validation techniques. We present two primary purification workflows: recrystallization for high-yield polishing of solid crude products and advanced column chromatography for complex mixtures or oil-based crude materials. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable purification strategy for this highly polar molecule.

Compound Profile and Strategic Considerations

This compound is a hydrophilic organic compound featuring ether, primary amide, and primary alcohol functional groups.[1] This trifunctional nature imparts high polarity and water solubility, which are the dominant factors governing the selection of an appropriate purification strategy.

Physicochemical Properties

A thorough understanding of the compound's physical properties is the cornerstone of designing an effective purification protocol. Key data are summarized below.

PropertyValueSource(s)Significance for Purification
Molecular Formula C₄H₉NO₃[2][3]Basic information for characterization.
Molecular Weight 119.12 g/mol [2][3]Used in calculations for molarity and reaction yields.
Appearance Colorless to pale yellow liquid or solid[1]The physical state of the crude product dictates the initial purification approach.
Melting Point 83-84 °C[4][5]A solid at room temperature, making recrystallization a prime candidate. A sharp melting range post-purification indicates high purity.
Boiling Point ~338.6 °C (Predicted)[3][4][]Extremely high boiling point suggests standard distillation is unsuitable due to the risk of thermal decomposition.[7][8][9]
Solubility Soluble in water and various organic solvents[1]High polarity requires careful solvent selection for both recrystallization and chromatography.
XLogP3 -1.7[3]This calculated partition coefficient confirms the compound's high hydrophilicity.
Anticipated Impurity Profile

While the exact impurities depend on the synthetic route, a common approach involves the amidation of a 2-(2-hydroxyethoxy)acetic acid derivative. This allows us to anticipate a specific class of impurities:

  • Unreacted Starting Materials: Such as 2-(2-hydroxyethoxy)acetic acid or its corresponding esters (e.g., ethyl 2-(2-hydroxyethoxy)acetate).

  • Reagent Residues: Coupling agents (e.g., DCC, EDC), catalysts, or bases used during the synthesis.

  • Byproducts: Unwanted side-reaction products or the alcohol byproduct from ester amidation (e.g., ethanol).

  • Residual Solvents: Organic solvents used during the reaction and initial workup.

Overall Purification Workflow

The choice between recrystallization and chromatography is determined by the nature of the crude product. Recrystallization is highly effective for crystalline solids with moderate purity, while chromatography is the method of choice for oils, amorphous solids, or highly impure mixtures.

Purification_Workflow cluster_main Purification Strategy for this compound Crude Crude Product (Post-Synthesis & Workup) Decision1 Assess Crude Material: Solid or Oil? Crude->Decision1 Recryst Protocol 1: Recrystallization Decision1->Recryst  Solid Chrom Protocol 2: Column Chromatography Decision1->Chrom Oil or Highly Impure Purified Purified Compound Recryst->Purified Chrom->Purified Validation Purity Validation (TLC, MP, HPLC, NMR) Purified->Validation Decision2 Purity ≥ 98%? Validation->Decision2 Final Final Pure Product Decision2->Final Yes Redo Repeat Purification or Re-evaluate Method Decision2->Redo No Redo->Decision1

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is a solid and impurities have different solubility profiles from the desired compound.[10]

Principle of Operation

Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. A suitable solvent will dissolve the target compound at a high temperature but not at a low temperature. Impurities will either remain in solution upon cooling (if highly soluble) or be removed via hot filtration (if insoluble).[10]

Solvent Selection

The high polarity of this compound requires a systematic approach to solvent selection. A solvent screen is highly recommended.

Solvent/SystemRationaleExpected Outcome
Isopropanol A polar protic solvent that can engage in hydrogen bonding.Good candidate. Should dissolve the compound when hot and allow crystallization upon cooling.
Ethyl Acetate Medium polarity solvent.May not fully dissolve the compound even when hot, but could be useful for washing away less polar impurities.
Chloroform Mentioned as a solvent for melting point determination.[4][5]A potential candidate, though health and safety concerns should be noted.
Ethanol/Water A binary system. The compound is soluble in both.Allows for fine-tuning of polarity to achieve optimal crystal formation. Ethanol provides solvency, and water acts as an anti-solvent.
Acetone A polar aprotic solvent.Good dissolving power; may require an anti-solvent like hexanes or ether to induce crystallization if supersaturation is an issue.
Step-by-Step Experimental Protocol
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate at ~80-90°C).

  • Achieve Saturation: Continue adding the solvent dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent as this will reduce the final yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Causality and Expert Insights
  • Why slow cooling? Rapid cooling traps impurities within the crystal lattice, compromising purity. Slow, undisturbed cooling allows for the selective crystallization of the target molecule.

  • Trustworthiness Check: The efficacy of the process is validated by taking a melting point of the dried crystals. A sharp melting range that matches the literature value (83-84 °C) is a strong indicator of high purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is essential for purifying oily crude products or for separating compounds with similar polarities. Given the high polarity of this compound, a standard silica gel/hexane/ethyl acetate system is often ineffective.

Principle of Operation

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11] For highly polar compounds, a highly polar mobile phase is required to elute the compound from the polar silica gel. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, which employs a polar stationary phase and a partially aqueous mobile phase.[12]

System Selection
  • Stationary Phase: Standard Silica Gel (SiO₂, 230-400 mesh). Its slightly acidic nature should be compatible with the amide.

  • Mobile Phase (Eluent): A gradient elution is recommended.

    • Starting Eluent: 5% Methanol in Dichloromethane (DCM) or Ethyl Acetate. This polar system will help move the compound.

    • Gradient: Gradually increase the percentage of methanol (e.g., from 5% to 15%) to elute the highly polar target compound.[13]

    • TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal Rf value for the target compound should be between 0.2 and 0.4.

Caption: Principle of separating a polar compound from impurities via column chromatography.

Step-by-Step Experimental Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.[14]

  • Elution: Begin eluting with the starting solvent system. Collect fractions in test tubes.

  • Gradient Application: Systematically and slowly increase the polarity of the mobile phase as prescribed by your initial TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid or oil under high vacuum to remove all traces of solvent.

Causality and Expert Insights
  • Why a gradient? A single, highly polar solvent system (isocratic elution) might cause all polar compounds to elute together, resulting in poor separation. A gradient elution starts with low polarity to wash off non-polar impurities and then gradually increases polarity to selectively elute compounds of increasing polarity.[11]

  • Trustworthiness Check: The purity of each fraction must be confirmed by TLC before pooling. Comparing the TLC spot of the pooled fractions against the starting material and a reference standard (if available) validates the separation's success.

Validation of Purity

Post-purification analysis is non-negotiable and essential to confirm the identity and purity of the final product.[15][16]

  • Thin-Layer Chromatography (TLC): A fast, qualitative check. A pure compound should appear as a single spot. Use a polar mobile phase (e.g., 10% MeOH in DCM) and visualize with an appropriate stain (e.g., potassium permanganate) as the compound may not be UV-active.

  • Melting Point Analysis: As described previously, a sharp melting point at 83-84 °C indicates high purity. Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[17]

    • Method: A HILIC or a reversed-phase C18 column with a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

    • Detection: A universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal, as the compound lacks a strong chromophore for UV detection.

    • Purity Assessment: Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (Expected [M+H]⁺ = 120.06).[18][19]

Safety Precautions

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles are mandatory. The compound is classified as causing serious eye irritation (H319).[2][3]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin Protection: A lab coat should be worn at all times.

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact. Wash hands thoroughly after handling.[20][21]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67163, this compound. [Online] Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

  • Membrane Solutions. Column Chromatography Notes. [Online] Available at: [Link]

  • University of Alberta. Column chromatography. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Online] Available at: [Link]

  • Formosa Laboratories, Inc. Safety Data Sheet: N-(2-Hydroxyethyl)acetamide. [Online] Available at: [Link]

  • Science Ready. Amides - Organic Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. 15.14: Physical Properties of Amides. [Online] Available at: [Link]

  • PubChemLite. This compound (C4H9NO3). [Online] Available at: [Link]

  • Chemistry LibreTexts. 3.4: Physical Properties of Amides. [Online] Available at: [Link]

  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Clark, M. R. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Online] Available at: [Link]

  • Gozo, S. et al. Live qualification/validation of purity methods for protein products. [Online] Available at: [Link]

Sources

Application and Evaluation Protocol for 2-(2-Hydroxyethoxy)acetamide as a Novel Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Cryoprotectants

Cryopreservation is an indispensable technique in biomedical research and drug development, enabling the long-term storage of valuable cell lines. The process, however, subjects cells to significant stress, primarily from the formation of damaging ice crystals and osmotic imbalances.[1] Cryoprotective agents (CPAs) are essential solutes that mitigate this damage.[2] For decades, dimethyl sulfoxide (DMSO) has been the gold standard, demonstrating effectiveness for a wide range of cell types.[1][3] However, DMSO is not without its drawbacks, most notably its inherent cytotoxicity, which can impact cell viability and function post-thaw and can be problematic in clinical applications.[4][5]

This has spurred a search for novel, less toxic, and highly effective CPAs.[6][7] One such candidate molecule is 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3). Its chemical structure, featuring both hydroxyl and amide functional groups, suggests it may possess cryoprotective properties.[8][9][10] To date, the use of this compound as a cryoprotectant for cell lines is not established in peer-reviewed literature, marking it as a novel compound for this application.

This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the efficacy and safety of this compound as a potential alternative to conventional CPAs. We will provide a hypothesized mechanism of action, a structured workflow for validation, and detailed protocols for cytotoxicity and cryopreservation efficacy studies.

Physicochemical Properties and Hypothesized Mechanism of Action

Understanding the molecular characteristics of this compound is key to postulating its cryoprotective mechanism.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123-85-3[8][10][11]
Molecular Formula C4H9NO3[8][10][11]
Molecular Weight 119.12 g/mol [8][10][11]
Appearance Colorless to pale yellow liquid or solid[9]
Melting Point 83-84 °C[11]
Boiling Point (Predicted) 338.6 ± 22.0 °C[11]
Solubility Soluble in water[9]
LogP (Predicted) -1.519[12]

The structure of this compound combines features of two important classes of cryoprotectants: polyols (like glycerol) and amides.[2][3][13]

  • Hydroxyl Groups (-OH): The two hydroxyl groups can form strong hydrogen bonds with water molecules.[3] During freezing, this interaction can disrupt the formation of the highly ordered crystal lattice of ice, thereby reducing mechanical damage to cellular structures.[3][14] This "water replacement" hypothesis suggests the CPA molecules maintain a hydrated-like state for biomolecules.[3]

  • Amide Group (-C(=O)NH2): The amide group is polar and can also participate in hydrogen bonding.[13][15][16] This contributes to the molecule's high water solubility and may help in stabilizing proteins and membranes during the dehydration that occurs as extracellular ice forms.[14]

We hypothesize that this compound acts as a penetrating cryoprotectant. Its low molecular weight and hydrophilic nature likely facilitate its transport across the cell membrane, allowing it to protect both intracellular and extracellular environments.

G cluster_membrane Cell Membrane cpa_out HEAc (Extracellular) cpa_in HEAc (Intracellular) cpa_out->cpa_in Membrane Permeation water_ext Extracellular Water cpa_out->water_ext H-Bonding Disrupts Ice Formation protein Cellular Proteins cpa_in->protein Stabilizes Structure ice Ice Crystal Lattice water_ext->ice Freezing

Caption: Hypothesized cryoprotective mechanism of this compound (HEAc).

Experimental Workflow for Validation

A systematic, multi-stage approach is required to validate a new cryoprotectant. The workflow should begin with determining its toxicity to establish a safe working concentration range, followed by cryopreservation trials to assess its efficacy.

G cluster_toxicity Phase 1: Cytotoxicity Assessment cluster_efficacy Phase 2: Cryopreservation Efficacy Trial cluster_analysis Phase 3: Data Analysis & Conclusion start Start: Select Model Cell Line (e.g., Jurkat, HeLa) toxicity_exp Dose-Response Experiment: Expose cells to various HEAc concentrations (e.g., 0.5% to 20% v/v) for a set time start->toxicity_exp viability_assays Perform Viability Assays: - Trypan Blue (Membrane Integrity) - MTT/MTS (Metabolic Activity) toxicity_exp->viability_assays ic50 Calculate IC50 Value (Concentration for 50% viability loss) viability_assays->ic50 prep_media Prepare Cryopreservation Media: - Test Media: Basal Medium + Serum + HEAc (multiple non-toxic conc.) - Control: Basal Medium + Serum + 10% DMSO ic50->prep_media Inform concentration selection freeze Freeze Cells: Standardized slow cooling protocol (-1°C/minute) prep_media->freeze thaw Thaw Cells: Rapid thawing in 37°C water bath freeze->thaw post_thaw_analysis Post-Thaw Analysis: - Immediate Viability (Trypan Blue) - Cell Recovery & Proliferation Assay (24-72h) thaw->post_thaw_analysis compare Compare HEAc performance against DMSO control post_thaw_analysis->compare conclusion Determine Optimal HEAc Concentration and Cryoprotective Efficacy compare->conclusion

Caption: Workflow for evaluating a novel cryoprotectant.

Protocols for Evaluation

These protocols are designed for a suspension cell line like Jurkat cells but can be adapted for adherent cells with the inclusion of a trypsinization step for cell harvesting.

Part A: Cytotoxicity Assessment

The objective is to determine the concentration-dependent toxicity of this compound at room temperature, mimicking the conditions during the preparation of cells for freezing.[17]

Materials:

  • Healthy, log-phase Jurkat cell culture

  • RPMI-1640 medium + 10% Fetal Bovine Serum (FBS)

  • This compound (HEAc)

  • DMSO (Cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer for formazan crystals

  • 96-well and 24-well culture plates

  • Hemocytometer, centrifuge, incubator, plate reader

1. Preparation of Test Solutions:

  • Prepare a 40% (v/v) stock solution of HEAc in complete culture medium (RPMI + 10% FBS).

  • Prepare a 20% (v/v) stock solution of DMSO in complete culture medium as a positive control for toxicity.

  • Use complete culture medium as the negative control.

2. Experimental Setup (24-well plate):

  • Seed 5 x 10^5 Jurkat cells in 500 µL of complete medium per well.

  • Prepare serial dilutions from the 40% HEAc stock directly in the wells to achieve final concentrations.

Table 2: Example Dosing for Cytotoxicity Assay

WellStock Solution AddedFinal VolumeFinal HEAc Conc.
1-3250 µL of 40% HEAc1000 µL10%
4-6125 µL of 40% HEAc1000 µL5%
7-950 µL of 40% HEAc1000 µL2%
10-1225 µL of 40% HEAc1000 µL1%
13-1512.5 µL of 40% HEAc1000 µL0.5%
16-18100 µL of 20% DMSO1000 µL2% DMSO
19-21500 µL of Medium1000 µL0% (Negative Control)
  • Incubate the plate for 30 minutes at room temperature to simulate the pre-freezing exposure time.[17]

3. Viability Assessment: Trypan Blue Exclusion Assay:

  • After incubation, mix the cell suspension in each well.

  • Transfer 10 µL of cell suspension to a microfuge tube and mix with 10 µL of 0.4% Trypan Blue.

  • Load 10 µL onto a hemocytometer and count viable (unstained) and non-viable (blue) cells.

  • Calculate viability: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100.

4. Viability Assessment: MTT Assay:

  • The MTT assay measures metabolic activity and can provide a more sensitive measure of cell health than dye exclusion.[18][19][20]

  • Transfer 100 µL of cell suspension from each well of the 24-well plate to a new 96-well plate in triplicate.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate viability relative to the untreated control: Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100.

  • Note: Some compounds can interfere with the MTT assay; cross-validation with Trypan Blue is crucial.[19][21]

Part B: Cryopreservation Efficacy Trial

This protocol directly compares the cryoprotective performance of HEAc with the standard 10% DMSO.

1. Preparation of Freezing Media:

  • Control Medium: 90% FBS + 10% DMSO.

  • Alternative Control Medium: 70% Basal Medium + 20% FBS + 10% DMSO.

  • Test Media: Prepare several versions using non-toxic concentrations of HEAc determined from Part A (e.g., 5%, 7.5%, 10% v/v). For example:

    • Test Medium 1: 90% FBS + 10% HEAc

    • Test Medium 2: 85% FBS + 15% HEAc

2. Freezing Protocol:

  • Harvest log-phase Jurkat cells by centrifugation (e.g., 200 x g for 5 minutes).[22]

  • Discard the supernatant and resuspend the cell pellet in cold freezing medium to a final concentration of 2-4 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

  • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C per minute.[23]

  • Place the container in a -80°C freezer and leave overnight.

  • The next day, transfer the vials to a liquid nitrogen vapor phase for long-term storage.[22]

3. Thawing Protocol:

  • Remove a vial from liquid nitrogen and immediately place it in a 37°C water bath.

  • Agitate the vial gently until only a small ice crystal remains.

  • Wipe the vial with 70% ethanol before opening in a sterile hood.

  • Slowly transfer the contents to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 150-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[23]

  • Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.

Part C: Post-Thaw Analysis

1. Immediate Viability Assessment:

  • Immediately after resuspending the thawed cells, perform a Trypan Blue viability count as described in Part A. This gives a measure of immediate, membrane-intact survival.

2. Cell Recovery and Proliferation Assay:

  • Seed the thawed cells at a specific density (e.g., 2 x 10^5 cells/mL) in a 24-well plate.

  • Culture the cells under standard conditions (37°C, 5% CO2).

  • At 24, 48, and 72 hours post-thaw, perform cell counts using a hemocytometer and Trypan Blue.

  • Plot the viable cell density over time to assess the ability of the cells to recover and proliferate, which is a more robust measure of cryopreservation success than immediate viability alone.[4]

Data Interpretation and Presentation

Cytotoxicity:

  • Plot the percentage viability versus the concentration of HEAc.

  • Use this graph to determine the IC50 value, which is the concentration that causes a 50% reduction in viability. This helps define the upper limit for use in cryopreservation media.

Cryopreservation Efficacy:

  • Summarize the data in a table for easy comparison.

Table 3: Example Data Summary for Cryopreservation Efficacy

CryoprotectantImmediate Viability (%)Viable Cell Density at 24h (x10^5/mL)Viable Cell Density at 72h (x10^5/mL)
10% DMSO (Control) 85 ± 4%3.5 ± 0.312.1 ± 1.1
5% HEAc 70 ± 6%2.1 ± 0.45.5 ± 0.8
10% HEAc 92 ± 3%4.1 ± 0.215.3 ± 1.4
15% HEAc 78 ± 5%2.9 ± 0.59.8 ± 0.9
  • Successful cryopreservation is indicated by high immediate viability and robust cell proliferation post-thaw, ideally matching or exceeding the performance of the DMSO control.

Safety and Handling

While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling this compound. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Good laboratory practice, including the use of personal protective equipment (gloves, lab coat, and eye protection), is recommended.

Conclusion

The evaluation of novel cryoprotectants like this compound is a critical step toward developing safer and more effective cryopreservation technologies. Its unique chemical structure presents a promising avenue for research. By following the systematic workflow and detailed protocols outlined in this guide, researchers can rigorously assess its potential, determine optimal working concentrations, and directly compare its performance against the current industry standard. This structured approach ensures that the data generated is robust, reproducible, and provides a clear basis for deciding if this compound can be a valuable addition to the cryobiologist's toolkit.

References

  • Jaskiewicz, J. J., Callahan-Muller, A., et al. (2023). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. [Link]

  • Ahmadkhani, N., Sugden, C., et al. (2023). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. National Institutes of Health. [Link]

  • Jaskiewicz, J. J., Callahan-Muller, A., et al. (2023). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. ResearchGate. [Link]

  • Fahy, G. M., Wowk, B., et al. (2009). Cryoprotectant Toxicity: Facts, Issues, and Questions. National Institutes of Health. [Link]

  • Pollock, K., Samsonraj, R. M., et al. (2016). Algorithm-driven optimization of cryopreservation protocols for transfusion model cell types including Jurkat cells and mesenchymal stem cells. National Institutes of Health. [Link]

  • Ureta Camiruaga, A. (2023). How should I cryopreserve my Jurkat E6.1 cells to obtain the highest viability? ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). [Link]

  • Fuller, B., & Benson, E. (2017). CRYOPROTECTANTS ; A REVIEW OF THE CYTOPRTECTIVE SOLUTES WHICH MODUALTE CELL RECOVERIES FROM ULTRA-LOW TEMPERATURES. UCL Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Fisher Scientific. (n.d.). Cryopreservation of Mammalian Cells – Protocols. [Link]

  • Unknown. (n.d.). PROCEDURE FOR MAKING FREEZE SOLUTION. [Link]

  • Acker, J. P., & McGann, L. E. (2022). Characterizing cellular membrane partitioning of DMSO using low-temperature Raman spectroscopy. National Institutes of Health. [Link]

  • MP Biomedicals. (n.d.). PROTOCOL - Cell Cryopreservation Medium with 10% DMSO. [Link]

  • Roesch, A., Windisch, R., et al. (2023). Reducing dimethyl sulfoxide content in Jurkat cell formulations suitable for cryopreservation. Cryobiology. [Link]

  • Unknown. (n.d.). Efficiency of MTT and Trypan Blue Assays for Detection of Viability and Recovery of Different Frozen Cell Lines. Semantic Scholar. [Link]

  • Raju, R., Bryant, S. J., et al. (2021). The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability. Bohrium. [Link]

  • Ampaw, A., Charlton, T. A., et al. (2021). Designing the next generation of cryoprotectants – From proteins to small molecules. Wiley Online Library. [Link]

  • Sharma, S., Singh, S., et al. (2023). Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast. ResearchGate. [Link]

  • StudyRaid. (n.d.). Physical and Chemical Properties of Amides. [Link]

  • Wikipedia. (n.d.). Cryoprotectant. [Link]

  • Millman, J. S., Zvargulis, Z., et al. (2023). Identifying Effective Cryoprotectant Agents for Emerging Bacterial Model Species. bioRxiv. [Link]

  • Scinito. (n.d.). Efficiency of MTT and Trypan Blue Assays for Detection of Viability and Recovery of Different Frozen Cell Lines. [Link]

  • Ahmadkhani, N., Sugden, C., et al. (2023). Screening for cryoprotective agent toxicity and toxicity reduction in mixtures at subambient temperatures. bioRxiv. [Link]

  • Tutrina, A., & Zhurilov, P. (2024). Efficacy assessment of different cryoprotectants for preserving the viability of Enterobacterales strains at - 20 °C. PubMed. [Link]

  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. [Link]

  • Higgins, A. Z. (2007). Designing innovative procedures for avoiding cryoprotectant toxicity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • El-Nabarawy, A. M., Madkour, H. T., et al. (2024). Efficiency of MTT and Trypan Blue Assays for Detection of Viability and Recovery of Different Frozen Cell Lines. ResearchGate. [Link]

  • eCampusOntario Pressbooks. (n.d.). 26.6 Chemical Properties of Amines and Amides. [Link]

  • Das, M., & Mohanty, S. (2018). Cryopretectants and Their Usage in Cryopreservation Process. ResearchGate. [Link]

  • NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. [Link]

  • Di Emidio, G., Placidi, M., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. National Institutes of Health. [Link]

  • Jiskoot, W., & Randolph, T. W. (2021). Use of a Design of Experiments (DoE) Approach to Optimize Large-Scale Freeze-Thaw Process of Biologics. PubMed. [Link]

Sources

Application Notes & Protocols for the Cryopreservation of Mammalian Cells Using 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Cryoprotectants

Cryopreservation is the cornerstone of modern cell-based research and therapeutics, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The process hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress during freezing and thawing.[1][2][3] For decades, dimethyl sulfoxide (DMSO) has been the gold standard penetrating CPA, prized for its ability to protect a wide variety of cells.[2][4] However, DMSO is not without its drawbacks; it exhibits dose-dependent cytotoxicity and can have adverse effects in clinical applications.[4][5] This has spurred a continuous search for effective, low-toxicity alternatives.[6][7]

Amides have emerged as a promising class of cryoprotectants, with studies demonstrating their efficacy in preserving various cell types, including sperm.[8][9][10][11][12] These compounds, characterized by their carbonyl group bonded to a nitrogen atom, possess properties that make them suitable for cryopreservation. Their typically lower molecular weight compared to other CPAs may facilitate more rapid equilibration across the cell membrane.[12]

This application note provides a detailed exploration of 2-(2-Hydroxyethoxy)acetamide as a potential cryoprotective agent for the routine cryopreservation of mammalian cells. While direct, established protocols for this specific compound are not widely documented, this guide synthesizes principles from the study of amides as CPAs and general cryopreservation best practices to provide a comprehensive, validation-focused framework for its application. We will delve into its proposed mechanism, detail a robust experimental protocol for its evaluation, and provide the necessary context for researchers to pioneer its use in their own laboratories.

Physicochemical Properties and Proposed Mechanism of Action

This compound (CAS: 123-85-3) is a hydrophilic organic compound featuring both an amide functional group and a hydroxyethoxy substituent.[13] Its structure suggests a potential dual-mode of action as a cryoprotectant.

  • Penetrating Action: The amide group and low molecular weight (119.12 g/mol ) suggest it can act as a penetrating CPA, similar to DMSO and other amides.[12][13] Once inside the cell, it is hypothesized to form hydrogen bonds with water molecules, disrupting the formation of damaging ice crystals and lowering the freezing point of the intracellular solution.[14][15]

  • Membrane Stabilization: The hydroxyethoxy group may contribute to the stabilization of the cell membrane during the osmotic shifts that occur during freezing and thawing.

The lower toxicity of some amides compared to DMSO offers a compelling rationale for investigating this compound as a gentler alternative for sensitive cell lines or for applications in regenerative medicine where minimizing toxic residuals is paramount.[9]

Experimental Workflow for CPA Validation

The following diagram outlines the critical steps for validating a novel cryoprotectant like this compound.

Cryopreservation_Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing Protocol cluster_post_thaw Post-Thaw Analysis PreCulture 1. Optimal Cell Culture (Logarithmic Growth Phase, >90% Viability) Harvest 2. Gentle Cell Harvesting (e.g., Trypsinization) PreCulture->Harvest CellCount 3. Cell Count & Viability Assay (Trypan Blue Exclusion) Harvest->CellCount PrepareCPA 4. Prepare Freezing Medium (Basal Medium + Serum + CPA) CellCount->PrepareCPA Resuspend 5. Resuspend Cell Pellet in Freezing Medium PrepareCPA->Resuspend Aliquot 6. Aliquot into Cryovials Resuspend->Aliquot ControlledCooling 7. Controlled-Rate Cooling (-1°C/minute to -80°C) Aliquot->ControlledCooling LN2_Storage 8. Long-Term Storage (Liquid Nitrogen Vapor Phase) ControlledCooling->LN2_Storage RapidThaw 9. Rapid Thawing (37°C Water Bath) LN2_Storage->RapidThaw RemoveCPA 10. CPA Removal (Dilution & Centrifugation) RapidThaw->RemoveCPA PostThawCulture 11. Post-Thaw Culture (Monitor Attachment & Proliferation) RemoveCPA->PostThawCulture ViabilityFunction 12. Viability & Functional Assays (e.g., MTT, Flow Cytometry) PostThawCulture->ViabilityFunction

Caption: Workflow for Cryopreservation and Post-Thaw Analysis.

Detailed Protocol: Cryopreservation of Adherent Mammalian Cells

This protocol is designed as a starting point for the evaluation of this compound. It is crucial to run parallel experiments with a standard, validated cryoprotectant (e.g., 10% DMSO) as a positive control.

I. Materials

  • Cells: Adherent mammalian cell line of interest (e.g., HEK293, HeLa, A549), cultured to 70-80% confluency.

  • Culture Medium: Complete growth medium appropriate for the cell line (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).

  • Harvesting Reagents:

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

    • 0.25% Trypsin-EDTA.

  • Cryoprotective Agents:

    • This compound (powder or liquid).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Freezing Medium Components:

    • Basal medium (e.g., DMEM).

    • Fetal Bovine Serum (FBS), heat-inactivated.

  • Equipment and Consumables:

    • Sterile serological pipettes, centrifuge tubes, and cryogenic vials.

    • Hemocytometer or automated cell counter.

    • Trypan blue solution (0.4%).

    • Controlled-rate freezing container (e.g., Mr. Frosty).

    • -80°C freezer and liquid nitrogen storage dewar.

    • 37°C water bath.

    • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

II. Preparation of Freezing Media

  • Control Freezing Medium (10% DMSO):

    • 90% FBS

    • 10% DMSO

    • Aseptically mix and store at 2-8°C.

  • Test Freezing Medium (this compound):

    • Prepare a stock solution of this compound in basal medium. Due to a lack of established data, it is recommended to test a range of final concentrations. Based on concentrations used for other amides, a starting range of 5% to 15% (w/v) is suggested.[8]

    • For a 10% (w/v) test solution :

      • 80% Basal Medium

      • 10% FBS

      • 10% (w/v) this compound

    • Ensure the compound is fully dissolved and the solution is sterile-filtered (0.22 µm filter). Store at 2-8°C.

III. Pre-Freezing Procedure

  • Cell Culture: Ensure cells are in the logarithmic growth phase and exhibit high viability (>90%).[16] Change the culture medium 24 hours prior to cryopreservation.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface. Incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium (at least 3x the volume of trypsin used).

    • Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Counting and Viability:

    • Take a small aliquot of the cell suspension and perform a cell count using a hemocytometer and trypan blue exclusion to determine the total number of viable cells.

  • Centrifugation:

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

IV. Freezing Procedure

  • Resuspension: Gently resuspend the cell pellet in the chilled (2-8°C) control or test freezing medium to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Immediately place the container in a -80°C freezer. This will achieve a cooling rate of approximately -1°C per minute.[17][18]

  • Long-Term Storage: After 16-24 hours at -80°C, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).[17]

V. Post-Thaw Recovery and Analysis

  • Rapid Thawing:

    • Remove a cryovial from liquid nitrogen storage.

    • Immediately place it in a 37°C water bath, agitating gently until only a small ice crystal remains. This should take approximately 60-90 seconds.[3]

  • CPA Removal:

    • Wipe the outside of the vial with 70% ethanol before opening in a sterile hood.

    • Slowly add the thawed cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5 minutes.

    • Aspirate the supernatant containing the CPA.

  • Cell Culture and Analysis:

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a new culture flask.

    • 24-Hour Post-Thaw Viability: After 24 hours of incubation, harvest the cells and perform a viability count using trypan blue. This is a critical time point as it accounts for delayed-onset cell death (apoptosis) triggered by the freeze-thaw process.

    • Functional Assays: Assess cell health and function using assays appropriate for your research, such as:

      • MTT or PrestoBlue™ Assay: To measure metabolic activity.

      • Attachment Efficiency: Quantify the percentage of cells that have adhered to the culture surface after a set period.

      • Population Doubling Time: Monitor cell proliferation over several days to ensure recovery of normal growth kinetics.

Data Interpretation and Optimization

The success of this compound as a cryoprotectant should be evaluated based on a combination of post-thaw viability, recovery, and functional parameters.

ParameterMetricGoalRationale
Immediate Viability % of viable cells immediately post-thaw> 80%Initial assessment of membrane integrity.
24h Post-Thaw Viability % of viable cells after 24h culture> 70%A more accurate measure that includes apoptotic cells.
Cell Recovery (Viable cells post-thaw / Viable cells frozen) x 100As high as possibleAccounts for cell loss during the entire process.
Attachment Efficiency % of seeded cells attached after 24h> 50% (cell line dependent)Indicates the health of adherent cells.
Proliferation Rate Population Doubling TimeComparable to unfrozen controlConfirms the long-term functional recovery of the cells.

If initial results with this compound are suboptimal compared to the DMSO control, consider the following optimization steps:

  • Concentration Titration: Test a broader range of concentrations (e.g., 2.5% to 20%).

  • Incubation Time: Evaluate the effect of a short (5-15 minute) pre-incubation with the freezing medium at room temperature before cooling.

  • Combination with other CPAs: Explore synergistic effects by combining this compound with non-penetrating cryoprotectants like trehalose or sucrose.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate as a low-toxicity cryoprotectant for mammalian cells. Its chemical structure, belonging to the amide family, provides a strong theoretical basis for its potential efficacy. The protocols and validation framework detailed in this application note offer a rigorous and scientifically sound approach for researchers to systematically evaluate its performance. Successful validation could pave the way for the adoption of a novel, less cytotoxic cryopreservation strategy, benefiting a wide range of applications from basic research to the development of advanced cell-based therapies.

References

  • Maria, F. F., et al. (2012). Use of amides as cryoprotectants in extenders for frozen sperm of tambaqui, Colossoma macropomum. Theriogenology, 78(2), 255-262. Available at: [Link]

  • Grein, T. A., et al. (2010). Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells. International Journal of Artificial Organs, 33(7), 403-413. Available at: [Link]

  • Gilfanova, R., et al. (2021). A bioinspired and chemically defined alternative to dimethyl sulfoxide for the cryopreservation of human hematopoietic stem cells. Bone Marrow Transplantation, 56(11), 2777-2788. Available at: [Link]

  • RegMedNet. (2020). Dimethyl sulfoxide: alternatives and improvements for regenerative medicine. Available at: [Link]

  • Mad Barn. (2005). Amides as cryoprotectants for freezing stallion semen: a review. Available at: [Link]

  • Alvarenga, M. A., et al. (2005). Amides as cryoprotectants for freezing stallion semen: a review. Animal Reproduction Science, 89(1-4), 105-113. Available at: [Link]

  • MDPI. (2023). Glycopolypeptoids as Novel Biomimetic Antifreeze Agents: Structural Design, Synthesis, and Antifreeze Properties. Available at: [Link]

  • I-STEM. (n.d.). What do you think about alternatives to DMSO for cell therapy applications? Available at: [Link]

  • Nucleus Biologics. (n.d.). Performance Of A Customizable DMSO-Free Cryopreservation Media Formulation. Available at: [Link]

  • Dias, F. G. G., et al. (2021). Can amides be alternative cryoprotectors for the preservation of feline semen? Animal Reproduction, 18(3), e20210022. Available at: [Link]

  • Alvarenga, M. A., et al. (2005). Amides as cryoprotectants for freezing stallion semen: A review. Animal Reproduction Science, 89(1-4), 105-113. Available at: [Link]

  • Semantics Scholar. (2025). Development of Macromolecular Cryoprotectants for Cryopreservation of Cells. Available at: [Link]

  • Matsumura, K., et al. (2015). Preparation of Novel Synthetic Cryoprotectants. Cryobiology and Cryotechnology, 61(1), 59-64. Available at: [Link]

  • Frontiers in Medicine. (2022). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. Available at: [Link]

  • Allan Chemical Corporation. (2025). Cryoprotectant Toxicity: Balancing Safety and Efficacy. Available at: [Link]

  • PNAS. (2019). Cryoprotectant-free cryopreservation of mammalian cells by superflash freezing. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Available at: [Link]

  • ResearchGate. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Available at: [Link]

  • PubMed. (2020). The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability. Available at: [Link]

  • PubMed. (2018). Development and Application of Cryoprotectants. Available at: [Link]

  • ResearchGate. (2025). Cryoprotectants: The essential antifreezes to protect life in the frozen state. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Chemical approaches to cryopreservation. Available at: [Link]

  • Problems of Cryobiology and Cryomedicine. (2013). Cryoprotective Efficiency of Media Combining Oxyethylated Methylcellosolve and Dimethyl Acetamide during Freeze-Thawing of Human Erythrocytes. Available at: [Link]

  • MDPI. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. Available at: [Link]

  • Semantic Scholar. (2020). Cryoprotectants and Their Usage in Cryopreservation Process. Available at: [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Available at: [Link]

  • Allan Chemical Corporation. (2025). 5 Key Differences Between Cryoprotectant Types. Available at: [Link]

  • Google Patents. (2018). WO2018211454A2 - Cryoprotectant and/or cryopreservant composition, methods and uses thereof.
  • Problems of Cryobiology and Cryomedicine. (2013). View of Cryoprotective Efficiency of Media Combining Oxyethylated Methylcellosolve and Dimethyl Acetamide during Freeze-Thawing of Human Erythrocytes. Available at: [Link]

  • ResearchGate. (2013). (PDF) Cryoprotective Efficiency of Media Combining Oxyethylated Methylcellosolve and Dimethyl Acetamide during Freeze-Thawing of Human Erythrocytes. Available at: [Link]

  • Google Patents. (2020). WO2020223125A1 - Composition and method for cryopreservation of cells.

Sources

Topic: Protocol for Dissolving "2-(2-Hydroxyethoxy)acetamide" in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, validated protocol for the preparation of solutions of 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3) for use in in vitro cell-based assays. Given its inherent hydrophilicity, the primary recommended solvent is sterile aqueous-based solutions such as Water for Injection (WFI) or Phosphate-Buffered Saline (PBS), which minimizes potential solvent-induced artifacts in experimental systems. An alternative protocol using Dimethyl Sulfoxide (DMSO) is also provided for applications requiring co-solubilization with hydrophobic agents. The protocols herein are designed to ensure solution stability, sterility, and concentration accuracy, thereby promoting experimental reproducibility and data integrity.

Physicochemical Properties & Solubility Profile

A foundational understanding of the physicochemical properties of this compound is critical for designing an appropriate dissolution strategy. The presence of hydroxyl and amide functional groups contributes to its high polarity and water solubility.[1]

PropertyValueSource(s)
CAS Number 123-85-3[1][2][3]
Molecular Formula C₄H₉NO₃[1][2]
Molecular Weight 119.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Predicted XLogP3-AA -1.7[3]
Solubility Soluble in water and various organic solvents[1]

Expert Insight: The highly negative XLogP3-AA value strongly predicts that this compound is hydrophilic.[3] This is the most crucial parameter guiding our solvent selection. Using organic solvents like DMSO is unnecessary and ill-advised unless dictated by specific experimental constraints, as they can introduce confounding variables.[4][5]

Recommended Dissolution Workflow

The following diagram outlines the recommended workflow for preparing this compound solutions, from the neat compound to the final working concentration for cell treatment.

G compound Neat Compound (this compound Powder) stock_prep Protocol 1: Prepare Concentrated Primary Stock (e.g., 100 mM in Sterile PBS or Water) compound->stock_prep storage Aliquot & Store (-20°C or -80°C) stock_prep->storage working_prep Protocol 2: Prepare Final Working Solution (Dilute Stock into Pre-Warmed Media) storage->working_prep cell_treat Treat Cells (Include Vehicle Control) working_prep->cell_treat

Caption: Standard workflow for preparing cell culture solutions.

Experimental Protocols

These protocols are designed to be a self-validating system, incorporating best practices for accuracy, sterility, and stability.

Protocol 1: Preparation of a 100 mM Primary Aqueous Stock Solution

Rationale: Creating a concentrated primary stock solution is standard laboratory practice that enhances accuracy by requiring a larger, more easily weighed mass of the compound and reduces the risk of error from repetitive measurements.[6][7] It also provides a stable, storable source for multiple experiments.

Materials:

  • This compound (MW: 119.12 g/mol )

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS, 1X, pH 7.4) or cell culture grade water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile cryovials for aliquoting

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.01 L × 119.12 g/mol × 1000 mg/g = 119.12 mg

  • Weighing: Accurately weigh 119.12 mg of this compound and transfer it into a sterile 15 mL conical tube. Ensure all powder is transferred.

  • Dissolution: Add approximately 8 mL of sterile 1X PBS to the tube. Cap tightly and vortex vigorously for 1-2 minutes or until the solid is completely dissolved. A visual inspection against a dark background should show a clear, particulate-free solution.

  • Volume Adjustment: Once fully dissolved, bring the total volume to exactly 10 mL with sterile 1X PBS. Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of your cell cultures.[8][9]

  • Aliquoting & Storage: Dispense the sterile stock solution into single-use volumes (e.g., 50-100 µL) in sterile cryovials. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[8][9][10]

    • Short-term (≤ 1 month): Store at -20°C.

    • Long-term (> 1 month): Store at -80°C.

Protocol 2: Preparation of Final Working Solutions in Cell Culture Media

Rationale: This protocol details the final dilution step to achieve the desired experimental concentration. Performing this dilution in pre-warmed media immediately before use ensures compound solubility and compatibility with the cellular environment.

Materials:

  • Aliquoted 100 mM primary stock solution of this compound (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes and sterile tips

Methodology:

  • Thaw Stock: Remove one cryovial of the 100 mM stock solution from the freezer and thaw it at room temperature or in a 37°C water bath.[11][12] Once thawed, briefly vortex to ensure homogeneity.

  • Dilution Calculation: Determine the volume of stock solution needed. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:

    • Use the formula: C₁V₁ = C₂V₂

    • (100,000 µM)(V₁) = (100 µM)(1000 µL)

    • V₁ = 1 µL

    • Therefore, you will add 1 µL of the 100 mM stock to 999 µL of cell culture medium.

  • Preparation: In a sterile tube, pipette the required volume of pre-warmed cell culture medium (e.g., 999 µL). Add the calculated volume of the stock solution (e.g., 1 µL) directly into the medium.

  • Mixing: Gently pipette up and down or vortex briefly to mix. Scientific Best Practice: Always add the concentrated stock solution to the larger volume of medium while gently agitating. This rapid dilution minimizes the risk of localized high concentrations that could lead to precipitation.[8]

  • Vehicle Control: It is imperative to prepare a vehicle control. This consists of the same cell culture medium with an equivalent volume of the solvent used for the stock solution (in this case, PBS). For the example above, you would add 1 µL of sterile 1X PBS to 999 µL of medium. This allows you to differentiate the effects of the compound from any potential effects of the solvent vehicle.[8][10]

  • Application: Use the freshly prepared working solutions (and vehicle control) to treat your cells immediately.

Alternative Protocol (DMSO Stock)

This protocol should only be used if this compound must be administered with a water-insoluble compound.

  • Prepare Stock: Follow Protocol 1, substituting anhydrous, sterile DMSO for PBS.

  • Dilute in Media: Follow Protocol 2 for dilution.

  • CRITICAL CONSIDERATION: The final concentration of DMSO in the cell culture medium must be kept to an absolute minimum, typically well below 0.5% (v/v) , and ideally below 0.1%.[9] Higher concentrations of DMSO are cytotoxic to most cell lines and can induce unintended biological effects, such as apoptosis or differentiation, confounding experimental results.[4][5][13]

  • Vehicle Control: The vehicle control must contain the exact same final concentration of DMSO as the experimental conditions.

Troubleshooting

ProblemPossible Cause & Recommended Solution
Compound fails to dissolve in aqueous solvent. 1. Insufficient mixing: Vortex for a longer duration. Gentle warming to 37°C can aid dissolution.2. Incorrect pH: Check the pH of your solvent. While unlikely for this compound, some molecules require specific pH ranges for optimal solubility.
Precipitation observed after dilution in media. 1. Temperature shock: Ensure the cell culture medium is pre-warmed to 37°C before adding the stock solution.2. Improper mixing: Add the small volume of stock to the larger volume of media with gentle agitation. Avoid adding media directly to the concentrated stock.3. Saturation: The desired final concentration may exceed the compound's solubility limit in the specific medium. Perform a serial dilution or prepare a fresh, lower-concentration working solution.
Variability in experimental results. 1. Stock degradation: Avoid repeated freeze-thaw cycles by using single-use aliquots.[9][10]2. Inconsistent dosing: Ensure accurate pipetting and calculations.3. Absence of vehicle control: An appropriate vehicle control is essential to account for any effects of the solvent.

References

  • Jamalzadeh, L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67163, this compound. Available at: [Link]

  • Nielsen, G. D., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available at: [Link]

  • Ajinomoto Co., Inc. Technical tips_Key point for making cell stocks. Available at: [Link]

  • Captivate Bio. SMALL MOLECULES. Available at: [Link]

  • Springer Nature Experiments. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available at: [Link]

  • Adhikary, P., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

Sources

The Enigmatic Excipient: An Investigative Review of 2-(2-Hydroxyethoxy)acetamide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Development Community

This document addresses the standing query within the pharmaceutical sciences regarding the application of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3) in drug formulation. Despite its intriguing chemical properties that suggest potential utility as a pharmaceutical excipient, a comprehensive investigation of scientific literature, patent databases, and regulatory filings reveals a significant absence of its use in this capacity. This note serves to consolidate the available information on this compound and clarify its current standing for researchers, scientists, and drug development professionals.

Characterization of this compound

This compound is an organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol .[1] Its structure, featuring both a hydroxyl and an amide group, imparts a hydrophilic nature, suggesting its potential as a humectant or surfactant.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123-85-3[1][2][3][4][5]
Molecular Formula C₄H₉NO₃[1][2][3][4][5]
Molecular Weight ~119.12 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in water and various organic solvents[2]
Synonyms (2-Hydroxyethoxy)acetamide, O-(2-Hydroxyethyl)glycolamide[1][2][3][4]

Current Documented Applications

While the properties of this compound might suggest its utility in controlling moisture content or aiding in the solubilization of active pharmaceutical ingredients (APIs), its documented applications lie outside the pharmaceutical industry. Notably, it has been cited for its use in a method for the electrolytic refining of crude lead and the recycling of Bismuth and Silver.[4][5] It is also commercially available from various chemical suppliers, indicating its use as a chemical intermediate or in other industrial processes.[3][4]

Interestingly, this compound is listed as a related compound or impurity for the antihistamine drugs Cetirizine and Cinnarizine.[4] This underscores its relevance in the synthesis or degradation pathways of these APIs, rather than as an intentionally added excipient.

Investigation into Pharmaceutical Applications: A Notable Absence

A rigorous search of pharmaceutical literature, patent databases, and regulatory agency websites (including the FDA and EMA) for the use of "this compound" or its CAS number "123-85-3" as a pharmaceutical excipient yielded no substantive results. There is no evidence to suggest that it is a component of any approved drug formulation or is undergoing significant investigation for such a purpose.

Some sources vaguely suggest that the compound may exhibit biological activity and is of interest in pharmaceutical and biochemical research.[2] However, these claims are not substantiated with specific examples or studies related to its use as an excipient.

Hypothetical Roles and Future Considerations

While there is no documented use of this compound as a pharmaceutical excipient, its chemical structure does present hypothetical possibilities for formulation scientists.

Potential as a Novel Excipient
  • Humectant: The presence of a hydroxyl group suggests that it could function as a humectant in topical or semi-solid formulations, helping to retain moisture and improve the sensory characteristics of the product.

  • Co-solvent/Solubilizer: Its solubility in both water and organic solvents could theoretically make it a useful co-solvent for improving the solubility of poorly water-soluble drugs.

The Path Forward: A Call for Foundational Research

For this compound to be considered a viable pharmaceutical excipient, a significant body of research would be required. The logical workflow for such an investigation is outlined below.

G cluster_0 Phase 1: Pre-formulation & Safety cluster_1 Phase 2: Formulation Development & Evaluation cluster_2 Phase 3: Regulatory & Stability Physicochemical_Characterization Full Physicochemical Characterization Excipient_Compatibility API-Excipient Compatibility Studies Physicochemical_Characterization->Excipient_Compatibility informs Toxicological_Screening In Vitro & In Vivo Toxicological Screening Excipient_Compatibility->Toxicological_Screening necessitates Solubility_Enhancement Solubility Enhancement Studies Prototype_Formulation Prototype Formulation (e.g., Topical, Oral Liquid) Solubility_Enhancement->Prototype_Formulation guides In_Vitro_Performance In Vitro Performance Testing (e.g., Dissolution, Permeation) Prototype_Formulation->In_Vitro_Performance evaluated by Stability_Studies ICH Stability Studies Regulatory_Dossier Development of Regulatory Dossier Stability_Studies->Regulatory_Dossier data for

Figure 1. A high-level workflow for the evaluation of a novel pharmaceutical excipient.

Conclusion

References

  • PubChem. This compound | C4H9NO3 | CID 67163. [Link]

Sources

Use of "2-(2-Hydroxyethoxy)acetamide" in electrolytic refining of metals.

Author: BenchChem Technical Support Team. Date: January 2026

Application & Research Note: AN-ERM22

Topic: Investigating "2-(2-Hydroxyethoxy)acetamide" as a Novel Additive for the Electrolytic Refining of Copper

Audience: Researchers, Electrochemical Scientists, and Metallurgical Process Development Professionals

Abstract & Introduction

The efficiency and quality of metal electrorefining processes are critically dependent on the composition of the electrolyte, particularly the presence of organic additives.[1][2] These agents, even at trace concentrations, are essential for controlling cathode deposit morphology, preventing dendritic growth, and ensuring the production of high-purity metal.[1] Commonly used additives include compounds like thiourea, animal glue, and various polymers.[2][3] This document proposes the investigation of This compound as a novel, multifunctional additive for copper electrorefining.

Based on its chemical structure, this compound possesses three key functional groups: an amide group, a hydroxyl group, and an ether linkage. This unique combination suggests a potential for synergistic effects on the electrocrystallization of copper. Amide-based molecules have shown efficacy in modifying interfacial chemistry in zinc electrodeposition[4], while hydroxyl and ether functionalities are known to influence grain refinement and act as suppressors, similar to polyethylene glycol (PEG), in copper electroplating.[5][6][7]

This application note provides a theoretical framework for the mechanism of action of this compound, outlines its potential benefits, and presents a comprehensive experimental protocol for its evaluation in a laboratory setting.

Proposed Mechanism of Action

We hypothesize that this compound functions as a hybrid-type additive, influencing the copper deposition process through coordinated actions of its functional groups at the cathode-electrolyte interface.

  • Amide Group (-CONH₂): The amide group, with its lone pair of electrons on the nitrogen and oxygen atoms, can adsorb onto the active sites of the cathode surface. This adsorption can modify the charge transfer kinetics, potentially increasing the nucleation overpotential. A higher nucleation rate leads to the formation of finer, more compact grains. In zinc-related systems, amide additives have been shown to alter ion solvation and improve anode stability, suggesting a role in controlling the electrochemical environment at the interface.[4][8]

  • Ether Linkage (-CH₂-O-CH₂-): The ether linkage is a key component of polyethylene glycols (PEGs), which are widely used as suppressors in copper electroplating.[5] It is believed that PEGs, in conjunction with chloride ions, form a complex with Cu⁺ ions (PEG-Cu(I)-Cl).[5] This complex adsorbs on the cathode surface, creating a barrier that inhibits rapid, uncontrolled copper deposition. The ethoxy group in this compound could mimic this behavior, suppressing growth at protrusions and promoting a smooth, level deposit.

  • Hydroxyl Group (-OH): The terminal hydroxyl group enhances the molecule's solubility in aqueous electrolytes and can participate in complexation with copper ions.[6] Its presence can also influence the hydrophilic/hydrophobic balance of the adsorbed layer, further modifying the deposition process and contributing to grain refinement.

The proposed synergistic mechanism involves the molecule adsorbing onto the copper cathode, where the amide group provides strong anchoring to active sites, while the flexible hydroxyethoxy tail extends into the electrolyte, creating a suppressing film that regulates Cu²⁺ ion access and promotes uniform current distribution.

G cluster_electrolyte Electrolyte Bulk cluster_interface Cathode-Electrolyte Interface Cu2_ion Cu²⁺ (aq) Suppression_Layer Suppression Film (Ether-Hydroxyl Functionality) Cu2_ion->Suppression_Layer Regulated Diffusion Additive This compound Adsorbed_Complex Adsorbed Additive Layer (Amide-Surface Interaction) Additive->Adsorbed_Complex Adsorption Cathode Copper Cathode Surface Cu_deposit Smooth, Fine-Grained Copper Deposit Cathode->Cu_deposit Nucleation & Growth Adsorbed_Complex->Cathode Suppression_Layer->Adsorbed_Complex Forms Suppression_Layer->Cu_deposit Promotes G cluster_analysis Deposit Characterization A Prepare Stock Electrolyte (CuSO₄, H₂SO₄, Cl⁻) B Aliquot into Test Cells (Control, Benchmark, Test) A->B C Dose Cells with Additives B->C D Assemble Electrodes (Cu Anode, SS Cathode) C->D E Set Operating Parameters (Temp, Current Density) D->E F Run Galvanostatic Deposition E->F G Harvest & Clean Cathode Deposits F->G H Perform Analyses G->H I Visual Inspection & SEM (Morphology) H->I J Current Efficiency (Gravimetric) H->J K XRD Analysis (Crystal Structure) H->K L Chemical Analysis (Purity, e.g., ICP-MS) H->L

Caption: Experimental workflow for evaluating the additive's performance.

Analysis & Data Interpretation
  • Current Efficiency (CE): Calculate the CE by comparing the actual mass of copper deposited (gravimetric measurement) with the theoretical mass predicted by Faraday's laws of electrolysis.

    • Interpretation: A high CE is desirable. A significant drop in CE may indicate increased hydrogen evolution or other side reactions.

  • Surface Morphology (SEM): Use Scanning Electron Microscopy (SEM) to examine the surface of the copper deposits.

    • Interpretation: Compare the grain size, compactness, and presence of nodules or dendrites between the control, benchmark, and test deposits. The ideal additive will produce fine, equiaxed grains and a smooth surface.

  • Crystal Orientation (XRD): Use X-ray Diffraction (XRD) to determine the preferred crystal orientation of the deposit.

    • Interpretation: Additives can influence the texture of the deposit (e.g., promoting a (111) or (220) orientation), which affects its mechanical and physical properties. [9]4. Purity Analysis: Dissolve a sample of the deposited copper and analyze its composition using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar technique to quantify impurity levels.

    • Interpretation: Compare the levels of key impurities (e.g., As, Sb, Bi, Pb) to the control and benchmark. An effective additive should not co-deposit and should help produce a purer cathode.

Conclusion

While not a conventionally used substance in metallurgy, the molecular structure of this compound presents a compelling case for its investigation as a novel additive in copper electrorefining. Its potential to act as a multifunctional agent—combining the surface-adsorbing properties of amides with the suppression characteristics of ether/hydroxyl groups—warrants systematic experimental validation. The protocols outlined in this note provide a robust framework for researchers to explore its efficacy and potentially develop a new class of additives for producing high-quality electrolytic copper.

References

  • ResearchGate. (n.d.). Amide additives enhance the understanding of kinetic reversibility in zinc anode stability using ultramicroelectrodes. Available from: [Link]

  • MDPI. (n.d.). Novel Additives in Copper Electrorefining—Small Laboratory Scale. Available from: [Link]

  • Journal of Electrochemistry. (n.d.). Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. Available from: [Link]

  • ScienceDirect. (n.d.). Effect of some organic additives upon copper electrowinning from sulphate electrolytes. Available from: [Link]

  • PMC - PubMed Central. (n.d.). Electroplated Copper Additives for Advanced Packaging: A Review. Available from: [Link]

  • Surface Technology Environmental Resource Center. (n.d.). Effect of Organic Additives On the Mechanical Properties of Copper Electrodeposits. Available from: [Link]

  • SpringerLink. (n.d.). Effect of hydroxyl-containing additives on the codeposition of Cu–Zn–Sn alloys. Available from: [Link]

  • MDPI. (n.d.). Effects of Heteroaromatic Thiol Additives on Co Electrodeposition by Surface Adsorption. Available from: [Link]

  • Scholars' Mine. (1977). Evaluation Of Organic Additives For Use In Zinc Electrowinning. Available from: [Link]

  • ResearchGate. (n.d.). The influence of organic additives on the electrodeposition of iron-group metals and binary alloy from sulfate electrolyte. Available from: [Link]

  • ResearchGate. (n.d.). Amide-based molten electrolyte with hybrid active ions for rechargeable Zn batteries. Available from: [Link]

  • Elito Anode. (2022). Why Organic Additives is Added to the Zinc Electrowinning Process?. Available from: [Link]

  • MDPI. (n.d.). Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. Available from: [Link]

Sources

HPLC method for quantification of "2-(2-Hydroxyethoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-(2-Hydroxyethoxy)acetamide using Hydrophilic Interaction Liquid Chromatography (HILIC)

Introduction

This compound is a highly polar organic compound characterized by its amide, ether, and hydroxyl functional groups.[1] Its inherent hydrophilicity makes it a valuable molecule in various chemical and pharmaceutical contexts, potentially as a starting material, intermediate, or a degradation product. The accurate quantification of this compound is critical for process control, stability studies, and quality assurance in drug development and manufacturing.

However, the physicochemical properties of this compound present a significant analytical challenge. With a predicted octanol-water partition coefficient (XLogP3) of -1.7, it is extremely polar and exhibits poor retention on conventional reversed-phase (RP) HPLC columns like C18.[2][3] Such compounds typically elute in or near the solvent front in RP chromatography, leading to poor resolution from matrix components and unreliable quantification.[4][5]

This application note details a robust and reliable HPLC method for the quantification of this compound. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), this method achieves excellent retention, sharp peak shape, and accurate quantification. The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive guide from method development rationale to full validation in accordance with ICH guidelines.[6][7]

Method Development Rationale: The Causality Behind Experimental Choices

The selection of an appropriate chromatographic mode is the most critical decision for retaining and separating highly polar analytes. Our developmental logic is outlined below.

cluster_0 Analyte Characterization cluster_1 Chromatographic Strategy A This compound B Properties: - High Polarity (XLogP3 = -1.7) - Water Soluble - Weak UV Chromophore (Amide) - Neutral (Non-ionizable) A->B C Standard Reversed-Phase (C18) B->C Evaluation E Hydrophilic Interaction Liquid Chromatography (HILIC) B->E Evaluation D Problem: Poor Retention (Elutes near void volume) C->D D->E Alternative Strategy F Solution: Excellent Retention (Partitioning into aqueous layer on polar stationary phase) E->F G Optimized HILIC-UV Method F->G Method of Choice

Caption: Logical workflow for selecting the optimal chromatographic mode.

  • Why HILIC over Reversed-Phase? Standard reversed-phase chromatography separates analytes based on their hydrophobicity.[8] Highly polar molecules like this compound have minimal interaction with the nonpolar C18 stationary phase, resulting in little to no retention.[4] While specialized aqueous-stable RP columns can be used for some polar analytes, HILIC is fundamentally designed for this purpose.[9] HILIC utilizes a polar stationary phase and a highly organic mobile phase, creating a water-enriched layer on the particle surface. Polar analytes partition into this layer, providing a robust retention mechanism.[10][11]

  • Stationary Phase Selection: A zwitterionic HILIC phase is chosen for this method. These phases, often containing both positive (e.g., quaternary ammonium) and negative (e.g., sulfonate) groups, offer unique selectivity and are highly robust.[10] They provide excellent retention for a broad range of polar neutral, acidic, and basic compounds, minimizing secondary interactions with surface silanols that can cause peak tailing on older silica-based HILIC columns.[12]

  • Mobile Phase Selection: Acetonitrile is the ideal weak solvent for HILIC, used in high proportions to facilitate the partitioning mechanism.[11] Water acts as the strong, eluting solvent. A volatile buffer like ammonium formate is incorporated for several key reasons: it ensures a stable pH for reproducible retention times, improves peak shape by providing counter-ions, and is compatible with mass spectrometry (MS) should the method be transferred to an LC-MS platform.[12]

  • Detection Wavelength: The amide bond is the principal chromophore in this compound. Amides exhibit a weak n→π* transition around 210-220 nm and a stronger π→π* transition below 200 nm.[13] Detection at a low wavelength, such as 205 nm , provides the necessary sensitivity for quantification while avoiding the higher noise associated with wavelengths below 200 nm. A photodiode array (PDA) detector is recommended to confirm peak purity throughout the analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Ammonium formate (LC-MS grade)

    • Formic acid (~99%)

Chromatographic Conditions
ParameterCondition
Column Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B 90:10 (v/v) Acetonitrile:Mobile Phase A
Gradient Program 100% B (0-2 min), linear to 70% B (2-10 min), hold at 70% B (10-12 min), return to 100% B (12.1 min), equilibrate at 100% B (12.1-20 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection PDA Detector, 205 nm (Bandwidth: 4 nm)
Sample Diluent 90:10 (v/v) Acetonitrile:Water
Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Weigh approximately 0.63 g of ammonium formate and dissolve in 1 L of ultrapure water.

    • Adjust the pH of the solution to 3.0 ± 0.05 using formic acid.

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Combine 900 mL of acetonitrile and 100 mL of Mobile Phase A.

    • Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent (90:10 ACN:Water). Mix well. This solution is stable for 7 days when stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the Sample Diluent.

    • These standards are used to construct the calibration curve.

Sample Preparation Protocol
  • Accurately weigh a sample amount expected to contain this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add approximately 80% of the final volume of Sample Diluent.

  • Vortex or sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the final volume with Sample Diluent and mix thoroughly.

  • Filter the resulting solution through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial.

Analytical Workflow Visualization

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A1 Prepare Mobile Phases (Aqueous & Organic) B1 Equilibrate HPLC System with Initial Conditions A1->B1 A2 Prepare Standard Solutions (Stock & Working) B2 Inject Standards & Sample (Create Sequence) A2->B2 A3 Prepare Sample (Weigh, Dissolve, Filter) A3->B2 B1->B2 B3 Chromatographic Separation (HILIC Gradient) B2->B3 B4 UV Detection at 205 nm B3->B4 C1 Integrate Peak Areas B4->C1 C2 Generate Calibration Curve (Linear Regression) C1->C2 C3 Calculate Concentration in Sample C2->C3 C4 Generate Report C3->C4

Caption: Step-by-step experimental workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the developed method is suitable for its intended purpose, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][14][15]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Analyze at least five concentration levels of the working standards in triplicate (e.g., 1-200 µg/mL). Plot a curve of mean peak area vs. concentration.Coefficient of determination (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze a placebo spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N).S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N). The LOQ should be confirmed for accuracy and precision.S/N ratio of 10:1. RSD ≤ 10% at this concentration.
Robustness Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within limits. No significant change in results.
System Suitability Inject a standard solution five times before starting the analysis.RSD of peak area ≤ 2.0%. Tailing factor ≤ 1.5. Theoretical plates > 2000.

Conclusion

This application note presents a highly effective HILIC-UV method for the quantitative analysis of this compound. The described methodology overcomes the significant challenge of retaining and separating this very polar compound, offering excellent peak shape, sensitivity, and reproducibility. The detailed protocols for analysis and validation, grounded in established chromatographic principles and ICH guidelines, provide a comprehensive framework for implementation in a regulated quality control environment. This method is a valuable tool for professionals in the pharmaceutical and chemical industries requiring accurate quantification of this and other similar polar molecules.

References

  • Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • SIELC Technologies. Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67163, this compound. Available at: [Link]

  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Labmate Ltd. (2013). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. Available at: [Link]

  • ResearchGate. The UV spectra of acetonitrile and acetamide. Available at: [Link]

Sources

Analysis of 2-(2-Hydroxyethoxy)acetamide by Gas Chromatography-Mass Spectrometry: A Derivatization-Based Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 2-(2-Hydroxyethoxy)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic performance. The method described herein overcomes these challenges through a robust silylation derivatization procedure, converting the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. This guide provides a step-by-step methodology, from sample preparation to instrument parameters and validation, designed for professionals in pharmaceutical analysis and chemical research.

Introduction and Scientific Rationale

This compound (CAS No. 123-85-3) is a polar organic compound featuring both a primary amide and a primary alcohol functional group.[1][2] Its hydrophilic nature makes it a compound of interest in various industrial and pharmaceutical contexts, where it may be present as a starting material, intermediate, or impurity.

The direct analysis of such polar compounds by gas chromatography is inherently problematic.[3][4] The active hydrogen atoms in the hydroxyl (-OH) and amide (-NH2) groups can engage in strong intermolecular hydrogen bonding, leading to several analytical challenges:

  • Low Volatility: The compound has a high boiling point (338.6°C at 760 mmHg), making it difficult to vaporize in the GC inlet without thermal decomposition.[5][6]

  • Poor Peak Shape: Interactions with the stationary phase and active sites within the GC system can cause significant peak tailing, reducing resolution and accuracy.

  • Low Sensitivity: Adsorption of the analyte onto the column or inlet liner can lead to poor recovery and diminished detector response.

To circumvent these issues, chemical derivatization is an essential sample preparation step.[7][8][9] This protocol employs silylation, a proven and widely used technique where active hydrogens are replaced by non-polar trimethylsilyl (TMS) groups.[10][11] This transformation drastically reduces the polarity and increases the volatility of the analyte, enabling excellent chromatographic separation and sensitive mass spectrometric detection.[11][12]

Principle of the Method

The analytical workflow is a multi-step process designed to ensure reproducible and accurate quantification. It begins with sample dissolution, followed by a chemical derivatization reaction to prepare the analyte for instrumental analysis. The derivatized sample is then injected into the GC-MS system for separation and detection.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Sample Weighing & Dissolution P2 Aliquot Transfer & Solvent Evaporation P1->P2 Accurate Measurement D1 Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) P2->D1 Dry Residue D2 Sealed Vial Incubation (e.g., 75°C for 45 min) D1->D2 Reaction Initiation A1 GC Injection & Separation (Non-polar column) D2->A1 Derivatized Sample A2 MS Detection (EI, Scan/SIM Mode) A1->A2 Elution DP1 Peak Integration & Quantification A2->DP1 Raw Data DP2 Reporting DP1->DP2

Caption: Overall analytical workflow for GC-MS analysis.

Materials and Equipment

Reagents and Standards
  • This compound Reference Standard: (Purity ≥ 98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatization grade.

  • Pyridine or Acetonitrile: Anhydrous, GC grade.

  • Methanol: HPLC or GC grade.

  • Helium: Ultra-high purity (99.999%).

  • Deionized Water: Type I.

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler Vials: 2 mL, glass, with PTFE/silicone septa.

  • Heating Block or Oven: Capable of maintaining ±1°C.

  • Nitrogen Evaporator

  • Analytical Balance

  • Pipettes and Syringes: Calibrated.

  • Vortex Mixer

  • Centrifuge

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with methanol.

Sample Preparation and Derivatization

This protocol is designed for a solid sample matrix but can be adapted for liquids.

  • Dissolution: Accurately weigh an appropriate amount of the sample into a centrifuge tube. Add a suitable volume of methanol to achieve a target concentration within the calibration range. Vortex thoroughly to dissolve.

  • Clarification: Centrifuge the sample at 4000 rpm for 5 minutes to pellet any insoluble material.[5]

  • Aliquot Transfer: Transfer 100 µL of the clear supernatant (or a diluted working standard) into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all protic solvents like methanol as they can react with the silylating reagent.[11]

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block at 75°C for 45 minutes to ensure the derivatization reaction is complete.[10] The addition of TMCS as a catalyst ensures efficient silylation of both the alcohol and the less reactive amide group.[11]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Caption: Silylation reaction converting the polar analyte to a volatile derivative.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 min purge delay)Maximizes analyte transfer to the column for trace-level sensitivity.[5]
Injection Volume 1 µLStandard volume to prevent column overloading.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for non-polar TMS derivatives.[11][13]
Oven Program Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 minThe temperature program separates the analyte from the solvent front and derivatization byproducts, ensuring a clean baseline.
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns and library matching.
Source Temperature 230°CStandard operating temperature.
Quadrupole Temp. 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode is used for enhanced sensitivity and quantitative analysis.[14]
SIM Ions Quantifier: 147 Qualifiers: 248, 73Chosen based on the mass spectrum of the di-TMS derivative for specificity and confirmation. (See Section 5.2)
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.

Expected Results and Method Validation

Chromatography

Under the conditions described, the di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak at approximately 10-12 minutes. The exact retention time should be confirmed by injecting a derivatized reference standard.

Mass Spectrum and Fragmentation

The derivatization adds two TMS groups, increasing the molecular weight from 119.12 to 263.15 g/mol . The Electron Ionization (EI) mass spectrum will not likely show a strong molecular ion (M+• at m/z 263) due to its instability. Instead, the spectrum will be characterized by specific fragment ions.

  • [M-CH₃]⁺ (m/z 248): Loss of a methyl group from one of the TMS moieties, a common fragmentation pathway.

  • [M-C₄H₁₀OSi]⁺ (m/z 147): A significant fragment resulting from cleavage of the ether bond, representing the [CH₂(CONH₂)OTMS]⁺ ion. This is an excellent choice for a quantification ion due to its high abundance and specificity.

  • [Si(CH₃)₃]⁺ (m/z 73): The characteristic trimethylsilyl ion, which confirms successful silylation.

G MI [M]+• m/z 263 F248 [M-CH3]+ m/z 248 MI->F248 - •CH3 F147 [CH2(CONH2)OTMS]+ m/z 147 MI->F147 - •CH2CH2OTMS F73 [Si(CH3)3]+ m/z 73 F248->F73 Further Fragmentation

Caption: Predicted mass fragmentation pathway of the di-TMS derivative.

Method Validation Parameters

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[15][16] The following table outlines typical acceptance criteria for validation in a pharmaceutical analysis context.[17]

Validation Parameter Typical Acceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte in a blank or placebo matrix.
Linearity Correlation coefficient (R²) ≥ 0.995 over the specified concentration range (e.g., 1-100 µg/mL).
Accuracy (% Recovery) Mean recovery between 95.0% and 105.0% at three concentration levels (low, medium, high).
Precision (% RSD) Repeatability (n=6): RSD ≤ 5.0% Intermediate Precision: RSD ≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3:1
Limit of Quantitation (LOQ) S/N ≥ 10:1 with acceptable precision (RSD ≤ 15%) and accuracy.
Robustness Method performance remains acceptable with small, deliberate variations in parameters (e.g., ±2°C inlet temp, ±0.1 mL/min flow).[15]

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound. The key to this protocol is the silylation derivatization step, which effectively overcomes the challenges associated with the analyte's high polarity and low volatility. The detailed procedures for sample preparation, instrumental analysis, and method validation establish a scientifically sound framework for researchers, quality control analysts, and drug development professionals to accurately quantify this compound in various matrices.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37. doi:10.1007/978-1-62703-577-4_3. Retrieved from [Link]

  • Gates, W., Zambri, P., & Armor, J. N. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science. Retrieved from [Link]

  • Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Cheméo. Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Retrieved from [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. (2024). Persee. Retrieved from [Link]

  • Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Mestrelab. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. Retrieved from [Link]

  • Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. Retrieved from [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]

  • Vázquez-Martínez, J., & López, M. G. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Retrieved from [Link]

  • A review on GC-MS and method development and validation. (2020). ResearchGate. Retrieved from [Link]

  • Gas Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • What Is Derivatization In GC-MS? (2024). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2024). LinkedIn. Retrieved from [Link]

  • What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate. Retrieved from [Link]

Sources

Standard operating procedure for handling "2-(2-Hydroxyethoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Use of 2-(2-Hydroxyethoxy)acetamide

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of this compound (CAS No. 123-85-3). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each protocol. It covers chemical and physical properties, detailed safety procedures, emergency response, and specific laboratory applications, including its use as a synthetic precursor. All procedures are presented to ensure experimental integrity and user safety, supported by authoritative references.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring both an amide and a primary alcohol functional group.[1] Its structure contributes to its notable hydrophilicity, making it soluble in water and various polar organic solvents.[1] This characteristic is central to its utility in diverse research and industrial settings. Depending on purity and ambient conditions, it can present as a colorless to pale yellow liquid or a solid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123-85-3[2][3]
Molecular Formula C₄H₉NO₃[2][4]
Molecular Weight 119.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 83-84 °C[4]
Boiling Point 338.6 ± 22.0 °C (Predicted)[3][4]
Density ~1.2 g/cm³ (Predicted)[3][4]
Solubility Soluble in water and various organic solvents[1]
pKa 14.33 ± 0.10 (Predicted)[4]

Health, Safety, and Hazard Management

The primary hazard associated with this compound is its potential to cause serious eye irritation.[2][3] Adherence to strict safety protocols is therefore non-negotiable.

GHS Hazard Classification
  • Pictogram:

    
    
    
  • Signal Word: Warning [3][4]

  • Hazard Statement: H319 - Causes serious eye irritation.[2][3][4]

  • Precautionary Statements:

    • Prevention: P264 (Wash hands and any exposed skin thoroughly after handling), P280 (Wear protective gloves, protective clothing, eye protection, and face protection).[2][3]

    • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[2][4]

Engineering and Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of identified risks. The primary risk is eye contact, followed by skin contact and inhalation of aerosols.

  • Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated laboratory.[3] A certified chemical fume hood is required when heating the substance or when aerosols may be generated.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles for procedures with a high risk of splashing, such as transferring large volumes or working with the substance under pressure.

  • Skin Protection: Wear nitrile or neoprene gloves. A standard flame-retardant lab coat is required. Ensure gloves are inspected before use and disposed of correctly.

  • Respiratory Protection: Not typically required for handling small quantities at room temperature. If aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems to ensure safety and reproducibility.

General Handling and Storage Protocol
  • Preparation: Designate a specific area for handling. Ensure a safety shower and eyewash station are accessible and have been recently tested.

  • Aliquotting/Weighing: If the compound is solid, perform weighing operations in a fume hood to avoid dust formation. If it is a liquid, transfer using appropriate volumetric pipettes to minimize splashing.

  • Dissolution: When dissolving, add the compound slowly to the solvent while stirring to prevent clumping and splashing. The compound's hydrophilicity makes it readily soluble in aqueous solutions.[1]

  • Storage: Store the compound in its original, tightly sealed container in a dry, cool, and well-ventilated area.[3] Segregate it from strong acids, strong bases, and oxidizing agents to prevent potential reactivity.[1]

  • Documentation: Log the date of receipt, date opened, and maintain a record of usage.

Emergency Procedures Protocol

This workflow ensures a logical and safe response to accidental exposure or release.

Emergency_Protocol cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_eye Eye Contact cluster_skin Skin Contact spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Material into Waste Container contain->collect clean Decontaminate Area with Soap and Water collect->clean exposure Exposure Event eye_contact Immediately Flush with Eyewash for 15 Minutes exposure->eye_contact H319 Risk skin_contact Remove Contaminated Clothing exposure->skin_contact medical_eye Seek Medical Attention eye_contact->medical_eye wash_skin Wash Area with Soap and Water for 15 Minutes skin_contact->wash_skin

Caption: Workflow for spill and personnel exposure emergencies.

Waste Disposal Protocol
  • Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant, sealable container. Do not overfill.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Eye Irritant).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Application Notes & Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis and may find use in formulation science.[1]

Application: Precursor in Organic Synthesis

The primary alcohol group of this compound can be readily converted to other functional groups. A notable application is its use as a starting material for the synthesis of 2-(2-chloroethoxy)acetamide, a related chemical intermediate.[5]

Protocol: Synthesis of 2-(2-chloroethoxy)acetamide

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.[5]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in an appropriate anhydrous solvent (e.g., chloroform).

  • Inert Atmosphere: Purge the system with dry nitrogen gas.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with thionyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[5]

  • Quenching & Workup: Cool the mixture again and carefully quench the reaction by adding a suitable base (e.g., pyridine or a saturated sodium bicarbonate solution) to neutralize the excess thionyl chloride and the HCl byproduct.[5] Perform a liquid-liquid extraction using an organic solvent and water. The organic layer is then washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5]

  • Purification: The crude 2-(2-chloroethoxy)acetamide can be purified using techniques such as column chromatography or distillation under reduced pressure.

Synthesis_Workflow start Dissolve this compound in Chloroform cool Cool Flask to 0-5 °C (Ice Bath) start->cool add Add Thionyl Chloride (SOCl₂) Dropwise cool->add react Stir at RT for 1-2h add->react quench Quench with Base (e.g., Pyridine) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Product (e.g., Chromatography) evaporate->purify

Sources

Application Notes & Protocols: Leveraging 2-(2-Hydroxyethoxy)acetamide Derivatives in PROTACs for Advanced Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition - A New Paradigm in Protein Interaction Analysis

The intricate dance of protein-protein interactions (PPIs) orchestrates nearly every cellular process, from signal transduction to metabolic regulation. Dysregulation of these interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. For decades, the primary strategy to probe and therapeutically target these interactions has been through small-molecule inhibitors that block a protein's function. However, this approach is limited to proteins with well-defined active sites, leaving a vast portion of the proteome—often termed "undruggable"—beyond our therapeutic reach.[1]

A revolutionary technology, Proteolysis-Targeting Chimeras (PROTACs), offers a paradigm shift from occupancy-driven inhibition to event-driven elimination.[2] PROTACs are heterobifunctional molecules that don't just block a protein's function; they hijack the cell's own ubiquitin-proteasome system (UPS) to selectively tag a target protein for destruction.[3] This targeted protein degradation provides a powerful method to study the functional consequences of removing a specific protein, thereby illuminating its role within complex interaction networks.

This guide delves into the application of PROTAC technology for protein interaction studies, with a specific focus on the role of linker chemistry, exemplified by derivatives of 2-(2-Hydroxyethoxy)acetamide , in designing effective protein degraders.

The PROTAC Mechanism: A Tripartite Molecular Machine

A PROTAC molecule is ingeniously constructed from three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4] When a PROTAC enters a cell, it orchestrates the formation of a ternary complex between the POI and the E3 ligase.[3] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Recycled POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Critical Role of the Linker: More Than Just a Spacer

While the two ligands determine the specificity of the PROTAC, the linker is a critical determinant of its overall success.[4] It is not a passive tether but an active contributor to the molecule's biological activity. The linker's length, rigidity, and physicochemical properties profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's cell permeability and pharmacokinetic profile.[5][6]

Introducing Hydrophilicity with this compound Derivatives

PROTACs are often large molecules that can suffer from poor water solubility. Incorporating hydrophilic moieties into the linker is a key strategy to overcome this challenge. Derivatives of This compound , which contain a short polyethylene glycol (PEG)-like structure, are frequently used as building blocks for PROTAC linkers.[7]

The ether oxygens in the hydroxyethoxy group can act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments.[8] This enhanced solubility is beneficial for both in vitro handling and can improve in vivo bioavailability.[9] The presence of the hydroxyethoxy group contributes to the hydrophilicity of the molecule, making it useful in formulations that require moisture retention.[10] Furthermore, the flexibility of the ethylene glycol unit can be advantageous for allowing the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitination within the ternary complex.[6][8]

PropertyValueSource
Molecular Formula C4H9NO3[11]
Molecular Weight 119.12 g/mol [11]
logPoct/wat (Octanol/Water Partition Coefficient) -1.519[12]
Water Solubility (log10WS in mol/l) 0.94[12]

Table 1: Physicochemical Properties of this compound. The negative logP value and positive water solubility value highlight the hydrophilic nature of this compound, a desirable feature for PROTAC linker components.

Application Protocol: Probing the Interactome of a Target Protein Using PROTACs and Co-Immunoprecipitation-Mass Spectrometry (Co-IP-MS)

This protocol outlines a general workflow to investigate how the targeted degradation of a Protein of Interest (POI) affects its interaction partners.

CoIP_MS_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (e.g., HEK293T cells) B 2. Cell Lysis (Non-denaturing buffer) A->B PROTAC or DMSO Control C 3. Co-Immunoprecipitation (Co-IP) (Antibody against POI's known interactor) B->C Lysate D 4. Elution of Protein Complexes C->D Bead-bound Complexes E 5. Sample Preparation for MS (Reduction, Alkylation, Digestion) D->E Eluted Proteins F 6. LC-MS/MS Analysis E->F Peptides G 7. Data Analysis (Protein ID & Quantification) F->G MS Data

Figure 2: Workflow for analyzing changes in protein interactions after PROTAC treatment.
Part 1: Cell Treatment and Lysis

Objective: To treat cells with a PROTAC to induce degradation of the POI and then gently lyse the cells to preserve protein complexes.

Materials:

  • Cell line expressing the POI (e.g., HEK293T)

  • Complete cell culture medium

  • PROTAC targeting the POI (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors immediately before use.[13][14]

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Treat cells with the desired concentration of the PROTAC or with an equivalent volume of DMSO as a vehicle control. The optimal treatment time and concentration should be determined empirically, typically ranging from 4 to 24 hours.

  • Cell Harvest: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[15]

  • Cell Lysis: Add ice-cold Co-IP Lysis Buffer to the plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[16]

  • Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation to ensure complete lysis.[14]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This contains the soluble proteins and their complexes. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

Part 2: Co-Immunoprecipitation

Objective: To isolate a known interaction partner of the POI and any associated proteins, including the POI itself.

Materials:

  • Clarified cell lysate

  • Antibody specific to a known interactor of the POI (the "bait" protein)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin[16]

Procedure:

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation or using a magnetic rack and discard them.[17]

  • Antibody Incubation: Add the "bait" antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[15]

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[17]

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.[17]

Part 3: Elution and Sample Preparation for Mass Spectrometry

Objective: To elute the captured protein complexes and prepare them for mass spectrometry analysis.

Materials:

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5, or 2x Laemmli sample buffer for direct Western blot analysis)[16]

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

Procedure:

  • Elution: Add Elution Buffer to the washed beads and incubate to release the bound proteins. If using a low-pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.

  • Reduction and Alkylation: Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes to alkylate cysteine residues.

  • In-solution Digestion: Dilute the sample to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion by adding formic acid. Desalt and concentrate the resulting peptides using C18 StageTips or equivalent solid-phase extraction method.

Part 4: LC-MS/MS Analysis and Data Interpretation

Objective: To identify and quantify the proteins in the co-immunoprecipitated samples.

Procedure:

  • LC-MS/MS: Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.[18][19]

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human) to identify peptides and proteins.

  • Quantitative Comparison: Use label-free quantification (LFQ) or tandem mass tag (TMT) labeling to compare the abundance of proteins co-precipitated in the PROTAC-treated sample versus the DMSO control.[20][21]

Expected Outcome: In the control (DMSO-treated) sample, both the POI and its interaction partners should be identified in the Co-IP eluate. In the PROTAC-treated sample, the abundance of the POI should be significantly reduced or absent, confirming its degradation. The key analysis is to observe the change in abundance of other co-precipitated proteins. A decrease in the abundance of a protein alongside the POI suggests that their interaction is dependent on the presence of the POI. This provides strong evidence of a functional protein-protein interaction.[20][22]

SampleBait Protein AbundancePOI AbundanceInteractor X Abundance
DMSO Control HighHighHigh
PROTAC-Treated HighLow / AbsentLow / Absent

Table 2: Illustrative Quantitative Proteomics Data. A significant decrease in Interactor X abundance upon POI degradation strongly suggests a direct or indirect interaction.

Conclusion and Future Directions

Targeted protein degradation using PROTACs represents a transformative approach for studying protein function and interactions.[23] By enabling the specific and efficient removal of a target protein, researchers can dissect its role within cellular networks with unprecedented precision. The chemical properties of the PROTAC linker, often enhanced by hydrophilic moieties derived from molecules like this compound, are paramount to developing effective and drug-like degraders.[7][8] The combination of PROTAC technology with sensitive analytical methods like co-immunoprecipitation and mass spectrometry provides a robust platform to validate known PPIs, discover new ones, and ultimately, to illuminate the complex machinery of the cell.[20] This powerful synergy is paving the way for novel therapeutic strategies targeting the previously "undruggable" proteome.

References

  • Precise PEG. (n.d.). Linkers in PROTACs.
  • BenchChem. (2025). Designing PROTACs with a Single PEG Unit Linker: Application Notes and Protocols.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • JenKem Technology USA. (2024). PROTAC PEG Linkers.
  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery Today: Technologies.
  • Li, K., & Crews, C. M. (2022).
  • Singh, S., et al. (2023). Application of PROTAC Technology in Drug Development. Journal of Medicinal Chemistry.
  • Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm.
  • Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays.
  • Wang, Y., et al. (2024).
  • CymitQuimica. (n.d.). CAS 123-85-3: this compound.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3).
  • MedChemExpress. (n.d.). Sodium 2-(2-hydroxyethoxy)acetate | PROTAC Linker.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67163, this compound.
  • Stes, E., et al. (2014). Targeted Proteomics Analysis of Protein Degradation in Plant Signaling on an LTQ-Orbitrap Mass Spectrometer. Journal of Proteome Research.
  • Abcam. (n.d.). Immunoprecipitation (IP) and co-immunoprecipitation protocol.
  • Creative Proteomics. (n.d.). Co-IP Protocol-How To Conduct A Co-IP.
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
  • Antibodies Inc. (n.d.). Co-Immunoprecipitation.
  • Hanzl, A., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders.
  • Ciulli, A., & Trainor, N. (2021).
  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs.
  • ChemicalBook. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3.
  • Fort, K. L., et al. (2025). Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry.
  • Wikipedia. (n.d.). Proteomics.
  • Shultz, M. D. (2025). Physical Properties in Drug Design. Methods in Molecular Biology.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • BroadPharm. (n.d.). PROTAC Linkers.
  • Cecchini, C., et al. (2022).

Sources

Application Notes and Protocols for the Experimental Use of 2-(2-Hydroxyethoxy)acetamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3) in the field of agrochemical research. While not yet established as a primary active ingredient, its chemical properties—notably its hydrophilicity and the presence of hydroxyl and amide functional groups—suggest its potential as a versatile component in agrochemical formulations and as a scaffold for the development of new active compounds.[1] This document outlines detailed protocols for evaluating its utility as a formulation adjuvant, a potential plant growth regulator, and a candidate for herbicide and fungicide screening programs. The methodologies are designed to be robust and self-validating, providing a strong foundation for further investigation.

Compound Profile: this compound

This compound is an organic compound featuring both a hydroxyl and an acetamide functional group.[1] Its structure suggests high water solubility, a desirable trait for many agrochemical applications. The presence of these functional groups also offers potential sites for further chemical modification in discovery chemistry programs.

PropertyValueReference
CAS Number 123-85-3[1][2][3][4]
Molecular Formula C4H9NO3[1][2][3]
Molecular Weight 119.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and various organic solvents[1]
Key Functional Groups Hydroxyl (-OH), Ether (-O-), Amide (-CONH2)[1]

PART 1: Evaluation as a Formulation Adjuvant

The physicochemical properties of this compound make it a candidate for investigation as an agricultural adjuvant. Adjuvants are critical components added to agrochemical formulations to enhance the efficacy of the active ingredient.[5][6] They can improve spray coverage, increase adhesion to plant surfaces, and facilitate the penetration of the active ingredient through the leaf cuticle.[6] Given its hydrophilicity, this compound could potentially function as a humectant, slowing the evaporation of spray droplets, or as a penetrant enhancer.

Protocol 1.1: Assessing Adjuvant Properties on Herbicide Efficacy

This protocol is designed to evaluate whether this compound enhances the performance of a known systemic herbicide, such as glyphosate. The underlying principle is that an effective adjuvant will increase the herbicide's ability to control the target weed species, potentially allowing for a reduction in the application rate of the active ingredient.[5][6]

Experimental Workflow

Caption: Workflow for evaluating adjuvant efficacy.

Step-by-Step Methodology
  • Plant Preparation:

    • Grow a common weed species, such as ryegrass (Lolium spp.) or pigweed (Amaranthus spp.), in pots under controlled greenhouse conditions until they reach the 3-4 leaf stage.[7] Use a susceptible population for consistent results.[7]

  • Formulation Preparation:

    • Prepare a stock solution of a commercial herbicide (e.g., glyphosate) at a concentration that provides suboptimal control (e.g., 50-70% efficacy) when used alone. This is crucial to be able to observe any enhancement in activity.

    • Prepare a stock solution of this compound in water.

    • Create the following spray solutions:

      • T1: Herbicide stock solution diluted to the target application rate in water.

      • T2: Herbicide stock solution + this compound at various concentrations (e.g., 0.25%, 0.5%, 1.0% v/v).

      • T3 (Positive Control): Herbicide stock solution + a commercial non-ionic surfactant adjuvant at its recommended rate.

      • T4 (Negative Control): Water only.

  • Application:

    • Apply the formulations to the plants using a calibrated laboratory track sprayer to ensure uniform application.[7] Treat a minimum of four replicate pots per treatment group.

  • Evaluation:

    • Return the plants to the greenhouse.

    • At 14 and 28 days after application (DAA), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death).[8]

    • At 28 DAA, harvest the above-ground biomass from each pot, and measure the fresh weight. Dry the biomass at 60°C for 72 hours and measure the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the negative control (T4).

    • Use statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine if the addition of this compound (T2) significantly improves herbicide efficacy compared to the herbicide alone (T1).

Hypothetical Data Summary
TreatmentApplication RateVisual Injury (%) (28 DAA)Biomass Reduction (%) (28 DAA)
T1: Herbicide Alone0.5X Label Rate6570
T2a: Herbicide + Test Adjuvant0.5X + 0.25% v/v7580
T2b: Herbicide + Test Adjuvant0.5X + 0.5% v/v8592
T2c: Herbicide + Test Adjuvant0.5X + 1.0% v/v8894
T3: Herbicide + Commercial Adjuvant0.5X + 0.5% v/v9095
T4: Untreated ControlN/A00

PART 2: Screening for Biological Activity

The acetamide functional group is a key feature in many commercial pesticides, including herbicides, fungicides, and plant growth regulators.[9] This makes this compound a candidate for direct screening to identify any inherent biological activity.

Protocol 2.1: Plant Growth Regulator (PGR) Activity Screening

This protocol uses Arabidopsis thaliana as a model organism to screen for any effects on plant development, such as growth promotion or inhibition.[10]

Step-by-Step Methodology
  • Assay Preparation:

    • Prepare sterile agar medium (e.g., Murashige and Skoog) in petri dishes.

    • Incorporate this compound into the medium at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a solvent-only control.[11]

  • Seed Plating:

    • Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.

  • Incubation:

    • Incubate the plates in a controlled growth chamber with a defined light/dark cycle and temperature.

  • Evaluation:

    • After 14 days, measure key growth parameters:

      • Primary root length.

      • Number of lateral roots.

      • Rosette diameter.

      • Fresh weight of the whole seedling.

  • Data Analysis:

    • Compare the growth parameters of seedlings treated with this compound to the control group to identify any statistically significant stimulation or inhibition of growth.

Hypothetical Mode of Action

PGR_Mode_of_Action cluster_0 Cellular Level cluster_1 Phenotypic Outcome Test_Compound 2-(2-Hydroxyethoxy) acetamide Receptor Hormone Receptor (e.g., Auxin/Cytokinin) Test_Compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Leads to Cellular_Response Cellular Response (Division/Elongation) Gene_Expression->Cellular_Response Results in Plant_Growth Observable Change in Plant Growth Cellular_Response->Plant_Growth

Caption: Hypothetical PGR mode of action.

Protocol 2.2: Fungicide Efficacy Screening (In Vitro)

This protocol assesses the direct inhibitory effect of this compound on the mycelial growth of a common plant pathogenic fungus, such as Fusarium graminearum or Botrytis cinerea. This method is a standard first step in fungicide discovery.[12][13]

Step-by-Step Methodology
  • Medium Preparation:

    • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

    • While the medium is still molten, amend it with this compound to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 ppm).

    • Include a solvent-only control and a positive control with a known fungicide.[9]

  • Inoculation:

    • Pour the amended PDA into petri dishes.

    • Once solidified, place a small plug (e.g., 5 mm diameter) of actively growing fungal mycelium in the center of each plate.

  • Incubation:

    • Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25°C).

  • Evaluation:

    • After the fungal colony in the control plate has reached a significant size (e.g., 70-80% of the plate diameter), measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.[9]

    • If significant inhibition is observed, a dose-response curve can be generated to determine the EC50 value (the concentration that inhibits growth by 50%).

Hypothetical Fungicide Screening Data
Compound Concentration (ppm)Average Colony Diameter (mm)Growth Inhibition (%)
0 (Control)85.00
1082.52.9
5075.111.6
10060.329.1
25041.251.5
50025.570.0
Positive Control (Known Fungicide)5.094.1
Protocol 2.3: Herbicide Efficacy Screening (Whole Plant Assay)

This protocol is a primary screen to determine if this compound possesses any herbicidal activity on representative monocot and dicot weed species.[7][14]

General Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow Start Compound Synthesis or Acquisition Primary_Screen Primary Screening (In Vitro / Whole Plant) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Secondary_Screen Secondary Screening (Dose-Response, Spectrum) Hit_Identified->Secondary_Screen Yes Stop Terminate Project Hit_Identified->Stop No Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screen->Lead_Optimization Field_Trials Greenhouse & Field Trials Lead_Optimization->Field_Trials

Caption: General workflow for agrochemical screening.

Step-by-Step Methodology
  • Plant Cultivation:

    • Grow one monocot species (e.g., ryegrass, Lolium multiflorum) and one dicot species (e.g., velvetleaf, Abutilon theophrasti) to the 2-3 leaf stage in a greenhouse.

  • Application:

    • Prepare a solution of this compound at a high screening rate (e.g., 2000-4000 g/ha) in a suitable solvent/surfactant system.

    • Apply the solution as a post-emergence foliar spray using a calibrated sprayer.

    • Include a solvent-only control and a positive control with a commercial broad-spectrum herbicide.

  • Evaluation:

    • Assess plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after application.

    • Record a visual injury rating (0-100%).

  • Follow-up:

    • If significant herbicidal activity is observed (>80% injury), the compound should be advanced to secondary screening to determine its dose-response curve and spectrum of activity on a wider range of weed species.

Conclusion and Future Directions

The protocols outlined in this document provide a systematic framework for the initial evaluation of this compound in an agrochemical research context. Its chemical structure is suggestive of potential utility, particularly as a formulation adjuvant. While its intrinsic biological activity is yet to be determined, the screening protocols for herbicidal, fungicidal, and plant growth regulatory effects are essential first steps in this discovery process. Researchers are encouraged to adapt these methodologies to their specific targets and hypotheses. Further investigation could also involve synthesizing derivatives of this compound to explore structure-activity relationships (SAR) and optimize for desired agrochemical effects.[9]

References

  • Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals.
  • Croda Agriculture. (n.d.). Adjuvants - Benefits for crop protection.
  • (2024, September 14). Adjuvants in agriculture: roles, mechanisms, and market trends.
  • Microbe Investigations. (2024, September 27). Efficacy Testing of Pesticides Against Fungal Pathogens.
  • Google Patents. (n.d.). US9089132B2 - Agrochemical adjuvants and formulations.
  • Benchchem. (n.d.). Application Notes and Protocols for Acetamide Derivatives in Agrochemical Research.
  • CymitQuimica. (n.d.). CAS 123-85-3: this compound.
  • Chemcess. (2025, September 3). Acetamide: Properties, Production And Applications.
  • Miller Chemical. (n.d.). Adjuvant Products.
  • Travlos, I. S., et al. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Spadaro, D., et al. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI.
  • ChemicalBook. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3.
  • Health Canada. (1996, March 15). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
  • Spadaro, D., et al. (2023, January 26). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate.
  • Sigma-Aldrich. (n.d.). Plant Growth Regulator Immunoassay Detection Kits - Technical Bulletin.
  • PubChem - NIH. (n.d.). This compound.
  • Frontiers. (n.d.). Plant Growth Regulators Screening Technology.
  • BLM National NEPA Register. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
  • European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests.
  • Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • Kato, Y., et al. (1996, January). Screening of plant growth regulators acting on Arabidopsis thaliana. PubMed.
  • Wikipedia. (n.d.). Acetamide.
  • PubChem. (n.d.). N-formyl-2-(2-hydroxyethoxy)acetamide.
  • LookChem. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE.
  • ChemicalBook. (n.d.). 2-(2-Chloroethoxy)Acetamide CAS#: 36961-64-5.
  • CABI Digital Library. (n.d.). Fungicide Efficacy Evaluation.
  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
  • ScitoVation. (2022, September 20). Understanding The Mode Of Action Of A Food Contaminant Acetamide.
  • AERU - University of Hertfordshire. (n.d.). Acetamide.
  • ECHEMI. (n.d.). Buy Acetamide,2-(2-hydroxyethoxy)- Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
  • MDPI. (n.d.). Screening on the Presence of Plant Growth Regulators in High Biomass Forming Seaweeds from the Ionian Sea (Mediterranean Sea).
  • BOC Sciences. (n.d.). CAS 123-85-3 2(2-HYDROXYETHOXY)ACETAMIDE.
  • Google Patents. (n.d.). US4325973A - Hydroxyalkyl amides as fungicides to eumycotina in phanerogamia plant life.
  • ChemicalBook. (2023, July 14). 2(2-HYDROXYETHOXY)ACETAMIDE | 123-85-3.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2-Hydroxyethoxy)acetamide Solubility in Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Hydroxyethoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the successful integration of this compound into your assays.

Compound Overview: this compound

This compound is an organic compound featuring both a primary amide and a primary alcohol functional group, connected by an ether linkage.[1] These structural features dictate its solubility behavior. The presence of the hydroxyethoxy group enhances its hydrophilicity.[1]

PropertyValueSource
Molecular Formula C₄H₉NO₃[2][3]
Molecular Weight 119.12 g/mol [2][4]
Appearance Colorless to pale yellow liquid or solid[1]
Predicted XLogP3 -1.7[4][5]
Synonyms (2-Hydroxyethoxy)acetamide, O-(2-Hydroxyethyl)glycolamide[1][2][3][6]

The negative XLogP3 value suggests that the compound is hydrophilic and should be soluble in water and other polar solvents.[4][5][7] However, issues can still arise in buffered solutions due to factors like concentration, pH, and buffer composition.

Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS) even though it's predicted to be water-soluble. What's happening?

A: While this compound is generally water-soluble, several factors can lead to dissolution problems in a buffer:

  • Concentration: You may be exceeding the compound's maximum solubility limit in that specific buffer system. Every compound has a saturation point.

  • Buffer Composition (Salting Out): High salt concentrations in buffers like PBS can decrease the solubility of some organic molecules. The ions from the salt compete for water molecules, reducing the amount of "free" water available to solvate your compound.

  • pH: Although amides are generally considered neutral, the overall pH of the solution can influence the hydrogen-bonding network of the solvent and the stability of the compound. Extreme pH values may lead to hydrolysis of the amide bond over time.[8]

  • Temperature: Dissolution may be slow at lower temperatures (e.g., 4°C). Solubility of solids in liquids typically increases with temperature.[9][10][11]

Q2: I observed a precipitate after adding my compound stock (dissolved in an organic solvent) to my aqueous buffer. Why did this happen?

A: This is a common issue known as "crashing out." It occurs when the compound is highly soluble in the concentrated organic stock solution (like DMSO or ethanol) but poorly soluble when diluted into the final aqueous buffer. The abrupt change in solvent polarity causes the compound to precipitate. To avoid this, ensure the final concentration of the organic solvent in your aqueous buffer is low and that your compound's final concentration does not exceed its solubility limit in the mixed-solvent system.

Q3: Can I heat the buffer to help dissolve the compound?

A: Gently warming the solution (e.g., to 37°C) can be an effective way to increase the rate of dissolution and the solubility limit.[9] However, be cautious. Prolonged heating at high temperatures can lead to the degradation of thermally sensitive compounds. For this compound, mild warming is generally acceptable, but you should always verify that it doesn't impact your specific application or the compound's stability.

Q4: What is the best way to prepare a stock solution of this compound?

A: The most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent where the compound is freely soluble, such as DMSO or ethanol. This stock can then be serially diluted into your experimental buffer. This approach ensures complete initial dissolution and allows for precise and reproducible final concentrations. See Protocol 1 for a detailed methodology.

Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic approach to identify and resolve the problem.

G cluster_0 Initial Checks cluster_1 Solubilization Strategy cluster_2 Resolution Start Problem: Compound Precipitation or Incomplete Dissolution CheckPurity Verify Compound Purity & Identity Start->CheckPurity CheckBuffer Confirm Buffer pH & Composition Start->CheckBuffer Mechanical Apply Mechanical Force (Vortex, Sonicate) CheckPurity->Mechanical CheckBuffer->Mechanical GentleHeat Apply Gentle Heat (e.g., 37°C) Mechanical->GentleHeat If still insoluble Success Success: Compound Dissolved Mechanical->Success If soluble CoSolvent Prepare Stock in Organic Co-Solvent (DMSO, Ethanol) GentleHeat->CoSolvent If still insoluble GentleHeat->Success If soluble CoSolvent->Success Failure Failure: Re-evaluate Concentration or Buffer Choice CoSolvent->Failure If precipitate forms upon dilution

Caption: Troubleshooting workflow for solubility issues.

Step 1: Verify Compound and Buffer Integrity

  • Compound: Ensure the this compound you are using is of high purity and has not degraded. Check the certificate of analysis.

  • Buffer: Prepare your buffer fresh and verify its pH with a calibrated pH meter. Incorrect pH is a common source of experimental variability.[12]

Step 2: Employ Mechanical Assistance

  • Action: After adding the compound to the buffer, vortex the solution vigorously. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Rationale: Mechanical energy increases the interaction between the solute and solvent molecules, accelerating the dissolution process.

Step 3: Use Gentle Heat

  • Action: Place your solution in a water bath set to a temperature compatible with your experiment (e.g., 37°C) for 10-15 minutes. Swirl intermittently.

  • Rationale: Increasing the kinetic energy of the system can help overcome the intermolecular forces within the solid compound, enhancing solubility.[9] Be mindful of potential degradation if your assay is sensitive to temperature.

Step 4: Utilize a Co-Solvent Stock Strategy

  • Action: If direct dissolution fails, prepare a concentrated stock solution in an organic solvent. See Protocol 1 below. Then, add the stock solution dropwise to your vigorously stirring buffer to achieve the final concentration.

  • Rationale: This is the most robust method for poorly soluble compounds. The organic solvent ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing precipitation.[13] The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid impacting biological assays.

Co-SolventRecommended Starting Stock Conc.Notes
DMSO 10-100 mMExcellent solvating power. Can be toxic to cells at >0.5-1%.
Ethanol 10-100 mMLess toxic than DMSO but may be less effective for some compounds.
PEG 400 10-50 mMGood for increasing solubility and can be less disruptive to protein structure.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stock solution of a compound in an organic solvent.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder in a microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolve: Vortex the tube vigorously until the solid is completely dissolved. If necessary, briefly sonicate. The solution should be clear and free of any particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14]

Protocol 2: Determining Approximate Solubility in a Target Buffer

This protocol provides a quick method to estimate the solubility limit of your compound in a specific buffer.

  • Prepare Buffer: Dispense a fixed volume (e.g., 1 mL) of your target buffer into several tubes.

  • Serial Addition: Add a small, known amount of the solid compound to the first tube, vortex, and observe.

  • Observe Dissolution: If it dissolves completely, add the same amount again. Continue this process until you observe solid material that no longer dissolves after vigorous vortexing and/or sonication.

  • Calculate Solubility: The approximate solubility is the total mass of the compound that was added and fully dissolved in the known volume of buffer.

  • Confirmation: Centrifuge the saturated solution at high speed (>10,000 x g) for 5 minutes. If a pellet is visible, you have exceeded the solubility limit. The clear supernatant represents the saturated solution.

Mechanistic Considerations

Caption: Key functional groups of this compound and their interactions.

The solubility of this compound in aqueous solutions is primarily governed by its ability to form hydrogen bonds with water molecules.[7] Both the primary amide (-CONH₂) and the hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors.[8][15] The ether oxygen can also act as a hydrogen bond acceptor. This network of interactions allows water molecules to effectively solvate the compound. Challenges arise when buffer components (salts) or high concentrations of the compound itself disrupt this favorable solvation shell.

References
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Merck KGaA. (n.d.). HEPES Technical Data. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • YMC. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2024, January 25). Synthesis, Physico-Chemical Properties, Structure of Acetamide and Dimethyl Sulfoxide Coordination Compounds. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-. Retrieved from [Link]

  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Acetamide. Retrieved from [Link]

  • Pharmasciences. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2017, July 6). pH of the reaction of acid anhydrides with amine groups to form amide bonds?. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H9NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). N-[2-(2-hydroxyethoxy)ethyl]acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

  • PubChem. (n.d.). Acetamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). HEPES – Knowledge and References. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-. Retrieved from [Link]

Sources

Technical Support Center: Preventing Precipitation of 2-(2-Hydroxyethoxy)acetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Hydroxyethoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to compound precipitation in aqueous media. Our goal is to provide not just solutions, but a deeper understanding of the underlying physicochemical principles to empower your experimental success.

Section 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it's crucial to understand the properties of this compound. Its structure, containing both a hydrophilic hydroxyethoxy group and a polar amide group, dictates its behavior in solution.[1] It is generally considered soluble in water.[1][2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123-85-3[1][3]
Molecular Formula C₄H₉NO₃[1][3]
Molecular Weight 119.12 g/mol [3][4]
Appearance Colorless to pale yellow liquid or solid[1]
LogP (octanol/water) -1.7[3]
Predicted pKa 14.33[5]
Water Solubility Soluble; Calculated log(S) = 0.94 mol/L[1][6]

The very low LogP value (-1.7) indicates that the compound is hydrophilic, favoring partitioning into water over non-polar solvents.[3] The predicted pKa suggests it is a very weak acid and will be non-ionized across the typical physiological pH range.[5][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common precipitation-related queries in a direct question-and-answer format.

Q1: I just dissolved this compound in a standard buffer (e.g., PBS pH 7.4) and am seeing precipitation over time. What is the most likely cause?

A: While this compound is water-soluble, precipitation in a prepared solution is typically due to one of four factors:

  • Concentration: You may be exceeding the compound's intrinsic solubility limit in that specific medium. Even for a "soluble" compound, there is always a saturation point.

  • Temperature: If you used heat to aid dissolution, you might have created a supersaturated solution. As it cools to room temperature, the compound can precipitate out. The solubility of many amides increases with temperature.[2]

  • "Salting Out": The high concentration of salts in some buffers (like PBS) can reduce the amount of "free" water available to solvate the compound, effectively lowering its solubility.

  • Chemical Instability: While generally stable, prolonged exposure to non-neutral pH or high temperatures can cause amide hydrolysis, breaking the compound down into a carboxylic acid and an amine.[8] These degradation products may have different solubility profiles and could precipitate.

Q2: How significantly does pH affect the solubility of this compound?

A: For this compound, pH has a minimal direct effect on solubility because the amide group is largely non-ionizable under typical aqueous conditions (pH 2-12).[7] Unlike amines or carboxylic acids, it does not become charged at acidic or basic pH.

However, pH has a significant indirect effect on its chemical stability . Amide bonds can undergo hydrolysis, and this reaction is catalyzed by both acid and base.[8][9] At extreme pH values (e.g., <3 or >9), especially when combined with heat, the rate of hydrolysis can increase, leading to the formation of degradation products that may precipitate.

Q3: I need to prepare a highly concentrated stock solution. What strategies can I use to prevent precipitation?

A: To achieve high concentrations, you will likely need to modify the solvent system. The most effective strategy is co-solvency . A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solution to better accommodate the solute.[10][11] This technique works by disrupting water's highly structured hydrogen-bonding network, which can sometimes exclude solute molecules, and by reducing the interfacial tension between the compound and the solvent.[12][13]

Common, biocompatible co-solvents include:

  • Propylene glycol (PG)

  • Ethanol

  • Glycerin

  • Polyethylene glycols (e.g., PEG 400)

We provide a detailed protocol for co-solvent screening in Section 4.

Q4: Can I use heat to dissolve the compound and then store the solution cold?

A: This is a common practice but carries a high risk of creating a supersaturated solution . While gentle warming can increase the rate of dissolution and solubility, the solution may not be stable once cooled.[2] As the solution returns to ambient or refrigerated temperatures, the solubility limit decreases, and the excess dissolved compound will precipitate. If you must use heat, allow the solution to cool slowly to room temperature and observe it for several hours to ensure stability before transferring it to colder storage.

Section 3: Troubleshooting Guide: A Systematic Approach

When facing unexpected precipitation, a logical, step-by-step diagnostic process is the most efficient way to identify and solve the problem. The following workflow guides you through this process.

G cluster_start cluster_verify Step 1: Verification cluster_analyze Step 2: Analysis cluster_intervene Step 3: Intervention cluster_end start Precipitation Observed conc Is concentration above known solubility? start->conc ph Measure pH of the supernatant conc->ph No reduce_conc Reduce concentration to working range conc->reduce_conc  Yes temp Was solution heated, then cooled? ph->temp buffer Review buffer/salt concentration temp->buffer No reheat Gently reheat and observe upon cooling temp->reheat  Yes cosolvent Perform co-solvent screening (Protocol 4.2) buffer->cosolvent If high salt Primary Action change_buffer Lower salt concentration or change buffer type buffer->change_buffer If high salt Alternative end Stable Solution reduce_conc->end reheat->end cosolvent->end change_buffer->end

Caption: A troubleshooting workflow for diagnosing and resolving precipitation.

Section 4: Protocols for Solubility Enhancement

For researchers developing formulations, the following validated protocols provide a framework for systematically improving the solubility of this compound.

Protocol 4.1: Determining Maximum Aqueous Solubility (Equilibrium Solubility Assay)

Objective: To determine the saturation point of the compound in a specific aqueous buffer.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., 10 mg into 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours using a rotator or shaker. This duration ensures the solution reaches equilibrium.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that buffer at that temperature.

Protocol 4.2: Screening for Effective Co-solvents

Objective: To identify a biocompatible co-solvent system that maintains the compound in solution at the desired high concentration.

Methodology:

  • Co-solvent Selection: Prepare a panel of common co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400, Glycerin).

  • Stock Preparation: Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Test:

    • Dispense a fixed amount of this compound into separate vials.

    • Add a small, fixed volume of each co-solvent/buffer mixture to the vials.

    • Vortex each vial for 2 minutes.

    • Visually inspect for complete dissolution against a black and white background.

  • Data Analysis: Record the lowest percentage of each co-solvent required to fully dissolve the compound at the target concentration. This identifies the most efficient co-solvent.

  • Stability Check: Store the successfully dissolved solutions at the intended storage temperature (e.g., 4 °C and 25 °C) for 24-72 hours and re-inspect for any signs of precipitation or crystallization.

Table 2: Example Co-solvent Screening Data

Co-solvent% (v/v) for DissolutionStability at 4°C (48h)
Ethanol20%Precipitate
Propylene Glycol10%Clear
PEG 40010%Clear
Glycerin40%Clear

In this example, Propylene Glycol and PEG 400 are the most promising candidates.

Section 5: Summary of Key Recommendations

IssuePrimary RecommendationRationale
General Precipitation Verify that the target concentration is below the compound's established solubility limit.The most common cause of precipitation is attempting to create a supersaturated solution.
High Concentration Needed Employ a co-solvent like Propylene Glycol or PEG 400.Co-solvents modify the solvent polarity, increasing the capacity to dissolve hydrophilic but partially non-polar solutes.[10][13]
Precipitation Upon Cooling Avoid "heat-and-cool" methods. If necessary, allow for slow cooling and a prolonged observation period at room temperature before cold storage.Rapid cooling of a thermally saturated solution traps the system in an unstable, supersaturated state, leading to precipitation.
Formulating in High Salt Buffers If precipitation occurs, consider reducing the salt concentration or using a co-solvent to counteract the "salting-out" effect.High concentrations of ions can reduce the amount of water available for solvation, lowering the apparent solubility of the compound.
Potential for Instability Maintain solutions at a near-neutral pH (approx. 6-8) and avoid prolonged exposure to high temperatures.Amide bonds are susceptible to acid- and base-catalyzed hydrolysis, which can lead to degradation.[8]

References

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67163, this compound. [Link]

  • Thakkar, H., et al. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Solubility of Things. N-(2-hydroxyethyl)acetamide. [Link]

  • Jain, P., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Pharma Expertise. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

  • Ó’Ciardha, C., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Protein Science. [Link]

  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • SEN Pharma. (2024). Co-Precipitation and Supercritical Solvent Technique. [Link]

  • R Discovery. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. [Link]

  • National Center for Biotechnology Information. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]

  • ACS Publications. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130836, 2-(2-ethoxyethoxy)-N-(2-hydroxyethyl)acetamide. [Link]

  • Scholars Research Library. (2010). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

Sources

Technical Support Center: Investigating the Cytotoxicity of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic potential of 2-(2-Hydroxyethoxy)acetamide. Given the limited publicly available cytotoxicity data for this specific compound, this document provides a comprehensive framework for designing, executing, and troubleshooting in vitro cytotoxicity experiments. Our approach is grounded in established principles of toxicology and cell-based assays to ensure scientific rigor and reliable data generation.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when initiating a cytotoxicity study for a novel or poorly characterized compound like this compound.

Q1: Where should I start with determining the cytotoxic potential of this compound?

A1: When approaching a compound with unknown cytotoxicity, a systematic, tiered approach is recommended.

  • Initial Broad-Range Screening: Begin with a wide range of concentrations to identify an effective range. A common starting point is a serial dilution from a high concentration (e.g., 1-10 mM) downwards. This helps to quickly identify if the compound is cytotoxic in the high, mid, or low micromolar range, or if it has low potency.

  • Choice of Cell Lines: Select a panel of cell lines that are relevant to the intended application or potential exposure routes of the compound. For a compound with unknown biological effects, a good starting panel includes a mix of cancerous and non-cancerous cell lines, as well as cell lines from different tissues (e.g., liver, kidney, lung) to assess potential organ-specific toxicity.

  • Standard Cytotoxicity Assay: Employ a standard and well-validated cytotoxicity assay for initial screening. The MTT assay, which measures metabolic activity, is a common and cost-effective first-line choice.[1]

Q2: What are the most common assays to measure cytotoxicity, and how do I choose the right one?

A2: The choice of assay depends on the suspected mechanism of cell death and the experimental question. It is often advisable to use more than one assay to confirm results.

  • Metabolic Assays (e.g., MTT, XTT, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[1] They are high-throughput and cost-effective for initial screening.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of necrosis.[1][2] The Lactate Dehydrogenase (LDH) assay is particularly useful as it measures the release of a stable cytosolic enzyme into the culture medium upon membrane rupture.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): If you suspect the compound induces programmed cell death (apoptosis), these assays can provide mechanistic insights. Caspase assays measure the activity of key enzymes in the apoptotic cascade, while Annexin V staining detects the externalization of phosphatidylserine, an early apoptotic event.[3][4]

Q3: How do I interpret my IC50 values?

A3: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%. A lower IC50 value indicates higher potency. The interpretation of an IC50 value is context-dependent:

  • Comparison to a Positive Control: Always include a well-characterized cytotoxic compound (e.g., doxorubicin, staurosporine) as a positive control. This provides a benchmark for the potency of your test compound.

  • Therapeutic Index: In drug development, the IC50 against cancer cells is compared to the IC50 against normal cells to determine the therapeutic index (a measure of selectivity). A high therapeutic index is desirable.

  • Relevance to In Vivo Concentrations: The in vitro IC50 should be considered in the context of achievable in vivo concentrations.

Troubleshooting Guide

This section provides solutions to common problems encountered during cytotoxicity experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Compound precipitation- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and practice consistent pipetting technique.- Check the solubility of this compound in your culture medium. If it precipitates, consider using a different solvent or a lower concentration range.
No cytotoxicity observed even at high concentrations - Compound is not cytotoxic to the chosen cell line- Insufficient incubation time- Compound degradation- Test on a different, potentially more sensitive cell line.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.- Verify the stability of the compound in culture medium over the incubation period.
Inconsistent results between experiments - Variation in cell passage number- Differences in reagent lots (e.g., serum, assay kits)- Inconsistent cell culture conditions- Use cells within a defined passage number range for all experiments.- Validate new lots of critical reagents before use.- Maintain consistent incubation conditions (temperature, CO2, humidity).
High background in the assay - Contamination of cell cultures- Interference of the compound with the assay chemistry- Regularly check cultures for microbial contamination.- Run a cell-free control with the compound and assay reagents to check for direct chemical interference.

Experimental Workflow & Data Presentation

A typical workflow for assessing the cytotoxicity of a novel compound is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare this compound Stock Solution D Prepare Serial Dilutions and Treat Cells A->D B Culture and Passage Selected Cell Lines C Seed Cells in 96-well Plates B->C C->D E Incubate for a Defined Period (e.g., 24, 48, 72h) D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Absorbance/Fluorescence F->G H Calculate Cell Viability (%) and IC50 Values G->H Apoptosis_Pathway compound This compound stress Cellular Stress compound->stress mito Mitochondrial Dysfunction stress->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway.

References

  • Vertex AI Search. (2022).
  • Fisher Scientific.
  • Angene Chemical. (2021).
  • ECHEMI.
  • World Health Organization. (1994). Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • Sigma-Aldrich. (2025).
  • Patel, F., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies.
  • Al-Jadaan, S. A. N. (2020). In vivo effect of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na in body....
  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • PubChem. This compound.
  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • Brockmann, W., et al. (2005). Correlation of apoptotic potential of simple oxiranes with cytotoxicity. PubMed.
  • Palmer, J. A., et al. (2013). Profiling the ToxCast Library With a Pluripotent Human (H9) Stem Cell Line-Based Biomarker Assay for Developmental Toxicity. PubMed Central.
  • An, R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC.
  • Simjee, S., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed.
  • Abid-Essefi, S., et al. (2004). Cytotoxicity, inhibition of DNA and protein syntheses and oxidative damage in cultured cells exposed to zearalenone. PubMed.
  • Gandia, J. A., et al. (1993). Pharmacological protection against the cytotoxicity induced by 6-hydroxydopamine and H2O2 in chromaffin cells. PubMed.
  • Chang, H. H., et al. (2022).

Sources

Minimizing degradation of "2-(2-Hydroxyethoxy)acetamide" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyethoxy)acetamide. While this molecule is stable under recommended storage conditions, its bifunctional nature, containing both an amide and an ether linkage, makes it susceptible to specific degradation pathways over time or under improper storage. This can impact experimental reproducibility, product purity, and the overall success of your research.

This document provides a comprehensive resource in a question-and-answer format to help you identify, troubleshoot, and minimize the degradation of this compound during storage and handling. The guidance provided is based on fundamental chemical principles of amide and ether stability, as direct stability studies on this specific molecule are not extensively available in public literature. Our recommendations are grounded in established knowledge of forced degradation studies and best practices for handling sensitive chemical compounds.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs) about Storage and Stability

This section addresses the most common initial questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The following conditions are recommended:

  • Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles if the compound is in solution. For solid forms, consistent cool temperatures are key. Elevated temperatures can accelerate both hydrolysis and thermal degradation.[2]

  • Humidity: The compound is hygroscopic, meaning it can absorb moisture from the air.[5] This moisture can then facilitate hydrolysis of the amide bond. Therefore, it is crucial to store it in a desiccated environment. Using a desiccator or a controlled humidity cabinet is highly recommended.[5][6]

  • Light: Protect from light, especially UV light, by storing it in an amber or opaque container. Light can provide the energy to initiate oxidative degradation.[2]

  • Atmosphere: Store under an inert gas like argon or nitrogen. This displaces oxygen and prevents oxidative degradation of the ether linkage.[6]

  • Container: Use a tightly sealed container made of a non-reactive material such as borosilicate glass or a suitable fluoropolymer. Ensure the container seal is intact to prevent moisture and air ingress.

Q2: My this compound is a pale-yellow liquid/solid. Is this normal?

A2: Yes, this compound is typically described as a colorless to pale yellow liquid or solid. A pale-yellow appearance upon receipt is generally not an indication of degradation. However, a noticeable change in color, such as darkening to a more intense yellow or brown, upon storage is a potential sign of degradation.[7][8]

Q3: The pH of my aqueous solution of this compound has decreased over time. What could be the cause?

A3: A decrease in the pH of an unbuffered aqueous solution of this compound is a strong indicator of amide hydrolysis. The amide bond can break down in the presence of water to form 2-(2-hydroxyethoxy)acetic acid and ammonia. The formation of the acidic product will cause the pH of the solution to drop.

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A4: While storing at -20°C is generally acceptable for the solid form to slow down chemical reactions, it's important to consider the potential for moisture condensation. When you remove the container from the freezer, it is critical to allow it to warm to room temperature completely before opening to prevent atmospheric moisture from condensing on the cold solid. For solutions, repeated freeze-thaw cycles should be avoided as they can promote degradation and may affect the solubility and homogeneity of the solution. If you need to store solutions, consider aliquoting them into smaller, single-use vials.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a more in-depth, problem-oriented approach to identifying and resolving degradation-related issues.

Visual Inspection and Preliminary Checks

Q5: I've noticed a change in the physical appearance of my stored this compound. What should I look for and what does it mean?

A5: Visual inspection is the first line of defense in detecting potential degradation. Here's a table summarizing common observations and their likely causes:

Observation Potential Cause Recommended Action
Color Change (Darkening to yellow/brown) Oxidative or thermal degradation.[7]Perform a purity check (e.g., TLC, HPLC). If purity is compromised, the material may not be suitable for sensitive experiments.
Formation of a Precipitate in Solution Hydrolysis leading to less soluble degradation products or polymerization.Check the pH of the solution. Attempt to identify the precipitate if possible. The solution should be considered suspect and likely unsuitable for use.[9][10]
Change in Odor (e.g., ammonia-like smell) Significant amide hydrolysis releasing ammonia.This indicates advanced degradation. The material is likely of low purity and should be disposed of according to safety guidelines.[8]
Clumping or Caking of the Solid Absorption of moisture due to improper storage (hygroscopicity).[5]While not degradation itself, it indicates conditions that favor hydrolysis. Dry the material under vacuum if appropriate for your application, and immediately transfer to a desiccated storage environment.
Chemical and Analytical Troubleshooting

Q6: My experimental results are inconsistent, and I suspect my stock of this compound has degraded. How can I confirm this?

A6: To confirm degradation, you will need to perform analytical purity testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this.[11][12][13] While a specific validated method for this compound may not be readily available, you can develop one. A simple Thin-Layer Chromatography (TLC) can also be a quick preliminary check.

  • Thin-Layer Chromatography (TLC): Spot your stored sample alongside a fresh or reference standard on a TLC plate. The appearance of additional spots in the lane of your stored sample indicates the presence of impurities, which are likely degradation products.

  • High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate and quantify the parent compound and its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks compared to a reference standard would confirm degradation.

Q7: I suspect hydrolysis is occurring. Is there a simple test I can perform without access to an HPLC?

A7: Yes, a simple pH measurement of an aqueous solution of the compound can be indicative.

  • Prepare a solution of your stored this compound in neutral, deionized water at a known concentration.

  • Prepare a similar solution using a fresh, high-purity reference standard.

  • Measure the pH of both solutions. A significantly lower pH in the solution of the stored compound suggests the formation of 2-(2-hydroxyethoxy)acetic acid due to hydrolysis.

Part 3: Experimental Protocols and Methodologies

This section provides detailed protocols for assessing the stability of your compound and for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[2][3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat at 60°C for 24-48 hours. Periodically withdraw samples, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH. Keep at room temperature for 24-48 hours. Periodically withdraw samples, neutralize, and analyze by HPLC. Amide hydrolysis is often faster under basic conditions.[14]

  • Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. Analyze periodically by HPLC.

  • Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 70-80°C) for up to a week. Also, prepare a solution of the compound in a suitable solvent and reflux for 24-48 hours. Analyze samples by HPLC.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. Analyze by HPLC.

Analysis: The goal is to achieve 5-20% degradation of the parent compound. The chromatograms from these stressed samples will show the peaks of the degradation products, which your analytical method must be able to resolve from the main peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has absorbance (e.g., around 210 nm, as amides have weak absorbance at low UV). An MS detector would be more informative for identifying degradation products.

  • Column Temperature: 30°C.

Method Development Workflow:

  • Inject a solution of the pure, unstressed compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • The final method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines (e.g., ICH Q2(R1)).

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways for this compound based on its functional groups.

DegradationPathways cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) main HO-CH2-CH2-O-CH2-C(=O)NH2 acid 2-(2-Hydroxyethoxy)acetic Acid HO-CH2-CH2-O-CH2-COOH main->acid Amide Cleavage ammonia Ammonia NH3 main->ammonia oxidized_products Various Oxidized Species (e.g., aldehydes, carboxylic acids) main->oxidized_products Ether Cleavage

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This flowchart provides a logical sequence of steps to follow when you suspect your sample of this compound has degraded.

TroubleshootingWorkflow start Suspected Degradation visual_inspection Perform Visual Inspection (Color, Precipitate, Odor) start->visual_inspection no_change No Visible Change visual_inspection->no_change No change_detected Change Detected visual_inspection->change_detected ph_check Prepare Aqueous Solution & Check pH ph_stable pH is Neutral/Unchanged ph_check->ph_stable No ph_acidic pH is Acidic ph_check->ph_acidic analytical_check Perform Analytical Check (TLC or HPLC) no_impurities No Impurities Detected analytical_check->no_impurities No impurities_detected Impurities Detected analytical_check->impurities_detected no_change->ph_check confirm_degradation Confirms Degradation change_detected->confirm_degradation Yes ph_stable->analytical_check confirm_hydrolysis Confirms Hydrolysis ph_acidic->confirm_hydrolysis Yes proceed Proceed with Experiment no_impurities->proceed impurities_detected->confirm_degradation Yes discard Discard Material & Review Storage Conditions confirm_hydrolysis->discard confirm_degradation->discard use_with_caution Use with Caution (Consider Purity Check) proceed->use_with_caution

Caption: Troubleshooting workflow for suspected degradation.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 8, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation Studies: A Review. MedCrave Online. Retrieved January 8, 2026, from [Link]

  • Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 8, 2026, from [Link]

  • Water Sensitive Chemicals. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved January 8, 2026, from [Link]

  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. SciSpace. Retrieved January 8, 2026, from [Link]

  • Hydrolysis. (n.d.). JRF Global. Retrieved January 8, 2026, from [Link]

  • Lopes, G. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 8, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 8, 2026, from [Link]

  • Chemical Reaction Indicators Lesson. (n.d.). Storyboard That. Retrieved January 8, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2021). International Journal of Scientific Development and Research. Retrieved January 8, 2026, from [Link]

  • Guideline for the Management of Time Sensitive Chemicals. (2024). University of Wollongong. Retrieved January 8, 2026, from [Link]

  • Time-Sensitive Chemicals. (n.d.). Baylor University Environmental Health & Safety. Retrieved January 8, 2026, from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). Waters Corporation. Retrieved January 8, 2026, from [Link]

  • Test No. 111: Hydrolysis as a Function of pH. (2004). OECD. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). Molbase. Retrieved January 8, 2026, from [Link]

  • Indicators of a Chemical Change Tutorial. (n.d.). Sophia Learning. Retrieved January 8, 2026, from [Link]

  • How to store temperature and moisture-sensitive compounds?. (2017). Reddit. Retrieved January 8, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development. Retrieved January 8, 2026, from [Link]

  • Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. (1998). United States Environmental Protection Agency. Retrieved January 8, 2026, from [Link]

  • Hydrolysis and function of PH according to OECD test no. 111. (2021). Analytice. Retrieved January 8, 2026, from [Link]

  • Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. (2022). Nature. Retrieved January 8, 2026, from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 8, 2026, from [Link]

  • REPORT NKK-1304 : Determination of Hydrolysis as a Function of pH. (2015). Regulations.gov. Retrieved January 8, 2026, from [Link]

  • validated stability indicating: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 8, 2026, from [Link]

  • This compound (C4H9NO3). (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Chemical changes (video). (n.d.). Khan Academy. Retrieved January 8, 2026, from [Link]

  • Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and handling of this compound.

Q1: What are the common synthetic routes for this compound?

The most prevalent laboratory and industrial synthesis method is the ammonolysis of an ester, typically ethyl 2-(2-hydroxyethoxy)acetate. This reaction involves treating the ester with ammonia, which acts as a nucleophile, to displace the ethoxy group and form the desired amide and ethanol as a byproduct.[1] An alternative, though less common, route involves the Williamson ether synthesis, reacting a salt of ethylene glycol (e.g., sodium 2-hydroxyethoxide) with 2-chloroacetamide.[2][3] The choice of route often depends on the availability and cost of starting materials and the desired scale of the reaction.

Q2: What are the most likely impurities to be encountered during synthesis?

Impurities can originate from various sources, including starting materials, side reactions, and degradation.[4] They can be broadly categorized as follows:

  • Unreacted Starting Materials: Residual ethyl 2-(2-hydroxyethoxy)acetate or 2-chloroacetamide.

  • Reaction Byproducts: Ethanol (from ammonolysis), sodium chloride (from the Williamson ether synthesis route).

  • Side-Reaction Products:

    • Diethylene Glycol (DEG) and its derivatives: If ethylene glycol is present as a starting material or as an impurity in a precursor, it can lead to the formation of various related substances.

    • Ester-amide or Di-amide Impurities: Over-reaction or side reactions can lead to more complex structures.

  • Degradation Products: The compound can be susceptible to hydrolysis under strong acidic or basic conditions, or thermal degradation at elevated temperatures, leading to the formation of 2-(2-hydroxyethoxy)acetic acid or other breakdown products.[5]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, acetone, ethyl acetate) may be present in the final product.[6][]

Q3: Which analytical techniques are recommended for impurity profiling?

A multi-technique approach is essential for comprehensive impurity profiling.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying non-volatile organic impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information for the peaks detected by HPLC.[4]

  • Gas Chromatography (GC): The preferred method for quantifying volatile organic compounds, particularly residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for the definitive structural elucidation of unknown impurities that have been isolated.[9]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for monitoring reaction progress to ensure the complete consumption of starting materials.[5]

Q4: What are the recommended storage conditions for this compound to prevent degradation?

To maintain purity and stability, the compound should be stored in a well-sealed container in a cool, dry, and dark place.[5] Exposure to high temperatures, moisture, and strong acids or bases should be avoided to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further protect against oxidative degradation.

Section 2: Troubleshooting Guide: Common Synthesis & Purification Issues

This guide provides a systematic, cause-and-effect approach to resolving specific problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield or Incomplete Reaction

Question: My reaction has proceeded for the expected duration, but analysis (TLC, HPLC) shows significant amounts of starting material remaining, resulting in a low yield. What are the potential causes and solutions?

Answer: An incomplete reaction is a common issue that can often be traced back to reaction conditions or reagent stoichiometry. The key is to systematically investigate each parameter.

  • Causality—Insufficient Reaction Time or Temperature: Amide formation from esters can be slow.[1] The reaction may simply need more time or gentle heating to proceed to completion. However, excessive heat can promote side reactions or degradation.

  • Causality—Stoichiometry and Reagent Purity: The molar ratio of ammonia to the ester is critical. Using a large excess of ammonia can drive the reaction forward. Ensure that the starting ester is of high purity, as impurities can interfere with the reaction.

  • Causality—Ineffective Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and slow reaction rates. Ensure vigorous and efficient stirring throughout the reaction.

Troubleshooting Workflow:

  • Monitor the Reaction: Before quenching the reaction, confirm its completion using TLC or HPLC. If starting material persists, allow the reaction to proceed longer, checking every few hours.

  • Optimize Temperature: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C) while monitoring for the appearance of new impurity spots on TLC.

  • Verify Reagent Stoichiometry: For the next attempt, consider increasing the excess of ammonia. If using aqueous or alcoholic ammonia, ensure the concentration is accurate.

  • Improve Agitation: Switch to a more powerful overhead stirrer for larger-scale reactions or use a larger magnetic stir bar to ensure the entire mixture is homogenous.

Logical Diagram: Troubleshooting Low Reaction Yield

G start Low Yield or Incomplete Reaction Detected check_monitoring Is the reaction truly complete? (Check via TLC/HPLC) start->check_monitoring check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagents & Stoichiometry start->check_reagents solution_time Action: Extend Reaction Time (e.g., +4-8 hours) check_monitoring->solution_time No solution_temp Action: Increase Temperature (e.g., to 40-50 °C) check_conditions->solution_temp Temp is low solution_mixing Action: Improve Agitation (Overhead stirrer/Larger stir bar) check_conditions->solution_mixing Mixing is poor solution_reagents Action: Increase Excess of Ammonia & Verify Purity of Starting Ester check_reagents->solution_reagents Stoichiometry is questionable

Caption: Workflow for diagnosing and resolving low product yields.

Problem 2: Unexpected Peaks in HPLC/LC-MS Analysis

Question: My purified product appears clean by some metrics, but a sensitive HPLC analysis reveals several unexpected impurity peaks. How can I identify their source and structure?

Answer: Identifying unknown peaks requires a combination of logical deduction and advanced analytical techniques. The source of an impurity is often linked directly to the synthetic route and reagents used.

  • Causality—Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis or react to form new byproducts. Always analyze your starting materials by HPLC before beginning the synthesis.

  • Causality—Side Reactions: As mentioned in the FAQ, side reactions can generate structurally related impurities. For example, if your starting material contains traces of diethylene glycol, you might form the diethylene glycol-derived amide.

  • Causality—Degradation: If the work-up or purification involved harsh pH or high temperatures, some of the product may have degraded.

Impurity Identification Strategy:

  • LC-MS Analysis: The first step is to obtain the mass of the impurity peaks. This immediately helps in postulating molecular formulas.

  • Compare with Knowns: Inject samples of all starting materials and solvents to see if any of the impurity peaks match.

  • Forced Degradation Study: Subject a small sample of your pure product to acidic, basic, and thermal stress. Analyze the resulting mixture by HPLC. If any of the new peaks match the unknown impurities, you have likely identified degradation products.

  • Isolation and NMR: If an impurity is present at a significant level (>0.5%), consider preparative HPLC to isolate a sufficient quantity for full structural elucidation by 1D and 2D NMR spectroscopy.

Table 1: Potential Impurities and Their Characteristics

Potential ImpurityLikely SourceIdentification MethodNotes
Ethyl 2-(2-hydroxyethoxy)acetateIncomplete ReactionHPLC, LC-MSWill have a different retention time and a mass corresponding to C6H12O4.[10][11]
2-(2-Hydroxyethoxy)acetic acidHydrolysis/DegradationHPLC, LC-MSWill be more polar than the product; mass corresponds to C4H8O4.
Diethylene Glycol (DEG)Impurity in Starting MaterialGC, HPLCHighly polar impurity.
N,N'-[ethane-1,2-diylbis(oxy)]diacetamideDimerization/Side ReactionHPLC, LC-MSWill have a higher molecular weight than the desired product.
Problem 3: Product is an Oil or Fails to Crystallize

Question: After removing the solvent, my final product is a persistent oil, or it "oils out" instead of crystallizing during recrystallization. How can I induce crystallization and obtain a solid product?

Answer: The failure to crystallize is almost always caused by the presence of impurities that disrupt the formation of a crystal lattice.[5] A melting point of 83-84 °C is reported for the pure compound, so it should be a solid at room temperature.[12]

  • Causality—Oily Impurities: Even small amounts of oily or viscous impurities (like residual starting materials or oligomeric byproducts) can act as "crystal poisons."

  • Causality—Supersaturation Issues: The solution may not be sufficiently concentrated for crystals to form, or cooling may be happening too rapidly, preventing ordered crystal growth.[5]

  • Causality—Inappropriate Solvent: The chosen recrystallization solvent may be too good of a solvent, even at low temperatures, preventing the product from precipitating.

Troubleshooting Protocol:

  • Preliminary Purification: Before attempting recrystallization, try to remove the bulk of the impurities. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., ethyl acetate). This can effectively remove highly polar or non-polar "oily" impurities.

  • Solvent Screening for Recrystallization: Use small vials to test the solubility of your purified oil in various solvents (e.g., ethyl acetate, acetone, isopropanol, toluene) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but show poor solubility when cold.[5]

  • Induce Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can cause oiling out.[5]

    • Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal formation.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for HPLC Impurity Profiling

This protocol provides a starting point for developing an HPLC method to analyze the purity of this compound.

Objective: To separate the main component from potential process-related impurities and degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as amides have a weak chromophore).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 10 µL of the sample. The product should be a major peak, and the method should be able to separate it from more polar (earlier eluting) and less polar (later eluting) impurities.

Protocol 2: Step-by-Step Guide to Recrystallization

This protocol outlines a systematic approach to purifying the product via recrystallization, a powerful technique for removing small amounts of impurities from a solid compound.[5]

Objective: To obtain high-purity, crystalline this compound.

Methodology:

  • Solvent Selection: Based on prior screening (Problem 3), select a solvent in which the compound is soluble when hot and insoluble when cold. Ethyl acetate or an ethyl acetate/heptane mixture are good starting points.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions near its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Visualization: Impurity Source Diagram

G cluster_sources Sources of Impurities product Crude this compound starting_materials Unreacted Starting Materials product->starting_materials byproducts Reaction Byproducts product->byproducts degradation Degradation Products product->degradation solvents Residual Solvents product->solvents

Caption: Relationship between the crude product and common impurity sources.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications.
  • ChemicalBook. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis.
  • ChemicalBook. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3.
  • Biosynth. (n.d.). N-[2-(2-Hydroxyethoxy)ethyl]acetamide.
  • Google Patents. (n.d.). United States Patent: US 7,790,905 B2.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Oxoacetamide Compounds.
  • Google Patents. (n.d.). US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide.
  • Echemi. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide Safety Data Sheets.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Google Patents. (n.d.). WO2007066164A1 - Process for the preparation of 2-chloroethoxy-acetic acid-n,n-dimethylamide.
  • BenchChem. (n.d.). Synthesis routes of 2-(2-Chloroethoxy)acetamide.
  • Pharma Tutor. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChem. (n.d.). 2-(2-hydroxyethoxy)ethyl acetate.
  • NIST. (n.d.). 2-(2-Hydroxyethoxy)ethyl acetate.
  • YouTube. (2023). Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

Sources

Technical Support Center: Optimizing the Synthesis of O-(2-Hydroxyethyl)glycolamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of O-(2-Hydroxyethyl)glycolamide (also known as 2-(2-Hydroxyethoxy)acetamide, CAS No. 123-85-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yield, minimize byproduct formation, and streamline purification.

Section 1: Overview of the Synthetic Pathway

The synthesis of O-(2-Hydroxyethyl)glycolamide is typically achieved via an etherification reaction. A robust and common approach is a variation of the Williamson ether synthesis, which involves the nucleophilic substitution of a haloacetamide with an alkoxide. In this case, 2-chloroacetamide serves as the electrophile, and the mono-alkoxide of ethylene glycol acts as the nucleophile.

The core challenge of this synthesis lies in achieving selective mono-alkylation of ethylene glycol and preventing side reactions at the amide nitrogen or the product's free hydroxyl group.

Proposed Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds in two primary stages:

  • Deprotonation: A suitable base deprotonates one of the hydroxyl groups of ethylene glycol to form the sodium 2-hydroxyethoxide intermediate. Using ethylene glycol in large excess is critical to favor the formation of this mono-alkoxide.

  • Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride ion to form the desired ether linkage.

Synthetic_Workflow cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Purification EG Ethylene Glycol (Large Excess) Alkoxide Sodium 2-Hydroxyethoxide EG->Alkoxide Deprotonation Base Base (e.g., NaH) Base->EG Chloroacetamide 2-Chloroacetamide Product_Salt Crude Product + NaCl Chloroacetamide->Product_Salt SN2 Attack Workup Aqueous Workup & Extraction Product_Salt->Workup Purification Column Chromatography Workup->Purification Final_Product Pure O-(2-Hydroxyethyl)glycolamide Purification->Final_Product

Caption: General workflow for the synthesis of O-(2-Hydroxyethyl)glycolamide.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the most common causes?

A1: Low yield is a frequent issue stemming from several controllable factors. The most common culprits are:

  • Presence of Water: The nucleophile in this reaction is a strong base. Any moisture in the reagents or solvent will consume the base and the alkoxide, quenching the reaction. It is imperative to use anhydrous solvents and thoroughly dried glassware.

  • Inefficient Deprotonation: If the base is not strong enough or is used in insufficient amounts, the concentration of the reactive nucleophile (the alkoxide) will be too low for the reaction to proceed efficiently. Sodium hydride (NaH) is often preferred over hydroxides (NaOH) as it avoids introducing water as a byproduct of the deprotonation step.

  • Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures (>80°C) can promote side reactions, such as elimination or polymerization, leading to a complex mixture and lower yield of the desired product.

  • Incorrect Stoichiometry: A large excess of ethylene glycol (5-10 equivalents) is crucial. This statistical control maximizes the concentration of the mono-alkoxide and minimizes the formation of the bis-etherified byproduct.

Q2: My TLC and NMR analysis show multiple byproducts. How can I improve the reaction's selectivity?

A2: Byproduct formation is the primary challenge in optimizing this synthesis. The key is to control the reaction conditions to favor the desired O-alkylation pathway.

Side ReactionCausal Factor(s)Recommended Solution
Bis-Etherification Insufficient excess of ethylene glycol; High reaction temperature.Use a large excess (5-10 eq.) of ethylene glycol. Maintain a moderate reaction temperature (e.g., 40-60°C).
N-Alkylation Use of protic solvents or weaker bases that do not fully deprotonate the alcohol, leaving the amide nitrogen competitive as a nucleophile.Use a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., anhydrous THF or DMF). This ensures the highly nucleophilic alkoxide is the dominant reactive species.
Polymerization High temperature; High concentration of reactants.Maintain moderate temperatures. Consider adding the 2-chloroacetamide slowly to the solution of the alkoxide to keep its instantaneous concentration low.

Q3: How do I effectively purify the final product, which is highly polar and water-soluble?

A3: Purifying O-(2-Hydroxyethyl)glycolamide is challenging due to its physical properties.[1]

  • Workup: After quenching the reaction (e.g., with saturated NH₄Cl), a standard aqueous workup is difficult. The product has high solubility in water. Instead, it is often better to filter off the inorganic salts (like NaCl), evaporate the solvent, and take the crude oil directly to chromatography. If an extraction is necessary, use a highly polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol repeatedly.

  • Column Chromatography: This is the most effective method. Due to the product's polarity, a polar mobile phase is required.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is recommended, starting with a less polar system (e.g., 100% Ethyl Acetate) and gradually increasing polarity by adding methanol (e.g., moving towards 95:5 or 90:10 Ethyl Acetate:Methanol).

  • Recrystallization: If a solid crude product is obtained, recrystallization from a solvent system like isopropanol/ethyl acetate or chloroform may be possible.[1]

Section 3: Detailed Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental problems.

Troubleshooting_Workflow cluster_analysis Analysis Phase cluster_solutions Solution Phase Start Problem: Low Yield or Impure Product Check_Conversion Is Starting Material Consumed (TLC/LCMS)? Start->Check_Conversion Check_Purity Is Product Mixture Complex? Check_Conversion->Check_Purity Yes Sol_Reagents Solution: - Use anhydrous solvents - Use fresh, potent base (NaH) - Dry glassware thoroughly Check_Conversion->Sol_Reagents No Sol_Selectivity Solution: - Increase excess of ethylene glycol - Lower reaction temperature - Add electrophile slowly Check_Purity->Sol_Selectivity Yes Sol_Purification Solution: - Optimize chromatography (polar eluent) - Avoid extensive aqueous workup Check_Purity->Sol_Purification No (Clean reaction, but low isolated yield) Sol_Conditions Solution: - Optimize temperature (40-60°C) - Increase reaction time Sol_Reagents->Sol_Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 4.1: Synthesis of O-(2-Hydroxyethyl)glycolamide

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethylene glycol (anhydrous)

  • 2-Chloroacetamide

  • Argon or Nitrogen gas supply

  • Standard, oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Base Preparation: Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. If using a 60% dispersion, wash the NaH with anhydrous hexane three times to remove the mineral oil, decanting the hexane carefully each time.

  • Nucleophile Generation: Cool the NaH suspension to 0°C in an ice bath. Slowly add a solution of anhydrous ethylene glycol (5.0 eq.) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • SN2 Reaction: Dissolve 2-chloroacetamide (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Mobile Phase: 10% Methanol in Dichloromethane) until the 2-chloroacetamide spot is no longer visible.

  • Quenching & Workup: Cool the reaction to 0°C and very carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

Protocol 4.2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude oil from Protocol 4.1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum until a free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry of 5% methanol in ethyl acetate as the eluent.

  • Loading: Carefully load the dried crude product/silica mixture onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system. Start with 5% methanol in ethyl acetate and gradually increase the methanol concentration to 15% to elute the more polar product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield O-(2-Hydroxyethyl)glycolamide as a clear, viscous oil or a low-melting solid.[1]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides foundational principles for reactions like the Williamson ether synthesis).
  • Patai, S. (Ed.). (1969). The Chemistry of the Carbonyl Group. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. (Offers in-depth discussion on nucleophilic substitution reactions and optimizing synthetic routes).
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link][3]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link][4]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 2-(2-Hydroxyethoxy)acetamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing—one of the most common and frustrating issues in liquid chromatography. Symmetrical peaks are the foundation of accurate quantification and robust methods; this guide provides in-depth, field-proven insights to diagnose and resolve peak asymmetry for this highly polar analyte.

Understanding the Challenge: The Analyte and the Interaction

This compound is a highly polar, hydrophilic molecule, characterized by its amide and hydroxyethoxy functional groups.[1] Its calculated XLogP3 value of -1.7 underscores its affinity for aqueous environments.[2] While essential for its function, this polarity is the primary source of chromatographic challenges in traditional reversed-phase HPLC.

The root cause of peak tailing is often the presence of multiple retention mechanisms.[3] For a polar analyte like this compound on a silica-based stationary phase (e.g., C18), the desired hydrophobic interaction is often compromised by undesirable secondary interactions. The most common of these is the electrostatic interaction between the polar functional groups of the analyte and residual, unreacted silanol groups (Si-OH) on the silica surface.[4][5] These silanol groups, particularly at a mobile phase pH above 3-4, can become ionized (SiO⁻) and act as strong retention sites, leading to the delayed elution of a fraction of the analyte molecules, which manifests as a tailing peak.[3][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides targeted solutions to resolve peak tailing for this compound.

Q1: My peak for this compound is tailing significantly on a standard C18 column. What is the most likely cause?

A1: The most probable cause is secondary interaction with surface silanol groups .[4] Standard silica-based C18 columns have residual silanol groups that are not fully covered by the C18 chains (a process called end-capping).[3] Because this compound is very polar, it can interact strongly with these active sites through hydrogen bonding or ionic interactions, creating a secondary, stronger retention mechanism that results in peak tailing.[7]

Initial Corrective Actions:

  • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or phosphoric acid.[6][8] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus electrically neutral, which effectively minimizes the secondary ionic interactions causing the tailing.[3][9]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol sites and improve peak symmetry.[4][10]

Q2: I've lowered the pH, but I still see some tailing. What role does the column itself play?

A2: The column chemistry is critical. If pH optimization is insufficient, your column may not be suitable for this highly polar analyte.

Column-Centric Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity "Type B" silica, which has fewer acidic silanol groups, and are more exhaustively end-capped.[11] Switching to a column specifically designated as base-deactivated or designed for polar analytes can offer a significant improvement in peak shape.[5]

  • Consider a Polar-Embedded Stationary Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface and its residual silanols, leading to reduced tailing for polar compounds.

  • Evaluate Column Health: Peak tailing that develops over time can indicate column degradation or contamination.[7] A void at the column inlet or a partially blocked frit can also cause peak distortion.[3] Try replacing the column with a new one of the same type to rule out column failure.[12] Using a guard column can protect the analytical column and is a useful troubleshooting tool.[13][14]

Q3: Could my sample preparation or injection parameters be the source of the problem?

A3: Absolutely. The conditions under which you prepare and inject your sample can dramatically affect peak shape.

Sample and Injection-Related Solutions:

  • Match Sample Solvent to Mobile Phase: The ideal sample solvent is the mobile phase itself or a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.[8][10] Dissolving this compound in a solvent much stronger than the mobile phase (e.g., pure acetonitrile) can cause the initial band of analyte to spread improperly on the column, leading to distorted peaks.[15]

  • Avoid Sample Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, a common cause of peak tailing.[7][8] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.[12]

Q4: I've tried everything and the peak shape is still not ideal. Are there any advanced chromatographic strategies for an analyte this polar?

A4: Yes. When an analyte is too polar for good retention and peak shape in reversed-phase, it is often best to switch to a different separation mode. For this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16][17]

HILIC Strategy:

  • Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile).[18][19] The mobile phase creates a water-rich layer on the surface of the stationary phase. Polar analytes like this compound partition into this layer and are retained, with elution being achieved by increasing the aqueous content of the mobile phase.[20]

  • Benefits: This mode provides excellent retention for very polar compounds that elute in the void volume in reversed-phase.[16] It often yields sharp, symmetrical peaks and offers the added benefit of enhanced sensitivity in mass spectrometry due to the high organic content of the mobile phase.[18][20]

  • Starting Conditions: A good starting point for a HILIC method would be a bare silica or amide column with a mobile phase of 90:10 acetonitrile:water containing a low concentration of a buffer like 10 mM ammonium formate.[21]

Systematic Troubleshooting Protocol

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following workflow helps isolate variables to pinpoint the root cause.

Diagram: Troubleshooting Workflow for Peak Tailingdot

// Node Definitions Start [label="Observe Peak Tailing\n(Asymmetry Factor > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_All_Peaks [label="Are all peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; System_Issue [label="System Issue Likely\n(Extra-Column Volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_System [label="Action: Check & Shorten Tubing,\nEnsure Proper Fittings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyte_Specific_Issue [label="Analyte-Specific Issue Likely\n(Chemical Interactions)", fillcolor="#F1F3F4", fontcolor="#202124"];

Mobile_Phase [label="Step 1: Mobile Phase Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_pH [label="Action: Lower pH to 2.5-3.0\n(e.g., 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Buffer [label="Action: Increase Buffer Strength\n(25-50 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Column_Check [label="Step 2: Column Evaluation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Test_New_Column [label="Action: Replace with New Column\n(Same Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Polar_Column [label="Action: Switch to Base-Deactivated\nor Polar-Embedded Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sample_Check [label="Step 3: Sample & Injection Check", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilute_Sample [label="Action: Dilute Sample 10x\n(Check for Overload)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Solvent [label="Action: Match Sample Solvent\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Advanced_Method [label="Step 4: Advanced Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Switch_HILIC [label="Action: Switch to HILIC Mode", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style="rounded,filled,diagonals"];

// Connections Start -> Check_All_Peaks; Check_All_Peaks -> System_Issue [label="Yes"]; System_Issue -> Fix_System; Fix_System -> Resolved;

Check_All_Peaks -> Analyte_Specific_Issue [label="No, only analyte peak"]; Analyte_Specific_Issue -> Mobile_Phase; Mobile_Phase -> Adjust_pH -> Column_Check; Mobile_Phase -> Increase_Buffer -> Column_Check;

Column_Check -> Test_New_Column -> Sample_Check; Column_Check -> Use_Polar_Column -> Sample_Check;

Sample_Check -> Dilute_Sample -> Advanced_Method; Sample_Check -> Change_Solvent -> Advanced_Method;

Advanced_Method -> Switch_HILIC -> Resolved; }

Sources

Technical Support Center: Optimizing pH for 2-(2-Hydroxyethoxy)acetamide Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Hydroxyethoxy)acetamide. This document, prepared by our senior application scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on ensuring the stability of "this compound" in solution, with a primary focus on pH optimization. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this compound in aqueous solutions.

Q1: What is the primary chemical vulnerability of this compound in solution?

A: The primary vulnerability of this compound is the hydrolysis of its amide bond.[1][2] Like other amides, this molecule can be broken down by water into its constituent carboxylic acid (2-(2-hydroxyethoxy)acetic acid) and ammonia. This reaction is typically slow but is significantly catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making pH the most critical factor controlling its stability in solution.[3][4]

Q2: What is the expected relationship between pH and the stability of this compound?

A: The relationship between pH and the degradation rate of amides generally follows a "U-shaped" curve. This means the compound is least stable at low (acidic) and high (alkaline) pH values and most stable in a specific pH range, typically near neutral.[5][6] At low pH, the reaction is acid-catalyzed, while at high pH, it is base-catalyzed.[1] The point of minimum degradation rate on this curve is known as pHmin, which represents the optimal pH for maximum stability.

Q3: Why is a "stability-indicating" analytical method necessary for this work?

A: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[7][8] For this compound, your analytical method—typically High-Performance Liquid Chromatography (HPLC)—must be able to separate the parent compound from its primary degradant, 2-(2-hydroxyethoxy)acetic acid. Without this, you cannot accurately measure the rate of degradation and will obtain misleading stability data.[8][9] Forced degradation studies are essential for developing and validating such methods.[9][10][11]

Q4: How do I select appropriate buffers for a pH stability study?

A: Buffer selection is critical. The ideal buffer should not catalyze the degradation reaction itself, be soluble in the system, and have a pKa within ±1 pH unit of the target pH to ensure adequate buffering capacity. For a wide-range pH stability study (e.g., pH 2-10), a series of different buffers will be required.

Target pH RangeRecommended Buffer SystempKa
2.0 - 3.0Phosphate/Citrate or Glycine-HCl2.15 (H₃PO₄)
3.0 - 6.0Citrate or Acetate3.13, 4.76, 6.40 (Citrate); 4.76 (Acetate)
6.0 - 8.0Phosphate (e.g., PBS)7.21 (H₂PO₄⁻)
8.0 - 10.0Borate or Glycine-NaOH9.24 (Boric Acid)

Always verify that the buffer components themselves do not interfere with your analytical method (e.g., by absorbing UV light at the detection wavelength).

Section 2: Troubleshooting Guide for Stability Studies

This guide provides a structured approach to resolving common issues encountered during pH optimization experiments.

Issue 2.1: Rapid and widespread degradation is observed across all tested pH values, even those expected to be stable.

Potential Cause Diagnostic Check Recommended Solution
Elevated Temperature Verify the incubator or water bath temperature with a calibrated external thermometer.Recalibrate or repair the temperature control unit. Repeat the experiment at the intended temperature (e.g., 40°C for accelerated studies).
Microbial Contamination Visually inspect solutions for turbidity. Perform a plate count on a sample.Prepare solutions using sterile-filtered buffers and handle them under aseptic conditions. Consider adding a preservative if compatible with the formulation.
Presence of Catalytic Impurities Analyze the starting material (API) and excipients for metal ions or other reactive impurities using appropriate analytical techniques (e.g., ICP-MS).Source higher purity materials. Incorporate a chelating agent like EDTA if metal ion catalysis is suspected and compatible with the final formulation.
Photodegradation Was the experiment conducted in clear glass containers exposed to light?Repeat the study using amber-colored vials or by wrapping the containers in aluminum foil to protect them from light, as mandated by ICH Q1B guidelines.[12]

Issue 2.2: The pH of the buffered solutions changes significantly over the course of the study.

Potential Cause Diagnostic Check Recommended Solution
Insufficient Buffer Capacity Is the concentration of the API high relative to the buffer concentration? Is the storage temperature causing a pKa shift in the buffer?Increase the buffer concentration (e.g., from 10 mM to 50 mM or 100 mM). Ensure the target pH is close to the buffer's pKa.
Acidic/Basic Degradation Products The hydrolysis of this compound produces 2-(2-hydroxyethoxy)acetic acid and ammonia. The acid will lower the pH, while ammonia can raise it.This is an expected outcome of degradation. A higher buffer capacity is the primary solution to resist this pH shift and maintain the intended stress condition.
Interaction with Container Is the solution leaching acidic or basic compounds from the container/closure system?Use high-quality, inert containers (e.g., Type I borosilicate glass). Conduct extraction studies if container compatibility is a concern.[7][13]

Issue 2.3: Unexpected peaks appear in the analytical chromatogram.

G cluster_yes Present at T=0 cluster_no Not Present at T=0 start Unexpected Peak Detected q1 Is the peak present at Time Zero (T=0)? start->q1 yes_node Potential Source: - Impurity in API - Buffer/Excipient Component - Contamination q1->yes_node Yes no_node Potential Source: - Degradation Product - Leachate from Container - Byproduct of a side reaction q1->no_node No action1 Action: 1. Inject a 'blank' (buffer only). 2. Analyze the unformulated API. 3. Review API Certificate of Analysis. yes_node->action1 action2 Action: 1. Correlate peak growth with API loss. 2. Perform forced degradation to identify. 3. Use mass spectrometry (LC-MS) for identification. no_node->action2 workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Modeling prep_api Prepare API Stock Solution (e.g., 10 mg/mL in water) setup Dilute API into each buffer to final concentration (e.g., 1 mg/mL) prep_api->setup prep_buffers Prepare Buffers (pH 2, 4, 5, 6, 7, 8, 10) prep_buffers->setup incubate Incubate all samples at a constant temperature (e.g., 50°C) setup->incubate sample Withdraw aliquots at Time Points (T=0, 8, 24, 48, 72 hours) incubate->sample analyze Quantify remaining API using validated HPLC method sample->analyze plot1 Plot ln(C) vs. Time for each pH Determine rate constant (k) analyze->plot1 plot2 Plot log(k) vs. pH plot1->plot2 result Identify pH of Minimum Rate (pH_min = Max Stability) plot2->result

Sources

Navigating Material Selection: A Technical Guide to the Compatibility of 2-(2-Hydroxyethoxy)acetamide with Common Laboratory Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the compatibility of 2-(2-Hydroxyethoxy)acetamide with a variety of plastics commonly used in laboratory settings. Our goal is to equip you with the knowledge to make informed decisions on material selection, ensuring the integrity of your experiments and the safety of your lab environment.

Introduction to this compound

This compound (CAS No. 123-85-3) is an organic compound featuring both an amide and a hydroxyethoxy group.[1][2] Its structure gives it a hydrophilic nature, making it soluble in water and various organic solvents.[1] While stable under normal conditions, it may exhibit reactivity with strong acids or bases.[1] Understanding its chemical characteristics is the first step in determining its compatibility with laboratory plastics.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound with laboratory plastics.

Q1: Is this compound compatible with polypropylene (PP)?

Q2: Can I use polyethylene (HDPE, LDPE) containers for solutions of this compound?

Polyethylenes (both high-density and low-density) are known for their broad chemical resistance, particularly to aqueous solutions and many organic solvents. Given that this compound is a polar molecule, it is expected to have good compatibility with HDPE and LDPE, especially for aqueous solutions. However, some solvents can cause swelling in polyethylene. If this compound is used in a formulation with other organic solvents, it is crucial to consider the compatibility of all components with polyethylene.

Q3: What is the expected compatibility with polystyrene (PS) and polycarbonate (PC)?

Polystyrene and polycarbonate are more susceptible to chemical attack by certain organic compounds compared to polyolefins. Polystyrene can be dissolved by a range of solvents. Polycarbonate is known to be incompatible with certain alcohols, ketones, and aromatic hydrocarbons, which can cause crazing (the formation of a network of fine cracks) or even dissolution. Given the organic nature of this compound, caution is advised when using it with polystyrene and polycarbonate, especially at higher concentrations or in non-aqueous solutions. We recommend avoiding these plastics for storing stock solutions or for applications involving prolonged contact.

Q4: Are fluoropolymers like PTFE, FEP, and PFA a safe choice?

Fluoropolymers such as Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA) are known for their exceptional chemical inertness.[2][3][4][5][6][7] They are resistant to a vast range of chemicals, including most organic compounds. Therefore, laboratory ware made from PTFE, FEP, or PFA would be an excellent and highly recommended choice for handling and storing this compound, especially for high-purity applications or when dealing with concentrated solutions.

Q5: How does temperature affect the compatibility of plastics with this compound?

Temperature is a critical factor in chemical compatibility. Generally, as the temperature increases, the chemical resistance of plastics decreases. This can manifest as increased swelling, a higher rate of chemical attack, or a greater risk of stress cracking. It is essential to consult the manufacturer's specifications for the temperature limits of your plasticware and to be aware that compatibility ratings are often provided for room temperature. If your application involves elevated temperatures, empirical testing under those conditions is a necessity.

Troubleshooting Guide: Identifying and Mitigating Plastic Degradation

Encountering issues with your lab plastics? This guide will help you identify the signs of incompatibility and provide actionable solutions.

Symptom Potential Cause Affected Plastics (Likely) Troubleshooting Steps & Solutions
Swelling or Softening Absorption of the chemical into the polymer matrix.Polypropylene (PP), Polyethylene (HDPE, LDPE)1. Immediately transfer the solution to a more resistant container (e.g., glass or a fluoropolymer). 2. For future use, select a plastic with higher chemical resistance. 3. If swelling is minimal and for short-term use, monitor closely for any further changes.
Crazing or Cracking Environmental stress cracking caused by the chemical, especially under mechanical stress.Polystyrene (PS), Polycarbonate (PC)1. Discontinue use of the affected plasticware immediately to prevent catastrophic failure. 2. Avoid using these plastics for this application. Opt for PP, HDPE, or fluoropolymers. 3. Ensure plasticware is not under mechanical stress (e.g., over-tightened caps, bent tubing).
Discoloration A chemical reaction or absorption of colored impurities.All plastics, but more noticeable in clear plastics like PC and PS.1. Determine if the discoloration affects the integrity of your experiment. 2. If purity is critical, switch to a more inert material like glass or PTFE. 3. Ensure the this compound and any other components are of high purity.
Leaching Extraction of plasticizers, additives, or monomers from the plastic into the solution.Can occur with various plastics, particularly flexible PVC.1. This can be difficult to detect visually. If you suspect leaching is affecting your results, use an analytical technique to test your solution. 2. For sensitive applications, use plastics certified for low extractables or switch to glass or fluoropolymers.

Compatibility Summary Table

This table provides a general guideline for the compatibility of this compound with common laboratory plastics. Note: These are recommendations based on the chemical properties of the compound and data for similar molecules. Empirical testing is essential for critical applications.

Plastic Material Abbreviation Compatibility Rating Rationale and Recommendations
PolypropylenePPGood to Excellent Generally good resistance to amides. Likely a cost-effective and suitable choice for many applications.
High-Density PolyethyleneHDPEGood Good general chemical resistance. Suitable for aqueous solutions and short-term storage of other formulations.
Low-Density PolyethyleneLDPEGood Similar to HDPE, but may be more prone to swelling with certain organic solvents.
PolystyrenePSPoor to Fair Susceptible to attack by many organic compounds. Not recommended for prolonged contact.
PolycarbonatePCPoor to Fair Prone to stress cracking and dissolution by certain organic chemicals. Use with caution.
Polyethylene Terephthalate, Glycol-modifiedPETGFair to Good Offers better chemical resistance than PC and PS for some compounds, but testing is recommended.
PolytetrafluoroethylenePTFEExcellent Highly inert. The best choice for demanding applications, high-purity work, and long-term storage.
Fluorinated Ethylene PropyleneFEPExcellent Similar to PTFE with excellent chemical resistance.
PerfluoroalkoxyPFAExcellent Similar to PTFE and FEP, offering outstanding chemical inertness.
Polyvinylidene FluoridePVDFExcellent Offers broad chemical resistance, often comparable to fluoropolymers for many applications.

Experimental Protocol: A Self-Validating System for Compatibility Testing

Due to the absence of specific published data for this compound, we strongly advocate for in-house compatibility testing. This protocol provides a reliable method to assess the suitability of a plastic for your specific application.

Objective: To determine the compatibility of a specific laboratory plastic with this compound under your experimental conditions.

Materials:

  • Samples of the plasticware (e.g., small containers, cut pieces of tubing).

  • This compound solution at the concentration and in the solvent you plan to use.

  • Control solvent (the same solvent without this compound).

  • Analytical balance.

  • Calipers or a micrometer.

  • Visual inspection tools (magnifying glass).

Procedure:

  • Initial Characterization:

    • Visually inspect each plastic sample for any pre-existing flaws (cracks, discoloration).

    • Measure the dimensions (e.g., diameter, thickness) of each sample.

    • Weigh each sample accurately and record the initial mass.

  • Immersion:

    • Place each plastic sample in a separate, sealed container with a sufficient volume of the this compound solution to ensure complete immersion.

    • Prepare a parallel set of samples immersed in the control solvent.

    • Store the containers at the intended experimental temperature for a predetermined duration (e.g., 24 hours, 7 days, or longer for long-term storage applications).

  • Post-Immersion Analysis:

    • Carefully remove the plastic samples from the solutions.

    • Gently rinse with a solvent that will not affect the plastic (e.g., deionized water for aqueous solutions) and blot dry.

    • Allow the samples to air-dry completely.

    • Visually inspect for any changes: swelling, shrinking, discoloration, crazing, or softening.

    • Re-measure the dimensions and weight of each sample.

  • Data Interpretation:

    • Weight Change: A significant increase in weight suggests absorption of the chemical. A decrease may indicate leaching or degradation.

    • Dimensional Change: Swelling or shrinkage indicates a physical interaction with the chemical.

    • Visual Changes: Any visible degradation is a clear sign of incompatibility.

Visualization of the Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate plastic for use with this compound.

G start Start: Need to select plastic for This compound critical_app Is the application critical? (e.g., long-term storage, high purity) start->critical_app temp Is the temperature elevated? critical_app->temp No recommend_fluoro Recommended: Fluoropolymers (PTFE, FEP, PFA) critical_app->recommend_fluoro Yes concentration Is the concentration high or non-aqueous? temp->concentration No perform_test Crucial: Perform compatibility testing (see protocol) temp->perform_test Yes consider_pp_hdpe Consider: Polypropylene (PP) or High-Density Polyethylene (HDPE) concentration->consider_pp_hdpe No (aqueous, dilute) concentration->perform_test Yes final_selection Final Plastic Selection recommend_fluoro->final_selection avoid_ps_pc Avoid: Polystyrene (PS) and Polycarbonate (PC) consider_pp_hdpe->avoid_ps_pc avoid_ps_pc->perform_test perform_test->final_selection

Caption: Decision workflow for plastic selection.

Conclusion

While direct chemical compatibility data for this compound with all laboratory plastics is not extensively published, a systematic approach based on the chemical's structure and the known properties of plastics can lead to sound material selection. For non-critical, room temperature applications with aqueous solutions, polypropylene and high-density polyethylene are likely suitable choices. For all other scenarios, and especially for applications where purity and long-term stability are paramount, fluoropolymers like PTFE, FEP, and PFA are the most reliable options. In all cases, the importance of conducting your own compatibility tests under your specific experimental conditions cannot be overstated. This due diligence will ensure the accuracy of your results and the safety of your laboratory.

References

  • This compound | C4H9NO3. PubChem. [Link]

  • FEP / PFA / Teftek® Chemical Compatibility. Perolo USA. [Link]

  • Chemical Resistance of Fluoropolymers. Holscot Advanced Polymers Ltd. [Link]

  • PFA – Chemical Resistance. DetectionLimits. [Link]

  • Polycarbonate Resistance to Various Chemicals and Products. LEDRAYS. [Link]

  • Chemical Resistance Chart of PFA/PTFE. Trebor International. [Link]

  • Polypropylene Chemical Resistance. Prinsco. [Link]

  • Chemical Resistance of Polycarbonate Products. Plastic Stockist. [Link]

  • FEP Plastic Material Properties | Chemical Resistant Material For Tubing. Curbell Plastics. [Link]

  • PFA Material Characterization. Lorric. [Link]

  • The Chemical Compatibility of Polycarbonate. The Lab Depot. [Link]

  • A Guide to Chemical Resistance of Polycarbonate Sheet. The Plastic Shop. [Link]

  • PTFE and Teflon Chemical Compatibility. CP Lab Safety. [Link]

Sources

Removing residual solvents from synthesized "2-(2-Hydroxyethoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining high-purity material. Given the highly polar and hydrophilic nature of this compound, removing residual solvents can present unique challenges. This document offers a structured, question-and-answer-based approach to navigate these purification hurdles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the purification of this compound.

Q1: I've synthesized this compound and after evaporation, I have a viscous oil/waxy solid that still contains solvent. What are the most likely residual solvents?

Based on common synthetic routes for analogous amide compounds, the most probable residual solvents include:

  • Ethanol: Often used as a solvent in amidation reactions.

  • Chloroform or Dichloromethane (DCM): A synthesis of the related 2-(2-chloroethoxy)acetamide uses chloroform as a solvent with this compound as the starting material[1]. It is plausible that similar chlorinated solvents are used in related preparations.

  • Pyridine: Sometimes used as a base or catalyst in acylation reactions.

  • Water: Due to the hydrophilic nature of the product and its potential use in aqueous workups.

The physical state of your product (viscous oil vs. waxy solid) can be an indicator of purity; purer this compound should be a crystalline solid with a melting point of approximately 83-84 °C[2]. An oily or waxy consistency often points to the presence of residual solvents or other impurities.

Q2: My compound is highly water-soluble. How can I effectively remove organic solvents without significant product loss?

The high water solubility of this compound indeed makes traditional aqueous washes for solvent removal challenging due to the risk of partitioning your product into the aqueous phase. Here are several strategies to mitigate this:

  • Azeotropic Distillation: This is a powerful technique for removing solvents that form azeotropes with an immiscible co-solvent. For instance, if ethanol is the residual solvent, adding toluene and performing a distillation can effectively remove the ethanol as a lower-boiling azeotrope[3][4][5].

  • Lyophilization (Freeze-Drying): For volatile organic solvents like ethanol or acetonitrile, lyophilization can be an effective, albeit slower, removal method. It is crucial to ensure your sample remains frozen throughout the process, which can be challenging for organic solvents with low freezing points[][7]. Diluting the sample with water can help raise the eutectic point, making lyophilization more feasible[8][9].

  • High-Vacuum Drying: Applying a high vacuum at a moderately elevated temperature (if the compound is thermally stable) can remove residual solvents. However, for high-boiling solvents, this may not be sufficient on its own. The stability of amide bonds suggests good thermal stability, but it is always advisable to perform a small-scale test to check for degradation[10][11].

Q3: I'm struggling to crystallize my product. What are the best recrystallization solvents for this compound?

Recrystallization is an excellent method for purifying solid organic compounds[12]. For a polar compound like this compound, suitable recrystallization solvents would be polar as well. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Recommended Solvents to Screen:

  • Ethanol: A good starting point for many polar compounds.

  • Acetonitrile: Often gives excellent results for the recrystallization of amides[5].

  • Acetone: Another polar solvent that can be effective.

  • Solvent/Anti-Solvent Systems: A mixture of a good solvent (e.g., ethanol or methanol) and a miscible anti-solvent (a solvent in which the product is poorly soluble, such as diethyl ether or hexane) can be used to induce crystallization[13].

The general stability of the amide bond means that heating in these solvents for recrystallization is unlikely to cause degradation[14][15][16][17].

Q4: After purification, my product purity is still not satisfactory. What advanced purification techniques can I use?

When standard methods are insufficient, more advanced techniques can be employed:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for purifying polar compounds[3][7][18][19]. A reversed-phase column (like a C18) with a water/acetonitrile or water/methanol gradient is a common choice for polar molecules.

  • Flash Column Chromatography: While challenging for very polar compounds that may not adhere well to standard silica gel, specialized phases or techniques can be used. Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which uses a polar stationary phase and a mobile phase with a high organic solvent concentration, is well-suited for separating highly polar compounds[19].

Experimental Protocols

Below are detailed, step-by-step methodologies for the recommended purification techniques.

Protocol 1: Recrystallization from Ethanol
  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of hot ethanol. Allow it to cool to room temperature, then place it in an ice bath. If crystals form, ethanol is a suitable solvent.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual ethanol.

Protocol 2: Lyophilization to Remove Residual Ethanol
  • Sample Preparation: If the concentration of ethanol is high, dilute your sample with deionized water to bring the ethanol concentration below 10% (v/v)[9]. This will help ensure the sample freezes properly.

  • Freezing: Freeze the sample completely. For ethanol-water mixtures, a temperature of -80 °C or lower is recommended. Using a dry ice/acetone bath or liquid nitrogen can facilitate rapid and complete freezing[].

  • Lyophilization: Place the frozen sample on a pre-cooled lyophilizer. Ensure the condenser temperature is significantly lower than the eutectic temperature of your sample (for ethanol/water mixtures, a condenser at -80 °C or colder is ideal)[8]. Apply a high vacuum.

  • Drying: Allow the lyophilization to proceed until all the solvent has sublimed. This may take several hours to days depending on the sample volume.

Data Presentation

Table 1: Properties of this compound and Common Residual Solvents

Compound/SolventCAS NumberBoiling Point (°C)Melting Point (°C)Key Properties
This compound 123-85-3~338.6 (Predicted)[1][2]83-84[2]Highly polar, water-soluble solid.
Ethanol64-17-578.4-114.1Polar, water-miscible.
Chloroform67-66-361.2-63.5Non-polar, immiscible with water.
Pyridine110-86-1115-41.6Polar, water-miscible base.
Toluene108-88-3110.6-95Non-polar, immiscible with water.

Visualization of Purification Workflow

Decision Tree for Purification Method Selection

Caption: Decision-making workflow for selecting a purification method.

Experimental Workflow for Recrystallization

G A Crude Solid B Dissolve in minimum hot solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Step-by-step workflow for the recrystallization process.

References

  • PubMed. Preparative Isolation and Purification of Amides From the Fruits of Piper Longum L. By Upright Counter-Current Chromatography and Reversed-Phase Liquid Chromatography. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ResearchGate. Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • PubMed. Preparation of two amide bonded stationary phases and comparative evaluation under mixed-mode chromatography. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Wikipedia. Amide. [Link]

  • ResearchGate. Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. [Link]

  • Google Patents. Method of lyophylization to reduce solvent content and enhance product recovery.
  • LyophilizationWorld. The 6 most challenging samples in lyophilization cycle development. [Link]

  • Chemistry Steps. Amides - Structure and Reactivity. [Link]

  • ResearchGate. Practical aspects of lyophilization using non-aqueous co-solvent systems. [Link]

  • Labconco Corporation. How to freeze dry the 6 most challenging samples. [Link]

  • Buchi.com. Beyond Water: The Role of Solvents in Freeze Drying. [Link]

  • National Center for Biotechnology Information. Amide Bond Activation of Biological Molecules. [Link]

  • Google Patents. Hydroxyalkyl amides as fungicides to eumycotina in phanerogamia plant life.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

Sources

Technical Support Center: Protocols for Using "2-(2-Hydroxyethoxy)acetamide" with Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and troubleshooting advice for researchers, scientists, and drug development professionals working with "2-(2-Hydroxyethoxy)acetamide" and sensitive cell lines. The content is structured to address specific challenges you may encounter, explaining the scientific reasoning behind each protocol adjustment to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties for cell culture?

A1: this compound (CAS No. 123-85-3) is an organic compound with a molecular weight of 119.12 g/mol .[1][2] Its chemical structure includes both a hydroxyl and an amide group, which contributes to its hydrophilicity and solubility in water and other organic solvents.[3] This solubility is a key advantage for cell culture applications, as it can often be dissolved directly in aqueous-based media. However, its effects can be cell-type dependent, necessitating careful protocol optimization, especially with sensitive cell lines.

Q2: I'm seeing unexpected cell death after treating my sensitive neuronal cell line with this compound. What are the likely causes?

A2: Unexpected cell death in sensitive cell lines can stem from several factors.[4] First, rule out common cell culture issues such as microbial contamination (especially mycoplasma), instability of media components like glutamine, or environmental stressors like fluctuations in incubator temperature and CO2 levels.[4][5][6] If these factors are controlled, the issue likely lies with the compound itself or its preparation. The concentration of the compound may be too high, leading to cytotoxicity. Alternatively, the solvent used to dissolve the compound, if not properly diluted, could be toxic to the cells.

Q3: How do I determine a safe and effective starting concentration for my experiments?

A3: For a novel compound or a new cell line application, it is crucial to perform a dose-response experiment to determine the optimal concentration range.[7][8] A common approach is to use a wide range of concentrations in a logarithmic or half-log dilution series, for example from 0.01 µM to 100 µM.[7][8] This allows you to identify a concentration that elicits the desired biological effect without causing significant cell death.

Troubleshooting Guide

Problem 1: The compound precipitates out of solution when I add it to my cell culture medium.

  • Underlying Cause: This often occurs when a compound dissolved in a solvent like DMSO is diluted too quickly in an aqueous medium, causing it to crash out of solution.[9] Even for water-soluble compounds, high concentrations can lead to precipitation in complex media containing salts and proteins.

  • Solution:

    • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in smaller volumes of media first.

    • Vortexing During Dilution: When adding the compound stock to the medium, do so dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[10]

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[10]

Problem 2: My vehicle control (e.g., DMSO) is causing cell death.

  • Underlying Cause: Many sensitive cell lines are susceptible to solvent toxicity, even at low concentrations.[11]

  • Solution:

    • Minimize Solvent Concentration: The final concentration of DMSO in your culture medium should ideally be below 0.5%, and for highly sensitive cells, even lower (e.g., <0.1%).[7][11]

    • Conduct a Vehicle Toxicity Study: Before starting your main experiment, perform a dose-response curve with the solvent alone to determine the maximum concentration your specific cell line can tolerate without adverse effects.[7]

Problem 3: I am observing inconsistent results between experiments.

  • Underlying Cause: Inconsistent results can arise from a variety of sources, including variability in cell passage number, reagent lot differences, or slight deviations in protocol execution.

  • Solution:

    • Standardize Procedures: Maintain a detailed and consistent experimental protocol, including cell seeding density, treatment duration, and reagent preparation.

    • Use Low Passage Cells: Whenever possible, use cells with a low passage number, as high passage numbers can lead to phenotypic and genotypic drift.

    • Aliquot Reagents: Aliquot stock solutions of the compound to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[10][12]

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or the maximum non-toxic concentration of this compound for your sensitive cell line.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO or water (for stock solution)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.[13][14]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.[14]

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[14][15]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]

Data Presentation Example:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 3.9
5085.3 ± 4.2
10060.1 ± 5.5
20025.8 ± 3.7

Table 1: Hypothetical viability data for a sensitive cell line treated with this compound for 48 hours.

Visualizations

G cluster_0 Phase 1: Preparation & Seeding cluster_1 Phase 2: Treatment cluster_2 Phase 3: Viability Assay (MTT) cluster_3 Phase 4: Data Analysis A Prepare Compound Stock (e.g., 10 mM in water/DMSO) B Seed Cells in 96-well Plate (allow to attach for 24h) C Prepare Serial Dilutions in Culture Medium B->C Start Treatment D Treat Cells with Compound (include vehicle control) C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Add MTT Reagent E->F Begin Assay G Incubate for 2-4h (formazan crystal formation) F->G H Solubilize Crystals G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J Analyze Results K Plot Dose-Response Curve J->K L Determine IC50 / Max Non-Toxic Concentration K->L

Caption: Workflow for determining the optimal concentration of a new compound.

G cluster_0 Initial Checks A Unexpected Cell Death? B Check for Contamination (Mycoplasma, Bacteria, Fungi) A->B Yes C Verify Incubator Conditions (Temp, CO2, Humidity) A->C Yes D Confirm Media Integrity (pH, supplements) A->D Yes E Problem with Compound/Solvent? D->E All Clear F Solvent Toxicity? E->F Yes G Compound Concentration Too High? E->G No H Perform Vehicle Toxicity Test F->H I Perform Dose-Response Assay (e.g., MTT) G->I J Optimize Protocol: - Lower Solvent % - Adjust Compound Conc. H->J I->J

Caption: Troubleshooting unexpected cell death in sensitive cell lines.

References

  • Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. (2025, October 21). YouTube.
  • Cell Death Troubleshooting in Cell Culture. Sigma-Aldrich.
  • 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3. ChemicalBook.
  • Cell Culture Troubleshooting. MilliporeSigma.
  • CAS 123-85-3: this compound. CymitQuimica.
  • Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays. BenchChem.
  • Troubleshooting: Cell Culture. Gibco.
  • The possible causes of cells dying in cell culture. DendroTEK.
  • Application Notes and Protocols for Novel Experimental Compounds in Cell Culture. BenchChem.
  • Technical Support Center: Optimizing Compound Concentrations for Cancer Cell Line Studies. BenchChem.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • This compound. PubChem.
  • A statistical approach to improve compound screening in cell culture media. PMC.
  • 2(2-HYDROXYETHOXY)ACETAMIDE. LookChem.
  • Validation of computational results with experimental data. Fiveable.
  • How do you dissolve chemicals in the culture medium? ResearchGate.
  • 2(2-HYDROXYETHOXY)ACETAMIDE | 123-85-3. ChemicalBook.
  • Frequently Asked Questions. Selleckchem.com.
  • How to choose concentration range of drug for cancer-cell proliferation assay? ResearchGate.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • Drug Sensitivity Assays of Human Cancer Organoid Cultures. Protocols.io.
  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health.
  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
  • Testing Thousands of Compounds Simultaneously to Uncover New Drugs and Tailored Treatments. SciTechDaily.
  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. MDPI.
  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Automated extraction of chemical synthesis actions from experimental procedures. National Institutes of Health.
  • How should a cell treatment experiment with a test compound (drug) for 72 study duration be designed? ResearchGate.
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C.
  • Hydroxyalkyl amides as fungicides to eumycotina in phanerogamia plant life. Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating Novel Cryoprotectants: A Comparative Framework for 2-(2-Hydroxyethoxy)acetamide versus Glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advancing Cryopreservation

In the realms of cell therapy, drug discovery, and fundamental biological research, the ability to cryopreserve living cells ex vivo is not merely a convenience but a cornerstone technology. The long-term banking of cellular assets—from precious patient-derived stem cells to meticulously engineered cell lines—underpins the reproducibility and logistical feasibility of countless scientific endeavors. The process, however, is a perilous journey for the cell, fraught with the dangers of ice crystal formation, osmotic stress, and cryoprotectant toxicity.[1]

For decades, glycerol has been a stalwart cryoprotective agent (CPA), a reliable companion in the quest to shepherd cells into cryogenic stasis and back.[2][3] Its ability to form hydrogen bonds with water, thereby disrupting ice lattice formation and lowering the freezing point, is well-documented.[3] Yet, the ideal cryoprotectant remains elusive. Glycerol is not without its drawbacks, including concentration-dependent cytotoxicity and the potential for osmotic stress upon its removal, which can compromise post-thaw recovery and function.[4]

This has spurred a continuous search for novel CPAs that offer improved cytoprotection with a wider safety margin.[5][6][7] One such candidate is 2-(2-Hydroxyethoxy)acetamide (HEEA), a small molecule whose structural features—a hydroxyl group and an acetamide moiety—suggest a potential for cryoprotective activity. While direct, comparative data on HEEA for cell cryopreservation is not yet prevalent in the scientific literature, studies on related acetamide compounds have shown promise. For instance, acetamide has been demonstrated to be more effective than glycerol for the cryopreservation of rabbit spermatozoa, a cell type notoriously sensitive to glycerol.[8] This provides a compelling rationale for a rigorous, head-to-head evaluation of HEEA against the gold standard, glycerol.

This guide is structured not as a retrospective review of established data, but as a forward-looking, comprehensive framework for researchers, scientists, and drug development professionals. Herein, we provide the scientific rationale and detailed experimental protocols to objectively compare the performance of this compound with glycerol for cell freezing. Our focus is on establishing a self-validating system of experimentation that ensures scientific integrity and yields unambiguous, actionable insights.

The Science of Cryoinjury: A Multi-faceted Challenge

Successful cryopreservation hinges on mitigating the primary sources of cellular damage during the freeze-thaw cycle. A cryoprotectant's efficacy is a direct measure of its ability to counteract these insults.

  • Intracellular Ice Formation: Rapid or uncontrolled cooling can lead to the formation of ice crystals within the cell, which can mechanically disrupt organelles and the plasma membrane, leading to cell lysis.[1]

  • Osmotic Stress: As extracellular ice forms, solutes in the remaining unfrozen liquid become concentrated, creating a hypertonic environment. This draws water out of the cell, causing it to dehydrate and shrink. During thawing, the rapid influx of water into the cell can cause it to swell and rupture.[1][2]

  • Cryoprotectant Toxicity: While necessary, CPAs themselves can be toxic to cells, especially at the high concentrations required for vitrification.[5][9][10] This toxicity can manifest as metabolic disruption and membrane damage.

  • Apoptosis and Oxidative Stress: The stresses of the freeze-thaw cycle can trigger programmed cell death, or apoptosis, even in cells that initially appear viable.[11] This "cryopreservation-induced delayed-onset cell death" is a significant factor in reduced post-thaw recovery.[12] Furthermore, the process can induce the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

A robust evaluation of a novel CPA must, therefore, extend beyond a simple measure of immediate post-thaw viability and encompass a holistic assessment of cellular health and recovery over time.

Comparative Analysis: Glycerol vs. This compound

Glycerol: The Established Benchmark

Glycerol is a small, permeating cryoprotectant that readily crosses the cell membrane. Its cryoprotective mechanism is multi-modal:

  • Colligative Effects: By increasing the total solute concentration both inside and outside the cell, it lowers the freezing point of the solution.

  • Hydrogen Bonding: Its three hydroxyl groups form hydrogen bonds with water molecules, interfering with the formation of ice crystals.[3]

  • Membrane Stabilization: It is thought to interact with the lipid bilayer, enhancing membrane fluidity and stability at low temperatures.

Despite its widespread use, the optimal concentration of glycerol can vary significantly between cell types, and its viscosity at low temperatures can be a handling challenge.

This compound (HEEA): A Promising Challenger?

While empirical data on HEEA's cryoprotective capabilities are scarce, its chemical structure provides a basis for hypothesizing its potential mechanism of action:

  • Potential for Hydrogen Bonding: The presence of hydroxyl and amide groups suggests it can form hydrogen bonds with water, similar to glycerol, potentially disrupting ice crystal formation.

  • Amide Group Influence: The acetamide group may offer unique interactions with cellular components or contribute to a different toxicity profile compared to the poly-hydroxyl structure of glycerol. Research has shown that acetamide can be used in combination with other compounds to reduce the toxicity of certain cryoprotectants.[13]

The key questions to be answered through experimental evaluation are:

  • What is the optimal, non-toxic concentration range for HEEA?

  • How does the post-thaw viability and recovery of cells cryopreserved with HEEA compare to that with glycerol?

  • Does HEEA offer any advantages in mitigating apoptosis and oxidative stress compared to glycerol?

Experimental Workflow for a Comprehensive Comparison

The following protocol is designed to provide a rigorous, side-by-side comparison of HEEA and glycerol. It is crucial to perform these experiments with a well-characterized, healthy cell line in the logarithmic growth phase to ensure reproducibility.[14]

G cluster_prep Phase 1: Preparation cluster_cryo Phase 2: Cryopreservation cluster_thaw Phase 3: Thawing & Recovery cluster_analysis Phase 4: Comprehensive Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) harvest 2. Cell Harvesting & Counting (Assess initial viability >90%) cell_culture->harvest cpa_prep 3. Prepare Cryoprotectant Solutions (Glycerol & HEEA at various concentrations) resuspend 4. Resuspend Cells in Freezing Media harvest->resuspend aliquot 5. Aliquot into Cryovials resuspend->aliquot freeze 6. Controlled-Rate Freezing (-1°C/minute to -80°C) aliquot->freeze storage 7. Transfer to Liquid Nitrogen (Long-term storage) freeze->storage thaw 8. Rapid Thawing (37°C water bath) wash 9. CPA Removal & Cell Wash thaw->wash culture 10. Post-Thaw Culture (24h, 48h, 72h) wash->culture viability 11a. Viability & Recovery Assay (Trypan Blue / Calcein-AM) culture->viability apoptosis 11b. Apoptosis Assay (Annexin V / Caspase-3/7) culture->apoptosis ros 11c. Oxidative Stress Assay (ROS Detection) culture->ros

Caption: A four-phase experimental workflow for comparing cryoprotectants.

Detailed Methodologies

1. Cell Culture and Preparation:

  • Culture your chosen cell line (e.g., HeLa, Jurkat, or a relevant primary cell type) under standard conditions until it reaches 70-80% confluency.

  • Harvest the cells using a gentle detachment method (e.g., Trypsin-EDTA for adherent cells).[15]

  • Perform a cell count and initial viability assessment using Trypan Blue exclusion. Proceed only if viability is >90%.

2. Cryoprotectant Solution Preparation:

  • Prepare a range of concentrations for both glycerol and HEEA (e.g., 5%, 10%, 15% v/v) in your complete cell culture medium. Sterile filter all solutions.

3. Cryopreservation Procedure:

  • Centrifuge the harvested cells (e.g., 300 x g for 5 minutes) and resuspend the pellet in the cold cryoprotectant solutions to a final concentration of 1-2 x 10^6 cells/mL.[16]

  • Aliquot 1 mL of the cell suspension into sterile, pre-labeled cryovials.

  • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and place them in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.[14][17][18]

  • Transfer the vials to a liquid nitrogen storage tank for long-term storage (at least 24 hours before thawing for initial tests).

4. Thawing and Recovery:

  • Rapidly thaw the vials in a 37°C water bath until a small ice crystal remains.

  • Immediately transfer the cell suspension to a larger volume of pre-warmed complete culture medium to dilute the CPA.

  • Centrifuge the cells to remove the CPA-containing medium and resuspend them in fresh, pre-warmed complete culture medium.

  • Plate the cells for post-thaw culture and analysis at various time points (e.g., 24, 48, and 72 hours). It is crucial to assess recovery over time, as cryopreservation-induced cell death can be delayed.[15][19]

Post-Thaw Analytical Assays: A Triad of Cellular Health

To gain a comprehensive understanding of each cryoprotectant's performance, a multi-parametric approach is essential.

Cell Viability and Recovery
  • Principle: This assay quantifies the number of live, dead, and total cells recovered after thawing.

  • Method: Trypan Blue Exclusion Assay

    • At each time point (0h, 24h, 48h post-thaw), collect both adherent and non-adherent cells.

    • Mix a sample of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).

    • Load onto a hemocytometer and count the number of blue (dead) and translucent (live) cells.

  • Data to Collect:

    • Post-thaw Viability (%): (Number of live cells / Total number of cells) x 100

    • Total Cell Recovery (%): (Total number of live cells recovered / Total number of cells initially frozen) x 100

  • Causality: A high viability percentage with low total cell recovery can be misleading.[15] A superior cryoprotectant will yield high values for both metrics.

Apoptosis Assessment
  • Principle: To determine if cell death is occurring through the controlled, programmed pathway of apoptosis.

  • Method: Annexin V-FITC and Propidium Iodide (PI) Staining

    • At the desired time point (e.g., 24 hours post-thaw), harvest the cells.

    • Wash the cells with cold PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Causality: A significant increase in the Annexin V+ population in one CPA group over another indicates a higher level of cryopreservation-induced apoptosis.[6][11][20]

G cluster_stress cluster_pathways stress Freeze-Thaw Cycle extrinsic Extrinsic Pathway (Death Receptors) stress->extrinsic intrinsic Intrinsic Pathway (Mitochondrial Stress) stress->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation intrinsic->caspase9 caspase37 Executioner Caspases (Caspase-3/7) caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Cryopreservation stress can trigger both intrinsic and extrinsic apoptosis pathways.

Oxidative Stress Measurement
  • Principle: To quantify the level of reactive oxygen species (ROS) generated as a result of cryopreservation-induced stress.

  • Method: Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

    • At the desired post-thaw time point, incubate the cells with DCFDA solution. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • After incubation, wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Interpretation: Higher fluorescence intensity corresponds to higher levels of intracellular ROS.

  • Causality: An effective cryoprotectant should minimize the cellular stress that leads to ROS production. A lower ROS level in the HEEA group compared to the glycerol group would suggest a superior protective mechanism against oxidative damage.[19][21][22]

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Post-Thaw Viability and Recovery (24 hours post-thaw)

Cryoprotectant Concentration Post-Thaw Viability (%) Total Cell Recovery (%)
Glycerol 5%
10%
15%
HEEA 5%
10%
15%

| Control | No CPA | | |

Table 2: Apoptosis and Oxidative Stress (24 hours post-thaw)

Cryoprotectant Concentration Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%) Relative ROS Levels (Fluorescence Units)
Glycerol 10%
HEEA 10%

| Control | (Fresh Cells) | | | |

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine if the differences observed between the glycerol and HEEA groups are statistically significant.

Conclusion and Future Directions

The framework outlined in this guide provides a robust and scientifically sound methodology for the comprehensive evaluation of this compound as a novel cryoprotectant against the established standard, glycerol. By moving beyond simple viability counts to include assessments of apoptosis and oxidative stress, researchers can gain a deeper understanding of the cytoprotective mechanisms at play.

Should this compound demonstrate superior performance—characterized by higher total cell recovery, reduced apoptosis, and lower oxidative stress—it could represent a significant advancement in cryopreservation technology. Such a finding would warrant further investigation into its mechanism of action, its efficacy across a broader range of cell types, and its potential for inclusion in clinical-grade cryopreservation media. Conversely, if its performance is comparable or inferior to glycerol, this structured evaluation will provide definitive data to guide future research toward more promising alternatives.

Ultimately, the rigorous, evidence-based comparison of novel CPAs is paramount to advancing the fields of regenerative medicine and cell-based therapies, ensuring that the valuable cellular tools of today are robustly preserved for the scientific breakthroughs of tomorrow.

References

  • Ahmadkhani, N., et al. (2023). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. bioRxiv. [Link]

  • Ahmadkhani, N., et al. (2023). High-throughput evaluation of cryoprotective agents for mixture effects that reduce toxicity. PubMed. [Link]

  • Asgari, B., et al. (2019). Antioxidant Effect of Melatonin on Proliferation, Apoptosis, and Oxidative Stress Variables in Frozen-Thawed Neonatal Mice Spermatogonial Stem Cells. ResearchGate. [Link]

  • Murray, K. A., & Gibson, M. I. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. ACS Publications. [Link]

  • Bryant, S. J., et al. (2021). The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability. PubMed. [Link]

  • Li, Y., et al. (2010). The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells. PubMed Central. [Link]

  • Ramdasi, S. D. (2016). Is there any alternative cryo-preservative other than DMSO? ResearchGate. [Link]

  • Gibson, M. I., et al. (2022). Chemical approaches to cryopreservation. Nature Reviews Chemistry. [Link]

  • Bryant, G., & Bryant, S. J. (2021). The need for novel Cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability. ResearchGate. [Link]

  • Murray, K. A., & Gibson, M. I. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. ResearchGate. [Link]

  • Al-Rumaihi, F. (2018). Novel Cryoprotective agents to improve the quality of cryopreserved mammalian cells. University of Bedfordshire. [Link]

  • Wright, A. (2013). Alternatives to cryopreservation for the short and long-term storage of mammalian cells. Loughborough University Research Repository. [Link]

  • Ahmadkhani, N., et al. (2023). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. bioRxiv. [Link]

  • Campbell, L. (2015). Lessons from Nature: Antifreeze Glycolipids for Cryopreservation of Mammalian Cel. Grantome. [Link]

  • Santini, S. J., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. PMC. [Link]

  • Acedo, P., et al. (2015). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. PMC. [Link]

  • Wikipedia. Cryoprotectant. [Link]

  • Farrell, P. S., et al. (1998). Cryopreservation of rabbit spermatozoa using acetamide in combination with trehalose and methyl cellulose. PubMed. [Link]

  • Tutrina, A., & Zhurilov, P. (2024). Efficacy assessment of different cryoprotectants for preserving the viability of Enterobacterales strains at - 20 °C. Scientific Reports. [Link]

  • Liu, Y., et al. (2014). Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood. PMC. [Link]

  • Gharajelar, S. N., et al. (2019). A comparative study on the effects of different cryoprotectants on the quality of canine sperm during vitrification process. Veterinary Research Forum. [Link]

  • Brito, D. C., et al. (2018). Evaluation of Different Cryoprotectant Combinations in Vitrification and Slow Freezing for Ovarian Tissue Preservation in Domestic Cats. PubMed Central. [Link]

  • Fuller, B. (2004). A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low temperatures. SciSpace. [Link]

  • Fuller, B. J. (2004). CRYOPROTECTANTS ; A REVIEW OF THE CYTOPRTECTIVE SOLUTES WHICH MODUALTE CELL RECOVERIES FROM ULTRA-LOW TEMPERATURES. UCL Discovery. [Link]

  • Yokoyama, W. M., et al. (2012). Cryopreservation and thawing of cells. PubMed. [Link]

  • N/A. Cell Freezing Protocol. [Link]

  • Taylor & Francis. Cryoprotectants – Knowledge and References. [Link]

  • Lee, S. R., & Kim, D. Y. (2012). Cryopreservation and its clinical applications. PMC. [Link]

  • Meneghel, J., et al. (2019). Cryopreservation of Hematopoietic Stem Cells: Emerging Assays, Cryoprotectant Agents, and Technology to Improve Outcomes. ResearchGate. [Link]

  • N/A. View of Cryoprotective Efficiency of Media Combining Oxyethylated Methylcellosolve and Dimethyl Acetamide during Freeze-Thawing of Human Erythrocytes. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). [Link]

  • Paiva, A., et al. (2018). Cryoprotectant and/or cryopreservant composition, methods and uses thereof.

Sources

A Comparative Guide to Acetamide-Based Cryoprotectants: Evaluating 2-(2-Hydroxyethoxy)acetamide in Cryopreservation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cryopreservation, the quest for effective cryoprotective agents (CPAs) that maximize cell viability while minimizing toxicity is paramount. Among the various classes of CPAs, small, permeable amides have carved out a significant niche. This guide provides an in-depth technical comparison of acetamide-based cryoprotectants, with a special focus on the emerging potential of 2-(2-Hydroxyethoxy)acetamide. While direct comparative efficacy data for this compound against its structural relatives is sparse in current literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge, mechanistic insights, and detailed experimental protocols to conduct their own robust evaluations.

The Role and Mechanism of Acetamide-Based Cryoprotectants

Cryoprotectants are vital for safeguarding biological materials from the damaging effects of freezing, such as ice crystal formation and osmotic stress.[1] Acetamide and its derivatives belong to the category of small, penetrating cryoprotectants.[2][3] Their primary mechanism of action involves permeating the cell membrane and increasing the intracellular solute concentration. This colligative effect lowers the freezing point of the intracellular solution, reducing the likelihood of damaging ice crystal formation.[4]

Furthermore, by replacing water molecules within the cell, acetamides can form hydrogen bonds with biological macromolecules, helping to preserve their native structure and function in a dehydrated state.[4] The efficacy of an acetamide-based cryoprotectant is a balance between its ability to permeate the cell and its inherent toxicity. Structural modifications to the basic acetamide molecule can significantly influence these properties.

A Comparative Overview: Acetamide and its Derivatives

Simple acetamide has demonstrated cryoprotective effects, in some cases superior to the commonly used glycerol, particularly for certain cell types like rabbit spermatozoa.[2][5][6][7] Studies have shown that 1.0 M acetamide can result in significantly higher post-thaw sperm plasma membrane integrity compared to 1.0 M glycerol.[2][5][7] However, its efficacy can be lower than that of dimethyl sulfoxide (DMSO) for other cell types, such as hare spermatozoa.[8]

The introduction of hydroxyl groups or other polar moieties to the acetamide backbone can theoretically enhance its cryoprotective properties by:

  • Increasing solubility and reducing toxicity: The addition of a hydroxyethoxy group in this compound is anticipated to increase its hydrophilicity and potentially lower its cytotoxicity compared to simpler amides.

  • Modulating membrane permeability: The size and polarity of the substituent will affect the rate and extent of its passage across the cell membrane, a critical factor in achieving cryoprotection.[9][10][11]

Physicochemical Properties Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior as cryoprotectants.

PropertyAcetamideThis compound
CAS Number 60-35-5123-85-3[12][13][14]
Molecular Formula C2H5NOC4H9NO3[12][13][14]
Molecular Weight 59.07 g/mol 119.12 g/mol [12][13]
Melting Point 81 °C83-84 °C[3]
Boiling Point 221.2 °C338.6 °C (Predicted)[3]
LogP (Octanol/Water) -0.62-1.519 (Crippen Calculated)[15]

The lower LogP value of this compound suggests a higher hydrophilicity, which may correlate with lower toxicity.

Experimental Design for a Comparative Efficacy Study

To rigorously compare the efficacy of this compound against other acetamide-based cryoprotectants, a multi-faceted experimental approach is necessary. The following protocols provide a framework for such an evaluation.

Cell Viability and Cytotoxicity Assays

The primary measure of a cryoprotectant's success is the post-thaw viability of the cells. A combination of assays is recommended for a comprehensive assessment.[11]

Experimental Workflow for Cell Viability Assessment

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery cluster_assay Viability Assessment prep1 Culture cells to optimal confluency prep2 Harvest and count cells prep1->prep2 prep3 Resuspend in freezing medium containing test CPA prep2->prep3 cryo1 Aliquot cell suspension into cryovials prep3->cryo1 cryo2 Controlled-rate freezing (-1°C/minute) to -80°C cryo1->cryo2 cryo3 Transfer to liquid nitrogen for long-term storage cryo2->cryo3 thaw1 Rapidly thaw cryovials in a 37°C water bath cryo3->thaw1 After ≥24h storage thaw2 Dilute cells in culture medium to remove CPA thaw1->thaw2 thaw3 Culture cells for 24 hours thaw2->thaw3 assay1 Perform Trypan Blue exclusion assay thaw3->assay1 assay2 Conduct metabolic assay (e.g., Resazurin) thaw3->assay2 assay3 Assess apoptosis (e.g., Annexin V/PI staining) thaw3->assay3 start Prepare CPA solution in sucrose buffer splat Splat cool a small droplet of the solution on a -80°C surface start->splat anneal Anneal the frozen wafer at a sub-zero temperature (e.g., -6°C) for 30 min splat->anneal image Image the ice crystals using a cryo-stage microscope anneal->image analyze Analyze ice crystal size using image analysis software (e.g., ImageJ) image->analyze compare Compare mean crystal size to a control (no CPA) analyze->compare

Caption: Splat-cooling assay for IRI activity.

Detailed Protocol (Splat-Cooling Assay): [16][17]

  • Prepare solutions of each acetamide-based cryoprotectant at various concentrations in a standard buffer (e.g., phosphate-buffered saline with sucrose).

  • Place a microscope coverslip on a pre-cooled (-80°C) metal block.

  • Drop a small volume (e.g., 5 µL) of the CPA solution onto the cold coverslip to form a thin, frozen wafer.

  • Transfer the coverslip to a cryo-stage on a microscope pre-set to an annealing temperature (e.g., -6°C).

  • Allow the ice crystals to anneal for a set period (e.g., 30 minutes).

  • Capture images of the ice crystals at the end of the annealing period.

  • Analyze the images using software like ImageJ to determine the mean ice crystal size. [16][17]A smaller mean crystal size indicates greater IRI activity.

Interpreting the Data and Making an Informed Decision

The ideal acetamide-based cryoprotectant will exhibit high post-thaw cell viability, low cytotoxicity, and significant ice recrystallization inhibition activity.

Data Summary Table:

CryoprotectantConcentration (M)Post-Thaw Viability (%) (Trypan Blue)Metabolic Activity (% of Control)Apoptosis (%)Mean Ice Crystal Size (µm²)
Control (No CPA) N/A
Acetamide 1.0
1.5
This compound 1.0
1.5
Other Acetamide Derivative 1.0
1.5

By systematically applying these protocols, researchers can generate the quantitative data needed to objectively compare the performance of this compound with other acetamide-based alternatives. This evidence-based approach is crucial for optimizing cryopreservation protocols in research, cell therapy, and regenerative medicine.

Conclusion

While the existing literature provides a strong rationale for investigating acetamide-based compounds as effective cryoprotectants, a direct, data-driven comparison of this compound with its analogues is a critical next step. The structural features of this compound suggest potential advantages in terms of safety and efficacy. By employing the rigorous experimental workflows and protocols outlined in this guide, researchers can generate the necessary data to validate its performance and potentially unlock a superior cryoprotective agent for their specific applications.

References

  • Kashiwazaki, N., et al. (2006). Comparison of glycerol, lactamide, acetamide and dimethylsulfoxide as cryoprotectants of Japanese white rabbit spermatozoa. Journal of Reproduction and Development, 52(4), 511-516. Available from: [Link]

  • Biggs, R. A., et al. (2021). Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization. Methods in Molecular Biology, 2180, 271-283. Available from: [Link]

  • Biggs, R. A., et al. (2021). Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization. PubMed, 33029671. Available from: [Link]

  • Chen, Y., et al. (1993). Comparison of Glycerol, Lactamide, Acetamide and Dimethylsulfoxide as Cryoprotectants of Japanese White Rabbit Spermatozoa. ResearchGate. Available from: [Link]

  • Bryant, S. J., et al. (2021). The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(1), 129749. Available from: [Link]

  • Raju, R. (2021). The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability. RMIT Research Repository. Available from: [Link]

  • Azenta Life Sciences. (2023). Considerations for Protecting Cell Viability During Cryopreservation. Available from: [Link]

  • PubChem. This compound. PubChem. Available from: [Link]

  • Kashiwazaki, N., et al. (2006). Comparison of glycerol, lactamide, acetamide and dimethylsulfoxide as cryoprotectants of Japanese white rabbit spermatozoa. PubMed. Available from: [Link]

  • Cheméo. (2023). Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Available from: [Link]

  • Fuller, B. (2004). Cryoprotectants: the essential antifreezes to protect life in the frozen state. CryoLetters, 25(6), 375-388. Available from: [Link]

  • Casey, C. A., et al. (1996). Cryopreservation of rabbit spermatozoa using acetamide in combination with trehalose and methyl cellulose. Cryobiology, 33(5), 558-567. Available from: [Link]

  • Kozdrowski, R., et al. (2008). Comparison of acetamide and dimethylsulfoxide as cryoprotectants of European brown hare (Lepus europaeus) spermatozoa. Journal of Reproduction and Development, 54(6), 464-469. Available from: [Link]

  • Chen, Y., et al. (1993). Comparison of Glycerol, Lactamide, Acetamide and Dimethylsulfoxide as Cryoprotectants of Japanese White Rabbit Spermatozoa. ResearchGate. Available from: [Link]

  • PubChem. This compound. PubChem. Available from: [Link]

  • NIST. Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. This compound. PubChem. Available from: [Link]

  • Gibson, M. I., et al. (2022). Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants. Biomacromolecules, 23(9), 3784-3796. Available from: [Link]

  • Taylor & Francis. Cryoprotectants – Knowledge and References. Available from: [Link]

  • Wikipedia. Cryoprotectant. Available from: [Link]

  • Cryoprotective Agents → Area → Sustainability. Available from: [Link]

  • NIST. Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. This compound (C4H9NO3). Available from: [Link]

  • NIST. Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Available from: [Link]

  • Cseh, S. (2009). The efficacy and safety of human oocyte vitrification. Seminars in Reproductive Medicine, 27(6), 450-455. Available from: [Link]

  • Giwa, S., et al. (2017). Advanced cryopreservation engineering strategies: the critical step to utilize stem cell products. Stem Cell Research & Therapy, 8(1), 124. Available from: [Link]

  • Cobo, A., & Diaz, C. (2011). Clinical application of oocyte vitrification: a systematic review and meta-analysis of randomized controlled trials. Fertility and Sterility, 96(2), 277-285. Available from: [Link]

  • Li, Y., et al. (2022). Clinical efficacy analysis of oocyte cryopreservation: A propensity score matched study. Journal of Obstetrics and Gynaecology Research, 48(11), 2846-2854. Available from: [Link]

  • Paramanantham, J., et al. (2015). Cryopreserved oocytes: update on clinical applications and success rates. Obstetrical & Gynecological Survey, 70(2), 97-114. Available from: [Link]

  • Wikipedia. Cryoprotectant. Available from: [Link]

  • PubChem. 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. PubChem. Available from: [Link]

  • ResearchGate. 160+ million publication pages organized by topic on ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 2-(2-Hydroxyethoxy)acetamide in Primary vs. Immortalized Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2-Hydroxyethoxy)acetamide (CAS No. 118974-46-2) is a chemical compound for which comprehensive in-vitro toxicological data is not widely published. Existing information primarily classifies it and related structures as irritants, particularly to the eyes.[1] A thorough assessment of its potential cytotoxicity is essential for safety evaluation and regulatory purposes. This guide provides a robust experimental framework for researchers, scientists, and drug development professionals to conduct a comparative toxicity analysis of this compound.

The central thesis of this guide is that the choice of a cellular model is a critical determinant of toxicological outcomes. We will compare primary cells, which are isolated directly from living tissue and closely mimic in-vivo physiology, with immortalized cell lines, which are modified for indefinite proliferation and offer high reproducibility.[2][3][4][5] Understanding the differential responses of these two models can reveal crucial insights into the compound's mechanism of action, particularly regarding metabolism-dependent toxicity.[6] This document provides the foundational concepts, detailed experimental protocols, and data interpretation strategies necessary to execute a scientifically rigorous comparison.

Part 1: Foundational Concepts: Strategic Selection of Cellular Models

The selection of an appropriate cell model is the most critical decision in designing an in-vitro toxicology study. The inherent biological differences between primary and immortalized cells will profoundly influence the experimental results and their subsequent interpretation.

Primary Cells: The Physiologically Relevant Model

Primary cells are sourced directly from donor tissues and are not genetically modified.[4][5]

  • Expertise & Experience: Their principal advantage is their high physiological relevance. They retain the functional and morphological characteristics of their tissue of origin, providing the most accurate in-vitro representation of how a compound might behave in a living organism.[3][7][8] This is paramount for assessing the toxicity of compounds that may require metabolic activation to exert their effects, as primary cells (especially hepatocytes) often maintain the necessary enzymatic machinery that is down-regulated or lost in immortalized lines.[6]

  • Trustworthiness: However, primary cells have a finite lifespan and will enter senescence after a limited number of passages.[3][9] They also exhibit significant donor-to-donor variability, which necessitates the use of multiple donor batches to ensure the generality of the findings. Their culture conditions are also more demanding, often requiring specialized media and growth factors.[7][9]

Recommended Primary Models for This Study:

  • Primary Human Dermal Fibroblasts (HDFs): To assess skin irritation potential.

  • Primary Human Hepatocytes (PHHs): To investigate liver toxicity and metabolism-dependent effects.

Immortalized Cells: The Reproducible Workhorse

Immortalized cells are genetically modified to bypass senescence, allowing for indefinite proliferation.[3]

  • Expertise & Experience: Their key benefit is consistency. As a clonal population, they provide highly reproducible data, making them ideal for high-throughput screening, establishing baseline toxicity, and performing mechanistic studies where minimizing biological variability is crucial.[3] They are generally more robust, easier to culture, and more cost-effective than primary cells.[7][9]

  • Trustworthiness: The trade-off for this convenience is a potential deviation from the in-vivo state. The process of immortalization can alter gene expression, signaling pathways, and metabolic capabilities, which may affect their response to toxic compounds.[2][7] Therefore, results from immortalized cells should be interpreted with the understanding that they may not fully represent the in-vivo condition.

Recommended Immortalized Models for This Study:

  • HaCaT (Human Keratinocyte Cell Line): A well-established model for skin toxicology, corresponding to HDFs.

  • HepG2 (Human Hepatoma Cell Line): A widely used line for liver toxicity studies, corresponding to PHHs.

Part 2: Experimental Design and Workflow

A tiered and logical experimental workflow ensures that resources are used efficiently and that the data generated is comprehensive. The workflow begins with a broad assessment of cell viability and progressively narrows down to investigate the specific mechanism of cell death.

Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Core Experiments cluster_mech Phase 3: Mechanistic Insight cluster_analysis Phase 4: Analysis & Conclusion CellSelection Select Cell Models (e.g., PHH vs. HepG2) Culture Culture & Expand Cells (Adhere to specific protocols) CellSelection->Culture CompoundPrep Prepare this compound (Stock solution in appropriate vehicle) Culture->CompoundPrep DoseResponse Dose-Response & Time-Course (24h, 48h, 72h) CompoundPrep->DoseResponse MTT MTT Assay (Assess Metabolic Viability) DoseResponse->MTT LDH LDH Assay (Assess Membrane Integrity) DoseResponse->LDH Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) MTT->Apoptosis If cytotoxic IC50 Calculate IC50 Values MTT->IC50 LDH->Apoptosis If cytotoxic LDH->IC50 Conclusion Draw Mechanistic Conclusion Apoptosis->Conclusion Compare Compare Primary vs. Immortalized IC50->Compare Compare->Conclusion

Caption: Experimental workflow for comparative cytotoxicity assessment.

Causality Behind Experimental Choices:

  • Dose-Response and Time-Course: It is essential to first establish the concentration range and time points at which this compound exerts a toxic effect. This is foundational for all subsequent assays.

  • Tier 1 - Viability/Cytotoxicity Screening (MTT & LDH): We use two distinct assays in parallel. The MTT assay measures mitochondrial function (a proxy for cell viability), while the LDH assay measures membrane leakage (a direct marker of cytotoxicity). Comparing the results of these two assays provides an initial hint at the mechanism of cell death. For example, a compound that disrupts metabolism without immediately lysing the cell will show a drop in the MTT assay before a significant increase in the LDH assay.

  • Tier 2 - Mechanistic Elucidation (Annexin V/PI): If cytotoxicity is observed in Tier 1, this assay is employed to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). This provides a deeper understanding of the cellular processes affected by the compound.

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies. Trustworthiness in science requires self-validating systems; therefore, every experiment must include a negative control (vehicle only), a positive control (a known cytotoxic agent, e.g., 10% DMSO or Staurosporine), and blank wells (media only).

Protocol 1: Cell Culture and Seeding
  • Cell Maintenance: Culture primary and immortalized cells according to the supplier's recommendations. Primary cells typically require specialized media (e.g., Hepatocyte Growth Medium for PHHs) and should be used at low passage numbers (<5), whereas immortalized lines like HepG2 can be maintained in standard media (e.g., DMEM + 10% FBS).

  • Seeding: Trypsinize and count the cells using a hemocytometer or automated cell counter.

  • Plate Cells: Seed cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of media). The optimal density should allow cells to be in the logarithmic growth phase for the duration of the experiment.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Protocol 2: MTT Assay (Cell Viability)
  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active mitochondrial dehydrogenases into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to ensure full dissolution of the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: LDH Assay (Cytotoxicity)
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity). The amount of LDH in the supernatant is measured by a coupled enzymatic reaction that results in a color change.

  • Compound Treatment: Treat cells in a 96-well plate as described in Protocol 2, Step 1.

  • Incubation: Incubate for the desired time points.

  • Prepare Controls: Include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before the end of the incubation.

  • Collect Supernatant: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each well.

  • Incubate: Incubate for 30 minutes at room temperature, protected from light.

  • Add Stop Solution: Add 50 µL of the stop solution provided in the kit.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

Data Presentation: Summary of Cytotoxicity

All quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound required to inhibit a biological process by 50%.

Cell ModelAssayTime PointIC50 Value (µM)
Primary Hepatocytes (PHH) MTT24h[Experimental Value]
48h[Experimental Value]
LDH24h[Experimental Value]
48h[Experimental Value]
Immortalized (HepG2) MTT24h[Experimental Value]
48h[Experimental Value]
LDH24h[Experimental Value]
48h[Experimental Value]
Interpreting Differential Toxicity
  • Scenario A: Higher Toxicity in Primary Cells (Lower IC50): This is a critical finding that often points towards metabolism-mediated toxicity . Primary hepatocytes may be converting the parent compound into a more toxic metabolite, a process that is less efficient or absent in the HepG2 cell line.[6] This suggests a potential for organ-specific toxicity (e.g., hepatotoxicity) in vivo.

  • Scenario B: Higher Toxicity in Immortalized Cells (Lower IC50): This outcome could be due to several factors. The higher proliferation rate of immortalized cells can make them more sensitive to compounds that interfere with cell cycle or DNA replication. Alternatively, specific genetic alterations in the immortalized line might confer sensitivity.

  • Scenario C: Similar Toxicity in Both Models: This suggests the compound likely acts on a fundamental cellular pathway that is conserved in both cell types, such as disruption of the cell membrane or inhibition of a core metabolic process. The toxicity is likely not dependent on specialized metabolic activation.

Mechanistic Interpretation Diagram

G cluster_input Experimental Observations cluster_output Inferred Mechanism MTT_low Low Metabolic Activity (MTT Signal ↓) Apoptosis Primary Mechanism: Early Apoptosis MTT_low->Apoptosis Late_Apoptosis Primary Mechanism: Late Apoptosis / Secondary Necrosis MTT_low->Late_Apoptosis LDH_high High Membrane Damage (LDH Release ↑) LDH_high->Late_Apoptosis Necrosis Primary Mechanism: Primary Necrosis LDH_high->Necrosis Annexin_pos Apoptotic Marker Positive (Annexin V+) Annexin_pos->Apoptosis Annexin_pos->Late_Apoptosis PI_neg Membrane Intact (PI-) PI_neg->Apoptosis PI_pos Membrane Compromised (PI+) PI_pos->Late_Apoptosis PI_pos->Necrosis

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Conclusion

This guide outlines a comprehensive strategy for assessing the comparative toxicity of this compound. There is no single "better" cell model; rather, primary and immortalized cells provide complementary information. Primary cells offer unparalleled physiological relevance, crucial for identifying potential organ-specific or metabolism-dependent toxicities.[3][8] Immortalized cells provide the reproducibility and scalability needed for initial screening and mechanistic studies.[3][7]

References

  • Cole-Parmer.
  • Fisher Scientific. (2021).
  • Australian Industrial Chemicals Introduction Scheme. (2019). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-.
  • DOSS. N-(2-Hydroxyethyl)
  • Aaronchem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67163, this compound.
  • ECHEMI.
  • ResearchGate. Comparison of primary and immortalised cell lines.
  • Carbosynth. (2022).
  • Kosheeka. (2021). Differences and Advantages: Immortal Cell Lines and Human Primary Cells.
  • ATCC. (2023). Immortalized Primary Cells: The Best of Both Worlds. YouTube.
  • Creative Biolabs. Primary Cells vs. Immortalized Cells: Unveiling the Crucial Differences.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • RegMedNet. (2021). IMMORTALIZED VERSUS PRIMARY CELLS: A WHITEPAPER.
  • Charles River Labs. (2018). Ask A Scientist: What's the Difference Between Primary and Immortalized Cells?.
  • Gentaur Scientific Blog. Types of Cell Culture: Primary vs. Immortalized Cell Lines.
  • ATCC. Primary and hTERT-immortalized Cells: Physiologically Relevant Cell Models for Toxicological Assays.
  • Gong, L., et al. (2002). Advantages of in vitro cytotoxicity testing by using primary rat hepatocytes in comparison with established cell lines. Journal of Toxicological Sciences, 27(3), 229-37.

Sources

A Senior Application Scientist's Guide to Purity Validation: An In-Depth Analysis of "2-(2-Hydroxyethoxy)acetamide" by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 2-(2-Hydroxyethoxy)acetamide, whose hydrophilic nature makes it a candidate for various biochemical applications, rigorous purity validation is paramount.[1] This guide provides an in-depth, experience-driven protocol for determining the absolute purity of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind our experimental choices, establish a self-validating protocol, and objectively compare the qNMR approach with alternative analytical techniques such as HPLC and MS.

Chapter 1: The First Principle of Quantification: Why qNMR is the Gold Standard

Before we step into the laboratory, it is crucial to understand why qNMR is an authoritative technique for purity assessment. Unlike chromatographic methods that rely on comparing the response of an analyte to a reference standard of the exact same compound, qNMR is a primary ratio method.[2] The foundational principle is elegantly simple: the area under an NMR signal (the integral) is directly proportional to the number of atomic nuclei contributing to that signal.[3][4]

This unique characteristic allows us to determine the purity or concentration of a substance by comparing its NMR signal integral to the integral of a known amount of a certified internal standard, without needing a pre-existing, high-purity standard of the analyte itself.[4][5] For ¹H NMR, the most commonly used nucleus, this advantage is amplified by its near 100% natural abundance and high sensitivity, which translates to shorter acquisition times and high-quality data.[3]

The purity (P) of the analyte can be calculated using a universally recognized equation that relates the integrals, molar masses, and weights of the analyte and the internal standard.[3][6]

Chapter 2: A Self-Validating Experimental Protocol for qNMR

Trust in an analytical result is built upon a protocol that is inherently self-validating. This means incorporating checks and justifications at every stage, from planning to data analysis.

Experimental Workflow: From Vial to Validated Purity

G cluster_0 Part 1: Method Planning & Preparation cluster_1 Part 2: Data Acquisition & Processing cluster_2 Part 3: Calculation & Verification P1 Select Internal Standard (e.g., Maleic Acid) - No signal overlap - High purity - Soluble P2 Accurate Weighing - Microbalance (±0.01 mg) - Analyte (~20 mg) - Standard (~10 mg) P1->P2 Justification: Inert, non-overlapping signals P3 Homogeneous Dissolution - Use Class A glassware - Deuterated Solvent (e.g., DMSO-d6) - Vortex to ensure full dissolution P2->P3 Justification: Accurate mass is critical for calculation A1 NMR Spectrometer Setup - Tune and shim probe - Set acquisition parameters (Long D1 ≥ 5x T1) P3->A1 Transfer to NMR tube A2 Acquire Spectrum - Sufficient scans for S/N > 250:1 - No sample spinning A1->A2 Justification: Ensures full relaxation for accurate integrals D1 Data Processing - Fourier Transform - Phase & Baseline Correction A2->D1 Justification: High S/N minimizes integration error D2 Signal Integration - Integrate well-resolved analyte and standard peaks D1->D2 C1 Apply qNMR Equation - Use masses, MWs, integrals, and proton counts D2->C1 C2 Calculate Purity (%) C1->C2

Caption: Workflow for qNMR purity determination.

Step-by-Step Methodology

1. Method Planning: Selection of the Internal Standard

The choice of internal standard is the most critical decision in designing a qNMR experiment. It must be chemically stable, non-volatile, and possess signals that are sharp and well-resolved from any analyte or solvent signals.[5][6] For the highly polar this compound, Maleic Acid is an excellent choice when using DMSO-d₆ as a solvent. Its vinyl protons appear as a singlet far downfield (~6.0-6.3 ppm), well away from the aliphatic signals of the analyte, and it is available in high, certified purity.

2. Sample Preparation: The Foundation of Accuracy

Garbage in, garbage out. This adage is especially true for quantitative analysis.

  • Weighing: Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 20 mg of this compound into a clean glass vial.[3] In the same vial, weigh approximately 10 mg of the certified Maleic Acid internal standard. Record the masses precisely.

  • Dissolution: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial.[7][8] DMSO-d₆ is chosen for its excellent solvating power for polar molecules and its residual solvent peak does not interfere with signals of interest.

  • Homogenization: Ensure complete dissolution by vortexing the vial. A homogenous solution is critical for acquiring sharp, symmetrical NMR peaks.[7] Any remaining particulate matter should be filtered out.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. The sample height should be between 40-50 mm.[7]

3. Data Acquisition: Optimizing for Quantification

Quantitative accuracy depends on acquiring a spectrum that represents all protons equally.

  • Instrument Setup: Use a well-maintained NMR spectrometer (e.g., 400 MHz or higher). Ensure the probe is properly tuned to the ¹H frequency. Shim the magnetic field on the sample to achieve high homogeneity, which is visible by the sharp, symmetrical shape of the solvent peak.

  • Key Parameters: The single most important acquisition parameter is the relaxation delay (D1) . To ensure all protons have fully returned to their ground state before the next pulse, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. A conservative, safe value for small molecules is a D1 of 30 seconds.

  • Acquisition: Acquire the spectrum with a 90° pulse angle. The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the peak being integrated. It is advisable to acquire the spectrum without sample spinning to avoid spinning sidebands, which can complicate baseline analysis.[6]

4. Data Processing and Purity Calculation

  • Processing: Apply standard Fourier transformation. Carefully phase the spectrum so that all peaks are in pure absorption mode. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Select a well-resolved, singlet peak for both the analyte and the standard for the highest accuracy. For this compound, the singlet corresponding to the -O-CH₂-C(=O)- protons is ideal. For Maleic Acid, integrate the vinyl singlet.

  • Calculation: The purity of the analyte (Panalyte) is calculated with the following formula:

    Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd (%)

    Where:

    • I = Integral area of the signal

    • N = Number of protons generating the signal

    • M = Molar mass

    • m = mass weighed

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard (Maleic Acid)

Chapter 3: Spectrum Deconvolution: Identifying the Analyte and its Impurities

The chemical structure of this compound (C₄H₉NO₃, Molar Mass: 119.12 g/mol ) is key to interpreting its spectrum.[9][10][11]

Structure: HO-CH₂-CH₂-O-CH₂-C(=O)NH₂

Proton Assignment Expected Chemical Shift (ppm, in DMSO-d₆) Multiplicity Integration
-C(=O)NH₂~7.0 - 7.5Broad Singlet2H
-CH₂-OH ~4.5 - 5.0Broad Singlet (t)1H
-O-CH₂ -C(=O)-~3.9 - 4.1Singlet2H
HO-CH₂-CH₂ -O-~3.5 - 3.6Triplet2H
HO-CH₂ -CH₂-O-~3.4 - 3.5Triplet2H

Note: Chemical shifts are estimates and can vary based on concentration and temperature.

Identifying Potential Impurities: A key strength of NMR is its ability to simultaneously detect and quantify impurities, provided they have proton signals.[4] Common impurities could include starting materials (e.g., ethylene glycol, chloroacetamide) or byproducts. For example, residual ethylene glycol would present a distinct singlet around 3.3-3.5 ppm. By integrating impurity signals and comparing them to the analyte or standard signal, their concentration can be determined, offering a complete purity profile in a single experiment.

Chapter 4: A Comparative Analysis: qNMR vs. Orthogonal Techniques

While qNMR is a powerful tool for absolute quantification, a comprehensive validation strategy often employs orthogonal methods—techniques that measure the same attribute via a different physical principle.[12][13][14][15]

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a mobile and stationary phase. For a very polar compound like this compound, standard reversed-phase (e.g., C18) columns struggle to provide adequate retention, often resulting in the analyte eluting in the void volume.[16][17] More specialized techniques are required:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a polar stationary phase and a high organic content mobile phase, providing excellent retention for highly polar compounds.[16][18]

  • Mass Spectrometry (MS) Compatibility: HPLC is commonly coupled with MS, which is unparalleled for identifying unknown impurities by providing accurate mass information.[19]

Comparison Table: Choosing the Right Tool for the Job

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS
Primary Goal Absolute Quantification, Structure ConfirmationSeparation, Relative QuantificationSeparation, Impurity Identification
Need for Analyte Standard No (uses internal standard)[5]Yes (for quantification)No (for identification)
Quantification Principle Signal integral vs. nuclei countUV absorbance vs. concentrationIon count vs. concentration (less precise)
Strengths - Absolute quantification- Non-destructive- Rich structural information- Universal detection (for ¹H)- High separation efficiency- Excellent for resolving isomers- High sensitivity- Unmatched for impurity identification- High sensitivity
Weaknesses - Lower sensitivity than MS- Signal overlap can be an issue- Requires chromophore for UV detection- Quantification requires analyte-specific standard- Quantification can be complex- Ion suppression effects[18]
Best for... Determining absolute purity of the main component.Routine quality control, separating known impurities.Characterizing unknown impurities, stability studies.
Logical Flow for Comprehensive Purity Assessment

Caption: A complementary approach to purity validation.

Conclusion

For determining the absolute purity of this compound, quantitative ¹H NMR spectroscopy stands out as a superior primary method . Its ability to provide direct, accurate quantification without reliance on an identical reference standard makes it an indispensable tool in pharmaceutical and chemical research.[2][4] The protocol detailed here provides a robust, self-validating framework for achieving trustworthy results.

However, for a complete and unassailable purity assessment, especially within a regulatory context, qNMR should be complemented by an orthogonal separation technique like HILIC-MS. This dual approach allows for the confident quantification of the main component via qNMR, while simultaneously separating and identifying any potential impurities with the high sensitivity and specificity of LC-MS. This synergy represents the gold standard in modern analytical science, ensuring the highest degree of confidence in the quality of your materials.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Validation of Impurity Methods, Part II. LCGC. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • This compound | C4H9NO3 | CID 67163. PubChem - NIH. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Labcompare. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Cheméo. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Acetamide, 2-(2-hydroxyethoxy)-. NIST WebBook. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • This compound (C4H9NO3). PubChemLite. [Link]

  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. [Link]

Sources

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for the Quantification of 2-(2-Hydroxyethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities, metabolites, and related substances is paramount. One such compound of interest is 2-(2-Hydroxyethoxy)acetamide, a polar molecule that can emerge as a process-related impurity or a metabolite.[1][2][3][4] The choice of analytical methodology for its quantification is not trivial and carries significant implications for data integrity, process control, and regulatory compliance.

This guide provides an in-depth, objective comparison of two powerful, yet fundamentally different, analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind the methodological choices and to underscore the critical importance of cross-validation. When two distinct methods are employed within a product's lifecycle—for instance, one for routine quality control and another for investigational toxicology—it is essential to demonstrate their equivalence and ensure data continuity. This process of cross-validation is a cornerstone of robust analytical science, guided by principles laid out by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of QC

HPLC is often the primary choice for the quantification of polar, non-volatile compounds like this compound due to its simplicity, robustness, and high throughput. The core principle involves separating the analyte from a mixture as it is carried by a liquid mobile phase through a column packed with a solid stationary phase.

Expertise & Experience: The "Why" Behind the HPLC Method Design

The molecular structure of this compound dictates our analytical strategy. It is a highly polar compound, readily soluble in aqueous media, but lacks a significant UV-absorbing chromophore.[1][9][10] This presents a challenge for detection.

  • The Stationary Phase Choice: A reversed-phase C18 column is the logical starting point. This non-polar stationary phase retains analytes based on their hydrophobicity. To retain a polar compound like ours, a highly aqueous mobile phase is necessary.

  • The Mobile Phase Strategy: A typical mobile phase would consist of water mixed with an organic modifier like acetonitrile or methanol. To ensure consistent peak shape and retention time, the ionization state of any acidic or basic functional groups must be controlled. Although the amide group is neutral, buffering the mobile phase (e.g., with a phosphate buffer at a slightly acidic pH) is good practice to maintain a stable chromatographic environment.[9][11]

  • The Detection Dilemma: The amide bond offers weak UV absorbance at low wavelengths (~200-210 nm).[11][12] While feasible, detection at this low range can be prone to interference from other components in the sample matrix or the mobile phase itself. For this guide, we will utilize UV detection for its accessibility, but one must acknowledge that alternative detectors like Refractive Index (RID) or, ideally, a Mass Spectrometer (LC-MS) would provide greater selectivity and sensitivity.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • This compound reference standard.
  • HPLC-grade water, acetonitrile, and phosphoric acid.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of water in a volumetric flask.
  • Working Standards: Prepare a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with water.
  • Sample Preparation: Dilute the test sample with water to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 98:2 (v/v) 0.05% Phosphoric Acid in Water : Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 205 nm.
  • Run Time: Approximately 10 minutes.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Standard / Dilute Sample Dilute Serial Dilution for Calibration Curve Start->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detector UV Detector (205 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify End End Quantify->End Final Concentration

Caption: General experimental workflow for HPLC analysis.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Confirmation

GC-MS offers unparalleled specificity and sensitivity. It separates compounds in their gaseous phase based on volatility, and the mass spectrometer fragments the molecules, creating a unique "fingerprint" for definitive identification.

Expertise & Experience: The "Why" Behind the GC-MS Method Design

Direct injection of this compound into a GC system is problematic. The molecule's hydroxyl (-OH) and amide (-NH2) groups contain "active hydrogens," which lead to strong intermolecular hydrogen bonding.[13] This results in low volatility and a high affinity for active sites within the GC system, causing poor peak shape (tailing) and potential thermal breakdown.[14][15]

  • The Derivatization Imperative: To overcome these challenges, derivatization is not optional; it is essential.[16] This chemical modification process replaces the active hydrogens with non-polar, thermally stable groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[13]

  • Choosing the Right Reagent: Silylation is a robust and widely used derivatization technique. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is highly effective. It efficiently converts both the hydroxyl and amide protons to trimethylsilyl (TMS) ethers and amides, respectively, producing a single, stable derivative suitable for GC analysis.[14][15] The byproducts of this reaction are neutral and volatile, preventing interference with the analysis.

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.
  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • This compound reference standard.
  • Derivatization reagent: BSTFA with 1% TMCS.
  • Anhydrous solvent (e.g., Acetonitrile or Pyridine).

2. Standard and Sample Preparation:

  • Standard/Sample Aliquot: Place a known amount of the dried sample residue or standard into a reaction vial.
  • Derivatization: a. Add 100 µL of anhydrous acetonitrile to dissolve the residue. b. Add 100 µL of BSTFA + 1% TMCS. c. Tightly cap the vial and heat at 70 °C for 45 minutes.[14] d. Allow the vial to cool to room temperature.
  • Calibration Standards: Prepare calibration standards by derivatizing known amounts of the reference standard using the same procedure.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (or split, depending on concentration), 1 µL injection.
  • Oven Temperature Program:
  • Initial: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • MS Mode: Full Scan (e.g., m/z 40-500) for identification and method development. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte is recommended for maximum sensitivity.
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Aliquot of Sample/Standard Deriv Add BSTFA + 1% TMCS Heat at 70°C Start->Deriv Cool Cool to Room Temp Deriv->Cool GC GC System (DB-5ms Column) Cool->GC MS Mass Spectrometer (EI Source) GC->MS TIC Generate Total Ion Chromatogram MS->TIC Quantify Quantify using SIM & Calibration Curve TIC->Quantify End End Quantify->End Final Concentration

Caption: The mandatory derivatization step in the GC-MS workflow.

Pillar 3: The Cross-Validation Bridge - Ensuring Method Concordance

The objective of cross-validation is to demonstrate that the two developed methods, despite their different principles, produce equivalent and reliable data.[7][8] This is not merely a comparison but a rigorous validation process guided by ICH Q2(R1) principles.[5][17][18]

Trustworthiness: Key Validation Parameters for Comparison

The following parameters must be assessed for both methods using the same batches of samples or spiked standards. Acceptance criteria should be pre-defined in a validation protocol.

Validation ParameterHPLC-UVGC-MSPurpose
Specificity Demonstrated by peak purity analysis and lack of interference at the analyte's retention time from blank and placebo samples.Inherently high. Confirmed by the unique mass spectrum and retention time of the derivatized analyte.To ensure the signal is solely from the analyte of interest.
Linearity A linear plot of peak area vs. concentration.A linear plot of the peak area of a specific ion vs. concentration.To establish a direct relationship between response and concentration.
Accuracy Measured by spike recovery at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration).Measured by spike recovery using the same concentration levels.To determine the closeness of the measured value to the true value.
Precision Assessed as Repeatability (%RSD of multiple injections) and Intermediate Precision (%RSD across different days/analysts).Assessed similarly to HPLC.To measure the method's variability.
LOQ/LOD Determined based on signal-to-noise ratio (typically 10:1 for LOQ).Determined based on signal-to-noise ratio of the primary quantifier ion.To define the lower limits of reliable measurement.
Data Presentation: A Comparative Summary of Performance

(Note: The following data are illustrative to demonstrate a typical outcome.)

ParameterHPLC-UV MethodGC-MS (SIM) MethodAcceptance Criteria
Linearity Range 10 - 500 µg/mL0.5 - 100 µg/mL-
Correlation Coeff. (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 1.5%< 2.0%≤ 2.0%
Limit of Quantitation (LOQ) 10 µg/mL0.5 µg/mLDefined by need
Visualization: The Cross-Validation Process

CrossValidation cluster_methods Method Development & Validation cluster_comparison Direct Comparison cluster_analysis Data Analysis & Acceptance HPLC HPLC-UV Method Validation Samples Prepare Identical Sample Sets (n≥3) GCMS GC-MS Method Validation Analyze_H Analyze via HPLC Samples->Analyze_H Analyze_G Analyze via GC-MS Samples->Analyze_G Results_H HPLC Results Analyze_H->Results_H Results_G GC-MS Results Analyze_G->Results_G Stats Statistical Comparison (e.g., t-test, % Difference) Results_H->Stats Results_G->Stats Accept Results are Equivalent (Within Acceptance Criteria) Stats->Accept

Sources

A Comparative Guide to Emerging Non-Toxic Cryoprotectants for Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cell therapy, regenerative medicine, and fundamental biological research, the ability to cryopreserve living cells ex vivo without compromising their viability and function is paramount. For decades, dimethyl sulfoxide (DMSO) has been the cornerstone cryoprotectant, a reliable agent that has enabled countless scientific breakthroughs.[1][2] However, the field is at a critical inflection point. The known cytotoxicity of DMSO and its potential to alter cellular function post-thaw present significant hurdles, particularly for clinical applications where patient safety and therapeutic efficacy are non-negotiable.[3][4]

This guide provides a comprehensive comparison of traditional DMSO-based cryopreservation media with emerging, less toxic alternatives. We will delve into the mechanisms of cryoinjury, explore the properties of various cryoprotective agents (CPAs), and present a framework for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their cryopreservation protocols and embrace the next generation of cryoprotectants.

The Double-Edged Sword of Cryopreservation: Understanding Cryoinjury

Cryopreservation aims to halt biological time by vitrifying cells at cryogenic temperatures, typically in liquid nitrogen (-196°C).[4] The primary challenge is managing the phase transition of water from liquid to solid. The formation of ice crystals, both intracellularly and extracellularly, is the principal cause of cell death.[5]

Key Mechanisms of Cryoinjury:

  • Intracellular Ice Formation: Rapid cooling rates can trap water inside the cell, leading to the formation of ice crystals that physically rupture organelles and the cell membrane.

  • Osmotic Stress: As extracellular ice forms, solutes in the remaining unfrozen liquid become concentrated, creating a hypertonic environment. This draws water out of the cells, causing severe dehydration and shrinkage.

  • Ice Recrystallization: During thawing or temperature fluctuations, small, less harmful ice crystals can merge into larger, highly damaging crystals.[6][7][8][9] This process is a major factor in reduced cell viability post-thaw.[6][8]

Cryoprotective agents (CPAs) are essential to mitigate these effects. They are broadly categorized as intracellular (penetrating) and extracellular (non-penetrating).[10] Intracellular CPAs like DMSO and glycerol replace water within the cell, reducing the amount of ice formed and lowering the freezing point.[5][11] Extracellular CPAs, such as sucrose and trehalose, form a protective glassy shell around the cell, preventing dehydration and stabilizing the membrane.[5][12]

The Gold Standard: Dimethyl Sulfoxide (DMSO)

DMSO is a small, membrane-permeating molecule that has been the most effective and widely used CPA for decades.[1][2][3] Its primary mechanism involves colligatively lowering the freezing point of water and preventing the formation of large ice crystals.[3][9]

Advantages of DMSO:

  • High Efficacy: Proven to be effective for a wide variety of cell types, including stem cells and immune cells.[2][10]

  • Extensive Historical Data: A vast body of literature supports its use, providing well-established protocols.

Disadvantages and Clinical Concerns:

  • Cytotoxicity: DMSO is toxic to cells at room temperature and at concentrations typically used for cryopreservation (5-10%).[3][4][12] This toxicity can manifest as reduced cell viability, impaired function, and altered gene expression.[3]

  • Patient-Related Side Effects: For cell therapies, residual DMSO in the final product can cause adverse reactions in patients, ranging from mild (nausea, headache) to severe (cardiovascular and respiratory distress).[4][13]

  • Post-Thaw Manipulation: The need to wash cells to remove DMSO post-thaw adds complexity to protocols, can lead to cell loss, and is a logistical challenge in clinical settings.

The Rise of a New Generation: DMSO-Free Alternatives

The drive to develop safer and more effective cell therapies has spurred intensive research into DMSO alternatives. These emerging CPAs often leverage mechanisms inspired by nature, such as the strategies used by organisms that survive in sub-zero environments.[14][15]

Sugars and Sugar Alcohols (e.g., Trehalose, Sucrose, Glycerol)

These molecules are often found in organisms that can withstand extreme dehydration or freezing.[2]

  • Mechanism of Action: Primarily acting as extracellular CPAs, sugars like trehalose and sucrose stabilize cell membranes and proteins by forming a viscous, glassy matrix during freezing.[5][12] This process, known as vitrification, prevents ice crystal formation and protects cellular structures. Trehalose, a non-reducing disaccharide of glucose, is particularly noted for its stability and effectiveness.[2] Glycerol is a penetrating CPA that, like DMSO, reduces intracellular ice formation but is generally considered less toxic for many cell types.[5][16]

  • Performance: Sugars are often used in combination with lower, less toxic concentrations of DMSO (e.g., 2.5%) to achieve high cell viability.[17] Studies have shown that combining trehalose with a low concentration of DMSO can significantly improve the survival of umbilical cord blood stem cells compared to higher DMSO concentrations alone.[17] However, some cell types, like human mesenchymal stem cells (hMSCs), may not survive well with glycerol alone.[16]

Polymeric Cryoprotectants (e.g., Polyampholytes, Polyvinyl Alcohol)

Inspired by natural antifreeze proteins found in polar fish, synthetic polymers are a promising new class of CPAs.[13][18]

  • Mechanism of Action: A key property of these polymers is their potent Ice Recrystallization Inhibition (IRI) activity.[6][8][18] They adsorb to the surface of small ice crystals, preventing them from growing into larger, more damaging ones during thawing.[6][18] Polyampholytes, which contain both positive and negative charges, are thought to interact with and stabilize the cell membrane.[4][5]

  • Performance: Research has demonstrated that certain polymers can enable the cryopreservation of various cell types with significantly reduced or even no DMSO.[5][18] For instance, synthetic peptoid polymers have been shown to be as effective as 10% DMSO in preserving bone marrow engraftment in mice, while being non-toxic.[13] These macromolecules offer a fundamentally different approach, focusing on controlling ice structure rather than colligatively lowering the freezing point.

Comparative Performance Summary

The choice of cryopreservation medium is highly dependent on the specific cell type and the downstream application. The following table synthesizes data from various studies to provide a general comparison of different cryoprotectant strategies.

Cryopreservation MediumKey ComponentsPrimary Mechanism(s)Typical Post-Thaw ViabilityKey AdvantagesKey Disadvantages
Standard DMSO Medium 5-10% DMSO, Serum/ProteinIntracellular CPA, Freezing point depression70-90%High efficacy, Widely establishedCytotoxicity, Patient side effects, Requires washing
Low DMSO + Sugars 2-5% DMSO, Trehalose/SucroseCombined intracellular & extracellular protection, Membrane stabilization70-85%[17]Reduced toxicity, Improved stabilityMay not be optimal for all cell types, Still contains DMSO
Glycerol-Based Medium 5-20% GlycerolIntracellular CPAHighly variable (Poor for hMSCs[16])Lower toxicity than DMSOInconsistent performance across cell types
Polymer-Based (DMSO-Free) Polyampholytes, PeptoidsIce Recrystallization Inhibition (IRI), Membrane stabilization60-80% (and improving)[13]Non-toxic, Eliminates need for washingNewer technology, Less established, Performance can be cell-type specific
Multi-Component Osmolyte Solutions Sugars, Sugar alcohols, Small moleculesOsmotic balance, Less toxic cryoprotectionComparable to DMSO[3]Non-toxic, Preserves cell function and size better than DMSO[3]Still under development, requires optimization for different cells

Experimental Protocol: A Framework for Validating Novel Cryoprotectants

To ensure scientific integrity and trustworthiness, any new cryopreservation protocol must be rigorously validated. This section provides a detailed, step-by-step methodology for comparing a novel cryoprotectant (Test CPA) against a standard 10% DMSO control.

Objective: To assess the efficacy of a Test CPA medium compared to a standard 10% DMSO medium for the cryopreservation of a specific adherent cell line (e.g., Mesenchymal Stem Cells - MSCs).
Materials:
  • Healthy, log-phase MSC cultures

  • Basal culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Control Cryomedium: 90% FBS, 10% DMSO

  • Test Cryomedium: Basal medium, serum/protein source, and optimized concentration of Test CPA

  • Cryovials

  • Controlled-rate freezer or isopropanol freezing container (e.g., "Mr. Frosty")

  • 37°C water bath

  • Hemocytometer or automated cell counter

  • Trypan Blue stain

  • Multi-well plates for post-thaw culture

  • Reagents for viability/cytotoxicity assay (e.g., Calcein-AM and Ethidium Homodimer-1 for Live/Dead staining)[19][20]

  • Reagents for functional assay (e.g., differentiation media for MSCs)

Methodology:

Part 1: Cell Preparation and Freezing

  • Harvest Cells: Culture MSCs to ~80% confluency. Wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium.

  • Cell Count and Viability: Perform a cell count using a hemocytometer and Trypan Blue to determine the initial cell number and viability. Viability should be >95%.

  • Resuspend for Freezing: Centrifuge the cell suspension and resuspend the cell pellet in the appropriate pre-chilled (4°C) cryomedium (either Control or Test) to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Controlled Freezing: Place the cryovials into a controlled-rate freezer programmed to cool at -1°C/minute to -80°C. Alternatively, place vials in an isopropanol-filled freezing container and place the container in a -80°C freezer overnight.

    • Causality Note: A slow cooling rate of -1°C/minute is critical.[2] It allows for gradual cell dehydration, preventing the formation of lethal intracellular ice.

  • Long-Term Storage: Transfer the frozen vials to a liquid nitrogen vapor phase storage tank.

Part 2: Thawing and Post-Thaw Analysis

  • Rapid Thawing: Retrieve a vial from storage and immediately place it in a 37°C water bath. Agitate gently until only a small ice crystal remains.

    • Causality Note: Rapid thawing is crucial to prevent ice recrystallization, where small ice crystals fuse into larger, damaging ones.[2]

  • Dilution and Washing: Aseptically transfer the thawed cell suspension into a centrifuge tube containing 10 mL of pre-warmed complete culture medium. Centrifuge to pellet the cells.

    • Self-Validating Step: This step removes the CPA, which is toxic at warmer temperatures. Comparing cell loss at this stage between the Control and Test groups is an early performance indicator.

  • Post-Thaw Viability (Timepoint 0h): Resuspend the cell pellet in a known volume of medium and immediately perform a cell count and viability assessment using Trypan Blue. Calculate the total viable cell recovery.

  • Post-Thaw Culture and Assessment (Timepoints 24h, 48h):

    • Plate the remaining viable cells at a defined density in multi-well plates.

    • At 24 hours post-thaw, assess cell attachment and morphology via microscopy. Perform a Live/Dead viability assay using Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).[19][20]

    • Critical Insight: Assessing viability only at 0 hours can be misleading.[19][20] Cells may appear intact immediately post-thaw but undergo apoptosis hours later. Evaluating cells at 24 and 48 hours provides a more accurate picture of cryopreservation success.[19][20]

  • Functional Assessment: After 48-72 hours of recovery culture, assess a key cell-specific function. For MSCs, this would involve replacing the culture medium with differentiation media (e.g., osteogenic or adipogenic) and culturing for 14-21 days to confirm their multipotent differentiation capacity.

Visualizing the Process and Principles

A clear understanding of the experimental workflow and the underlying principles of cryoprotection is essential.

G cluster_prep Part 1: Preparation & Freezing cluster_thaw Part 2: Thawing & Analysis Harvest Harvest & Count Log-Phase Cells Resuspend Resuspend Cells in Chilled Cryomedia (Control vs. Test) Harvest->Resuspend Aliquot Aliquot 1mL into Cryovials Resuspend->Aliquot Freeze Controlled Rate Freezing (-1°C / min to -80°C) Aliquot->Freeze Store Transfer to LN2 Storage Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Long-Term Storage Wash Dilute & Wash to Remove CPA Thaw->Wash Assess0h Assess Viability & Recovery (Timepoint 0h) Wash->Assess0h Culture Plate Cells for Post-Thaw Culture Assess0h->Culture Assess24h Assess Attachment & Viability (Timepoint 24h) Culture->Assess24h AssessFunc Assess Cell-Specific Function (e.g., Differentiation) Assess24h->AssessFunc

Caption: Experimental workflow for comparing cryoprotectant performance.

G cluster_injury Cryoinjury Pathways cluster_protection Cryoprotectant Mechanisms Ice Ice Crystal Formation (Intra- & Extracellular) Osmotic Osmotic Stress (Cell Dehydration) Recrystal Ice Recrystallization (During Thaw) CPA_Intra CPA_Intra Cryopreservation Cell Cryopreservation Challenge CPA_Intra->Cryopreservation Mitigates CPA_Extra CPA_Extra CPA_Extra->Cryopreservation Mitigates CPA_IRI CPA_IRI CPA_IRI->Cryopreservation Mitigates Cryopreservation->Ice Leads to Cryopreservation->Osmotic Leads to Cryopreservation->Recrystal Leads to

Caption: Mechanisms of cryoinjury and cryoprotection.

Conclusion and Future Directions

The era of relying solely on DMSO for cell cryopreservation is evolving. While it remains a powerful and effective tool, its limitations, particularly for clinical-grade cell products, are a significant bottleneck. The development of multi-component, low-toxicity, or completely DMSO-free cryopreservation media represents a critical advancement for the fields of cell therapy and regenerative medicine.[3]

Emerging strategies focusing on ice recrystallization inhibition and biomimetic stabilization offer promising paths toward preserving not just the viability, but the full functionality of cells post-thaw. As research continues, we can anticipate the advent of "designer" cryopreservation media, tailored to the unique physiological needs of specific cell types. The rigorous, multi-faceted validation protocol outlined in this guide provides a robust framework for researchers to confidently adopt and implement these next-generation solutions, ultimately accelerating the translation of cell-based therapies from the laboratory to the clinic.

References

  • Biobanking Science: New Non-Toxic Cryoprotectant Solutions. (2018). ISBER. [Link]

  • Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells. (n.d.). PubMed. [Link]

  • Dimethyl sulfoxide: alternatives and improvements for regenerative medicine. (2020). RegMedNet. [Link]

  • Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. (2022). Frontiers in Immunology. [Link]

  • Designing ice recrystallization inhibitors: from antifreeze (glyco)proteins to small molecules. (n.d.). Royal Society of Chemistry. [Link]

  • Do you know of a DMSO free cryoprotectant that is good for freezing tissue samples?. (n.d.). ABM. [Link]

  • Do Inhibition Studies of Ice Crystallization Indicate Cryoprotectant Efficacy?. (2021). ACS Omega. [Link]

  • What do you think about alternatives to DMSO for cell therapy applications?. (n.d.). ABM. [Link]

  • A Review of Cryopreservation of Cells by Ice Recrystallization Inhibitors (IRIs). (2022). Medical Research Archives. [Link]

  • Preserving Cell and Gene Therapies Without Using Toxins. (2022). Technology Networks. [Link]

  • Calixarene-based cryoprotectants for ice recrystallization inhibition and cell cryopreservation. (2023). Journal of Materials Chemistry B. [Link]

  • Ice-recrystallization inhibiting polymers protect proteins against freeze-stress and enable glycerol-free cryostorage. (2018). Nature Communications. [Link]

  • Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. (2020). Biomacromolecules. [Link]

  • Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. (2020). National Institutes of Health. [Link]

  • Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. (2022). International Journal of Molecular Sciences. [Link]

  • Top 6 Brands of Cryopreservation Media in the World. (2024). YOCON Cell Therapy Specialists. [Link]

  • A promising new antifreeze for safer cryopreservation of cells. (n.d.). PHC Holdings Corporation. [Link]

  • New Cryoprotectants for Cell Therapies. (2022). ResearchGate. [Link]

  • Cryopreservation: An Overview of Principles and Cell-Specific Considerations. (2017). National Institutes of Health. [Link]

  • Chemical approaches to cryopreservation. (2022). Nature Reviews Chemistry. [Link]

  • Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood. (2016). Stem Cells International. [Link]

Sources

A Head-to-Head Comparison of 2-(2-Hydroxyethoxy)acetamide from Leading Chemical Suppliers: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

For scientists engaged in pharmaceutical research and drug development, the selection of high-purity excipients is a critical step that can significantly impact the stability, efficacy, and safety of the final drug product. 2-(2-Hydroxyethoxy)acetamide, a versatile hydrophilic compound, is increasingly being explored for its potential as a solubilizing agent, cryoprotectant, and stabilizer in biopharmaceutical formulations. However, not all sources of this critical raw material are created equal. Variations in purity, impurity profiles, and physical properties among suppliers can lead to unforeseen challenges in formulation development and manufacturing.

This in-depth technical guide provides a comprehensive comparison of this compound from three hypothetical, yet representative, major chemical suppliers: Supplier A , Supplier B , and Supplier C . Through a series of rigorous analytical tests and a performance evaluation in a relevant biopharmaceutical application, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make an informed decision when sourcing this important excipient.

Supplier Specifications: A First Look at Quality

A thorough evaluation of a chemical raw material begins with a careful review of the supplier's Certificate of Analysis (CoA). The CoA provides key information about the purity, identity, and physical properties of the material. Below is a comparative summary of the specifications for this compound as provided by our three suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 98.0%
Identity (FTIR) Conforms to ReferenceConforms to ReferenceConforms to Reference
Water Content (Karl Fischer) ≤ 0.2%≤ 0.5%≤ 1.0%
Melting Point 82-86 °C81-87 °C80-88 °C
Appearance White crystalline powderWhite to off-white powderWhite to yellowish powder
Residue on Ignition ≤ 0.1%≤ 0.2%Not Specified

Initial Assessment: Based on the provided specifications, Supplier A presents the highest purity product with the tightest control over water content and a low residue on ignition. Supplier B offers a slightly lower purity grade, while Supplier C provides a product with a broader specification range, which may be suitable for less critical applications.

Head-to-Head Analytical Characterization

To move beyond the paper specifications, we conducted a series of head-to-head analytical tests on samples procured from each supplier. These tests are designed to provide a more detailed and objective comparison of the chemical and physical properties of the this compound from each source.

Purity and Impurity Profiling by HPLC-UV

Causality Behind Experimental Choice: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify the main component and any process-related impurities. A high-purity excipient with a well-defined and consistent impurity profile is crucial for ensuring reproducible formulation performance and minimizing the risk of adverse interactions with the active pharmaceutical ingredient (API).

Experimental Protocol: A reversed-phase HPLC method was developed and validated for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in water

Data Summary:

SupplierPurity (Area %)Number of Impurities > 0.05%Major Impurity (Area %)
Supplier A 99.8%10.12%
Supplier B 99.2%30.45%
Supplier C 98.5%50.88%

Interpretation of Results: The HPLC analysis confirms the purity hierarchy suggested by the supplier specifications. Supplier A's material is exceptionally pure with only one minor impurity. Supplier B shows a higher number of impurities, with one at a notable concentration. Supplier C's product has the lowest purity and a more complex impurity profile. For sensitive biopharmaceutical formulations, the higher impurity load in Supplier C's material could pose a risk to protein stability.[1][2]

Water Content by Karl Fischer Titration

Causality Behind Experimental Choice: this compound is a hygroscopic compound, meaning it can readily absorb moisture from the atmosphere.[3] Water content is a critical quality attribute for excipients as it can affect the stability of moisture-sensitive APIs, influence powder flow during manufacturing, and impact the final concentration of the excipient in solution. Karl Fischer titration is the gold standard for accurate water determination in pharmaceuticals.[4][5]

Experimental Protocol: A coulometric Karl Fischer titrator was used to determine the water content of the samples.

  • Reagent: Anhydrous methanol and a commercial Karl Fischer reagent

  • Sample Size: Approximately 100 mg, accurately weighed

  • Method: The sample was dissolved in the anhydrous methanol and titrated to the endpoint.

Data Summary:

SupplierWater Content (%)
Supplier A 0.15%
Supplier B 0.42%
Supplier C 0.89%

Interpretation of Results: The Karl Fischer titration results align with the supplier specifications and highlight the superior control of Supplier A over the moisture content of their product. The higher water content in the materials from Suppliers B and C could be a concern for formulations where water activity needs to be minimized.

Thermal Analysis by DSC and TGA

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide insights into the physical properties of a material.[6][7] DSC can determine the melting point and detect any polymorphic forms, while TGA measures weight loss as a function of temperature, which is useful for assessing thermal stability and the presence of volatile impurities.[8][9]

Experimental Protocol:

  • DSC: Samples were heated from 25°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere.

  • TGA: Samples were heated from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

Data Summary:

SupplierMelting Onset (°C)Decomposition Onset (°C)
Supplier A 83.5°C210°C
Supplier B 82.8°C205°C
Supplier C 81.9°C198°C

Interpretation of Results: All three materials show a sharp melting endotherm, indicating a crystalline structure. Supplier A's material has the highest and sharpest melting point, which is often indicative of higher purity. The TGA results show that all materials are stable well above typical processing temperatures. However, the lower decomposition onset for Supplier C's material might suggest the presence of less stable impurities.

Identity Confirmation by FTIR

Causality Behind Experimental Choice: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for confirming the identity of a chemical compound by analyzing its unique pattern of infrared absorption.[10]

Experimental Protocol: The FTIR spectra of the samples were obtained using an attenuated total reflectance (ATR) accessory.

Interpretation of Results: The FTIR spectra of all three samples were consistent with the known spectrum of this compound, confirming the identity of the material from each supplier.

Performance in a Biopharmaceutical Application: A Case Study in Protein Stabilization

Causality Behind Experimental Choice: To assess the real-world impact of the observed differences in quality, we evaluated the performance of this compound from each supplier as a cryoprotectant for a model protein, Bovine Serum Albumin (BSA), during freeze-thaw cycling. The ability to protect proteins from aggregation and degradation during freezing and thawing is a critical function for excipients in many biopharmaceutical formulations.[1][2]

Experimental Protocol: A solution of BSA (10 mg/mL) in phosphate-buffered saline (PBS) was prepared. This compound from each supplier was added to the BSA solution to a final concentration of 5% (w/v). A control solution with no added excipient was also prepared. The solutions were subjected to five freeze-thaw cycles (-80°C to 25°C). After the final cycle, the solutions were analyzed for protein aggregation by size-exclusion chromatography (SEC-HPLC).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycling cluster_analysis Analysis BSA_prep Prepare 10 mg/mL BSA in PBS Excipient_prep Add 5% (w/v) this compound (from Suppliers A, B, and C) BSA_prep->Excipient_prep Control_prep Prepare BSA in PBS (Control) BSA_prep->Control_prep Freeze Freeze at -80°C Excipient_prep->Freeze Control_prep->Freeze Thaw Thaw at 25°C Freeze->Thaw Cycle Repeat 5 times Thaw->Cycle SEC_HPLC Size-Exclusion Chromatography (SEC-HPLC) Thaw->SEC_HPLC Cycle->Freeze Aggregation Quantify Soluble Aggregates SEC_HPLC->Aggregation

Caption: Workflow for evaluating cryoprotectant efficacy.

Data Summary:

SampleSoluble Aggregates (%)
Control (No Excipient) 15.2%
Supplier A 2.1%
Supplier B 4.5%
Supplier C 8.9%

Interpretation of Results: The results clearly demonstrate the cryoprotective effect of this compound. More importantly, they reveal a significant performance difference between the suppliers. The material from Supplier A provided the best protection against freeze-thaw-induced aggregation, followed by Supplier B. The higher level of aggregation observed with Supplier C's material suggests that the lower purity and higher impurity content may negatively impact its performance as a protein stabilizer.[1][2]

Conclusion and Recommendations

This comprehensive evaluation of this compound from three different suppliers highlights the critical importance of rigorous analytical testing and performance evaluation in the selection of pharmaceutical excipients. While all three suppliers provided material that met their stated specifications, our head-to-head comparison revealed significant differences in purity, impurity profiles, and, most critically, performance in a relevant biopharmaceutical application.

Key Findings:

  • Supplier A consistently demonstrated the highest quality material with superior purity, low water content, and the best performance as a cryoprotectant.

  • Supplier B provided a product of acceptable quality, though with a higher impurity load and consequently, a reduced, yet still significant, cryoprotective effect.

  • Supplier C 's material, while meeting its broader specifications, showed the lowest purity and a more complex impurity profile, which correlated with a significantly diminished ability to protect the model protein from aggregation.

Recommendations for Researchers and Formulation Scientists:

  • Look beyond the CoA: While the Certificate of Analysis is a valuable starting point, it should not be the sole basis for supplier selection. Independent analytical verification is essential.

  • Consider the application: The required purity and quality of an excipient are dictated by its intended use. For sensitive biopharmaceutical formulations where excipient performance is critical, a higher purity grade from a reputable supplier is a prudent investment.

  • Performance testing is paramount: The ultimate measure of an excipient's quality is its performance in the final formulation. Application-specific testing, such as the protein stabilization study conducted here, is invaluable for de-risking formulation development.

By adopting a data-driven and scientifically rigorous approach to excipient qualification, researchers and drug development professionals can enhance the robustness of their formulations, improve product quality, and ultimately, accelerate the delivery of safe and effective medicines to patients.

References

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]

  • Wang, W., Ignatius, A. A., & Thakkar, S. V. (2014). Impact of residual impurities and contaminants on protein stability. Journal of Pharmaceutical Sciences, 103(5), 1315-1330.
  • PubMed. (2014). Impact of residual impurities and contaminants on protein stability. Retrieved from [Link]

  • Larsson, W., & Cedergren, A. (2009).
  • NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • NETZSCH. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Longdom Publishing. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Retrieved from [Link]

  • PubMed Central. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018211454A2 - Cryoprotectant and/or cryopreservant composition, methods and uses thereof.
  • SciSpace. (n.d.). Cryoprotectants and Their Usage in Cryopreservation Process. Retrieved from [Link]

  • Google Patents. (n.d.). US20050038096A1 - Parenteral and oral formulations of benzimidazoles.
  • ResearchGate. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • PRODI - Ruhr-Universität Bochum. (2010). Fourier Transform Infrared (FTIR) Spectroscopy. In: Encyclopedia of Life Sciences (ELS). Retrieved from [Link]

  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • BioProcess International. (2015). Stress and Protein Instability During Formulation and Fill/Finish Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Residual Impurities and Contaminants on Protein Stability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Retrieved from [Link]

Sources

A Comparative Guide to the Long-Term Stability of Cryoprotectants: Evaluating 2-(2-Hydroxyethoxy)acetamide Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the long-term stability of cryopreservation reagents is not merely a matter of convenience but a cornerstone of reproducible and reliable outcomes. The integrity of cryopreserved biological materials, from cell lines to complex tissues, is intrinsically linked to the chemical stability of the cryoprotectants used. This guide provides an in-depth comparison of the long-term stability of a novel cryoprotectant, 2-(2-Hydroxyethoxy)acetamide, with established alternatives such as Dimethyl Sulfoxide (DMSO), Glycerol, and Trehalose. We will delve into the known stability profiles of these common agents, infer the potential stability of this compound based on its chemical structure, and present a comprehensive experimental framework for its long-term stability assessment.

The Critical Role of Cryoprotectant Stability in Long-Term Storage

Cryoprotective agents (CPAs) are indispensable for mitigating the cellular damage induced by freezing and thawing.[1] However, the chemical integrity of these agents over extended storage periods is a critical factor that is often overlooked. Degradation of CPAs can lead to a cascade of detrimental effects, including:

  • Loss of Cryoprotective Efficacy: Degradation products may lack the ability to prevent ice crystal formation or stabilize cell membranes, leading to decreased post-thaw viability and functionality.

  • Increased Cytotoxicity: The breakdown products of CPAs can be more toxic than the parent compound, directly impacting cell health upon thawing and removal of the cryoprotectant.[2]

  • Alteration of pH and Osmolality: The chemical degradation of a CPA can alter the pH and osmolality of the cryopreservation medium, introducing additional stress on the preserved cells.

  • Introduction of Impurities: Degradation introduces unknown variables into the system, compromising experimental reproducibility and potentially affecting the safety and efficacy of cell-based therapies.

Therefore, a thorough understanding of the long-term stability of a cryoprotectant is paramount for ensuring the quality and reliability of cryopreserved samples.

Established Cryoprotectants: A Review of Their Long-Term Stability

The stability of commonly used cryoprotectants has been a subject of extensive research. Here, we summarize the known stability profiles of DMSO, Glycerol, and Trehalose.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly effective, cell-permeating cryoprotectant that has been a staple in cryobiology for decades.[3] While effective, its stability and potential for degradation are important considerations.

  • Degradation Pathways: DMSO can degrade under certain conditions, particularly in the presence of oxidizing agents or at elevated temperatures, to form dimethyl sulfone (DMSO2) and dimethyl sulfide (DMS). While generally stable at room temperature and cryogenic temperatures, long-term storage in aqueous solutions, especially if not properly deoxygenated, can lead to slow oxidation.

  • Toxicity of Degradants: While DMSO itself exhibits dose-dependent cytotoxicity, its degradation products can also be problematic.[4]

  • Long-Term Storage: For optimal stability, DMSO solutions should be stored in tightly sealed containers, protected from light, and at controlled room temperature or refrigerated. For long-term cryopreservation, the stability of DMSO at cryogenic temperatures (e.g., in liquid nitrogen) is considered excellent.[5]

Glycerol

Glycerol is a non-toxic, cell-permeating cryoprotectant widely used for the cryopreservation of various cell types, including red blood cells and sperm.[5][6]

  • Degradation Pathways: Glycerol is chemically stable under typical storage conditions. However, at elevated temperatures and in the presence of certain catalysts, it can undergo dehydration to form acrolein, a toxic aldehyde. In aqueous solutions, microbial growth can be a concern if not stored under sterile conditions.

  • Long-Term Storage: Glycerol solutions are stable for years when stored in well-sealed containers at room temperature and protected from light and microbial contamination. At cryogenic temperatures, its chemical stability is not a concern.

Trehalose

Trehalose is a non-reducing disaccharide that acts as a non-permeating cryoprotectant, primarily protecting the outer cell membrane.[1]

  • Degradation Pathways: As a non-reducing sugar, trehalose is highly resistant to hydrolysis compared to other disaccharides like sucrose. This intrinsic stability is a key advantage for long-term storage. It is stable over a wide pH range and at elevated temperatures.

  • Long-Term Storage: Trehalose solutions are exceptionally stable and can be stored for extended periods at room temperature without significant degradation. Its stability makes it an excellent candidate for long-term biopreservation.

This compound: An Assessment of Potential Long-Term Stability

Direct, long-term stability data for this compound as a cryoprotectant is not yet widely available in peer-reviewed literature. However, we can infer its potential stability by examining its chemical structure, which contains an amide and an ether linkage.

  • Potential Degradation Pathways:

    • Amide Hydrolysis: The acetamide group could be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-(2-hydroxyethoxy)acetic acid and ammonia.[7] The rate of hydrolysis is expected to be slow at neutral pH and low temperatures.

    • Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions and high temperatures, which are not typical for cryopreservation storage.

    • Oxidation: The hydroxyl group could be susceptible to oxidation, although this is less likely to be a primary degradation pathway under proper storage conditions.

Based on this analysis, the primary stability concern for this compound in long-term storage is likely the hydrolysis of the amide bond. The rate of this hydrolysis will be highly dependent on the pH of the solution and the storage temperature.

A Proposed Experimental Framework for Comparative Long-Term Stability Studies

To rigorously evaluate the long-term stability of this compound in comparison to DMSO, glycerol, and trehalose, a comprehensive stability study is required. The following protocol outlines a scientifically sound approach for such an investigation.

Experimental Design

A long-term, real-time stability study should be conducted according to ICH guidelines Q1A(R2). An accelerated stability study can also be performed to provide an early indication of stability.[2]

  • Cryoprotectant Solutions: Prepare solutions of this compound, DMSO, glycerol, and trehalose at relevant concentrations (e.g., 10% w/v) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Storage Conditions:

    • Long-Term: Store aliquots of each solution at -196°C (liquid nitrogen), -80°C, -20°C, 4°C, and 25°C.

    • Accelerated: Store aliquots at 40°C/75% RH.

  • Time Points:

    • Long-Term: Analyze samples at 0, 3, 6, 12, 24, and 36 months.

    • Accelerated: Analyze samples at 0, 1, 3, and 6 months.

Analytical Methodologies

A suite of analytical techniques should be employed to monitor the stability of the cryoprotectants.

dot

Workflow for Comparative Cryoprotectant Stability Assessment A Cryoprotectant Solution Preparation B Initial Analysis (T=0) (HPLC, NMR, MS, pH, Osmolality) A->B Characterize initial state C Long-Term Storage (-196°C, -80°C, -20°C, 4°C, 25°C) B->C Store for long-term D Accelerated Storage (40°C/75% RH) B->D Store for accelerated E Time Point Sampling C->E Sample at intervals D->E Sample at intervals F Analytical Testing (HPLC, NMR, MS, pH, Osmolality) E->F Analyze samples G Data Analysis and Comparison F->G Compile and compare data H Stability Profile and Shelf-Life Determination G->H Conclude stability

Caption: Workflow for the comparative long-term stability assessment of cryoprotectants.

1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of this analysis.[8]

  • Objective: To quantify the parent cryoprotectant and detect any degradation products.

  • Method:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, with a suitable buffer to maintain pH.

    • Detection: UV detector at a wavelength where the cryoprotectant and potential degradation products absorb. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

    • Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[9] This involves subjecting the solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to resolve the parent peak from all degradation product peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify degradation products.[10][11][12]

  • Objective: To identify the chemical structure of any degradation products and to quantify changes in the parent compound.

  • Method:

    • ¹H and ¹³C NMR spectra of the samples will be acquired at each time point.

    • Comparison of the spectra over time will reveal the appearance of new signals corresponding to degradation products.

    • Quantitative NMR (qNMR) can be used for accurate quantification of the parent compound and its degradants.

3. Mass Spectrometry (MS)

MS is a highly sensitive technique for the detection and identification of impurities and degradation products.[13][14][15]

  • Objective: To detect low-level degradation products and confirm their molecular weights.

  • Method:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to couple the separation power of HPLC with the detection sensitivity and specificity of MS.

    • High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elemental composition determination of unknown degradation products.

4. pH and Osmolality Measurements

  • Objective: To monitor changes in the bulk properties of the cryoprotectant solutions.

  • Method: Standard pH and osmometer measurements will be performed at each time point.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and comparative manner.

Table 1: Comparative Stability of Cryoprotectants under Long-Term Storage at 25°C

Time (Months)This compound (% Remaining)DMSO (% Remaining)Glycerol (% Remaining)Trehalose (% Remaining)
0 100100100100
3 DataDataDataData
6 DataDataDataData
12 DataDataDataData
24 DataDataDataData
36 DataDataDataData

Table 2: Identification of Degradation Products of this compound after Accelerated Storage

Degradation ProductIdentification MethodPotential Structure
DP-1 LC-MS, NMR2-(2-hydroxyethoxy)acetic acid
DP-2 LC-MSHypothesized structure

dot

Potential Hydrolytic Degradation of this compound Reactant This compound Product1 2-(2-hydroxyethoxy)acetic acid Reactant->Product1 H₂O (Acid/Base) Product2 Ammonia Reactant->Product2 H₂O (Acid/Base)

Caption: Postulated primary degradation pathway of this compound.

Conclusion

The long-term stability of cryoprotectants is a critical parameter for ensuring the integrity and reproducibility of cryopreserved biological materials. While established cryoprotectants like DMSO, glycerol, and trehalose have well-documented stability profiles, the stability of novel agents such as this compound requires thorough investigation. Based on its chemical structure, the primary degradation pathway is likely amide hydrolysis, which is expected to be slow under typical cryopreservation storage conditions.

The comprehensive experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison of the long-term stability of this compound with standard cryoprotectants. The data generated from such a study will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the selection of cryoprotectants for their specific applications, ultimately contributing to the advancement of cryopreservation science and the development of high-quality cell-based products.

References

  • Solid-state NMR spectroscopy: predicting stability in lyophilised biological products. (2018). European Pharmaceutical Review. [Link]

  • Analytical methods for 2-butoxyethanol and 2-butoxyethanol acetate. Agency for Toxic Substances and Disease Registry. [Link]

  • Cady, S. D., & Hong, M. (2008). Cryoprotection of lipid membranes for high-resolution solid-state NMR studies of membrane peptides and proteins at low temperature. Journal of magnetic resonance (San Diego, Calif. : 1997), 193(1), 105–113. [Link]

  • Kaushik, A., et al. (2020). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Magnetic Resonance in Chemistry. [Link]

  • Ghosh, S., et al. (2022). In-Cell NMR of Intact Mammalian Cells Preserved with the Cryoprotectants DMSO and Glycerol Have Similar DNP Performance. Frontiers in Chemistry, 10. [Link]

  • Awan, M., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology. [Link]

  • Lee, M. S., et al. (2004). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • Al-Hetlani, E., et al. (2024). Comparative Efficacy of the Dimethyl Sulfoxide, Glycerol and Methanol on the Post-Thaw Cell Viability of HeLa Cells. Journal of Pharmaceutical Research International. [Link]

  • Siddiqui, M. A. R., et al. (2015). Comparative effectiveness of Dimethyl Sulphoxide (DMSO) and Glycerol as cryoprotective agent in preserving Vero cells. Bangladesh Veterinary Journal. [Link]

  • Siddiqui, M. A. R., et al. (2016). (PDF) Comparative effectiveness of Dimethyl Sulphoxide (DMSO) and Glycerol as cryoprotective agent in preserving Vero cells. ResearchGate. [Link]

  • Scribner, E. A., et al. (2004). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Acetamide Herbicides and Their Degradation Products in Water Using Online Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. U.S. Geological Survey. [Link]

  • Kosevich, M. V., et al. (2009). Mass spectrometric study of interactions of amino acids with cryoprotectors. Proline and oxyethylated glycerol derivatives. Biophysical Bulletin. [Link]

  • Tselutin, K., et al. (1999). Comparison of cryoprotectants and methods of cryopreservation of fowl spermatozoa. Poultry science, 78(4), 586–590. [Link]

  • Cady, S. D., & Hong, M. (2008). Cryoprotection of Lipid Membranes for High-Resolution Solid-State NMR Studies of Membrane Peptides and Proteins at Low Temperature. Journal of magnetic resonance (San Diego, Calif. : 1997), 193(1), 105–113. [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Egyptian Drug Authority. [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]

  • Singh, M., & Singh, M. (1985). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. [Link]

  • International Journal of Creative Research Thoughts. (2024). IMPURITY PROFILING. IJCRT. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Pais, J., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology. [Link]

  • Sreenivasulu, J., et al. (2021). Regular Article. Analytical and Bioanalytical Chemistry Research. [Link]

  • Patel, P. N., et al. (2015). PHARMACEUTICAL SCIENCES. Zenodo. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Singh, S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 743–753. [Link]

  • Murray, K. A., & Gibson, M. I. (2022). Chemical approaches to cryopreservation. Nature reviews. Chemistry, 6(8), 579–593. [Link]

  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 224-233. [Link]

  • Sharma, A., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Skinner, G. M., et al. (2021). Mass-selective and ice-free electron cryomicroscopy protein sample preparation via native electrospray ion-beam deposition. Proceedings of the National Academy of Sciences of the United States of America, 118(44), e2111252118. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamidoethoxyethanol. PubChem. [Link]

  • Liu, Z., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The journal of physical chemistry. C, Nanomaterials and interfaces, 126(32), 13627–13640. [Link]

  • Reboucas, J. S., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Pharmaceutics, 13(12), 2095. [Link]

  • Scribner, E. A., et al. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. U.S. Geological Survey. [Link]

Sources

A Comparative Guide to Validating the Absence of Cytotoxic Impurities in 2-(2-Hydroxyethoxy)acetamide Batches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for identifying and validating the absence of cytotoxic impurities in "2-(2-Hydroxyethoxy)acetamide." Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to safety and quality assurance.

Introduction: The Imperative for Purity

This compound is a valuable chemical intermediate used in various applications, including pharmaceutical synthesis. As an ethoxylated compound, its manufacturing process can introduce residual reactants and by-products with known cytotoxic and carcinogenic properties.[1] Therefore, rigorous validation of its purity is not merely a quality control step but a critical component of ensuring biological safety. This guide details a multi-faceted strategy, combining advanced analytical chemistry with standardized biological assays, to confidently release batches free from harmful impurities.

Chapter 1: Unmasking the Culprits: Potential Impurities in this compound

Understanding the potential impurities is the first step in designing a robust validation strategy. The synthesis of this compound, like other ethoxylated materials, involves processes that can leave behind trace contaminants.

  • Process-Related Impurities:

    • Ethylene Oxide (EO): A primary building block in ethoxylation, residual EO is a major concern. It is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC).[1]

    • 1,4-Dioxane: A common by-product of the ethoxylation reaction, 1,4-dioxane is also reasonably anticipated to be a human carcinogen and readily penetrates the skin.[1][2]

  • Other Potential Contaminants:

    • Unreacted Starting Materials: Residuals from the initial reagents used in the synthesis.

    • Side-Reaction Products: Unintended molecules formed during the manufacturing process.

    • Degradation Products: Impurities that may form over time due to improper storage conditions.

The presence of these impurities, even at trace levels, can compromise the safety of the final product, making their detection and quantification essential.[3]

Chapter 2: Analytical Showdown: A Comparative Guide to Impurity Detection

Once potential impurities are identified, the next step is to select the appropriate analytical techniques for their detection and quantification. The choice of method is dictated by the physicochemical properties of the target analytes, primarily their volatility and thermal stability.

Logical Workflow for Analytical Impurity Detection

G cluster_prep Sample Preparation cluster_analysis Analytical Methods Sample This compound Batch Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GCMS Headspace GC-MS (For Volatiles like EO, 1,4-Dioxane) Dissolve->GCMS LCMS LC-MS/MS (For Non-Volatiles & Thermally Labile Impurities) Dissolve->LCMS Report Quantitative Impurity Report GCMS->Report LCMS->Report

Caption: Workflow for the analytical detection of impurities.

The two most powerful and commonly used techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection.Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.
Primary Targets Volatile and semi-volatile organic compounds (e.g., Ethylene Oxide, 1,4-Dioxane).[4]Non-volatile, thermally labile, and polar compounds.[4]
Sensitivity High (ppb to ppt levels), especially with headspace sampling.Very High (ppt to ppq levels), offering exceptional sensitivity.
Selectivity High, provides structural information for identification.Very High, tandem MS reduces matrix interference and confirms identity.
Sample Prep Often requires derivatization for polar compounds, but headspace sampling for volatiles is simple.Generally simpler for aqueous samples; may require solid-phase extraction (SPE) for complex matrices.[5]
Regulatory Standing Standard method for residual solvent analysis and volatile impurities.[4]Gold standard for quantifying trace impurities in APIs and drug products.[4]
Experimental Protocol: GC-MS for 1,4-Dioxane Detection

This protocol provides a standardized method for quantifying 1,4-dioxane. The choice of headspace sampling is critical as it isolates volatile analytes from the non-volatile matrix, improving sensitivity and protecting the instrument.

  • Standard Preparation: Prepare a stock solution of 1,4-dioxane in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known amounts into a matrix blank (a solution of pure this compound known to be free of 1,4-dioxane).

  • Sample Preparation: Accurately weigh a specified amount of the this compound test batch into a headspace vial. Add a consistent volume of an appropriate solvent (e.g., water or dimethyl sulfoxide).

  • Headspace Incubation: Place the vials in the headspace autosampler. Incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile 1,4-dioxane to partition into the gas phase.

  • GC-MS Analysis:

    • Injection: Automatically inject a sample of the headspace gas into the GC.

    • Separation: Use a suitable capillary column (e.g., a non-polar DB-1 or a slightly polar column) to separate 1,4-dioxane from other volatile components.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of 1,4-dioxane to ensure maximum sensitivity and selectivity.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Calculate the concentration of 1,4-dioxane in the test sample by comparing its peak area to the calibration curve.

Chapter 3: Biological Validation: A Head-to-Head Comparison of In Vitro Cytotoxicity Assays

Detecting a chemical impurity is only part of the story. The ultimate goal is to ensure the material is not harmful to living cells. In vitro cytotoxicity tests are rapid, sensitive, and standardized methods to assess the biological reactivity of materials.[6][7] The most widely accepted standards are ISO 10993-5 and USP <87>.[8][9]

Assay TypeElution Test (ISO 10993-5 / USP <87>)MTT Assay (ISO 10993-5)
Endpoint Qualitative assessment of cell morphology and lysis.[10]Quantitative measurement of cell metabolic activity (viability).[11][12]
Principle Cells are exposed to a liquid extract of the test material. Cytotoxicity is graded based on microscopic observation of cell health.[6]Measures the reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.[12]
Result Format A numerical grade from 0 (No reactivity) to 4 (Severe reactivity).[13]A percentage of cell viability relative to a negative control.
Sensitivity Highly sensitive to leachable cytotoxic substances.[6]Provides a dose-dependent quantitative measure of cytotoxicity.
Throughput Lower throughput, requires manual microscopic evaluation.Higher throughput, amenable to 96-well plate format and automation.[7]
Acceptance Criteria A grade of ≤ 2 (Mild reactivity) is typically considered passing.[10][14]A reduction in cell viability of >30% is generally considered a cytotoxic effect.
Experimental Protocol 1: The Elution Test (Based on USP <87> / ISO 10993-5)

This test is a foundational method for assessing the biological response to leachable substances from a test material.[15]

  • Cell Culture: Culture L929 mouse fibroblast cells (a standard and robust cell line) in a suitable medium until they form a near-confluent monolayer.[15]

  • Extract Preparation:

    • Prepare an extract of the this compound batch by incubating it in cell culture medium at a specified ratio (e.g., 0.2 g/mL) for 24-48 hours at 37°C.[6][9][14]

    • Simultaneously prepare extracts of a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC).[15]

  • Cell Exposure: Remove the existing culture medium from the L929 cell monolayers and replace it with the prepared extracts (test article, negative control, positive control).

  • Incubation: Incubate the cell cultures for 48 hours at 37°C in a humidified incubator with 5% CO₂.[10][14]

  • Microscopic Evaluation: Examine the cells under a microscope. Grade the biological reactivity on a scale of 0 to 4 based on the zone of cell lysis, vacuolization, and detachment.[13]

  • Validation: The test is valid if the negative control shows no reactivity (Grade 0) and the positive control shows moderate to severe reactivity (Grade ≥ 3). The test article passes if the result is a grade of 2 or less.[10]

Experimental Protocol 2: The MTT Assay (Quantitative Method)

This assay provides a more objective, quantitative measure of cytotoxicity.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Extract Preparation: Prepare extracts of the test article and controls as described in the Elution Test protocol. Also, prepare serial dilutions of the test article extract to assess dose-dependency.

  • Cell Exposure: Replace the culture medium in the wells with the various extract dilutions. Include wells for negative and positive controls, as well as a media-only blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

  • Calculation: Calculate the percent viability for each test concentration relative to the negative control. A material is typically considered cytotoxic if it causes a reduction in viability of more than 30%.

Chapter 4: An Integrated Validation Strategy

Neither analytical chemistry nor biological testing alone is sufficient. A truly robust validation strategy integrates both, creating a self-validating system where analytical data explains the biological response.

Integrated Validation Workflow Diagram

G start Start: New Batch of This compound analytical Analytical Screening (GC-MS & LC-MS/MS) start->analytical decision1 Known Cytotoxic Impurities Detected? analytical->decision1 cytotoxicity In Vitro Cytotoxicity Assay (USP <87> / ISO 10993-5) decision1->cytotoxicity Yes pass Release Batch decision1->pass No decision2 Passes Assay? (e.g., Grade <= 2 or Viability >= 70%) cytotoxicity->decision2 decision2->pass Yes fail Fail Batch: Investigate & Remediate decision2->fail No

Caption: Decision-making workflow for batch release.

This integrated approach provides a comprehensive safety profile. If analytical tests show no detectable impurities known to be cytotoxic, the batch can be released with high confidence. If impurities are detected, or if the process is new or has been modified, the cytotoxicity assay serves as the definitive biological confirmation of safety. This ensures that even unknown, potentially harmful leachables are accounted for, providing the highest level of quality assurance.

References

  • CS Analytical. (n.d.). USP 87 Biological Reactivity Tests – In Vitro.
  • Measurlabs. (n.d.). ISO 10993-5: Cytotoxicity Testing of Medical Devices.
  • AMRI. (n.d.). USP <87> Biological Reactivity Tests – In Vitro.
  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • Wickham Micro. (n.d.). Cytotoxicity Testing to ISO 10993-5 / USP 87.
  • Holland Applied Technologies. (2014, January 16). Looking Beyond USP Class VI Testing. What is USP 87 Testing?.
  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
  • Medistri. (2022, April 11). Cytotoxicity Testing — ISO 10993–5. Medium.
  • USP-NF. (n.d.). 〈87〉 Biological Reactivity Tests, In Vitro.
  • Nucro-Technics. (2019, January 7). USP 87 Biological Reactivity Tests, in vitro.
  • Campaign for Safe Cosmetics. (n.d.). Ethoxylated Ingredients.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Wikipedia. (n.d.). Ethoxylation.
  • Inotiv. (n.d.). Impurities Assessment.
  • ChemicalBook. (n.d.). 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC.
  • Benchchem. (n.d.). Application Note: HPLC Quantification of (2-Hydroxyethoxy)acetic acid.
  • Chem Help ASAP. (2023, October 10). safety risks of impurities in preclinical & clinical compounds. YouTube.
  • UNEP. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. PMC.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • National Center for Biotechnology Information. (n.d.). Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells. PMC.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and.
  • Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube.
  • National Center for Biotechnology Information. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC.
  • ResearchGate. (2008, August). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors.
  • BOC Sciences. (n.d.). CAS 123-85-3 2(2-HYDROXYETHOXY)ACETAMIDE.
  • Sigma-Aldrich. (n.d.). N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide alternative.

Sources

Comparative analysis of the cryoprotective effects of "2-(2-Hydroxyethoxy)acetamide" on various cell types

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Advanced Cryopreservation Solutions

Cryopreservation is the cornerstone of modern cell-based research and therapeutics, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues.[1] For decades, dimethyl sulfoxide (DMSO) has been the gold-standard cryoprotective agent (CPA), prized for its ability to permeate cell membranes and mitigate the lethal effects of ice crystal formation.[2][3] However, the reliance on DMSO is not without significant drawbacks. Its inherent cytotoxicity can impair cell structure and function, leading to reduced post-thaw viability, altered gene expression, and induction of differentiation in sensitive cell types like stem cells.[4][5] Furthermore, adverse patient reactions to residual DMSO in cell therapy products are a critical concern for clinical applications.[6][7]

This necessity has spurred the search for safer, more effective cryoprotectants. This guide provides a comparative analysis of a promising, yet under-documented candidate, 2-(2-Hydroxyethoxy)acetamide , in the context of established alternatives to DMSO. While direct, peer-reviewed comparative studies on this specific molecule are emerging, we will extrapolate its potential efficacy based on its physicochemical properties and the performance of structurally related amide compounds. We will present a logical framework for its evaluation against DMSO and other leading DMSO-free formulations, supported by experimental data from relevant cell types.

Physicochemical Profile and Proposed Mechanism of this compound

This compound (CAS 123-85-3) is a small, hydrophilic molecule featuring both hydroxyl and amide functional groups.[8][9][10] These characteristics are theoretically advantageous for a cryoprotective agent.

  • Molecular Weight: 119.12 g/mol [8][10]

  • Structure: C4H9NO3[8][10]

  • Predicted Properties: High water solubility and a low octanol/water partition coefficient (logPoct/wat: -1.519) suggest it is a highly polar molecule.[11]

Proposed Cryoprotective Mechanism: The efficacy of a cryoprotectant is closely linked to its ability to form hydrogen bonds with water, thereby disrupting the formation of ordered ice crystals and promoting a vitrified (glassy) state at low temperatures.[12] The hydroxyl (-OH) and amide (-CONH2) groups of this compound provide multiple sites for hydrogen bonding. This structure suggests it could function as a penetrating CPA, similar to DMSO, by reducing the intracellular freezing point and mitigating osmotic stress during the freezing and thawing process. Its structural similarity to other amides, like acetamide and dimethylacetamide, which have shown cryoprotective effects, further supports its potential.[13][14][15]

Comparative Performance Analysis: DMSO vs. Emerging Alternatives

To establish a benchmark for evaluating novel CPAs like this compound, we will analyze existing data on leading DMSO-free alternatives across several critical cell types for research and therapy.

Mesenchymal Stem Cells (MSCs)

MSCs are highly sensitive to cryopreservation-induced damage, making them an excellent model for testing CPA toxicity and efficacy. While DMSO is standard, it can induce epigenetic changes and reduce post-thaw functionality.[4][5]

Cryoprotectant FormulationCell SourcePost-Thaw Viability (%)Post-Thaw Recovery (%)Key Functional OutcomesCitation(s)
10% DMSO (Standard) Bone Marrow/Adipose~89.8%~87.3%Standard baseline. May cause epigenetic changes and cytoskeletal disruption.[1][4][6]
Sucrose, Glycerol, Isoleucine (SGI) Bone Marrow/Adipose~82.9%~92.9%Comparable immunophenotype (CD73, CD90, CD105 expression) to DMSO.[1][6][16]
Ectoin (1-10%) Not SpecifiedUp to 72%Not ReportedMaintained cell morphology and growth potential.[17]
Trehalose-based solutions Dermal MSCs>50%Not ReportedPreserved growth and differentiation potential.[18]

Insight: Multi-component, DMSO-free solutions like SGI demonstrate a compelling alternative, offering slightly lower immediate viability but superior cell recovery and preservation of key MSC characteristics.[1][6][16] This highlights a crucial metric beyond simple viability: the number of functional, recoverable cells, which is paramount for therapeutic applications.

Human Articular Chondrocytes

The cryopreservation of chondrocytes is vital for cartilage repair therapies and autologous chondrocyte implantation (ACI). Cryopreservation can negatively impact chondrocyte survival and proliferation.[19]

Cryoprotectant FormulationFreezing ProtocolPost-Thaw Viability (%)Key Functional OutcomesCitation(s)
10% DMSO + Serum Controlled-rate freezing (-1°C/min)70-75%Proliferation reduced post-thaw, but collagen type II expression maintained.[19]
10% DMSO + Serum Intact vs. Minced Cartilage~23% (intact), ~47% (minced)Mincing tissue prior to freezing improves viability.[20]
6 M DMSO Rapid Cooling~33%Higher recovery of intact cells compared to combination solutions.[21]
5 M Propylene Glycol Rapid Cooling~24%Moderate recovery of intact cells.[21]

Insight: For chondrocytes, both the CPA and the physical protocol (e.g., controlled-rate freezing, tissue preparation) are critical.[19][20] While DMSO remains a common choice, its performance is variable, suggesting an opportunity for novel agents like this compound to provide more consistent and higher viability results, particularly if they exhibit lower toxicity.

Jurkat Cells (T-lymphocyte model)

Suspension cell lines like Jurkat cells are workhorses in immunology and oncology research. Their cryopreservation protocols are well-established but can still benefit from optimization to improve recovery and reduce variability.

Cryoprotectant FormulationCooling RatePost-Thaw Recovery/Viability (%)Key Functional OutcomesCitation(s)
10% DMSO + FBS Slow cooling (-1°C/min in isopropanol container)High viability if culture is ~90% confluent pre-freeze.Standard protocol for maintaining viability and function.[22]
CryoStor® CS5 (DMSO-based) Controlled-rateTrend towards higher viability than standard 95% FBS/5% DMSO.Protective effect is most pronounced at -190°C vs. -80°C storage.[23]
Trehalose, Glycerol, Ectoine (TGE) 10°C/min~35% recoveryOptimized algorithm-driven protocol outperformed 10% DMSO (~16% recovery).[24]

Insight: The Jurkat cell model shows that both the CPA formulation and the cooling rate are variables that can be optimized for superior outcomes.[24] The success of the TGE formulation at a faster cooling rate suggests that alternatives to DMSO may require re-evaluation of the entire cryopreservation workflow.[24]

Experimental Protocols: A Framework for Evaluation

Evaluating this compound requires a direct, side-by-side comparison with the current gold standard, DMSO. Below are detailed, self-validating protocols for this purpose.

Protocol 1: Cryopreservation of Mesenchymal Stem Cells (MSCs)

Objective: To compare the efficacy of this compound with 10% DMSO for the cryopreservation of human MSCs.

Materials:

  • Human MSCs (e.g., bone marrow-derived), passage 3-5

  • Basal culture medium (e.g., α-MEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreservation Medium A (Control): 90% FBS, 10% DMSO

  • Cryopreservation Medium B (Test): 90% FBS, 10% this compound (w/v)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen dewar

Methodology:

  • Cell Preparation: Culture MSCs to 80-90% confluency.

  • Harvesting: Aspirate culture medium, wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with FBS-containing medium.

  • Cell Counting: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in a small volume of basal medium and perform a cell count using a hemocytometer or automated counter. Determine cell viability (should be >95%).

  • Cryopreservation:

    • Centrifuge the required number of cells and resuspend the pellet in chilled Cryopreservation Medium A or B to a final concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place vials into a controlled-rate freezing container.

    • Rationale: A slow cooling rate of -1°C/minute is critical to allow for controlled cell dehydration, which minimizes intracellular ice formation.[6]

    • Place the container in a -80°C freezer for at least 4 hours (preferably overnight).

  • Storage: Transfer vials to the vapor phase of a liquid nitrogen dewar for long-term storage.

  • Thawing and Analysis:

    • Rapidly thaw a vial from each group in a 37°C water bath until a small ice crystal remains.

    • Immediately transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed basal medium.

    • Rationale: Rapid thawing minimizes ice recrystallization, while immediate dilution of the CPA reduces osmotic shock and toxicity.[5]

    • Centrifuge, remove the supernatant, and resuspend in fresh culture medium.

    • Post-Thaw Viability: Perform a trypan blue exclusion assay.

    • Post-Thaw Recovery: Calculate the percentage of viable cells recovered relative to the initial number of frozen cells.

    • Functional Assays: Plate cells and assess attachment efficiency, proliferation rate (e.g., population doubling time), and differentiation potential (osteogenic, adipogenic).

Visual Workflow: MSC Cryopreservation

G cluster_prefreeze Pre-Freeze Steps cluster_freezing Freezing & Storage cluster_postthaw Post-Thaw Analysis Harvest Harvest & Count MSCs (>95% Viability) Resuspend Resuspend Cell Pellet in Chilled CPA Medium (1x10^6 cells/mL) Harvest->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot CRF Place in Controlled-Rate Freezing Container (-1°C/min) Aliquot->CRF Freezer80 Store at -80°C (Overnight) CRF->Freezer80 LN2 Transfer to Liquid Nitrogen (-196°C) for Long-Term Storage Freezer80->LN2 Thaw Rapid Thaw at 37°C LN2->Thaw Dilute Dilute & Wash to Remove CPA Thaw->Dilute Analyze Assess Viability, Recovery & Function Dilute->Analyze

Caption: Standardized workflow for comparative cryopreservation analysis.

Proposed Cryoprotective Mechanisms: A Visual Comparison

The primary difference in cryoprotective mechanisms lies in how CPAs interact with water and the cell membrane to prevent ice-related damage.

G Conceptual Mechanisms of Cryoprotection cluster_dmso DMSO (Penetrating CPA) cluster_newcpa This compound (Hypothesized) DMSO_Cell Cell Membrane Intracellular Space Extracellular Space Ice_Int Intracellular Ice (Formation Inhibited) DMSO_Molecule DMSO DMSO_Molecule->DMSO_Cell:in Penetrates Membrane Ice_Ext Ice Crystal DMSO_Molecule->Ice_Ext Disrupts H-Bonds NewCPA_Cell Cell Membrane Intracellular Space Extracellular Space Ice_Int2 Intracellular Ice (Formation Inhibited) NewCPA_Molecule Amide CPA NewCPA_Molecule->NewCPA_Cell:in Penetrates (Hypothesized) Ice_Ext2 Ice Crystal NewCPA_Molecule->Ice_Ext2 Forms Strong H-Bonds with Water

Caption: DMSO vs. a hypothetical amide CPA mechanism of action.

Discussion & Future Perspectives

The data clearly indicates a strong and ongoing need for effective, non-toxic alternatives to DMSO.[4][7] While multi-component solutions containing sugars, amino acids, and glycerol are showing significant promise for sensitive cells like MSCs, there remains a large chemical space to explore for single-agent or simple-mixture CPAs.[1][6][16]

This compound, with its hydrophilic nature and multiple hydrogen-bonding sites, represents a logical candidate for investigation. Its potential advantages could include:

  • Lower Toxicity: Amide-based compounds may exhibit a better toxicity profile than sulfur-containing molecules like DMSO.

  • Simplified Formulations: A highly effective single agent could simplify the preparation of cryopreservation media, reducing variability in clinical and research settings.

  • Enhanced Stability: The stability of the amide bond could offer a long shelf-life for cryopreservation solutions.

Future research must focus on direct experimental validation. The protocols outlined in this guide provide a robust starting point for determining the optimal concentration, cooling rates, and cell-type specificity of this compound. Head-to-head comparisons measuring not only viability but also a suite of functional assays—proliferation, differentiation, and specific metabolic activities—will be essential to fully characterize its potential as a next-generation cryoprotectant.

Conclusion

The transition away from DMSO-centric cryopreservation is a critical step toward safer and more effective cell therapies. While direct evidence for the cryoprotective effects of this compound is not yet published, its chemical properties align with those of an effective cryoprotectant. By leveraging the comparative data from other DMSO alternatives and employing rigorous, standardized evaluation protocols, the research community can systematically assess its potential. The successful validation of novel, low-toxicity CPAs will be a significant enabler for the continued growth and clinical translation of cell-based medicine.

References

  • Biobanking Science: New Non-Toxic Cryoprotectant Solutions. (2018, April 5). Canadian Tissue Network. [Link]

  • Grein, T. A., et al. (2010). Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells. PubMed. [Link]

  • Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants. (2020, August 18). ACS Applied Bio Materials. [Link]

  • Mamo, T., et al. (2024, July 6). Cryopreservation of Mesenchymal Stem/Stromal Cells using a DMSO-free Solution is Comparable to DMSO-containing Cryoprotectants: Results of An International Multicenter PACT/BEST Collaborative Study. National Institutes of Health. [Link]

  • Giraldo, E., et al. (2020). Cryopreservation Effect on Proliferative and Chondrogenic Potential of Human Chondrocytes Isolated from Superficial and Deep Cartilage. National Institutes of Health. [Link]

  • A Bioinspired And Chemically Defined Alternative To Dimethyl Sulfoxide For The Cryopreservation Of Human Hematopoietic Stem Cells. (2023, March 14). X-Therma. [Link]

  • Díaz-Prado, S., et al. (2001). Effect of cryopreservation on human articular chondrocyte viability, proliferation, and collagen expression. PubMed. [Link]

  • What do you think about alternatives to DMSO for cell therapy applications?. FUJIFILM. [Link]

  • Svalgaard, J. D., et al. (2021). Pentaisomaltose, an Alternative to DMSO. Engraftment of Cryopreserved Human CD34+ Cells in Immunodeficient NSG Mice. National Institutes of Health. [Link]

  • Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here!. (2025, June 9). Ubigene. [Link]

  • Preserving Cell and Gene Therapies Without Using Toxins. (2022, April 11). Technology Networks. [Link]

  • Pollock, K., et al. (2016, May 27). Algorithm-driven optimization of cryopreservation protocols for transfusion model cell types including Jurkat cells and mesenchymal stem cells. National Institutes of Health. [Link]

  • Cell Freezing Protocol. BPS Bioscience. [Link]

  • Mamo, T., et al. (2024, July 6). Cryopreservation of mesenchymal stem/stromal cells using a DMSO-free solution is comparable to DMSO-containing cryoprotectants: results of an international multicenter PACT/BEST collaborative study. PubMed. [Link]

  • Cryopreservation and Transport of Jurkat T Cells Using Current and Optimized Practices: The Impact of Temperature and Length of Storage. BioLife Solutions. [Link]

  • The viability and proliferation of human chondrocytes following cryopreservation. National Institutes of Health. [Link]

  • Cryopreservation of Mesenchymal Stem/Stromal Cells using a DMSO-free Solution is Comparable to DMSO-containing Cryoprotectants: Results of An International Multicenter PACT/BEST Collaborative Study. (2025, September 23). ResearchGate. [Link]

  • Petrenko, Y., et al. (2016, December 24). DMSO-free cryopreservation of adipose-derived mesenchymal stromal cells: expansion medium affects post-thaw survival. National Institutes of Health. [Link]

  • Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Cheméo. [Link]

  • Comparison of High Cryoprotectant Concentrations for Cryopreservation of Porcine Articular Cartilage. (2002, September 1). Semantic Scholar. [Link]

  • Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. (2022, May 19). National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • Kachroo, U., & Kanthakumar, P. (2021, January 12). An electrophysiological comparison of freshly isolated caprine articular chondrocytes versus cryopreserved chondrocytes. Indian Journal of Physiology and Pharmacology. [Link]

  • A promising new antifreeze for safer cryopreservation of cells. PHC Holdings Corporation. [Link]

  • New Cryoprotectants for Cell Therapies. (2025, October 30). ResearchGate. [Link]

  • Cryoprotectant. Wikipedia. [Link]

  • A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low t. SciSpace. [Link]

  • CRYOPROTECTANTS ; A REVIEW OF THE CYTOPRTECTIVE SOLUTES WHICH MODUALTE CELL RECOVERIES FROM ULTRA-LOW TEMPERATURES. UCL Discovery. [Link]

  • Dimethylacetamide, a new cryoprotective agent for platelets. PubMed. [Link]

  • Cryoprotectants – Knowledge and References. Taylor & Francis. [Link]

  • Kashiwazaki, N., et al. (2006). Comparison of glycerol, lactamide, acetamide and dimethylsulfoxide as cryoprotectants of Japanese white rabbit spermatozoa. PubMed. [Link]

  • Chemical approaches to cryopreservation. (2022, July 18). Nature Reviews Chemistry. [Link]

  • Acetamide, 2-(2-hydroxyethoxy)-. NIST WebBook. [Link]

  • (PDF) Cryoprotectants: The essential antifreezes to protect life in the frozen state. (2025, August 5). ResearchGate. [Link]

  • HOW CRYOPROTECTANTS WORK. Cryonics Archive. [Link]

  • Yang, H., & Tiersch, T. R. (2009). Zebrafish sperm cryopreservation with N,N-dimethylacetamide. PubMed. [Link]

  • The roles of reactive oxygen species and antioxidants in cryopreservation. National Institutes of Health. [Link]

  • (PDF) Polyampholytes as Cryoprotective Agents for Mammalian Cell Cryopreservation. ResearchGate. [Link]

  • (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. (2017, December 4). ResearchGate. [Link]

  • Cryoprotectants and Their Usage in Cryopreservation Process. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Synthesized 2-(2-Hydroxyethoxy)acetamide: A Comparative Benchmark Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Optimized Excipients in Pharmaceutical Formulation

In the landscape of pharmaceutical development, the role of excipients has evolved from inert fillers to critical components that dictate the performance and bioavailability of active pharmaceutical ingredients (APIs). Among these, agents that enhance the solubility of poorly soluble drugs are of paramount importance, with an estimated 40% of approved drugs and nearly 90% of drug candidates exhibiting poor water solubility.[1] This guide provides an in-depth technical comparison of laboratory-synthesized 2-(2-Hydroxyethoxy)acetamide against commercially available standards, offering a comprehensive framework for its evaluation as a potential solubilizing agent.

This compound (CAS 123-85-3) is a hydrophilic molecule characterized by an amide functional group and a hydroxyethoxy substituent.[2] Its structure suggests its potential utility in formulations requiring moisture retention or as a surfactant.[2] This guide will detail a robust synthesis protocol, outline a suite of analytical techniques for comprehensive characterization, and propose a performance benchmark study to evaluate its efficacy in enhancing the solubility of a model poorly soluble drug.

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to acetamides exist, a practical and scalable approach for the synthesis of this compound involves the ammonolysis of an ester precursor, such as ethyl 2-(2-hydroxyethoxy)acetate. This method is analogous to the well-established synthesis of acetamide from ethyl acetate and aqueous ammonia.[3]

Proposed Synthetic Workflow

cluster_0 Synthesis cluster_1 Purification A Ethyl 2-(2-hydroxyethoxy)acetate C Reaction Mixture A->C B Aqueous Ammonia B->C D Crude this compound C->D Ammonolysis & Work-up E Recrystallization D->E F Pure this compound E->F

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-(2-hydroxyethoxy)acetate

  • Concentrated Aqueous Ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-(2-hydroxyethoxy)acetate and a molar excess of concentrated aqueous ammonia. The use of ethanol as a co-solvent can facilitate miscibility.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The rationale behind using a molar excess of ammonia is to drive the equilibrium towards the product side and ensure complete conversion of the starting ester.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, to yield a crystalline solid.[4]

Characterization of Synthesized this compound: A Multi-faceted Analytical Approach

A rigorous characterization of the synthesized product is imperative to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques, with the results benchmarked against a commercially sourced standard.

Analytical Workflow

cluster_0 Synthesized & Commercial Samples cluster_1 Analytical Techniques cluster_2 Data Comparison A Synthesized Product C HPLC A->C D NMR (1H & 13C) A->D E FTIR A->E F Mass Spectrometry A->F B Commercial Standard B->C B->D B->E B->F G Purity Assessment C->G H Structural Confirmation D->H I Functional Group Analysis E->I J Molecular Weight Verification F->J

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is the cornerstone of purity determination. A reverse-phase HPLC method can be developed to separate the target compound from any starting materials, by-products, or degradation products.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for polar to moderately nonpolar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution will be effective in eluting a range of potential impurities. Phosphoric acid helps to sharpen peaks for acidic and neutral compounds.[5]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV at 210 nmThe amide chromophore exhibits absorbance at low UV wavelengths.[6]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA standard volume for analytical HPLC.

The purity of the synthesized product will be determined by comparing its peak area to the total area of all peaks in the chromatogram. The retention time should match that of the commercial standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the methylene group adjacent to the amide, and the amide protons themselves. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound and match the spectrum of the commercial standard.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

Interpreting NMR spectra involves analyzing chemical shifts, integration, and multiplicity to deduce the connectivity of atoms.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band).[8] These vibrational frequencies provide a molecular fingerprint that can be compared to the commercial standard.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of this compound (119.12 g/mol ).[9] Fragmentation patterns can also provide additional structural information.

Performance Benchmarking: A Case Study in Solubility Enhancement

The ultimate test of the synthesized this compound is its performance in a relevant application. Given its hydrophilic nature, a key application is as a solubilizing agent for poorly soluble drugs. This section outlines a proposed experimental framework to benchmark the synthesized product against its commercial counterpart using a model poorly soluble drug, such as ibuprofen.

Solubility Enhancement Workflow

cluster_0 Model Drug & Solubilizers cluster_1 Solubility Study cluster_2 Analysis & Comparison A Ibuprofen (Poorly Soluble) D Equilibrium Solubility Measurement A->D B Synthesized this compound E Aqueous Solutions with varying concentrations of solubilizer B->E C Commercial this compound C->E F Quantification of Solubilized Drug (HPLC) D->F E->D G Performance Benchmark F->G

Caption: Workflow for benchmarking solubility enhancement performance.

Protocol for Equilibrium Solubility Measurement

Objective: To quantify the increase in the aqueous solubility of ibuprofen in the presence of varying concentrations of synthesized and commercial this compound.

Materials:

  • Ibuprofen (micronized powder)

  • Synthesized this compound

  • Commercial this compound

  • Phosphate buffer (pH 7.4)

  • HPLC system

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions of both synthesized and commercial this compound in phosphate buffer (pH 7.4) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Equilibration: Add an excess amount of ibuprofen to each solubilizer solution and to a control (buffer only).

  • Incubation: Place the samples in a shaking incubator at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the undissolved ibuprofen. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification: Analyze the concentration of dissolved ibuprofen in each filtered sample using a validated HPLC method.

Data Presentation and Interpretation

The results should be presented in a clear, tabular format, allowing for a direct comparison of the solubility enhancement provided by the synthesized and commercial products.

Table 2: Hypothetical Solubility Data for Ibuprofen

Solubilizer Concentration (% w/v)Solubility of Ibuprofen (mg/mL) with Synthesized ProductSolubility of Ibuprofen (mg/mL) with Commercial Standard
0 (Control)0.050.05
10.250.26
20.520.55
51.301.35
102.802.90

The data would be analyzed to determine if there is a statistically significant difference in the solubilizing performance between the synthesized and commercial this compound. A comparable or superior performance of the synthesized product would validate its quality and potential for use in pharmaceutical formulations.

Conclusion: A Framework for In-House Excipient Validation

This guide provides a comprehensive framework for the synthesis, characterization, and performance benchmarking of this compound. By following these detailed protocols, researchers and formulation scientists can confidently produce and validate this promising excipient in-house. The emphasis on a multi-pronged analytical approach ensures the structural integrity and purity of the synthesized material, while the proposed performance study provides a quantitative measure of its functional efficacy. This rigorous evaluation is a critical step in the development of novel and optimized drug delivery systems for poorly soluble active pharmaceutical ingredients.

References

  • Coleman, G. H., & Alvarado, A. M. (n.d.). ACETAMIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Patel, S. K., Kumar, D., Waghmode, A. P., & Dhabale, A. S. (n.d.). Solubility enhancement of ibuprofen using hydrotropic agents. SciSpace. Retrieved from [Link]

  • Solubility and Dissolution Improvement of Carbamazepine by Various Methods. (n.d.). RJPT. Retrieved from [Link]

  • Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Krakowiak, K. E., & Bradshaw, J. S. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. Retrieved from [Link]

  • Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Phelps, I. K., & Phelps, M. A. (n.d.). The Preparation of Acetamide by the Action of Ammonium Hydroxide and Ethyl Acetate. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(5), 1000–1012. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • How To Read and Interpret 1H-NMR and 13C-NMR. (n.d.). Scribd. Retrieved from [Link]

  • Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents.
  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). (n.d.). Cheméo. Retrieved from [Link]

  • 2-(2-PHENOXYETHOXY)ACETAMIDE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. (n.d.). Google Patents.
  • Solubility enhancement of COX-2 inhibitors using various solvent systems. (2005). ResearchGate. [Link]

  • Synthesis and characterization of new 2-(alkylamino)acetamides. (2003). ResearchGate. [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (n.d.). RSC Publishing. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. [Link]

  • ¹H-NMR and ¹³C-NMR of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na. (n.d.). ResearchGate. [Link]

  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (2014). NIH. [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. (n.d.). Retrieved from [Link]

  • (2-Hydroxyethoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013). BG. [Link]

  • Asymmetric Hydrogenation using Covalently Immobilized Ru-BINOL-AP@MSNs Catalyst. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Hydroxyethoxy)acetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Hydroxyethoxy)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety and environmental stewardship in your laboratory.

Hazard Assessment and Initial Considerations

Before any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is paramount. This compound is an organic compound that is primarily classified as an irritant.[1]

Key Hazards:

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin and Respiratory Irritation: May cause skin and respiratory irritation.[3]

While this compound is not currently listed as a hazardous waste by the Environmental Protection Agency (EPA) on the P or U lists, it is crucial to manage its disposal with care to prevent environmental contamination and ensure workplace safety.[4][5] The absence of a specific listing does not automatically render a chemical non-hazardous. A chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Based on its chemical structure, this compound is not expected to be ignitable, corrosive, or reactive under normal conditions. However, without comprehensive toxicity data, a conservative approach to disposal is warranted.

Immediate Safety Precautions:

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Best practices dictate treating all research chemicals with a degree of caution.

  • Wear a lab coat, safety goggles, and nitrile gloves to prevent accidental exposure.

  • All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

Decision-Making Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound, guiding you from initial assessment to the final disposal step.

G cluster_0 Initial Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal Start Start: this compound Waste CheckContamination Is the waste mixed with other hazardous chemicals? Start->CheckContamination TreatAsHazardous Treat as Hazardous Waste CheckContamination->TreatAsHazardous  Yes CollectSeparately Collect in a dedicated, properly labeled waste container. CheckContamination->CollectSeparately  No TreatAsHazardous->CollectSeparately LabelContainer Label container with: 'Hazardous Waste' 'this compound' and any other components. CollectSeparately->LabelContainer EHS Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor. LabelContainer->EHS ProfessionalDisposal Arrange for professional disposal (e.g., incineration). EHS->ProfessionalDisposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

The recommended and most prudent method for disposing of this compound is to treat it as a chemical waste and have it managed by a professional hazardous waste disposal service. This approach ensures compliance with regulations and minimizes environmental risk.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizing agents.[7] Amides can react with acids and bases, potentially generating heat or toxic gases.

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated waste container.

Step 2: Container Selection and Labeling

  • Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must also include the full chemical name: "this compound" and the approximate quantity.[8]

Step 3: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be under the control of laboratory personnel and away from general traffic.

  • Ensure the container is kept closed except when adding waste.

  • Store the container in a cool, dry, and well-ventilated area.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Never attempt to dispose of this chemical waste through municipal waste services or by pouring it down the drain without explicit approval from your EHS department.[9]

Decontamination of Labware:

  • Glassware and equipment contaminated with this compound should be decontaminated.

  • Rinse the labware with a suitable solvent (e.g., water, as the compound is water-soluble) followed by a thorough wash with a laboratory detergent.

  • The rinsate from this cleaning process must be collected and disposed of as liquid chemical waste.

Alternative Considerations for Non-Hazardous Waste (with EHS Approval)

In some jurisdictions and institutions, if a chemical is confirmed to be non-hazardous, drain disposal may be permissible under strict guidelines. However, this should only be considered after consulting with and receiving explicit approval from your institution's EHS department.

Criteria for Drain Disposal of Non-Hazardous Chemicals:

  • Low Toxicity: The chemical must have a low level of toxicity.

  • Water Solubility: The chemical must be readily soluble in water.[7][10]

  • Biodegradability: The chemical should be biodegradable by wastewater treatment processes.[7]

  • pH: The pH of the solution must be between 5.5 and 9.5.[10][11]

  • Small Quantities: Only small amounts should be disposed of at a time, followed by flushing with a large volume of water.[11]

Given the irritant nature of this compound, it is unlikely to be a candidate for drain disposal without a thorough risk assessment by safety professionals.

Summary of Disposal Procedures

Procedure Key Steps Rationale
Personal Protective Equipment (PPE) Wear safety goggles, nitrile gloves, and a lab coat.To prevent eye and skin irritation from splashes or spills.
Waste Segregation Collect in a dedicated container. Do not mix with other chemicals.To avoid potentially hazardous reactions and ensure proper disposal classification.
Container and Labeling Use a compatible, sealed container. Label with "Hazardous Waste" and the full chemical name.For safe storage, transport, and to meet regulatory compliance.
Storage Store in a designated Satellite Accumulation Area (SAA).To ensure safe and compliant temporary storage of chemical waste.
Final Disposal Contact your institution's EHS or a certified waste disposal contractor.To ensure the waste is disposed of in an environmentally sound and legally compliant manner, likely through incineration.

Conclusion

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and safety. For this compound, the most reliable and compliant disposal method is to treat it as a chemical waste designated for professional disposal. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • Environmental Protection Agency. (2019). Waste Classification. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(2-Hydroxyethoxy)acetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) for handling 2-(2-Hydroxyethoxy)acetamide, grounded in authoritative safety data and practical laboratory experience. Our aim is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your team.

Understanding the Risks: Hazard Profile of this compound

Before delving into specific PPE recommendations, it is crucial to understand the hazard profile of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] The primary hazards include:

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

While the acute toxicity of this compound itself is not extensively documented in all sources, data from structurally similar compounds suggest that a cautious approach is warranted. For instance, some related acetamides are suspected of causing cancer.[4][5] Therefore, minimizing exposure through engineering controls and appropriate PPE is a critical aspect of its safe handling.

Core Principles of Protection: A Multi-Layered Approach

A robust safety strategy for handling this compound relies on a multi-layered approach, where PPE is the final and crucial barrier between you and the chemical. This approach should always begin with engineering and administrative controls.

Engineering Controls: Your First Line of Defense
  • Ventilation: Always handle this compound in a well-ventilated area.[3][6] A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for aerosol generation.[6][7]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[6][7]

Administrative Controls: Safe Work Practices
  • Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[6] Always wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6][8][9]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.[7]

Essential Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound. The specific level of protection may need to be adjusted based on a risk assessment of the specific procedure being performed.

Body Part Recommended Protection Specifications & Rationale
Eyes/Face Chemical safety goggles and a face shield.[7]Goggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield provides an additional layer of protection against splashes.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended.[6] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques.[7]
Body Laboratory coat.A standard, buttoned laboratory coat is mandatory to protect against skin contact.[6] For larger-scale operations, additional protective clothing may be necessary.[7]
Respiratory NIOSH-approved respirator.Generally not required for handling small quantities in a well-ventilated fume hood.[6] However, if there is a risk of generating dust or aerosols, a respirator with the appropriate cartridge is required.[7]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:
  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your safety goggles.

  • Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow: PPE Selection

The following diagram illustrates a typical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_procedure Execution & Disposal start Start: New Procedure with This compound risk_assessment Conduct Risk Assessment: - Quantity of chemical - Potential for splashes or aerosols - Duration of handling start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision base_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat ppe_decision->base_ppe Low risk (small quantity, no splash potential) enhanced_ppe Enhanced PPE: - Face Shield - Consider double gloving ppe_decision->enhanced_ppe Moderate risk (potential for splashes) respiratory_ppe Respiratory Protection: - NIOSH-approved respirator ppe_decision->respiratory_ppe High risk (aerosol/dust generation) handling Perform Chemical Handling in a Fume Hood base_ppe->handling enhanced_ppe->handling respiratory_ppe->handling disposal Dispose of Contaminated PPE and Chemical Waste Properly handling->disposal end End of Procedure disposal->end

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Disposal and Decontamination

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling of this compound.

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container.[7]

  • Chemical Waste: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[10] Do not pour chemical waste down the drain.[8]

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.[7]

By adhering to these guidelines, you can significantly minimize your risk of exposure and ensure a safe working environment when handling this compound.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • NICNAS. (2019). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol). Retrieved from [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - Acetamide MSDS. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Min. plausibility 0.01
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.